Product packaging for 1-Tetradecanol(Cat. No.:CAS No. 27196-00-5)

1-Tetradecanol

Cat. No.: B7770432
CAS No.: 27196-00-5
M. Wt: 214.39 g/mol
InChI Key: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Tetradecanol, also known as myristyl alcohol or tetradecyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O and a molecular weight of 214.39 g·mol⁻¹ . This compound is a white, waxy solid at room temperature with a melting point of approximately 38 °C (311 K) and is practically insoluble in water, though soluble in diethyl ether and slightly soluble in ethanol . As a key intermediate in chemical synthesis, this compound is primarily used in the research and development of surfactants and emollients for cosmetic formulations, such as cold creams, where its properties are investigated for stabilizing formulations and modifying texture . Its production in research settings can be explored via the hydrogenation of myristic acid (or its esters)—which is found in nutmeg, palm kernel oil, and coconut oil—or from petrochemical feedstocks using the Ziegler process . Preclinical research has explored the therapeutic potential of fatty acid complexes containing this compound (1-TDC) in models of disease. Studies have investigated its topical application in experimental periodontitis, where it demonstrated potential in reducing bone loss and inflammatory cell infiltration . Other research areas have included its effects on functional mobility in models of osteoarthritis . This compound has very low acute toxicity, with a reported oral LD50 in rats of greater than 5000 mg/kg . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use under any circumstances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O B7770432 1-Tetradecanol CAS No. 27196-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67905-32-2 (aluminum salt)
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9026926
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.39 (Air = 1)
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid, White crystals, Leaflets

CAS No.

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C10-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C12-16 Alcohols
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C>14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C14-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C>14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C10-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O.[1][2] This versatile compound is a white, waxy solid at room temperature and sees extensive use in various industries, including cosmetics, pharmaceuticals, and as a chemical intermediate.[3][4][5] Its utility is largely dictated by its distinct physicochemical properties, which are detailed in this comprehensive guide.

Structural and General Properties

This compound consists of a 14-carbon aliphatic chain with a terminal hydroxyl group. This structure imparts both lipophilic (carbon chain) and hydrophilic (hydroxyl group) characteristics, making it an effective surfactant and emollient.[4]

IdentifierValueReference
IUPAC Name Tetradecan-1-ol[6]
Synonyms Myristyl alcohol, Tetradecyl alcohol[1][2][3]
CAS Number 112-72-1[7]
Molecular Formula C14H30O[1][2][3]
Molecular Weight 214.39 g/mol [1][6]
Appearance White solid, flakes, or powder[3][7]
Odor Faint, waxy, or fatty odor[6][8]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a range of reported values from various sources.

Thermal Properties
PropertyValueConditionsReference
Melting Point 35-39 °C[3][7]
38 °C[1]
39-41 °C[9]
Boiling Point 289 °Cat 760 mmHg[3][7]
>260 °C[1][2]
173 °Cat 20 mmHg[10][11]
Flash Point >230 °F (>110 °C)[3][7]
148 °CClosed cup
Autoignition Temperature 489 °F (254 °C)
Heat of Vaporization 98.9 kJ/molat 25 °C[6]
Density and Refractive Index
PropertyValueConditionsReference
Density 0.823 g/mLat 25 °C[3][7]
0.824 g/cm³[1][2]
0.8 g/cm³at 60 °C
Refractive Index 1.4358at 50 °C[6]
1.4454[3][7]
Solubility and Partitioning
PropertyValueConditionsReference
Water Solubility Insoluble[1][2][3]
0.00013 g/Lat 23 °C[3][7]
0.2 mg/Lat 25 °C[10][11]
Solubility in Organic Solvents Soluble in diethyl ether, slightly soluble in ethanol[1][2]
Very soluble in ethanol, ether, acetone, benzene, chloroform[6][12]
LogP (Octanol-Water Partition Coefficient) 6.03[6]
6.2[6]
5.5[8]
Other Properties
PropertyValueConditionsReference
Vapor Pressure <1 hPaat 20 °C[3][7]
1.1 x 10⁻⁴ mmHgat 25 °C[6]
Vapor Density 7.4 (Air = 1)[3][7]
pKa 15.20 ± 0.10Predicted[3][7]
Viscosity 6.4 mPa·sat 60 °C[3][5]

Experimental Protocols

While specific experimental details from the original sources are not exhaustively available, the determination of these physicochemical properties typically follows standardized methodologies.

Melting Point Determination

The melting point of a solid like this compound is commonly determined using the capillary method .

  • Apparatus: A melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor, and a viewing lens.

  • Procedure:

    • A small, dry sample of this compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point can be determined by distillation or using a Thiele tube .

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure (Distillation):

    • The this compound is placed in the distillation flask.

    • The apparatus is assembled, and the thermometer bulb is positioned just below the side arm of the flask.

    • The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.

Solubility Determination

The solubility of this compound in various solvents is determined by the shake-flask method .

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

    • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC).

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is also the standard for determining the octanol-water partition coefficient.

  • Procedure:

    • A known amount of this compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

    • The concentration of this compound in both the n-octanol and water phases is measured.

    • The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Logical Workflow: Synthesis of this compound

This compound is primarily produced through the catalytic hydrogenation of myristic acid or its esters, which are commonly derived from natural sources like coconut or palm kernel oil.[3][4]

Synthesis_of_1_Tetradecanol raw_material Natural Oils (e.g., Coconut, Palm Kernel) hydrolysis Hydrolysis / Transesterification raw_material->hydrolysis myristic_acid Myristic Acid / Esters hydrolysis->myristic_acid hydrogenation Catalytic Hydrogenation (e.g., with H2) myristic_acid->hydrogenation crude_alcohol Crude this compound hydrogenation->crude_alcohol catalyst Catalyst (e.g., Copper Chromite) catalyst->hydrogenation purification Purification (e.g., Distillation) crude_alcohol->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Application in Formulation: Emulsion

Due to its amphiphilic nature, this compound is a key ingredient in creating stable emulsions, such as creams and lotions, where it functions as a co-emulsifier, thickener, and emollient.

Emulsion_Formulation oil_phase Oil Phase Ingredients heating1 Heat to 70-75°C oil_phase->heating1 water_phase Aqueous Phase Ingredients heating2 Heat to 70-75°C water_phase->heating2 tetradecanol This compound tetradecanol->heating1 emulsifier Primary Emulsifier emulsifier->heating1 mixing Combine Phases with High Shear Mixing heating1->mixing heating2->mixing cooling Cool with Gentle Agitation mixing->cooling emulsion Stable Emulsion (Cream/Lotion) cooling->emulsion additives Add Heat-Sensitive Ingredients (e.g., Actives, Fragrance) additives->cooling

Caption: A general workflow for creating an emulsion using this compound.

References

An In-depth Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 1-tetradecanol (also known as myristyl alcohol), a long-chain fatty alcohol widely used in cosmetics, pharmaceuticals, and other industrial applications. Understanding its solubility characteristics in various organic solvents is crucial for formulation development, purification processes, and predicting its behavior in non-aqueous systems.

Core Concepts in Solubility

This compound is a white, waxy solid with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] Its long, nonpolar hydrocarbon tail dominates its molecular structure, rendering it lipophilic and generally soluble in organic solvents, while being practically insoluble in water.[1][2] The terminal hydroxyl (-OH) group provides a site for hydrogen bonding, allowing for some interaction with polar solvents.

The general principle of "like dissolves like" is a good starting point for predicting the solubility of this compound. Solvents with similar polarity and intermolecular forces to this compound are expected to be effective at dissolving it.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in publicly available literature. However, based on available information and studies on binary phase equilibria, the following tables summarize the known solubility characteristics.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

Solvent ClassSolventReported SolubilityTemperature (°C)Citation(s)
Ethers Diethyl EtherSolubleNot Specified[1][2]
Alcohols EthanolSlightly Soluble to Very SolubleNot Specified[1][2][3]
Ketones AcetoneVery SolubleNot Specified[3]
Aromatic Hydrocarbons BenzeneVery SolubleNot Specified[3]
Chlorinated Hydrocarbons ChloroformSoluble (10%)Not Specified[4]
Nitriles AcetonitrilePartially Miscible (forms two liquid phases at lower temperatures)See Table 3[5]
Water WaterPractically Insoluble (0.00013 g/L)23[4]

Table 2: Solid-Liquid Phase Equilibrium Data for this compound in Binary Systems with Naphthalene and Biphenyl

This data, derived from differential scanning calorimetry (DSC) experiments, represents the mole fraction solubility of this compound at the eutectic temperature of the mixture.

Co-solventEutectic Temperature (°C)Mole Fraction of this compound at Eutectic Point
Naphthalene29.50.85
Biphenyl33.50.95

Data derived from Sanz, L.F., et al. (2012). Solid-liquid equilibria for the binary systems naphthalene or biphenyl + this compound or + 1-hexadecanol. J. Chem. Eng. Data.

Table 3: Mutual Solubility of this compound and Acetonitrile at Various Temperatures

This system exhibits an upper critical solution temperature (UCST) of approximately 48.25 °C (321.4 K). Above this temperature, the two components are miscible in all proportions. Below this temperature, they form two liquid phases.

Temperature (°C)Mole Fraction of this compound in Acetonitrile-Rich PhaseMole Fraction of Acetonitrile in this compound-Rich Phase
100.0150.035
200.0250.060
300.0450.100
400.0900.180
450.1500.280

Data is approximated from phase diagram information available in the IUPAC-NIST Solubility Database.[5]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required precision, the properties of the solvent, and the available equipment.

Method 1: Isothermal Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically.

Apparatus:

  • Thermostatically controlled water bath or incubator

  • Sealable glass vials or flasks

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealable vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture continuously (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. For long-chain alcohols, this may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of dissolved this compound remains constant.

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. Filtration must be performed quickly to avoid temperature changes that could cause precipitation.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

  • Gravimetric Analysis: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation: The solubility can be calculated as follows:

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Method 2: Synthetic Method using Differential Scanning Calorimetry (DSC)

This method is particularly useful for determining the solubility over a range of temperatures by observing the dissolution of the solid.

Principle: A series of samples with known compositions of this compound and solvent are prepared. Each sample is heated in a DSC, and the temperature at which the last of the solid dissolves (the clearing point) is recorded. This temperature corresponds to the solubility at that specific composition.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealable DSC pans

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying mole fractions in hermetically sealable DSC pans. The total mass of the mixture should be accurately known.

  • DSC Analysis: Place the sealed pan in the DSC instrument. Cool the sample to a temperature where this compound is completely solidified. Then, heat the sample at a slow, constant rate (e.g., 1-2 °C/min).

  • Determination of Clearing Point: Record the DSC thermogram. The peak of the endotherm corresponds to the melting of the mixture. The temperature at which the endothermic peak returns to the baseline indicates the complete dissolution of the solid phase. This is the solubility temperature for that specific composition.

  • Phase Diagram Construction: Plot the clearing points (temperatures) against the mole fraction of this compound to construct the solid-liquid phase diagram. The curve represents the solubility of this compound in the solvent as a function of temperature.

Visualizing Experimental and Logical Workflows

Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound in an organic solvent using the isothermal gravimetric method.

G Isothermal Gravimetric Solubility Determination Workflow A 1. Prepare Supersaturated Mixture (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Aliquot of Supernatant C->D E 5. Filter Solution (Isothermal) D->E F 6. Weigh Filtered Saturated Solution E->F G 7. Evaporate Solvent (Constant Temperature) F->G I 9. Calculate Solubility (g/100g solvent, mole fraction, etc.) F->I Mass of Solution H 8. Weigh Dry Residue (this compound) G->H H->I Mass of Solute

Caption: Workflow for Isothermal Gravimetric Solubility Measurement.

Factors Influencing Solubility

This diagram illustrates the key factors that influence the solubility of this compound.

G Factors Influencing this compound Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of This compound ChainLength Long Hydrocarbon Chain (Lipophilicity) ChainLength->Solubility HydroxylGroup Hydroxyl Group (Polarity, H-Bonding) HydroxylGroup->Solubility SolventPolarity Polarity SolventPolarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility MolecularSize Molecular Size/Shape MolecularSize->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Key Factors Affecting the Solubility of this compound.

References

A Technical Guide to the Natural Sources and Extraction of Myristyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myristyl alcohol, also known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)12CH2OH.[1] It is a white, waxy solid at room temperature and finds extensive use in the cosmetic, pharmaceutical, and chemical industries as an emollient, thickener, and chemical intermediate.[1][2] This technical guide provides an in-depth overview of the natural sources of myristyl alcohol and the key methodologies for its extraction and purification.

Natural Sources of Myristyl Alcohol

Myristyl alcohol is primarily derived from the triglycerides found in various plant-based oils. The most significant commercial sources are coconut oil and palm kernel oil, which are rich in myristic acid, the precursor to myristyl alcohol.[1][2] Nutmeg (Myristica fragrans), from which myristic acid derives its name, is another notable natural source.[1]

The fatty acid composition of these oils is a critical determinant of their suitability as a source for myristyl alcohol production. Coconut oil, in particular, is a preferred raw material due to its high concentration of myristic acid.

Data Presentation: Fatty Acid Composition of Natural Oils

The following table summarizes the typical fatty acid composition of coconut oil, highlighting the significant percentage of myristic acid.

Fatty AcidChemical FormulaAverage Percentage in Coconut Oil (%)[3][4][5][6][7]
Caproic AcidC6:00.4 - 0.6
Caprylic AcidC8:07.5 - 8.0
Capric AcidC10:05.5 - 6.5
Lauric AcidC12:044.6 - 49.0
Myristic Acid C14:0 18.5 - 20.4
Palmitic AcidC16:08.0 - 9.0
Stearic AcidC18:02.5 - 3.0
Oleic AcidC18:15.5 - 6.5
Linoleic AcidC18:21.5 - 2.0

Biosynthesis of Myristic Acid in Plants

The precursor to myristyl alcohol, myristic acid, is synthesized in plants through the fatty acid synthase (FAS) pathway, which occurs in the plastids.[8][9][10] This multi-enzyme complex sequentially adds two-carbon units from malonyl-ACP to a growing acyl-ACP chain.[10] The synthesis of myristoyl-ACP (a C14 fatty acid) is a key step in the overall fatty acid profile of the plant.

The following diagram illustrates the key steps in the biosynthesis of myristic acid in plants like Cocos nucifera.

Myristic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC  HCO3-, ATP KAS_III KAS III Acetyl_CoA->KAS_III  ACP Malonyl_CoA Malonyl-CoA MAT Malonyl-CoA:ACP Transacylase Malonyl_CoA->MAT  ACP Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS_III Acetyl_ACP Acetyl-ACP Acetoacetyl_ACP Acetoacetyl-ACP KAR KAR Acetoacetyl_ACP->KAR  NADPH Butyryl_ACP Butyryl-ACP HD HD Butyryl_ACP->HD ER ER Butyryl_ACP->ER  NADPH C6_ACP Hexanoyl-ACP KAS_I KAS I C6_ACP->KAS_I  Malonyl-ACP (x4 cycles) C8_ACP Octanoyl-ACP C10_ACP Decanoyl-ACP C12_ACP Lauroyl-ACP C14_ACP Myristoyl-ACP FATB FatB Thioesterase C14_ACP->FATB  H2O Myristic_Acid Myristic Acid ACC->Malonyl_CoA MAT->Malonyl_ACP KAS_III->Acetoacetyl_ACP KAR->Butyryl_ACP HD->Butyryl_ACP ER->C6_ACP KAS_I->C14_ACP FATB->Myristic_Acid

Caption: Simplified pathway of myristic acid biosynthesis in plants.

Extraction and Synthesis of Myristyl Alcohol

The industrial production of myristyl alcohol from natural oils is a multi-step process. The primary route involves the hydrolysis of triglycerides to liberate fatty acids, followed by the hydrogenation of myristic acid to myristyl alcohol.

Experimental Protocol: Saponification of Coconut Oil to Yield Myristic Acid

This protocol describes the initial step of liberating fatty acids from coconut oil through saponification, followed by acidification.

Materials:

  • Coconut oil

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Distilled water

Procedure:

  • Saponification: In a round-bottom flask, a known quantity of coconut oil is mixed with a stoichiometric excess of NaOH or KOH dissolved in an ethanol-water mixture. The mixture is refluxed with constant stirring.[11][12][13] The completion of the saponification is indicated by the formation of a homogenous soap solution.[12]

  • Salting Out: The resulting soap is precipitated by adding a saturated NaCl solution. This process, known as "salting out," decreases the solubility of the soap.[11]

  • Filtration and Washing: The precipitated soap is collected by filtration and washed with cold distilled water to remove excess alkali and glycerol.[11]

  • Acidification: The washed soap (sodium myristate and other fatty acid salts) is then dissolved in warm water and acidified with a dilute solution of a strong acid, such as HCl, to a pH of approximately 2. This protonates the carboxylate salts, yielding the free fatty acids.

  • Isolation and Drying: The liberated fatty acids, which are insoluble in water, are separated and washed with water to remove any remaining mineral acid. The product is then dried under vacuum.

Experimental Protocol: Hydrogenation of Myristic Acid to Myristyl Alcohol

This protocol outlines the reduction of myristic acid to myristyl alcohol. Alternatively, myristic acid can be first esterified to methyl myristate, which is then hydrogenated.[2][14]

Materials:

  • Myristic acid

  • Hydrogen gas (H2)

  • Hydrogenation catalyst (e.g., copper chromite, palladium on carbon)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Loading: The high-pressure reactor is charged with myristic acid and the hydrogenation catalyst. The choice of catalyst and its concentration are critical for reaction efficiency and selectivity.

  • Pressurization and Heating: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with continuous stirring.[1]

  • Reaction: The hydrogenation is carried out for a specified duration. The reaction progress can be monitored by measuring hydrogen uptake or by analyzing samples periodically.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • Catalyst Removal: The solid catalyst is removed from the reaction mixture by filtration.

  • Purification: The crude myristyl alcohol is then purified, typically by fractional distillation under reduced pressure, to separate it from any unreacted starting material and byproducts.[15]

The following diagram illustrates the overall workflow for the extraction of myristyl alcohol from coconut oil.

Myristyl_Alcohol_Extraction Coconut_Oil Coconut Oil (Triglycerides) Saponification Saponification Coconut_Oil->Saponification  NaOH or KOH Fatty_Acid_Salts Fatty Acid Salts (Soap) Saponification->Fatty_Acid_Salts Acidification Acidification Fatty_Acid_Salts->Acidification  HCl Myristic_Acid Myristic Acid Acidification->Myristic_Acid Hydrogenation Hydrogenation Myristic_Acid->Hydrogenation  H2, Catalyst Crude_Myristyl_Alcohol Crude Myristyl Alcohol Hydrogenation->Crude_Myristyl_Alcohol Purification Purification (Fractional Distillation) Crude_Myristyl_Alcohol->Purification Pure_Myristyl_Alcohol Pure Myristyl Alcohol Purification->Pure_Myristyl_Alcohol

Caption: Workflow for the extraction of myristyl alcohol from coconut oil.

Quantitative Data and Analysis

The yield and purity of myristyl alcohol are dependent on the efficiency of each step in the extraction and purification process.

Data Presentation: Typical Process Parameters and Yields
Process StepKey ParametersTypical Yield/Purity
Saponification & Acidification - Excess alkali- Reflux temperature- Complete reaction>95% conversion of triglycerides to fatty acids
Hydrogenation - Catalyst: Copper chromite or precious metal- Pressure: 150-300 bar- Temperature: 150-250 °C>98% conversion of myristic acid
Purification - Fractional distillation under reduced pressure>99% pure myristyl alcohol
Analytical Methods for Quality Control

Gas chromatography-mass spectrometry (GC-MS) is a standard analytical technique for the qualitative and quantitative analysis of fatty acids and fatty alcohols.[3][4][16]

Experimental Protocol: GC-MS Analysis of Myristyl Alcohol

Sample Preparation:

  • A known amount of the myristyl alcohol sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane).

  • For analysis of fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required.[3][4]

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds.

Identification of myristyl alcohol is achieved by comparing its retention time and mass spectrum with that of a pure standard. Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Conclusion

The production of myristyl alcohol from natural sources is a well-established industrial process. Coconut and palm kernel oils serve as the primary feedstocks due to their high myristic acid content. The extraction process, involving saponification, acidification, and hydrogenation, can be optimized to achieve high yields of pure myristyl alcohol. Careful control of reaction conditions and efficient purification are essential for obtaining a product that meets the stringent quality requirements of the pharmaceutical and cosmetic industries. Further research into enzymatic processes and green chemistry approaches may offer more sustainable and efficient routes for myristyl alcohol production in the future.

References

An In-Depth Technical Guide to the Ziegler Process for 1-Tetradecanol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organometallic chemistry, providing a method for the production of linear primary alcohols with an even number of carbon atoms from ethylene.[1][2][3] This process, developed by Karl Ziegler in the 1950s, offers a synthetic route to fatty alcohols, which are crucial intermediates in the manufacturing of detergents, surfactants, emulsifiers, and other specialty chemicals.[4] 1-Tetradecanol, a C14 fatty alcohol, is a key product manufactured via this process, finding applications in the pharmaceutical, cosmetic, and lubricant industries.

This technical guide provides a comprehensive overview of the Ziegler process for the production of this compound, detailing the core reaction steps, experimental protocols, and relevant quantitative data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important industrial process.

Core Process Overview

The Ziegler process for this compound production can be conceptually divided into four main stages:

  • Triethylaluminium (TEA) Synthesis: The process begins with the production of the organoaluminium catalyst, triethylaluminium, from aluminum, hydrogen, and ethylene.[2]

  • Ethylene Oligomerization (Growth Reaction): Ethylene is then oligomerized in the presence of triethylaluminium, leading to the formation of long-chain trialkylaluminium compounds. The chain length of the alkyl groups follows a statistical Poisson distribution.[2]

  • Oxidation: The trialkylaluminium compounds are subsequently oxidized, typically with dry air, to form aluminum alkoxides.[2]

  • Hydrolysis: The final step involves the hydrolysis of the aluminum alkoxides to yield the desired fatty alcohols and an aluminum salt byproduct, such as aluminum hydroxide.[2]

Industrial implementations of this technology include the Alfol process , which produces a broad distribution of alcohol chain lengths, and the Epal process , which employs a modified approach to achieve a narrower, more targeted distribution of chain lengths, making it particularly suitable for the production of specific alcohols like this compound.[2][5]

Process Chemistry and Stoichiometry

The overall chemical transformation for the synthesis of this compound via the Ziegler process can be represented by the following simplified equation:

Al + 1.5 H₂ + 7 C₂H₄ → Al(C₁₄H₂₉)₃ Al(C₁₄H₂₉)₃ + 1.5 O₂ → Al(OC₁₄H₂₉)₃ Al(OC₁₄H₂₉)₃ + 3 H₂O → 3 HOC₁₄H₂₉ + Al(OH)₃

This representation simplifies the complex series of reactions occurring at each stage.

Experimental Protocols and Process Parameters

The following sections provide a detailed description of the experimental protocols and typical operating conditions for each stage of the Ziegler process for this compound production. It is important to note that specific parameters in industrial settings are often proprietary and may vary.

Triethylaluminium (TEA) Synthesis

The synthesis of the triethylaluminium catalyst is a critical first step.

Methodology: A common industrial method involves the reaction of aluminum powder with ethylene and hydrogen in the presence of a recycled stream of triethylaluminium. This is a two-step process within a single reactor system. First, dialkylaluminium hydride is formed, which then reacts with ethylene.

Reaction Conditions:

Parameter Value Reference
Reactants Aluminum powder, Ethylene, Hydrogen, Triethylaluminium (recycle) [2]
Temperature 60 - 150 °C [2]
Pressure 20 - 30 MPa [4]

| Catalyst | Triethylaluminium (acts as both product and catalyst) |[2] |

Ethylene Oligomerization (Growth Reaction)

This step determines the chain length distribution of the resulting fatty alcohols.

Methodology: Ethylene is fed into a reactor containing triethylaluminium under controlled temperature and pressure. The ethylene molecules insert into the aluminum-alkyl bonds, leading to chain growth. The extent of oligomerization is statistically controlled, resulting in a Poisson distribution of alkyl chain lengths in the Alfol process. The Epal process modifies this step to achieve a narrower distribution, often by transalkylation with shorter-chain olefins.[2]

Reaction Conditions:

Parameter Value Reference
Reactant Ethylene, Trialkylaluminium [2]
Temperature 90 - 120 °C [2]
Pressure 8 - 12 MPa [4]

| Catalyst | Triethylaluminium |[2] |

Product Distribution: The Alfol process typically yields a broad distribution of alcohol chain lengths. For a process targeting C12-C16 alcohols, the distribution might be as follows:

Carbon NumberWeight % (Typical Alfol Distribution)
C65 - 10
C810 - 15
C1015 - 20
C1215 - 20
C14 10 - 15
C165 - 10
C18< 5
C20+< 5

The Epal process allows for a more targeted production. By recycling and transalkylation steps, the yield of the desired C12-C14 fraction can be significantly increased.[2] For instance, a product slate from an Epal process targeting C12-C14 alcohols could have over 60% of the product within this range.[5]

Oxidation

The trialkylaluminium compounds are converted to aluminum alkoxides in this step.

Methodology: The trialkylaluminium product from the oligomerization step is reacted with a source of oxygen, typically dry air. The reaction is highly exothermic and must be carefully controlled to prevent side reactions and ensure safety. The reaction is often carried out in a staged manner to manage the heat of reaction.[6]

Reaction Conditions:

Parameter Value Reference
Reactant Trialkylaluminium, Dry Air [2]
Temperature 30 - 50 °C [4]
Pressure 0.1 - 0.5 MPa [4]

| Solvent | Typically the unreacted higher olefins from the growth step | |

Hydrolysis

The final step liberates the fatty alcohols.

Methodology: The aluminum alkoxides are hydrolyzed to produce the corresponding fatty alcohols and an aluminum salt. Various hydrolysis agents can be used, including water, dilute sulfuric acid, or sulfurous acid.[7][8] Hydrolysis with water yields aluminum hydroxide, which can be a valuable byproduct.[2] The use of sulfuric acid yields aluminum sulfate.[2]

Reaction Conditions:

Parameter Value Reference
Reactant Aluminum alkoxides, Water or Dilute Acid [2][7][8]
Temperature 40 - 100 °C [8]

| Pressure | Atmospheric | |

The resulting mixture is then separated into an organic phase containing the fatty alcohols and an aqueous phase containing the aluminum salt.

Purification

The crude alcohol mixture is purified to isolate this compound.

Methodology: The primary method for separating the different chain length alcohols is fractional distillation under reduced pressure.[9][10] The lower boiling point of the alcohols under vacuum allows for their separation without thermal decomposition. Further purification steps may be necessary to remove minor impurities such as unreacted olefins, esters, and branched-chain alcohols.

Typical Distillation Parameters:

Parameter Value Reference
Technique Vacuum Fractional Distillation [9][10]
Pressure 1 - 10 kPa [9]

| Temperature | Dependent on the specific boiling points of the alcohol fractions | |

Visualizations

Ziegler Process Workflow

Ziegler_Process_Workflow cluster_0 Raw Materials cluster_1 Process Stages cluster_2 Products & Byproducts Aluminum Aluminum TEA_Synthesis 1. Triethylaluminium Synthesis Aluminum->TEA_Synthesis Hydrogen Hydrogen Hydrogen->TEA_Synthesis Ethylene_raw Ethylene Ethylene_raw->TEA_Synthesis Oligomerization 2. Ethylene Oligomerization (Growth Reaction) Ethylene_raw->Oligomerization TEA_Synthesis->Oligomerization Triethylaluminium Oxidation 3. Oxidation Oligomerization->Oxidation Trialkylaluminium Hydrolysis 4. Hydrolysis Oxidation->Hydrolysis Aluminum Alkoxides Purification 5. Purification Hydrolysis->Purification Crude Alcohol Mixture Al_Hydroxide Aluminum Hydroxide Hydrolysis->Al_Hydroxide Tetradecanol This compound Purification->Tetradecanol Other_Alcohols Other Fatty Alcohols Purification->Other_Alcohols Ziegler_Intermediates Ethylene Ethylene (C₂H₄) Trialkylaluminium Long-Chain Trialkylaluminium Al(R)₃ Ethylene->Trialkylaluminium Oligomerization TEA Triethylaluminium Al(C₂H₅)₃ TEA->Trialkylaluminium Aluminum_Alkoxide Aluminum Alkoxide Al(OR)₃ Trialkylaluminium->Aluminum_Alkoxide Oxidation Oxygen Oxygen (O₂) Oxygen->Aluminum_Alkoxide Fatty_Alcohol This compound & Other Fatty Alcohols Aluminum_Alkoxide->Fatty_Alcohol Hydrolysis Aluminum_Hydroxide Aluminum Hydroxide Al(OH)₃ Aluminum_Alkoxide->Aluminum_Hydroxide Hydrolysis Water Water (H₂O) Water->Fatty_Alcohol Water->Aluminum_Hydroxide

References

An In-depth Technical Guide to the Biological Role and Metabolism of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also commonly known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1][2] It is a white, waxy solid at room temperature and is found naturally in certain plants, such as nutmeg (Myristica fragrans), and in animal tissues.[2][3] While extensively utilized in the cosmetic and pharmaceutical industries as an emollient, emulsifier, and thickener, this compound also possesses distinct biological roles and is an active participant in cellular metabolism.[2][3] This technical guide provides a comprehensive overview of the current understanding of the biological functions and metabolic pathways of this compound, with a focus on providing researchers and drug development professionals with a detailed resource for further investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
Molecular FormulaC14H30O[4]
Molecular Weight214.39 g/mol [4]
Melting Point38 °C[5]
Boiling Point>260 °C[5]
Density0.824 g/cm³[5]
SolubilityInsoluble in water; soluble in diethyl ether; slightly soluble in ethanol.[5]

Biological Role of this compound

Beyond its physical properties that are exploited in various formulations, this compound exhibits specific biological activities, most notably anti-inflammatory and antibacterial effects.

Anti-inflammatory and Immunomodulatory Effects

A growing body of evidence indicates that this compound can modulate inflammatory responses. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF), in gastric epithelial cells stimulated by Helicobacter pylori.[6] Furthermore, this compound has been demonstrated to suppress the growth of T cells and inhibit the secretion of interleukin-2 (IL-2), a key cytokine in T cell proliferation.[7]

The primary mechanism underlying these anti-inflammatory effects appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] this compound has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes, which include many pro-inflammatory cytokines.[7] Additionally, this compound has been observed to suppress the activation of the p38 and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) pathways, which are also involved in inflammatory signaling.[6]

A complex containing this compound has also been investigated for its therapeutic potential in treating periodontitis, a chronic inflammatory disease.[8] In animal models, topical application of this complex was found to inhibit inflammatory cell infiltration and reduce bone loss associated with periodontitis.[9]

G Figure 1. Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell (e.g., Gastric Epithelial Cell, T Cell) H_pylori H. pylori MAPK p38/ERK1/2 MAPK Pathway H_pylori->MAPK IKK IKK Complex H_pylori->IKK Tetradecanol This compound Tetradecanol->MAPK Tetradecanol->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8, IL-2, VEGF) Nucleus->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokines

Caption: Figure 1. Anti-inflammatory Signaling Pathway of this compound.

Antibacterial Activity

In addition to its anti-inflammatory properties, this compound has been shown to possess direct antibacterial activity. It can inhibit the growth of Helicobacter pylori in a dose-dependent manner.[6] This dual action of inhibiting bacterial growth and suppressing the host inflammatory response makes it an interesting candidate for further investigation in the context of infectious diseases.

Metabolism of this compound

This compound is an integral part of the fatty alcohol metabolic cycle, which involves both its synthesis (anabolism) and degradation (catabolism).

Anabolism: Synthesis of this compound

The synthesis of this compound occurs through the reduction of myristoyl-CoA, a 14-carbon fatty acyl-CoA. This reaction is catalyzed by the enzyme fatty acyl-CoA reductase. The overall reaction is as follows:

Myristoyl-CoA + 2 NADPH + 2 H+ → this compound + 2 NADP+ + Coenzyme A

This pathway is a source of fatty alcohols for the synthesis of waxes and other lipids.

Catabolism: Oxidation of this compound

The degradation of this compound is a two-step oxidative process that converts it back to myristic acid, which can then enter the β-oxidation pathway for energy production.

  • Oxidation to Tetradecanal: The first step is the oxidation of this compound to its corresponding aldehyde, tetradecanal. This reaction is catalyzed by a long-chain alcohol dehydrogenase (ADH), an NAD+-dependent enzyme.[10]

    This compound + NAD+ ⇌ Tetradecanal + NADH + H+

  • Oxidation to Myristic Acid: The tetradecanal is then further oxidized to myristic acid by fatty aldehyde dehydrogenase (FALDH), which also utilizes NAD+ as a cofactor.[11][12]

    Tetradecanal + NAD+ + H2O → Myristic Acid + NADH + H+

The resulting myristic acid can be activated to myristoyl-CoA and subsequently undergo β-oxidation.

G Figure 2. Metabolic Pathways of this compound cluster_anabolism Anabolism cluster_catabolism Catabolism Myristoyl_CoA Myristoyl-CoA FAR Fatty Acyl-CoA Reductase Myristoyl_CoA->FAR NADP 2 NADP+ FAR->NADP Tetradecanol This compound FAR->Tetradecanol NADPH 2 NADPH NADPH->FAR + 2 H+ Tetradecanal Tetradecanal FALDH Fatty Aldehyde Dehydrogenase Tetradecanal->FALDH Myristic_Acid Myristic Acid Beta_Oxidation β-Oxidation Myristic_Acid->Beta_Oxidation ADH Long-Chain Alcohol Dehydrogenase ADH->Tetradecanal NADH_anabolism NADH ADH->NADH_anabolism + H+ FALDH->Myristic_Acid NADH_catabolism NADH FALDH->NADH_catabolism + H+ NAD_anabolism NAD+ NAD_anabolism->ADH NAD_catabolism NAD+ NAD_catabolism->FALDH Tetradecanol->ADH

Caption: Figure 2. Metabolic Pathways of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data regarding the specific metabolic rates and tissue concentrations of this compound in mammals. Further research is required to establish these parameters, which are crucial for pharmacokinetic and pharmacodynamic modeling.

Experimental Protocols

Quantification of this compound in Biological Samples

A common method for the quantification of fatty alcohols like this compound in biological matrices is gas chromatography-mass spectrometry (GC-MS). A general workflow for this analysis is as follows:

G Figure 3. Experimental Workflow for this compound Quantification Sample Biological Sample (e.g., plasma, tissue homogenate) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Derivatization Derivatization (e.g., silylation to form TMS ether) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using a deuterated internal standard) GCMS->Quantification

Caption: Figure 3. Experimental Workflow for this compound Quantification.

Protocol Details:

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates, tissue homogenates) are collected. A known amount of a deuterated internal standard, such as this compound-d29, is added to the sample to account for extraction losses and ionization differences.[13]

  • Lipid Extraction: Total lipids are extracted from the sample using established methods like the Folch or Bligh-Dyer procedures, which employ chloroform/methanol mixtures.[14]

  • Derivatization: To improve volatility and chromatographic behavior, the hydroxyl group of this compound is derivatized, typically by silylation to form a trimethylsilyl (TMS) ether.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

In Vitro Assay for Long-Chain Alcohol Dehydrogenase Activity

The activity of long-chain alcohol dehydrogenase with this compound as a substrate can be measured spectrophotometrically by monitoring the production of NADH.[15]

Protocol Details:

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., pyrophosphate buffer, pH 8.5-9.0) containing NAD+ and the enzyme source (e.g., cell lysate, purified enzyme).

  • Substrate Addition: The reaction is initiated by the addition of this compound, which should be solubilized with a suitable detergent or carrier due to its poor water solubility.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH.

Conclusion and Future Directions

This compound is more than just an excipient in cosmetic and pharmaceutical formulations; it is a biologically active molecule with demonstrable anti-inflammatory and antibacterial properties. Its metabolism is closely linked to the fatty acid pool within the cell. The elucidation of its mechanism of action, particularly its inhibitory effects on the NF-κB signaling pathway, opens up possibilities for its therapeutic application in inflammatory conditions.

However, significant gaps in our knowledge remain. There is a pressing need for more quantitative data on the pharmacokinetics and tissue distribution of this compound. Furthermore, detailed kinetic studies of the mammalian enzymes responsible for its metabolism are required to build accurate models of its metabolic fate. The development and validation of standardized, detailed experimental protocols for studying this compound metabolism will be crucial for advancing research in this area. Future investigations should focus on these aspects to fully understand the physiological and pathological roles of this compound and to explore its potential as a therapeutic agent.

References

1-Tetradecanol: A Comprehensive Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, toxicity, and handling precautions for 1-Tetradecanol (also known as myristyl alcohol). The information is compiled from safety data sheets, toxicology databases, and scientific literature to guide laboratory and drug development professionals in its safe use.

Chemical and Physical Properties

This compound is a straight-chain saturated fatty alcohol. It presents as a white, waxy solid and is practically insoluble in water, but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1]

PropertyValueReference
CAS Number 112-72-1[2][3]
Molecular Formula C₁₄H₃₀O[3]
Molecular Weight 214.39 g/mol [2][3]
Appearance White crystalline powder/solid[4]
Melting Point 36-39 °C[3]
Boiling Point 277-288 °C at 1013 hPa[3]
Flash Point 145 °C[3]
Density 0.8 g/cm³ at 60 °C[3]
Vapor Pressure <1 hPa at 20 °C[3]
Water Solubility 1.3 mg/L at 23 °C[2]
log Pow (Octanol/Water Partition Coefficient) 5.5[2]

Toxicological Profile

This compound exhibits a low order of acute toxicity via oral and dermal routes.[4] The primary health concerns are related to eye and skin irritation upon direct, prolonged contact.

Acute Toxicity
RouteSpeciesValueReference
Oral Rat (male/female)LD50 > 2000 mg/kg bw[2]
Dermal Rabbit (male/female)LD50 = 8000 mg/kg bw[2]
Inhalation Rat (male/female)LC50 > 1.5 mg/L air[2]
Irritation and Sensitization
  • Skin Irritation: this compound is considered to be irritating to the skin.[4] Prolonged or repeated exposure may cause moderate inflammation, redness, swelling, and the formation of vesicles.[4] However, some studies in rabbits with a product containing 0.8% myristyl alcohol showed it to be practically non-toxic dermally.[5]

  • Eye Irritation: It is classified as causing serious eye irritation.[6][7] Direct contact can cause mild to moderate irritation, and prolonged exposure may lead to conjunctivitis.[4] A Draize test on rabbits with 500 mg resulted in mild irritation.[8]

  • Skin Sensitization: There is no conclusive evidence to suggest that this compound is a skin sensitizer.[5] However, some cases of allergic contact dermatitis have been reported in individuals exposed to personal care products containing myristyl alcohol.[9]

Subchronic Toxicity

Repeat dose studies on analogous long-chain fatty alcohols indicate a low order of subchronic toxicity through both oral and dermal routes.[4]

Genotoxicity and Carcinogenicity
Reproductive and Developmental Toxicity

Developmental toxicity studies conducted on several analogous fatty alcohols via the oral route have shown no adverse effects on reproductive parameters.[4] An increase in resorptions was noted in some studies, but only at the highest dose levels and in the presence of significant maternal toxicity.[4] Therefore, this compound is not considered a selective developmental toxicant.[4]

Experimental Protocols

Detailed experimental protocols for toxicity studies on this compound are often proprietary. However, the methodologies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure.

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[4]

  • Animal Model: Healthy, young adult rodents of a commonly used laboratory strain are employed. At least 5 animals of the same sex are used at each dose level.[4]

  • Dosage: Doses are selected based on a preliminary range-finding test. The volume of liquid administered at one time should generally not exceed 1 ml/100 g of body weight for rodents.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes over a period of at least 14 days.

  • Pathology: All animals (those that die during the test and survivors at termination) are subjected to a gross necropsy.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of the substance that can be expected to cause death in 50% of the animals.[4]

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis A Animal Selection & Acclimatization B Fasting (overnight for rats) A->B C Dose Formulation B->C D Single Oral Gavage C->D E Mortality Checks D->E F Clinical Signs Monitoring E->F G Body Weight Measurement F->G H Gross Necropsy G->H I LD50 Calculation H->I

Acute Oral Toxicity Testing Workflow (Based on OECD 401).
Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).

  • Animal Model: Healthy, young adult albino rabbits with intact skin are used.

  • Procedure: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk. A dose of 0.5 g of the solid substance (moistened with a small amount of a suitable solvent) is applied to a small area of the skin and covered with a gauze patch and non-irritating tape. Adjacent untreated skin serves as a control.

  • Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The degree of skin reaction is scored numerically. The average scores for erythema and edema are calculated for each animal.

Handling and Safety Precautions

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas.[6] Local exhaust ventilation should be used where solids are handled as powders or crystals to prevent the accumulation of dust.[4]

  • Eyewash stations and safety showers should be readily accessible and in close proximity to the workstation.[6][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][6]

  • Skin Protection: Wear chemical-protective gloves (e.g., PVC), overalls, and an apron when there is a risk of exposure.[4] The suitability and durability of the glove type depend on usage.[4]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][8]

G cluster_risk Risk Assessment cluster_controls Control Measures cluster_ppe PPE Details A Identify Hazards: - Skin Irritation - Serious Eye Irritation - Aquatic Toxicity B Engineering Controls: - Ventilation - Eyewash/Shower Stations A->B C Administrative Controls: - Safe Work Procedures - Training A->C D Personal Protective Equipment (PPE) A->D E Eye/Face Protection (Goggles, Face Shield) D->E F Skin Protection (Gloves, Lab Coat) D->F G Respiratory Protection (As needed) D->G

References

Environmental Fate and Biodegradability of 1-Tetradecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. It is a white, waxy solid at room temperature and finds extensive use in the cosmetic and personal care industry as an emollient, emulsion stabilizer, and viscosity-increasing agent. Its widespread application necessitates a thorough understanding of its environmental fate and biodegradability to assess its ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, degradation pathways, and bioaccumulation potential of this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and distribution in the environment.

PropertyValueReference
Molecular FormulaC₁₄H₃₀O[1]
Molecular Weight214.39 g/mol [1]
Melting Point38 °C (100.4 °F)
Boiling Point289 °C (552 °F)[1]
Water Solubility0.2 mg/L at 25 °C
Vapor Pressure0.0001 hPa at 20 °C
Log Kₒw (Octanol-Water Partition Coefficient)6.7

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that determine its persistence and transformation in various environmental compartments.

Abiotic Degradation

Abiotic degradation processes for this compound primarily include atmospheric photooxidation. Due to the absence of hydrolyzable functional groups, hydrolysis is not a significant degradation pathway.

  • Atmospheric Photooxidation: In the atmosphere, this compound is expected to exist predominantly in the vapor phase. It is susceptible to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 18.2 hours.

Biotic Degradation

Biodegradation is the primary mechanism for the removal of this compound from the environment. It is readily biodegraded under aerobic conditions, while its fate under anaerobic conditions is less well-documented.

This compound is considered to be readily biodegradable . Studies have shown that it undergoes rapid and extensive degradation in the presence of microorganisms from activated sludge.

Quantitative Data on Aerobic Biodegradability

Test GuidelineInoculumParameter MeasuredDurationResultReference
Not SpecifiedActivated SludgeFirst-order rate constantNot Specified52.5 h⁻¹[2]

There is a significant lack of publicly available data on the anaerobic biodegradation of this compound. While the anaerobic degradation of other organic compounds is well-studied, specific information regarding the pathways, rates, and end-products of this compound under anoxic conditions is a critical knowledge gap. General anaerobic digestion processes involve the breakdown of organic matter into methane and carbon dioxide by a consortium of microorganisms. It is plausible that long-chain alcohols like this compound can be degraded through β-oxidation to fatty acids, which are then further metabolized by acidogenic and methanogenic bacteria. However, experimental data to confirm this for this compound is needed.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment. The potential for bioaccumulation is often assessed by the bioconcentration factor (BCF).

An experimental study on a closely related substance, chlorinated n-tetradecane, provides insights into the potential bioaccumulation of this compound. The study, following OECD Guideline 305, determined the bioconcentration factor in rainbow trout.

Bioconcentration Factor (BCF) Data (for Chlorinated n-Tetradecane)

Test OrganismExposure Concentration (mg/L)BCF (Steady State)Kinetic BCFReference
Rainbow Trout (Oncorhynchus mykiss)0.0013838.2
Rainbow Trout (Oncorhynchus mykiss)0.0106464.7

Based on these results for a similar compound, the bioaccumulation potential of this compound is considered to be low to moderate.

Experimental Protocols

Aerobic Biodegradability Testing (OECD 301B - CO₂ Evolution Test)

This method is designed to assess the ready biodegradability of a substance by measuring the amount of carbon dioxide produced when the substance is incubated with an aerobic microbial inoculum.

Methodology:

  • Test Setup: A known concentration of the test substance (this compound) is added to a mineral medium inoculated with microorganisms from activated sludge. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-22°C) with continuous aeration with CO₂-free air.

  • CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide or sodium hydroxide.

  • Measurement: The amount of trapped CO₂ is determined by titration of the remaining hydroxide solution at regular intervals over a 28-day period.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test.

Bioconcentration Factor (BCF) Testing (OECD 305)

This guideline describes procedures for determining the bioconcentration of a chemical in fish.

Methodology:

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), is selected.

  • Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance (this compound) in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals to measure the concentration of the test substance.

  • Depuration Phase (Elimination): After the exposure phase, the remaining fish are transferred to clean, untreated water. Water and fish tissue samples continue to be collected to measure the rate of elimination of the substance from the fish.

  • Analysis: The concentration of this compound in water and fish tissue is determined using appropriate analytical methods (e.g., gas chromatography-mass spectrometry).

  • Calculation:

    • Steady-State BCF (BCFss): Calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

    • Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).

Biodegradation Signaling Pathways and Experimental Workflows

Microbial Degradation Pathway of this compound

The aerobic biodegradation of this compound by microorganisms, such as those from the genera Pseudomonas and Acinetobacter, typically proceeds through a series of oxidative steps. The long-chain alcohol is first oxidized to its corresponding aldehyde, then to a fatty acid, which subsequently enters the β-oxidation cycle.

Aerobic Degradation of this compound This compound This compound Tetradecanal Tetradecanal This compound->Tetradecanal Alcohol Dehydrogenase (EC 1.1.1.1) Tetradecanoic Acid (Myristic Acid) Tetradecanoic Acid (Myristic Acid) Tetradecanal->Tetradecanoic Acid (Myristic Acid) Aldehyde Dehydrogenase (EC 1.2.1.3) Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoic Acid (Myristic Acid)->Tetradecanoyl-CoA Acyl-CoA Synthetase (EC 6.2.1.3) β-Oxidation Cycle β-Oxidation Cycle Tetradecanoyl-CoA->β-Oxidation Cycle

Aerobic degradation pathway of this compound.
Experimental Workflow for OECD 301B Biodegradability Test

The following diagram illustrates the key steps involved in conducting an OECD 301B test to determine the ready biodegradability of this compound.

OECD 301B Experimental Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare Mineral Medium Prepare Mineral Medium Test Flasks (Substance + Inoculum) Test Flasks (Substance + Inoculum) Prepare Mineral Medium->Test Flasks (Substance + Inoculum) Blank Flasks (Inoculum only) Blank Flasks (Inoculum only) Prepare Mineral Medium->Blank Flasks (Inoculum only) Reference Flasks (e.g., Sodium Benzoate) Reference Flasks (e.g., Sodium Benzoate) Prepare Mineral Medium->Reference Flasks (e.g., Sodium Benzoate) Prepare Inoculum (Activated Sludge) Prepare Inoculum (Activated Sludge) Prepare Inoculum (Activated Sludge)->Test Flasks (Substance + Inoculum) Prepare Inoculum (Activated Sludge)->Blank Flasks (Inoculum only) Prepare Inoculum (Activated Sludge)->Reference Flasks (e.g., Sodium Benzoate) Prepare Test Substance Stock Prepare Test Substance Stock Prepare Test Substance Stock->Test Flasks (Substance + Inoculum) Incubate at 20-22°C in Dark Incubate at 20-22°C in Dark Test Flasks (Substance + Inoculum)->Incubate at 20-22°C in Dark Blank Flasks (Inoculum only)->Incubate at 20-22°C in Dark Reference Flasks (e.g., Sodium Benzoate)->Incubate at 20-22°C in Dark Aerate with CO2-free Air Aerate with CO2-free Air Incubate at 20-22°C in Dark->Aerate with CO2-free Air Trap Evolved CO2 Trap Evolved CO2 Aerate with CO2-free Air->Trap Evolved CO2 Titrate Trapped CO2 Periodically (28 days) Titrate Trapped CO2 Periodically (28 days) Trap Evolved CO2->Titrate Trapped CO2 Periodically (28 days) Calculate % Biodegradation Calculate % Biodegradation Titrate Trapped CO2 Periodically (28 days)->Calculate % Biodegradation Assess 'Ready Biodegradability' Criteria Assess 'Ready Biodegradability' Criteria Calculate % Biodegradation->Assess 'Ready Biodegradability' Criteria

References

An In-depth Technical Guide to the Thermal Properties of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the key thermal properties of 1-Tetradecanol, also known as myristyl alcohol. It is intended for researchers, scientists, and professionals in drug development who require precise data on the melting and boiling points of this compound. The document details these physical constants, outlines common experimental methodologies for their determination, and presents a logical workflow for such characterization.

Quantitative Data: Melting and Boiling Points

This compound is a straight-chain saturated fatty alcohol that presents as a white, waxy solid at standard conditions.[1][2] Its thermal transition points are critical for various applications, including its use as a phase-change material for thermal energy storage, and as an emollient in cosmetics.[2][3] The following tables summarize the reported melting and boiling points from various sources.

Table 1: Melting Point of this compound

Temperature Range (°C)Temperature (°F)Source(s)
35-39-Sigma-Aldrich, Alfa Chemistry, ChemicalBook[4][5][6]
36-39-Sigma-Aldrich
38100Wikipedia, chemeurope.com, TCI Chemicals[1][2]
39-41-Taylor & Francis[7]
37.799.7PubChem (from CRC Handbook), USCG[8]
39.5-PubChem (from HSDB)[8]
38-39-Brainly[9]
38-40-SweetStudy[10]

Table 2: Boiling Point of this compound

Temperature (°C)PressureSource(s)
>260Not specifiedWikipedia, chemeurope.com[1][2]
263.2760 mmHgPubChem (from USCG)[8]
289"lit." (literature value)Sigma-Aldrich, Alfa Chemistry, ChemicalBook[4][5][6]
277-2881013 hPaSigma-Aldrich
17320 mmHgTCI Chemicals
>220Not specifiedTaylor & Francis[7]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical characterization. While specific instrumental parameters may vary, the underlying principles are well-established.

1. Melting Point Determination (Capillary Method)

A common and effective method for determining the melting point of a solid compound like this compound is the capillary tube method.

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

  • Apparatus: The capillary tube is placed in a heating apparatus (such as a Thiele tube or a dedicated melting point apparatus) along with a calibrated thermometer. The heating medium is typically a mineral oil or silicone oil bath that ensures even heat distribution.

  • Procedure: The sample is heated at a slow, controlled rate. The temperatures are recorded at two points: the onset of melting (when the first liquid droplet appears) and the completion of melting (when the entire solid has transformed into a clear liquid).[11] The recorded range provides an indication of the substance's purity; a narrow range typically signifies a high degree of purity.[11]

2. Boiling Point Determination

The boiling point can be determined using several methods, including distillation, the reflux method, or the Thiele tube method for smaller sample sizes.

  • Reflux Method:

    • Apparatus: A small quantity of this compound is placed in a round-bottom flask. A condenser is fitted vertically to the flask, and a thermometer is positioned so that its bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[12]

    • Procedure: The liquid is heated to a gentle boil. The substance will boil, vaporize, and then condense, with the liquid returning to the flask—a state known as reflux.[12] The temperature will stabilize at the boiling point of the liquid at the given atmospheric pressure. This stable temperature is recorded.[12]

  • Thiele Tube Method (for small volumes):

    • Apparatus: A small sample of this compound is placed in a small test tube (Durham tube), which is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the sample.[12]

    • Procedure: The assembly is heated in a Thiele tube. As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped. The liquid will begin to cool, and the point at which the liquid is drawn back into the capillary tube is defined as the boiling point.[12]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermal properties of a substance such as this compound.

G cluster_0 Thermal Property Determination Workflow cluster_1 Melting Point Analysis cluster_2 Boiling Point Analysis A Sample Acquisition (this compound) B Sample Preparation (Capillary Tube) A->B F Sample Preparation (Reflux/Thiele Tube) A->F C Gradual Heating in Calibrated Apparatus B->C D Observe Phase Transition (Solid → Liquid) C->D E Record Melting Range D->E J Data Analysis & Comparison with Literature Values E->J G Heating to Establish Vapor-Liquid Equilibrium F->G H Observe Constant Vapor Temperature G->H I Record Boiling Point H->I I->J K Final Characterization of Thermal Properties J->K

Caption: Workflow for determining the thermal properties of this compound.

References

An In-depth Technical Guide to the Vapor Pressure and Thermodynamic Properties of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and other key thermodynamic data for 1-tetradecanol (also known as myristyl alcohol). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed look at the physical properties of this long-chain fatty alcohol. The data is presented in structured tables for ease of comparison, and a detailed experimental protocol for vapor pressure determination is described.

Thermodynamic Data of this compound

This compound, with the chemical formula C₁₄H₃₀O, is a white, waxy solid at room temperature.[1] Its thermodynamic properties are crucial for a variety of applications, including in the formulation of cosmetics, as a phase-change material for thermal energy storage, and as an intermediate in chemical synthesis.[1][2]

Physical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of this compound is provided in the table below. These values have been compiled from various sources to provide a comprehensive reference.

PropertyValueSource(s)
Molecular FormulaC₁₄H₃₀O[3]
Molar Mass214.39 g/mol [1]
Melting Point38 °C (311 K)[1]
Boiling Point (at 101.3 kPa)>260 °C[1]
Density (at 25 °C)0.824 g/cm³[1]
Vapor Density (vs air)7.4[3]
Heat of Vaporization (at 25 °C)98.9 kJ/mol[4]
Vapor Pressure of this compound

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of this compound is relatively low due to its high molecular weight and the presence of hydrogen bonding. One source indicates a vapor pressure of less than 1 hPa at 20 °C.[3][5][6]

For more precise calculations of vapor pressure over a range of temperatures, the Antoine equation can be utilized. The NIST WebBook provides parameters for the Antoine equation in the form:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The constants for this compound are given in the table below.[7][8]

Temperature Range (K)ABC
424.8 - 569.13.608971412.907-177.782

Using these parameters, the vapor pressure of this compound at various temperatures can be calculated, as shown in the following table.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)
151.65424.81.33
176.85450.03.55
201.85475.08.23
226.85500.017.1
251.85525.032.8
276.85550.058.9
295.95569.189.1

Experimental Protocol for Vapor Pressure Determination

The determination of vapor pressure for a substance like this compound can be carried out using various experimental methods. A common and effective technique is the static method, which involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.

Methodology: Static Method

This protocol outlines a general procedure for measuring the vapor pressure of this compound using a static apparatus.

1. Apparatus Setup:

  • A thermostatically controlled bath (e.g., an oil bath) capable of maintaining a constant temperature with high accuracy (±0.1 K).

  • An equilibrium cell made of glass or stainless steel, designed to hold the sample and connect to a pressure measurement system.

  • A high-precision pressure transducer or a mercury manometer to measure the pressure inside the cell.

  • A vacuum pump to evacuate the system.

  • A temperature probe (e.g., a platinum resistance thermometer) to measure the temperature of the sample accurately.

2. Sample Preparation:

  • A high-purity sample of this compound is required. The sample should be degassed prior to the measurement to remove any dissolved air or volatile impurities. This can be achieved by repeated freeze-pump-thaw cycles.

3. Experimental Procedure:

  • The this compound sample is placed in the equilibrium cell.

  • The entire system is evacuated to a very low pressure to remove air.

  • The thermostatic bath is set to the desired temperature.

  • The sample is heated, and the system is allowed to reach thermal and phase equilibrium. This is indicated by a stable pressure reading over time.

  • The vapor pressure and the corresponding temperature are recorded.

  • This procedure is repeated for a range of temperatures to obtain a set of vapor pressure data.

4. Data Analysis:

  • The collected data of vapor pressure versus temperature can be used to fit an equation of state, such as the Antoine equation, to determine the equation parameters.

  • The enthalpy of vaporization can also be calculated from the vapor pressure data using the Clausius-Clapeyron equation.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Vapor Pressure Measurement cluster_analysis Data Analysis prep1 Obtain high-purity This compound prep2 Degas sample via freeze-pump-thaw cycles prep1->prep2 exp1 Place sample in equilibrium cell prep2->exp1 exp2 Evacuate the system exp1->exp2 exp3 Set and stabilize bath temperature exp2->exp3 exp4 Allow system to reach equilibrium exp3->exp4 exp5 Record vapor pressure and temperature exp4->exp5 an1 Repeat measurements at different temperatures exp5->an1 an2 Fit data to Antoine or similar equation an1->an2 an3 Calculate enthalpy of vaporization an2->an3

Caption: Experimental workflow for determining the vapor pressure of this compound.

Thermodynamic_Relationships VP Vapor Pressure BP Boiling Point VP->BP determines T Temperature T->VP increases Hvap Enthalpy of Vaporization Hvap->VP influences IMFs Intermolecular Forces IMFs->Hvap determines IMFs->BP influences

References

1-Tetradecanol: A Comprehensive Technical Review of a Key Fatty Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol, also widely known as myristyl alcohol, is a saturated fatty alcohol with a 14-carbon chain. Its chemical structure, CH3(CH2)12CH2OH, underpins its classification as a fatty alcohol, a group of high-molecular-weight, straight-chain primary alcohols derived from natural fats and oils.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, purification, and analytical methodologies. Furthermore, it delves into its metabolic context and presents detailed experimental protocols relevant to its study and application in research and development.

Introduction to this compound

This compound is a white, waxy solid at room temperature, characterized by its emollient and emulsion-stabilizing properties.[1][2] These characteristics have led to its widespread use in the cosmetics and personal care industries.[1][4] In the realm of scientific research and drug development, this compound and its derivatives are of interest for their biocompatibility and potential roles in various biological processes. It is naturally derived from sources such as coconut oil, palm kernel oil, and nutmeg, from which myristic acid, its precursor, is obtained.[3][5]

Physicochemical Properties of this compound

A comprehensive summary of the key quantitative properties of this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueUnits
IUPAC NameTetradecan-1-ol-
Common NamesMyristyl alcohol, Tetradecyl alcohol-
CAS Number112-72-1-
Molecular FormulaC14H30O-
Molar Mass214.39 g/mol
Melting Point38°C
Boiling Point>260°C
Density0.824g/cm³
Water SolubilityPractically insoluble-
Solubility in other solventsSoluble in diethyl ether, slightly soluble in ethanol-

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, crucial for laboratory-scale research and development.

Synthesis of this compound via Reduction of Myristic Acid

This compound is commonly synthesized by the reduction of myristic acid or its esters.[1][2] A standard laboratory procedure using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is detailed below.

Materials:

  • Myristic acid (Tetradecanoic acid)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of myristic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is gently refluxed for a few hours to ensure the complete reduction of the carboxylic acid.

  • The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution.

  • The ethereal layer is separated using a separatory funnel. The aqueous layer is extracted a few more times with diethyl ether to ensure complete recovery of the product.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound by Recrystallization

The crude this compound obtained from synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Ethanol or acetone (recrystallization solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • The crude this compound is placed in an Erlenmeyer flask.

  • A minimum amount of the chosen solvent (e.g., ethanol) is added to the flask.

  • The mixture is heated gently on a hot plate with swirling until the solid completely dissolves. More solvent can be added dropwise if necessary to achieve complete dissolution at the boiling point.

  • The hot, saturated solution is allowed to cool slowly to room temperature, during which this compound will start to crystallize.

  • To maximize the yield, the flask can be subsequently placed in an ice bath to promote further crystallization.

  • The purified crystals are collected by vacuum filtration using a Buchner funnel.

  • The crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.

  • The purified this compound is then dried to remove any residual solvent.

Analysis of this compound by Gas Chromatography (GC)

The purity and quantity of this compound can be effectively determined using gas chromatography with a flame ionization detector (GC-FID).

Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent such as hexane or dichloromethane.

  • For quantitative analysis, a series of calibration standards of known concentrations are prepared by diluting the stock solution.

  • An internal standard (e.g., a fatty alcohol of a different chain length not present in the sample) can be added to both the standards and the sample for improved accuracy.

GC-FID Conditions (Example):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5) is suitable for fatty alcohol analysis.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Data Analysis:

  • The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a standard.

  • For quantitative analysis, a calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.

Metabolic Pathway of Fatty Alcohols

This compound, being a fatty alcohol, participates in the general metabolic pathways of this class of molecules. The "fatty alcohol cycle" involves the interconversion of fatty acids, fatty aldehydes, and fatty alcohols. This cycle is crucial for the synthesis and degradation of ether lipids and wax esters. The key enzymes in this pathway are fatty acyl-CoA reductase, which reduces fatty acyl-CoAs to fatty alcohols, and fatty alcohol dehydrogenase and fatty aldehyde dehydrogenase, which oxidize fatty alcohols back to fatty acids.

Fatty_Alcohol_Metabolism Fatty_Acid Fatty Acid (e.g., Myristic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Myristoyl-CoA) Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Fatty_Aldehyde Fatty Aldehyde (e.g., Myristyl Aldehyde) Fatty_Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase Fatty_Aldehyde->Fatty_Acid Fatty Aldehyde Dehydrogenase Fatty_Alcohol Fatty Alcohol (e.g., this compound) Fatty_Aldehyde->Fatty_Alcohol Alcohol Dehydrogenase Fatty_Alcohol->Fatty_Aldehyde Fatty Alcohol Dehydrogenase

Fig. 1: Simplified diagram of the fatty alcohol metabolic pathway.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis, purification, and analysis of this compound as described in the experimental protocols.

Synthesis_Workflow start Start: Myristic Acid reduction Reduction with LiAlH4 in anhydrous ether start->reduction quench Quench with H2O and dilute H2SO4 reduction->quench extraction Solvent Extraction with diethyl ether quench->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation end End: Crude this compound evaporation->end

Fig. 2: Workflow for the synthesis of this compound.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis crude Crude this compound dissolution Dissolve in minimum hot solvent crude->dissolution cooling Slow Cooling and Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash with ice-cold solvent filtration->washing drying_purified Drying washing->drying_purified pure Pure this compound drying_purified->pure sample_prep Sample Preparation (Dissolution & Standard Prep) pure->sample_prep gc_injection GC-FID Injection sample_prep->gc_injection data_acquisition Data Acquisition (Chromatogram) gc_injection->data_acquisition data_analysis Data Analysis (Identification & Quantification) data_acquisition->data_analysis result Purity and Concentration Report data_analysis->result

Fig. 3: Workflow for the purification and analysis of this compound.

Conclusion

This compound stands as a significant fatty alcohol with diverse applications stemming from its unique physicochemical properties. For researchers and professionals in drug development, a thorough understanding of its synthesis, purification, and analytical characterization is paramount. The detailed protocols and workflows provided in this guide offer a practical framework for the laboratory investigation and utilization of this compound. Its role in fatty alcohol metabolism further highlights its biological relevance, suggesting avenues for future research into its physiological and pharmacological effects.

References

An In-depth Technical Guide to the Potential Health Effects of 1-Tetradecanol Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Tetradecanol, also commonly known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH[1]. It presents as a white, waxy solid and is practically insoluble in water but soluble in diethyl ether and slightly soluble in ethanol[1]. Derived from natural sources like coconut oil, palm kernel oil, or nutmeg, this compound is widely used in the cosmetics and personal care industry as an emollient, emulsion stabilizer, and thickening agent in products like creams, lotions, and shampoos[1][2][3][4][5][6]. It also serves as an intermediate in the chemical synthesis of other products, such as surfactants[1][6]. This guide provides a comprehensive overview of the toxicological data, potential health effects, and therapeutic applications of this compound exposure, intended for researchers, scientists, and drug development professionals.

Toxicological Profile

This compound exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure[1][7]. The available data consistently indicate that it is not a significant acute toxicant.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Values

Exposure Route Species Test Value Reference(s)
Oral Rat LD50 > 2000 mg/kg bw [8]
Oral Rat LD50 > 5000 mg/kg [1][9]
Dermal Rabbit LD50 8000 mg/kg bw [8]
Dermal Rabbit LD50 > 2000 mg/kg [10]
Inhalation Rat LC50 > 1.5 mg/L air [8]

| Inhalation | Rat | LC50 | > 1500 mg/m³ (1h) |[9] |

Table 2: Irritation Data

Exposure Site Species Dosage Result Reference(s)
Skin Human 75 mg/3d Moderate Irritant [7]

| Eye | Rabbit | 500 mg | Mild Irritant |[7] |

Health Effects of Exposure

Skin Exposure

Prolonged or repeated skin contact with this compound may cause skin irritation, characterized by redness, swelling, and scaling[7]. In human patch testing, it was found to be a moderate irritant at a dose of 75 mg over three days[7]. Some studies suggest that while it has a lower skin permeation enhancement effect compared to shorter-chain fatty alcohols, it may cause greater skin irritation[3][11]. Despite this, it is widely used in cosmetics as an emollient to soften and smoothen the skin[2][4]. Generally, it is not considered comedogenic, meaning it does not clog pores[2][3][4].

Eye Exposure

Direct contact with the eyes can cause irritation[12][13]. In animal studies, instilling 500 mg of this compound into rabbit eyes resulted in mild irritation[7]. Prolonged contact may lead to inflammation or conjunctivitis[7]. Standard safety procedures, such as wearing safety goggles, are recommended when handling the substance to avoid eye contact[8][12].

Inhalation

While not considered a respiratory irritant based on animal models, inhalation of dust or fumes, especially over prolonged periods, may cause respiratory discomfort[7]. Inhalation of vapors has the potential to cause drowsiness and dizziness[7].

Systemic Health Effects
  • Reproductive and Developmental Toxicity: Studies on a group of similar alkyl alcohols (C6-C13) indicate they are not selective developmental toxicants by either oral or inhalation routes[7]. Developmental effects were only observed at doses high enough to cause overt maternal toxicity[7]. The available data also suggest that these substances do not affect reproductive parameters[7].

Therapeutic Potential: Anti-inflammatory Effects

Recent research has explored the therapeutic application of a this compound complex (1-TDC), a novel mixture of cetylated monounsaturated fatty acids, in treating chronic periodontal disease[15][16]. These studies suggest that 1-TDC can act as an anti-inflammatory agent.

In experimental models of periodontitis in rabbits and cats, topical and oral administration of a this compound complex was shown to halt the progression of the disease[16][17][18][19]. The treatment led to a significant reduction in gingival inflammation, attachment loss, and bone loss associated with periodontitis[16][17][19]. Histological assessments confirmed that the 1-TDC complex inhibited the infiltration of inflammatory cells and reduced osteoclastic (bone-resorbing) activity[15][16]. These findings point to a potential role for this compound complexes in modulating the host inflammatory response in periodontal diseases[18][19].

G Periodontitis Periodontal Disease Pathogens (e.g., P. gingivalis) HostResponse Host Inflammatory Response Periodontitis->HostResponse triggers Mediators Release of Inflammatory Mediators & Cytokines HostResponse->Mediators Infiltration Inflammatory Cell Infiltration Mediators->Infiltration Osteoclast Increased Osteoclast Activity Infiltration->Osteoclast BoneLoss Periodontal Tissue & Alveolar Bone Loss Osteoclast->BoneLoss TDC This compound Complex (1-TDC) TDC->Infiltration Inhibits TDC->Osteoclast Inhibits

Caption: Proposed anti-inflammatory action of this compound complex in periodontitis.

Experimental Protocols

Rabbit Model of Experimental Periodontitis

This protocol describes the methodology used to investigate the therapeutic action of a this compound complex in an established periodontitis model in rabbits[16].

  • Animal Model: 18 New Zealand White rabbits were used for the study[16].

  • Disease Induction (Phase 1 - 6 weeks):

    • Ligatures (e.g., silk) were placed around the mandibular second premolars to facilitate plaque accumulation.

    • Porphyromonas gingivalis (10⁹ colony-forming units), a key pathogen in human periodontitis, was applied topically to the ligated teeth to induce the disease[16].

    • After 6 weeks, a subset of animals was sacrificed to confirm the establishment of periodontitis with significant gingival inflammation and bone loss[16].

  • Treatment Phase (Phase 2 - 6 weeks):

    • The application of P. gingivalis was discontinued.

    • The remaining 15 animals were randomly assigned to one of three groups (n=5 each):

      • Test Group: Topical application of 1-TDC (100 mg/ml).

      • Placebo Group: Topical application of a placebo control.

      • No Treatment Group: No further treatment was administered.

  • Assessment and Endpoints:

    • At the end of the study, mandibular block sections were obtained.

    • Macroscopic Analysis: Clinical assessment of periodontal inflammation, attachment loss, and bone loss was performed[16].

    • Histological Analysis: Tissue sections were stained with hematoxylin and eosin to study the cellular inflammatory infiltrate[16].

    • Histomorphometric Measurements: Tartrate-resistant acid phosphatase (TRAP) staining was used to identify and quantify osteoclast activity, while osteocalcin staining was used for osteoblastic (bone-forming) activity[16].

G cluster_0 Phase 1: Disease Induction (6 Weeks) cluster_1 Phase 2: Treatment (6 Weeks) cluster_2 Endpoint Analysis Induction1 Ligature Placement (Mandibular Premolars) Induction2 Topical P. gingivalis Application Induction1->Induction2 Induction3 Establishment of Periodontitis Induction2->Induction3 Group1 Group 1: 1-TDC Treatment (n=5) Induction3->Group1 Group2 Group 2: Placebo (n=5) Induction3->Group2 Group3 Group 3: No Treatment (n=5) Induction3->Group3 Analysis1 Macroscopic Analysis (Inflammation, Bone Loss) Group1->Analysis1 Analysis2 Histological Assessment (Cell Infiltration) Group1->Analysis2 Analysis3 Histomorphometry (Osteoclast/Osteoblast Activity) Group1->Analysis3 Group2->Analysis1 Group2->Analysis2 Group2->Analysis3 Group3->Analysis1 Group3->Analysis2 Group3->Analysis3

Caption: Experimental workflow for the rabbit periodontitis study.

Conclusion

This compound has a well-documented safety profile characterized by low acute toxicity. It is considered a mild to moderate skin and eye irritant upon prolonged or direct contact, but it is not genotoxic or carcinogenic. Developmental and reproductive toxicity are not observed at doses that are not maternally toxic. While primarily used as an excipient in cosmetics and other industries, emerging research highlights the therapeutic potential of this compound complexes as anti-inflammatory agents, particularly in the context of periodontal disease. Further investigation into its mechanisms of action could open new avenues for its application in drug development and therapy.

References

Regulatory Landscape of 1-Tetradecanol: A Technical Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the regulatory status, safety assessment, and experimental protocols surrounding the multi-industry chemical, 1-Tetradecanol.

Introduction

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH3(CH2)12CH2OH.[1][2] Derived from natural sources such as coconut or palm kernel oil, as well as through synthetic manufacturing, this versatile compound is utilized across a wide array of industries, including cosmetics, food, pharmaceuticals, and various industrial applications.[1][2] Its primary functions are as an emollient, emulsifier, thickener, and surfactant.[1][3] This guide provides a comprehensive overview of the regulatory framework governing the use of this compound, details the experimental protocols for its safety assessment, and presents key toxicological data.

Regulatory Status Across Industries

This compound is subject to different regulatory oversight depending on its intended use. Generally, it is considered safe for its established applications when used in accordance with relevant guidelines and regulations.[1]

Cosmetics

In the cosmetics industry, this compound is a widely used ingredient in products such as creams, lotions, shampoos, and conditioners for its emollient and emulsion-stabilizing properties.[1][2]

Food

The U.S. Food and Drug Administration (FDA) lists synthetic fatty alcohols, including myristyl alcohol, as permitted for direct and indirect addition to food.[4][6]

  • Direct Food Additive: It can be used as a multipurpose food additive.[4]

  • Indirect Food Additive: Its use is permitted as an adjuvant and production aid in food contact substances.[4][7] Regulations pertaining to its use in food contact materials are detailed in Title 21 of the Code of Federal Regulations (21 CFR).[7][8][9][10]

Pharmaceuticals

This compound is used in oral, parenteral, and topical pharmaceutical formulations, primarily for its emollient and skin-conditioning properties in topical medications.[1][11] While generally considered to have low toxicity, animal studies have indicated that it can cause skin irritation, though it has a lower skin permeation enhancement effect compared to shorter-chain fatty alcohols.[1][11]

Industrial Applications

Industrially, this compound serves as an intermediate in the manufacturing of surfactants, detergents, and other chemicals.[1] It is also used in lubricants, coatings, plastics, and as an anti-foam agent.[1] In Europe, it is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), and its environmental and toxicological properties are documented by the European Chemicals Agency (ECHA).[12][13]

Quantitative Toxicological Data

The safety of this compound is supported by a range of toxicological studies. The following tables summarize the key quantitative data.

Toxicity Endpoint Species Route Value Reference
Acute Oral Toxicity (LD50)RatOral> 2000 mg/kg bw[14]
RatOral> 5000 mg/kg[2]
Acute Dermal Toxicity (LD50)RabbitDermal8000 mg/kg bw[14]
RabbitDermal> 2600 mg/kg[15]
Acute Inhalation Toxicity (LC50)RatInhalation> 1.5 mg/L air[14]
Irritation/Sensitization Species Result Reference
Skin IrritationHuman75 mg/3d - Moderate[15]
Eye IrritationRabbit500 mg - Mild[15]
Skin SensitizationGuinea PigNot a sensitizer[16]

Experimental Protocols

The safety assessment of this compound relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different laboratories and regulatory bodies.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

The acute oral toxicity of a substance is its adverse effect occurring shortly after oral administration of a single dose or multiple doses within 24 hours. The traditional LD50 test (OECD 401) has been largely replaced by alternative methods that use fewer animals.[17][18][19][20][21]

  • Principle: A stepwise procedure where the substance is administered orally to a small group of animals (usually rats) at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22]

  • Procedure:

    • A starting dose is selected based on existing data.

    • A small group of animals (typically 3-5 of a single sex, usually females) is dosed.[22]

    • Animals are observed for signs of toxicity and mortality for up to 14 days.[17]

    • Depending on the outcome, the dose for the next group is adjusted up or down.[22]

  • Observations: Clinical signs, body weight changes, and mortality are recorded. A gross necropsy of all animals is performed at the end of the study.[17]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test determines the adverse effects of a single dermal application of a substance.[7][23][24]

  • Principle: The test substance is applied to the skin of experimental animals (usually rats or rabbits) in graduated doses.[23]

  • Procedure:

    • The fur is removed from a dorsal area of the trunk of the test animals approximately 24 hours before the test.[23][25]

    • The substance is applied uniformly over an area of at least 10% of the body surface.[25]

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[13][23]

    • Animals are observed for 14 days for signs of toxicity and mortality.[23]

  • Observations: Skin reactions at the site of application, clinical signs of toxicity, body weight, and mortality are recorded. A gross necropsy is performed on all animals.[23]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][6][12][14][15]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit).[12]

  • Procedure:

    • The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch.[12]

    • The exposure period is typically 4 hours.[12]

    • Skin reactions (erythema and edema) are observed and scored at 60 minutes, 24, 48, and 72 hours after patch removal.[14]

    • Observations may continue for up to 14 days to assess the reversibility of the effects.[14]

  • Evaluation: The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][4][5][26][27]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.[4][26]

  • Procedure:

    • The test substance is instilled into the lower conjunctival sac.[1]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

    • Lesions of the cornea, iris, and conjunctiva are scored.[26]

    • The observation period can extend up to 21 days to assess reversibility.[26]

  • Evaluation: The severity and reversibility of ocular lesions determine the classification of the substance.[27] The use of analgesics and anesthetics is recommended to minimize animal distress.[1][5]

Skin Sensitization (Based on OECD Guideline 406)

This test determines the potential of a substance to induce an allergic contact dermatitis.[11][16][28][29][30]

  • Principle: The test involves an induction phase, where the immune system may be sensitized, followed by a challenge phase to elicit a response. The Guinea Pig Maximization Test (GPMT) and the Buehler Test are the preferred methods.[16][28]

  • Procedure (GPMT):

    • Induction: The test substance is administered to guinea pigs by both intradermal injection (with adjuvant) and topical application.[29]

    • Rest Period: A 10-14 day rest period follows the induction phase.[28][29]

    • Challenge: A non-irritating concentration of the substance is applied topically to a naive site.[28]

  • Evaluation: The skin reactions at the challenge site are observed and compared to a control group. The incidence and severity of the response determine the sensitization potential.[28]

Visualized Workflows and Pathways

To better illustrate the processes involved in the regulatory assessment of this compound, the following diagrams are provided.

Cosmetic_Ingredient_Safety_Assessment_Workflow cluster_0 Phase 1: Data Collection & Review cluster_1 Phase 2: Expert Panel Review & Public Comment cluster_2 Phase 3: Conclusion & Publication Data_Collection Data Collection (Published Literature, Unpublished Data) Initial_Review Initial Scientific Review by CIR Staff Data_Collection->Initial_Review Draft_Report Draft Report Preparation Initial_Review->Draft_Report Expert_Panel_Review Review by CIR Expert Panel Draft_Report->Expert_Panel_Review Public_Comment_1 60-Day Public Comment Period Expert_Panel_Review->Public_Comment_1 Data_Sufficiency Data Sufficiency Assessment Public_Comment_1->Data_Sufficiency Tentative_Report Tentative Safety Assessment Report Data_Sufficiency->Tentative_Report Sufficient Insufficient_Data Insufficient Data Conclusion (Request for More Data) Data_Sufficiency->Insufficient_Data Insufficient Public_Comment_2 Second Public Comment Period Tentative_Report->Public_Comment_2 Final_Report Final Safety Assessment Report Public_Comment_2->Final_Report Publication Publication in International Journal of Toxicology Final_Report->Publication Data_Collection_2 Additional Data Collection Insufficient_Data->Data_Collection_2 Data_Collection_2->Expert_Panel_Review

Cosmetic Ingredient Review (CIR) Safety Assessment Workflow.

Dermal_Irritation_Corrosion_Testing_Workflow Start Start: Substance to be Tested Initial_Test Initial Test: Apply Substance to One Animal (4-hour exposure) Start->Initial_Test Observe_Initial Observe for Skin Reactions (Erythema & Edema) Initial_Test->Observe_Initial Corrosive_Effect Corrosive Effect Observed? Observe_Initial->Corrosive_Effect Classify_Corrosive Classify as Corrosive and Stop Testing Corrosive_Effect->Classify_Corrosive Yes Confirm_Test Confirmatory Test: Apply to 1-2 Additional Animals Corrosive_Effect->Confirm_Test No Observe_Confirm Observe for Skin Reactions Confirm_Test->Observe_Confirm Irritant_Effect Irritant Effect Observed? Observe_Confirm->Irritant_Effect Classify_Irritant Classify as Irritant Irritant_Effect->Classify_Irritant Yes Classify_Non_Irritant Classify as Non-Irritant Irritant_Effect->Classify_Non_Irritant No

References

A Technical Guide to Research-Grade 1-Tetradecanol Purity Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for research-grade 1-Tetradecanol (also known as myristyl alcohol). Understanding and verifying the purity of this long-chain fatty alcohol is critical for ensuring the accuracy, reproducibility, and validity of scientific experiments, particularly in drug development and other sensitive research applications. This document outlines typical purity grades, common analytical methods for verification, and the potential impact of impurities on research outcomes.

Core Purity Specifications

The purity of research-grade this compound is paramount. Commercially available products are offered in various grades, with the required purity level dictated by the specific application. High-purity this compound is essential when it is used as a standard, in cell culture, or in the synthesis of active pharmaceutical ingredients.

Typical Purity Grades for Research Applications
Purity SpecificationAnalytical MethodCommon Applications
>99%Gas Chromatography (GC)Analytical standard, high-sensitivity assays, synthesis of pharmaceutical compounds.
>98.0% (GC)[1]Gas Chromatography (GC)General laboratory research, formulation studies, chemical synthesis.
≥96.0%Gas Chromatography (GC)[2]Less sensitive applications, industrial research.
95%Not specifiedBasic research, non-critical applications.[3][4]
Key Physical and Chemical Properties
PropertyValue
CAS Number 112-72-1[1][5]
Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
Appearance Solid[6]
Melting Point 38-40 °C
Boiling Point 289 °C
Solubility Practically insoluble in water.[6] Soluble in organic solvents like ethanol, ether, and chloroform.

Analytical Methodologies for Purity Assessment

Gas Chromatography (GC) is the most prevalent and reliable technique for determining the purity of this compound and identifying any impurities.[7][8][9] The method separates volatile compounds in a sample, allowing for their quantification. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and specificity.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a typical GC-FID method for the analysis of this compound purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as hexane or ethanol, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-FID Instrumentation and Conditions:

ParameterTypical Setting
Instrument Agilent Intuvo 9000 GC or similar[7]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10]
Carrier Gas Helium or Nitrogen at a constant flow rate of 1 mL/min[10]
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their retention times and can be quantified if reference standards are available.

Impact of Impurities in Research

The presence of impurities in research-grade this compound can have significant consequences, leading to erroneous results and compromising the integrity of a study. Potential impurities may include other fatty alcohols with different chain lengths, aldehydes, or residual solvents from the manufacturing process.

  • In Drug Development: Impurities can affect the safety and efficacy of a final drug product. They may also interfere with the crystallization process or the stability of the active pharmaceutical ingredient.

  • In Cell Culture: Contaminants can be toxic to cells, leading to altered growth, morphology, or function.

  • As an Analytical Standard: The accuracy of quantitative analyses relies on the high purity of the standard. Impurities in a this compound standard will lead to inaccurate calibration curves and incorrect measurement of the analyte in unknown samples.

Visualizing the Workflow and Logic

To further clarify the processes and reasoning behind purity specifications, the following diagrams illustrate the experimental workflow for quality control and the logical relationship between purity and research applications.

experimental_workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Quality Assessment cluster_3 Outcome sample_receipt Receive this compound Sample sample_prep Sample Preparation sample_receipt->sample_prep gc_analysis Gas Chromatography (GC) Analysis sample_prep->gc_analysis data_analysis Data Analysis & Purity Calculation gc_analysis->data_analysis spec_check Compare to Specifications data_analysis->spec_check pass Release for Research Use spec_check->pass Meets Purity Criteria fail Reject and Quarantine spec_check->fail Does Not Meet Purity Criteria

Caption: Experimental workflow for quality control of research-grade this compound.

logical_relationship cluster_input Input Material cluster_application Research Application cluster_outcome Research Outcome high_purity High Purity This compound (>99%) sensitive_app Sensitive Applications (e.g., Drug Formulation, Cell Culture) high_purity->sensitive_app general_app General Research (e.g., Synthesis) high_purity->general_app low_purity Low Purity This compound (<98%) low_purity->sensitive_app low_purity->general_app reliable_results Reliable & Reproducible Results sensitive_app->reliable_results unreliable_results Unreliable & Inconsistent Results sensitive_app->unreliable_results general_app->reliable_results

Caption: Logical relationship between this compound purity and research outcomes.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Tetradecanol (also known as myristyl alcohol), a fatty alcohol commonly used in cosmetics, pharmaceuticals, and other industrial applications. The following sections outline validated analytical methods using Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For fatty alcohols like this compound, GC-FID is a robust and widely used method for quantification, offering high sensitivity and a wide linear range. GC-MS provides the added benefit of mass spectral data, which allows for definitive identification of the analyte. Derivatization is often employed in GC to improve the volatility and chromatographic behavior of the alcohol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wide range of compounds. Since this compound lacks a UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary. HPLC-RID is a viable alternative to GC, particularly for samples that are not amenable to the high temperatures used in GC.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.3 - 0.8 mg/kg
Limit of Quantification (LOQ)1.0 - 2.5 mg/kg
Accuracy (Recovery)89 - 102%
Precision (RSD)< 6%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 115 ng/mL
Limit of Quantification (LOQ)4 - 375 ng/mL
Accuracy (Recovery)84 - 114%
Precision (RSD)< 15%

Table 3: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

ParameterTypical Value
Linearity (r²)> 0.997
Limit of Detection (LOD)0.01 - 0.17 mg/mL
Limit of Quantification (LOQ)0.03 - 0.56 mg/mL
Accuracy (Recovery)90 - 110%
Precision (RSD)< 5%

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the quantification of this compound in various matrices, including cosmetics and raw materials.

3.1.1. Sample Preparation (Derivatization)

  • Accurately weigh an appropriate amount of the homogenized sample into a vial.

  • Add a known volume of a suitable solvent (e.g., hexane, chloroform) containing an internal standard (e.g., 1-Pentadecanol).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC.

3.1.2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in split mode (e.g., 20:1).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

3.1.3. Calibration

Prepare a series of calibration standards of derivatized this compound in the same solvent as the samples, covering the expected concentration range. Include the internal standard in each calibration standard. Plot the peak area ratio of this compound to the internal standard against the concentration to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a high degree of certainty in the identification and quantification of this compound.

3.2.1. Sample Preparation

Follow the same derivatization procedure as described in the GC-FID protocol (Section 3.1.1).

3.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in splitless mode for trace analysis.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • SIM ions for TMS-derivatized this compound: m/z 73, 117, 271, 286.

3.2.3. Calibration

Prepare calibration standards as described for the GC-FID method. For quantification, use the peak area of a characteristic ion (quantifier ion) and confirm the presence of qualifier ions.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Protocol

This protocol is an alternative for the analysis of this compound without derivatization.

3.3.1. Sample Preparation

  • Accurately weigh an appropriate amount of the homogenized sample into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., isopropanol, tetrahydrofuran).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3.3.2. HPLC-RID Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • RID Temperature: 35°C.

  • Injection Volume: 20 µL.

3.3.3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. Plot the peak area against the concentration to generate a calibration curve.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Homogenization Solvent_Addition Solvent Addition & Internal Standard Sample->Solvent_Addition Derivatization Derivatization (for GC) Solvent_Addition->Derivatization GC Path Filtration Filtration (for HPLC) Solvent_Addition->Filtration HPLC Path GC_FID GC-FID Analysis Derivatization->GC_FID GC_MS GC-MS Analysis Derivatization->GC_MS HPLC_RID HPLC-RID Analysis Filtration->HPLC_RID Integration Peak Integration GC_FID->Integration GC_MS->Integration HPLC_RID->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

GC_Signaling_Pathway Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow Detector Detector Column->Detector FID FID (Ionization) Detector->FID GC-FID Path MS MS (Mass Analysis) Detector->MS GC-MS Path Data_System Data System (Signal Processing) FID->Data_System MS->Data_System

Caption: Logical flow in a Gas Chromatography system.

HPLC_Signaling_Pathway Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump (Solvent Delivery) Mobile_Phase->Pump Injector Injector (Sample Introduction) Pump->Injector Column HPLC Column (Separation) Injector->Column RID RID Detector (Refractive Index) Column->RID Data_System Data System (Signal Processing) RID->Data_System

Caption: Logical flow in a High-Performance Liquid Chromatography system.

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Tetradecanol (Myristyl Alcohol) using High-Performance Liquid Chromatography (HPLC). The methods described are intended for use by researchers, scientists, and professionals in the drug development industry.

Introduction

This compound, a long-chain fatty alcohol, is a common ingredient in cosmetic and pharmaceutical formulations, where it functions as an emollient, emulsion stabilizer, and viscosity-increasing agent. Accurate and robust analytical methods are essential for the quality control of raw materials and the quantitative determination of this compound in finished products. This application note details a primary reverse-phase HPLC (RP-HPLC) method with UV detection and discusses alternative detection methods suitable for non-chromophoric compounds like this compound.

Method 1: RP-HPLC with Low-Wavelength UV Detection

This method is suitable for the quantification of this compound in samples where the analyte is present at relatively high concentrations and the sample matrix is not overly complex. Since this compound lacks a strong UV chromophore, detection is performed at a low wavelength.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (analytical grade).

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Sample Preparation

  • For bulk material: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • For formulations (e.g., creams, lotions): Perform a solvent extraction. For example, disperse a known weight of the sample in a suitable solvent like a mixture of isopropanol and hexane, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in methanol.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method. Note that these are typical values and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time (tR) Approximately 12.5 min
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~ 5 µg/mL
Limit of Quantification (LOQ) ~ 10 µg/mL

Alternative Detection Methods

Due to the low UV absorbance of this compound, alternative detectors can offer higher sensitivity and are more suitable for trace-level analysis or when dealing with complex matrices.

  • Refractive Index (RI) Detector: RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase as the analyte elutes.[1][2] They are suitable for detecting non-UV absorbing compounds like fatty alcohols. However, RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[2]

  • Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is compatible with gradient elution.[3] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles.[3] This makes it a highly sensitive option for the analysis of fatty alcohols.[4]

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution/ Extraction Standard->Dissolution Sample Sample Matrix Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector Detector (UV/RI/ELSD) Column->Detector Waste Waste Detector->Waste Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the HPLC analysis of this compound.

HPLC_System_Logic cluster_solvent Solvent Delivery System cluster_sample Sample Introduction cluster_separation Analyte Separation cluster_detection Detection & Data Acquisition Solvent_Reservoir Mobile Phase Reservoir(s) Degasser Degasser Solvent_Reservoir->Degasser Pump Gradient Pump Degasser->Pump Autosampler Autosampler/Injector Pump->Autosampler HPLC_Column HPLC Column (Stationary Phase) Autosampler->HPLC_Column Column_Oven Column Oven Column_Oven->HPLC_Column Temperature Control Detector Detector HPLC_Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical relationship of components in an HPLC system.

References

Role of 1-Tetradecanol as an emulsifier and stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: The Role of 1-Tetradecanol as an Emulsifier and Stabilizer in Pharmaceutical Formulations

Introduction

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol derived from natural sources such as coconut or palm kernel oil.[1] It is a versatile excipient widely used in pharmaceutical and cosmetic formulations.[2] In its solid form, it appears as a white, waxy substance.[1] Its primary functions in drug development include acting as an emollient, viscosity-increasing agent, and, most importantly, as an oil-in-water (O/W) emulsifier and stabilizer.[1][2] Its ability to prevent the separation of oil and water phases is critical for the stability and shelf-life of products like creams, lotions, and other semi-solid dosage forms.[1]

Mechanism of Action as an Emulsifier and Stabilizer

This compound's stabilizing effect stems from its amphiphilic nature, possessing a long, 14-carbon hydrophobic tail (tetradecyl group) and a polar hydrophilic head (hydroxyl group). When used in an oil-in-water emulsion, this compound, often in conjunction with a primary emulsifier, orients itself at the oil-water interface. The hydrophobic tail penetrates the oil droplet, while the hydrophilic head remains in the continuous aqueous phase.

This interfacial film provides stability through several mechanisms:

  • Reduction of Interfacial Tension: By positioning itself at the interface, this compound reduces the surface tension between the oil and water phases, which facilitates the formation of smaller droplets during homogenization and reduces the thermodynamic drive for the emulsion to separate.[1]

  • Steric Hindrance: The long hydrocarbon chains form a physical, sterically-hindered barrier around the oil droplets. This barrier prevents the droplets from getting too close to one another, thereby inhibiting coalescence (the merging of droplets).

  • Increased Viscosity: this compound contributes to the viscosity of the external phase in creams and lotions.[1] According to Stokes' Law, increasing the viscosity of the continuous phase slows down the movement of the dispersed droplets, thus reducing the rates of creaming or sedimentation and enhancing overall stability.

Mechanism of Emulsion Stabilization by this compound cluster_oil Oil Droplet (Dispersed Phase) cluster_water Water (Continuous Phase) O1 Oil M1 Hydrophilic Head (-OH) Hydrophobic Tail (C14H29) L1 This compound Molecule L1->M1 L2 Steric barrier prevents droplet coalescence P2->L2

Mechanism of Stabilization by this compound.

Applications in Drug Development

This compound is a key component in various pharmaceutical formulations:

  • Topical Creams and Lotions: It is widely used as a co-emulsifier and stabilizer to create smooth, stable creams with desirable sensory properties. It also acts as an emollient, softening and hydrating the skin.

  • Niosomal Drug Delivery: Research has shown that this compound can act as an effective bilayer stabilizer in niosomes, which are vesicular systems for drug delivery. In these systems, it can replace cholesterol, a common but sometimes problematic stabilizer.[3][4] Niosomes stabilized with this compound have demonstrated slower, more controlled drug release compared to those stabilized with cholesterol.[3][4]

  • Temperature-Sensitive Formulations: It is used in fabricating drug release systems that respond to temperature changes, leveraging its specific melting point.[4]

Quantitative Data Summary

The stabilizing properties of this compound can be quantified by its effect on formulation characteristics such as drug release rate, droplet size, and stability indices.

Table 1: Effect of Fatty Alcohol Stabilizers on Drug Release from Niosomes

This table summarizes experimental data comparing the drug release rate of Ketorolac Tromethamine from niosome formulations stabilized with different fatty alcohols versus cholesterol. A slower release rate indicates superior bilayer stability.

Stabilizer (Fatty Alcohol)Carbon Chain LengthRelative Drug Release Rate RankConclusion
Lauryl AlcoholC124th (Faster Release)Less effective at retarding release.
This compound (Myristyl Alcohol) C14 2nd (Slower Release) Significantly slows drug release, indicating good bilayer stabilization. [3][4]
Cetyl AlcoholC163rd (Slower Release)Effective, but less so than this compound in this study.[3][4]
Stearyl AlcoholC181st (Slowest Release)Most effective at retarding release due to the longest carbon chain.[3][4]
CholesterolN/AFaster than all tested fatty alcoholsFatty alcohols provided more stable bilayers in this formulation.[3][4]

Data adapted from studies on niosomes containing polyglyceryl-3-di-isostearate and polysorbate.[3][4] The ranking reflects that longer alkyl chains generally lead to a slower release.

Table 2: Illustrative Example of this compound's Effect on O/W Emulsion Properties

This table provides a hypothetical, yet typical, representation of how increasing the concentration of this compound as a co-emulsifier in an O/W cream might affect its physical properties.

This compound Conc. (% w/w)Mean Droplet Size (µm)Viscosity (cP)Stability Index (TSI) after 24h
1.0%8.512005.8
2.5%4.225002.1
5.0%2.155000.9

Note: This data is illustrative and serves to demonstrate the expected trend. Actual values depend heavily on the full formulation and processing conditions. A lower Turbiscan Stability Index (TSI) indicates greater stability.

Protocol 1: Preparation of an Oil-in-Water (O/W) Topical Cream

This protocol describes the preparation of a stable O/W cream using this compound as a co-emulsifier and thickening agent.

Workflow for O/W Emulsion Preparation cluster_prep cluster_emulsify cluster_cool prep Phase Preparation oil_phase 1. Oil Phase: Heat Mineral Oil, this compound, and primary emulsifier (e.g., Polysorbate 80) to 75°C in a beaker. water_phase 2. Aqueous Phase: Heat Purified Water, preservative, and humectant (e.g., Glycerin) to 75°C in a separate beaker. add_oil 3. Slowly add Oil Phase to Aqueous Phase while mixing with a high-shear homogenizer (e.g., 5000 RPM for 10 min). oil_phase->add_oil water_phase->add_oil emulsify Emulsification cool_mix 4. Reduce mixing speed and cool the emulsion to room temperature (approx. 25°C). add_oil->cool_mix cool Cooling & Finalization add_api 5. If required, incorporate the Active Pharmaceutical Ingredient (API) once the cream has cooled. cool_mix->add_api finalize 6. Adjust pH if necessary and package in appropriate containers. add_api->finalize

Workflow for preparing an O/W cream.

Methodology:

  • Oil Phase Preparation: In a suitable vessel, combine the oil-soluble components (e.g., liquid paraffin, this compound, and a primary emulsifier like cetostearyl alcohol). Heat the mixture to 70-75°C with gentle stirring until all components have melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate vessel, combine the water-soluble components (e.g., purified water, preservatives, and humectants like glycerin). Heat this phase to the same temperature as the oil phase (70-75°C).

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while subjecting the mixture to high-shear homogenization. Maintain homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion.

  • Cooling: Reduce the mixing speed to gentle agitation and allow the emulsion to cool. The cream will begin to thicken as it approaches room temperature.

  • Final Additions: Once the cream has cooled below 40°C, any heat-sensitive ingredients, such as the active pharmaceutical ingredient (API) or fragrance, can be added and mixed until uniform.

  • Finalization: Check and adjust the final pH as required. Transfer the finished cream into suitable containers for storage.

Protocol 2: Preparation of Drug-Loaded Niosomes

This protocol describes the ether injection method for preparing niosomes using this compound as a bilayer stabilizer, adapted from published research.[3][4][5]

Methodology:

  • Lipid Phase Preparation: Dissolve the non-ionic surfactant (e.g., Polysorbate 80), this compound, and any other lipid-soluble components in a volatile organic solvent such as diethyl ether or a mixture of ether and chloroform.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which consists of an aqueous solution of the drug to be encapsulated (e.g., Ketorolac Tromethamine in phosphate buffer).[3][4] Heat this solution to 60-65°C.

  • Injection and Formation: Using a syringe pump, slowly inject the lipid phase through a fine gauge needle into the pre-heated, constantly stirring aqueous phase. The slow injection allows the solvent to evaporate, leading to the self-assembly of the surfactant and stabilizer into niosomal vesicles.

  • Solvent Removal: Continue stirring the suspension until all the volatile organic solvent has been removed. This can be facilitated by using a rotary evaporator under reduced pressure.

  • Purification: Separate the formed niosomes from any un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

  • Characterization: Analyze the resulting niosomes for particle size, encapsulation efficiency, and drug release profile.

Protocol 3: Evaluation of Emulsion Stability

This protocol outlines key methods for assessing the physical stability of the prepared emulsions.[6][7][8]

Workflow for Emulsion Stability Assessment start Prepared Emulsion Sample macro 1. Macroscopic Evaluation (Visual Inspection) start->macro micro 2. Microscopic Analysis start->micro dls 3. Droplet Size Analysis (e.g., Laser Diffraction) start->dls accel 4. Accelerated Stability Testing start->accel macro_sub Observe for phase separation, creaming, or coalescence over time at various temperatures. macro->macro_sub micro_sub Use optical microscopy to visualize droplet structure and check for flocculation or crystal growth. micro->micro_sub dls_sub Measure mean droplet size and polydispersity index (PDI). An increase in size over time indicates instability. dls->dls_sub accel_sub Centrifugation: subject emulsion to high g-force to accelerate creaming. Freeze-Thaw Cycles: cycle between -20°C and 25°C to test robustness. accel->accel_sub

Workflow for assessing emulsion stability.

Methodology:

  • Macroscopic Observation: Store samples of the emulsion at different controlled conditions (e.g., 4°C, 25°C, 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability, such as creaming (upward movement of droplets), sedimentation, or phase separation (breaking).

  • Microscopic Analysis: Place a small drop of the emulsion on a microscope slide and observe it under an optical microscope. Note the uniformity of the droplets and look for signs of flocculation (droplet aggregation) or changes in the crystalline structure over time.

  • Droplet Size Analysis: Use an instrument like a laser diffraction particle size analyzer to measure the mean droplet size and the size distribution (Polydispersity Index, PDI). A stable emulsion will show a consistent droplet size over time, whereas an increase in the mean diameter suggests coalescence is occurring.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion sample at a high speed (e.g., 3000 RPM for 30 minutes). A stable emulsion will resist phase separation under this stress. The volume of the separated layer can be measured as an index of instability.

    • Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature. This tests the emulsion's resilience to the stress of ice crystal formation and melting, which can disrupt the interfacial film. Stable formulations will show no signs of breaking after several cycles.

References

Application of 1-Tetradecanol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, a saturated fatty alcohol also known as myristyl alcohol, has emerged as a versatile and biocompatible excipient in the development of advanced drug delivery systems.[1][2] Its utility stems from its favorable physicochemical properties, including a melting point near physiological temperature, hydrophobicity, and low toxicity.[3][4] These characteristics make it a valuable component in the formulation of lipid-based nanoparticles, temperature-sensitive release systems, and as a modulator for drug release from porous carriers. This document provides detailed application notes and protocols for the use of this compound in various drug delivery platforms.

Key Applications of this compound in Drug Delivery

This compound is primarily utilized in the following drug delivery technologies:

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): As a solid lipid component, this compound can be used to form the core matrix of SLNs. In NLCs, it is blended with a liquid lipid to create an imperfect crystalline structure, which enhances drug loading capacity and stability.[5][6]

  • Phase-Change Material (PCM) for Thermo-Responsive Drug Release: The melting point of this compound (38–39 °C) is ideal for creating thermo-sensitive drug delivery systems.[3] Below this temperature, the drug is entrapped within the solid this compound matrix. Upon localized heating, this compound melts, triggering the release of the encapsulated drug.[3][7] This approach is particularly useful in photothermal therapy where external stimuli like near-infrared (NIR) irradiation can induce a temperature change.[8]

  • Hydrophobic Excipient for Controlled Release: this compound can be incorporated into porous carriers like mesoporous silica to modulate the release of hydrophilic drugs. It forms a hydrophobic layer that slows down the diffusion of the drug from the carrier.

Quantitative Data on this compound Based Drug Delivery Systems

The following tables summarize key quantitative parameters for drug delivery systems incorporating this compound.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
SLNModel Hydrophobic Active100-200Not ReportedNot Reported[9]
NLCUbiquinone (Coenzyme Q10)Not ReportedNot ReportedNot Reported[10]
Polymer NanoparticlesRopinirole HCl36.11 - 66.66Not Reported-27.6 to -49.2[11]
PLGA-BSA NPsBovine Serum Albumin186 ± 17Not ReportedNegative[12]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation TypeDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
NLCModel Hydrophobic Active~5up to 99[9]
NLCUbiquinone (Coenzyme Q10)Not ReportedImproved with liquid lipid[10]
Polymer NanoparticlesRopinirole HCl16-2328.30 - 99.95[11]
Polymer MicellesPaclitaxelNot Reported37.6 ± 14.4[13]
Polymer MicellesLapatinibNot Reported25.0 ± 1.5[13]
Co-loaded Polymer MicellesPaclitaxel & LapatinibNot Reported67.0 ± 2.2 (for PTX)[13]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This protocol describes the preparation of SLNs using this compound as the solid lipid matrix.

Materials:

  • This compound

  • Drug (lipophilic)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and the lipophilic drug.

    • Melt the this compound in a beaker by heating it in a water bath to approximately 5-10°C above its melting point (around 45-50°C).[14]

    • Once melted, add the drug to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-2% w/v) in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.[15]

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[15]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).[16]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath.

    • The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_homogenization Nanoparticle Formation lp1 Melt this compound (> m.p.) lp2 Dissolve Drug in Molten Lipid lp1->lp2 em1 Combine Hot Lipid and Aqueous Phases lp2->em1 ap1 Dissolve Surfactant in Water ap2 Heat Aqueous Phase ap1->ap2 ap2->em1 em2 High-Shear Homogenization (Pre-emulsion) em1->em2 h1 High-Pressure Homogenization em2->h1 h2 Cooling and Recrystallization h1->h2 end end h2->end SLN Dispersion

Workflow for SLN preparation by hot homogenization.
Protocol 2: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation

This protocol is suitable for incorporating both lipophilic and to some extent hydrophilic drugs into NLCs where this compound is part of the solid lipid matrix.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Miglyol 812)

  • Drug

  • Organic Solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate)[14]

  • Aqueous Surfactant Solution (e.g., PVA, Poloxamer 188)

  • Purified Water

Equipment:

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve this compound, the liquid lipid, and the drug in a suitable organic solvent.

  • Emulsification:

    • Prepare the aqueous surfactant solution in a beaker.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.[17]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature or under reduced pressure using a rotary evaporator to remove the organic solvent.[18]

    • As the solvent evaporates, the lipids precipitate, forming the NLCs.

  • Purification and Concentration (Optional):

    • The NLC dispersion can be centrifuged and washed to remove any excess surfactant or un-encapsulated drug.

    • The dispersion can be concentrated if required.

  • Characterization:

    • Analyze the NLCs for particle size, PDI, and zeta potential.

    • Determine the drug loading and encapsulation efficiency.

G start Dissolve this compound, Liquid Lipid, and Drug in Organic Solvent emulsify Emulsify Organic Phase in Aqueous Surfactant Solution (High-Speed Homogenization) start->emulsify evaporate Solvent Evaporation (Rotary Evaporator) emulsify->evaporate precipitate Lipid Precipitation and NLC Formation evaporate->precipitate characterize Characterization (Size, Zeta, Drug Loading) precipitate->characterize

Workflow for NLC preparation by solvent evaporation.
Protocol 3: Thermo-Responsive Drug Release Using this compound as a Phase-Change Material

This protocol outlines a general procedure for evaluating temperature-triggered drug release from a this compound-based formulation.

Materials:

  • Drug-loaded this compound-based nanoparticles (prepared using Protocol 1 or 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Thermostatically controlled shaking water bath or similar temperature-controlled environment

Procedure:

  • Sample Preparation:

    • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.

    • Seal the dialysis bag and place it in a beaker containing a known volume of pre-warmed PBS (37°C).

  • Release Study at Physiological Temperature (Baseline):

    • Maintain the temperature at 37°C (below the melting point of this compound) in a shaking water bath.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Triggered Release Study:

    • In a parallel experiment, after an initial period at 37°C, increase the temperature of the water bath to above the melting point of this compound (e.g., 40-42°C).[3][7]

    • Continue to collect samples at regular intervals.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for both conditions (37°C and triggered temperature).

    • Plot the cumulative drug release versus time to compare the release profiles. A significant increase in the release rate should be observed after the temperature is raised above the melting point of this compound.

G cluster_setup Experimental Setup cluster_baseline Baseline Release (37°C) cluster_triggered Triggered Release (>39°C) cluster_analysis Data Analysis s1 Drug-loaded Nanoparticles in Dialysis Bag s2 Place in PBS (pH 7.4) s1->s2 b1 Incubate at 37°C s2->b1 t1 Increase Temperature to >39°C s2->t1 b2 Sample at Intervals b1->b2 a1 Quantify Drug Concentration b2->a1 t2 Sample at Intervals t1->t2 t2->a1 a2 Plot Cumulative Release vs. Time a1->a2

Workflow for thermo-responsive drug release study.

Concluding Remarks

This compound is a valuable and versatile excipient for the development of innovative drug delivery systems. Its biocompatibility and unique phase-change properties offer significant advantages for controlled and triggered drug release. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the use of this compound in their specific drug delivery applications. Further formulation development and characterization are encouraged to tailor these systems for specific therapeutic needs.

References

Application Notes and Protocols for 1-Tetradecanol in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-tetradecanol, also known as myristyl alcohol, as a solid lipid component in the formulation of lipid nanoparticles (LNPs), particularly Solid Lipid Nanoparticles (SLNs). This document offers detailed experimental protocols and quantitative data to guide researchers in the development of this compound-based LNP formulations for various therapeutic applications, including topical drug delivery.

Introduction to this compound in Lipid Nanoparticles

This compound is a straight-chain saturated fatty alcohol that is solid at room temperature, making it an excellent candidate as a core lipid in the fabrication of SLNs. Its biocompatibility and ability to form a stable solid matrix for drug encapsulation are key advantages. When incorporated into SLNs, this compound can provide controlled release of encapsulated active pharmaceutical ingredients (APIs), enhance drug penetration into biological membranes, and protect the API from degradation.

Key Applications

Lipid nanoparticles formulated with this compound are particularly well-suited for topical and dermal delivery of therapeutic agents. The solid lipid matrix can form an occlusive film on the skin, enhancing hydration and facilitating drug permeation. One notable application is the delivery of antifungal agents like econazole nitrate for the treatment of skin infections. Studies have shown that this compound-based SLNs can significantly improve the dermal penetration and efficacy of such drugs compared to conventional formulations.[1][2]

Quantitative Data Summary

The following tables summarize the formulation composition and physicochemical characteristics of this compound-based Solid Lipid Nanoparticles (SLNs) loaded with the antifungal drug econazole nitrate. This data is derived from studies utilizing a high-shear homogenization technique.

Table 1: Formulation Composition of Econazole Nitrate-Loaded SLNs

Formulation CodeThis compound (Solid Lipid)Econazole Nitrate (API)Lipid-to-Drug RatioSurfactant SystemAqueous Phase
SLN-EN-51.0% (w/v)0.2% (w/v)5:1Poloxamer 188 (1.5% w/v)Purified Water
SLN-EN-102.0% (w/v)0.2% (w/v)10:1Poloxamer 188 (1.5% w/v)Purified Water

Table 2: Physicochemical Characterization of Econazole Nitrate-Loaded SLNs

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SLN-EN-5~150< 0.25Approx. -25~100
SLN-EN-10~150< 0.25Approx. -28~100

Note: The data presented is based on findings from studies on econazole nitrate-loaded SLNs and serves as a representative example.[1][2] Actual results may vary depending on the specific experimental conditions and equipment used.

Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of this compound-based Solid Lipid Nanoparticles (SLNs).

Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization

This protocol describes the preparation of SLNs using a hot homogenization technique followed by high-shear homogenization.

Materials:

  • This compound (Myristyl Alcohol)

  • Active Pharmaceutical Ingredient (API) (e.g., Econazole Nitrate)

  • Surfactant (e.g., Poloxamer 188)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Beakers and other standard laboratory glassware

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amount of this compound and the lipophilic API.

    • Place the lipid and API in a beaker and heat to approximately 5-10°C above the melting point of this compound (Melting point of this compound is ~38°C, so heat to 45-50°C).

    • Stir the mixture gently until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant (e.g., Poloxamer 188) and dissolve it in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase (45-50°C) under continuous stirring.

  • Formation of the Pre-emulsion:

    • Once both phases are at the same temperature, add the hot aqueous phase to the molten lipid phase dropwise while stirring at a moderate speed (e.g., 800 rpm) using a magnetic stirrer.

    • Continue stirring for 5-10 minutes to form a coarse pre-emulsion.

  • High-Shear Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-shear homogenizer.

    • Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes). The optimal speed and time should be determined for the specific formulation.

    • The homogenization process should be carried out while maintaining the temperature above the melting point of the lipid.

  • Cooling and Solidification:

    • After homogenization, cool the resulting nanoemulsion down to room temperature under gentle stirring. This can be achieved by placing the beaker in an ice bath.

    • The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles.

  • Storage:

    • Store the resulting SLN dispersion at 4°C for further characterization and use.

Protocol 2: Characterization of this compound SLNs

This protocol outlines the key characterization techniques to assess the quality of the prepared SLNs.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the width of the particle size distribution. Laser Doppler Anemometry is used to measure the zeta potential, which is an indicator of the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute a small aliquot of the SLN dispersion with purified water to an appropriate concentration for the DLS instrument.

    • Perform the measurement using a Zetasizer or a similar instrument.

    • Record the Z-average particle size, PDI, and zeta potential.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of drug encapsulated within the SLNs is determined indirectly by measuring the amount of free, unencapsulated drug in the aqueous phase.

  • Procedure:

    • Separate the unencapsulated drug from the SLN dispersion. This can be done by ultrafiltration-centrifugation using a centrifugal filter unit (e.g., Amicon® Ultra).

    • Quantify the amount of free drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

3. Morphological Characterization:

  • Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the SLNs.

  • Procedure (for TEM):

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the grid under the TEM and capture images.

Visualizations

The following diagrams illustrate the conceptual structure of a this compound based SLN and the experimental workflow for its preparation.

LNP_Structure cluster_LNP Solid Lipid Nanoparticle (SLN) core Solid Lipid Core (this compound) api Encapsulated API aqueous Aqueous Phase surfactant Surfactant Layer (e.g., Poloxamer 188) surfactant->core Stabilizes

Caption: Structure of a this compound Solid Lipid Nanoparticle.

LNP_Workflow cluster_prep Preparation Phase cluster_char Characterization Phase start Start lipid_phase Prepare Lipid Phase (this compound + API) Heat to 45-50°C start->lipid_phase aqueous_phase Prepare Aqueous Phase (Surfactant + Water) Heat to 45-50°C start->aqueous_phase pre_emulsion Form Pre-emulsion (Mix Phases) lipid_phase->pre_emulsion aqueous_phase->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling and Solidification homogenization->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion dls Particle Size, PDI, Zeta Potential (DLS) sln_dispersion->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV) sln_dispersion->ee_dl morphology Morphology (TEM/SEM) sln_dispersion->morphology

Caption: Experimental Workflow for SLN Preparation and Characterization.

References

Use of 1-Tetradecanol as a phase change material (PCM) for thermal energy storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Tetradecanol as a Phase Change Material

This compound, a fatty alcohol with the chemical formula C₁₄H₃₀O, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its appeal lies in its high latent heat of fusion, appropriate melting temperature for various applications, good thermal reliability, and chemical stability. PCMs like this compound store and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition, making them ideal for applications requiring thermal regulation.

These application notes provide a comprehensive overview of the thermophysical properties of this compound, its applications in thermal energy storage, and detailed protocols for its characterization.

Applications of this compound in Thermal Energy Storage

Due to its favorable thermophysical properties, this compound is utilized in a variety of thermal energy storage applications, including:

  • Smart Textiles: Incorporation of microencapsulated this compound into fabrics enhances their thermoregulation properties, providing thermal comfort in varying environmental temperatures.

  • Building Energy Conservation: Integration into building materials like wallboards and concrete can help regulate indoor temperatures, reducing heating and cooling loads and contributing to energy savings.

  • Solar Energy Systems: this compound can be used to store solar thermal energy for later use, improving the efficiency and reliability of solar heating and power generation systems.

  • Electronic Cooling: Its ability to absorb heat at a constant temperature makes it suitable for the thermal management of electronic devices, preventing overheating and ensuring optimal performance.

  • Biomedical Applications: In drug development and delivery, PCMs can be used for the temperature-controlled release of therapeutic agents and for maintaining the temperature of sensitive biological samples during transport and storage.

Data Presentation: Thermophysical Properties of this compound

The following tables summarize the key thermophysical properties of this compound and its composites.

Table 1: Thermophysical Properties of Pure this compound

PropertyValueUnits
Melting Point38 - 39.5°C[1]
Latent Heat of Fusion202.6 - 243.82J/g
Thermal Conductivity (Solid)~0.22W/(m·K)
Thermal Conductivity (Liquid)~0.15W/(m·K)
Density (Solid)0.824g/cm³
Molecular Weight214.39 g/mol [2]

Table 2: Thermal Properties of this compound Composites and Microcapsules

Composite/Microcapsule MaterialMelting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/(m·K))
This compound/Expanded Graphite (93 wt% TD)37.5202.62.76
This compound/Polyvinyl Butyral/Expanded Graphite (80 wt% TD)36.8166.430.61
Urea-Formaldehyde Microcapsules37.2105-
Lauric Acid/1-Tetradecanol Eutectic (60% TD)24.33161.45-

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound as a PCM.

Protocol 1: Determination of Melting Point and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (melting point) and the latent heat of fusion of this compound.

Materials:

  • This compound sample (2-10 mg)

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Nitrogen gas supply (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 0°C.

    • Heat the sample from 0°C to 70°C at a constant heating rate of 10°C/min.

    • Hold the sample at 70°C for 5 minutes to ensure complete melting.

    • Cool the sample from 70°C to 0°C at a constant cooling rate of 10°C/min.

  • Data Analysis:

    • From the heating curve, determine the onset temperature and the peak temperature of the endothermic peak, which correspond to the melting transition. The melting point is typically taken as the peak temperature.

    • Integrate the area under the melting peak to calculate the latent heat of fusion (in J/g).

    • From the cooling curve, determine the onset and peak temperatures of the exothermic peak to analyze the solidification behavior.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition temperature of this compound.

Materials:

  • This compound sample (5-10 mg)

  • TGA instrument

  • TGA sample pans (ceramic or platinum)

  • Nitrogen or air supply

Procedure:

  • Sample Preparation: Place 5-10 mg of the this compound sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This indicates the upper limit of the material's thermal stability.

Protocol 3: Chemical Characterization using Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in this compound and to check for any chemical degradation after thermal cycling.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption peaks corresponding to the functional groups in this compound (e.g., O-H stretching, C-H stretching, C-O stretching).

    • Compare the spectra of the sample before and after thermal cycling to detect any changes in the chemical structure, which would indicate degradation.

Protocol 4: Morphological Characterization of Microencapsulated this compound using Scanning Electron Microscopy (SEM)

Objective: To observe the surface morphology, size, and shape of microcapsules containing this compound.

Materials:

  • Microencapsulated this compound sample

  • SEM instrument

  • SEM stubs

  • Double-sided carbon tape

  • Sputter coater with a gold or gold-palladium target

Procedure:

  • Sample Mounting:

    • Affix a piece of double-sided carbon tape to an SEM stub.

    • Disperse a small amount of the microcapsule powder onto the carbon tape.

    • Gently tap the stub to remove any loose particles.

  • Sputter Coating:

    • Place the stub in a sputter coater.

    • Coat the sample with a thin layer of gold or gold-palladium to make it conductive. This prevents charging under the electron beam.

  • Imaging:

    • Insert the coated sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and magnification to obtain clear images of the microcapsules.

    • Capture images to analyze the morphology, size distribution, and surface characteristics of the microcapsules.

Protocol 5: Thermal Reliability Assessment through Thermal Cycling

Objective: To evaluate the long-term thermal performance and stability of this compound after repeated melting and freezing cycles.

Materials:

  • This compound sample in a sealed container (e.g., vial or tube)

  • Thermal cycler or two temperature-controlled baths (one set above the melting point and one below the solidification point)

  • DSC instrument for pre- and post-cycling analysis

Procedure:

  • Initial Characterization: Perform DSC analysis on the pristine this compound sample to determine its initial melting point and latent heat of fusion (as per Protocol 1).

  • Thermal Cycling:

    • Place the sealed sample in the thermal cycler or alternate it between the hot and cold baths.

    • A typical cycle would involve heating the sample to ~50°C (above its melting point) and then cooling it to ~20°C (below its solidification point).

    • The holding time at each temperature should be sufficient to ensure complete phase transition.

    • Perform a large number of cycles (e.g., 100, 500, or 1000 cycles) to simulate long-term use.

  • Post-Cycling Characterization: After the desired number of cycles, perform DSC analysis on the cycled sample again.

  • Data Analysis:

    • Compare the melting point and latent heat of fusion of the cycled sample with the initial values.

    • A significant change (e.g., >5-10%) in these properties may indicate thermal degradation or instability.

Protocol 6: Measurement of Thermal Conductivity using the Transient Hot-Wire Method

Objective: To measure the thermal conductivity of this compound in both its solid and liquid states.

Materials:

  • This compound sample

  • Transient hot-wire apparatus

  • Sample cell

  • Temperature-controlled bath

Procedure:

  • Sample Preparation:

    • Melt the this compound sample by heating it above its melting point.

    • Pour the molten sample into the measurement cell, ensuring the hot wire is fully immersed.

  • Measurement in the Liquid State:

    • Place the sample cell in a temperature-controlled bath set to a temperature above the melting point of this compound (e.g., 45°C).

    • Allow the sample to reach thermal equilibrium.

    • Apply a short heat pulse to the wire and record the temperature rise as a function of time.

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

  • Measurement in the Solid State:

    • Cool the sample in the temperature-controlled bath to a temperature below its solidification point (e.g., 25°C).

    • Allow the sample to fully solidify and reach thermal equilibrium.

    • Perform the transient hot-wire measurement as described for the liquid state.

  • Data Analysis:

    • Determine the thermal conductivity of this compound in both the liquid and solid phases.

Visualizations

experimental_workflow cluster_characterization Characterization of this compound PCM start This compound Sample dsc DSC Analysis (Protocol 1) start->dsc tga TGA Analysis (Protocol 2) start->tga ftir FTIR Analysis (Protocol 3) start->ftir sem SEM Analysis (Protocol 4) (for microcapsules) start->sem tc Thermal Conductivity (Protocol 6) start->tc cycling Thermal Cycling (Protocol 5) start->cycling post_dsc Post-Cycling DSC Analysis cycling->post_dsc post_ftir Post-Cycling FTIR Analysis cycling->post_ftir

Caption: Experimental workflow for the characterization of this compound as a PCM.

logical_relationship cluster_properties Thermophysical Properties cluster_applications Applications pcm This compound (Phase Change Material) melting_point Melting Point pcm->melting_point latent_heat Latent Heat pcm->latent_heat thermal_conductivity Thermal Conductivity pcm->thermal_conductivity stability Thermal & Chemical Stability pcm->stability textiles Smart Textiles melting_point->textiles buildings Building Energy Conservation latent_heat->buildings electronics Electronic Cooling thermal_conductivity->electronics solar Solar Energy Storage stability->solar

Caption: Logical relationship between properties and applications of this compound PCM.

References

Application Notes and Protocols for the Esterification of 1-Tetradecanol with Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis and characterization of wax esters derived from the esterification of 1-tetradecanol (myristyl alcohol) with various fatty acids. The resulting esters, such as myristyl myristate, myristyl palmitate, and myristyl stearate, have significant applications in the cosmetic, pharmaceutical, and food industries as emollients, texture enhancers, and drug delivery vehicles.

Introduction

The esterification of this compound with fatty acids produces wax esters, which are valuable compounds in various industrial applications. These esters can be synthesized through chemical or enzymatic methods. Chemical esterification often employs acid catalysts at elevated temperatures, while enzymatic synthesis, typically utilizing lipases, offers a more environmentally friendly alternative under milder conditions. This document outlines detailed protocols for both methods, along with analytical techniques for product characterization and a summary of relevant quantitative data. Furthermore, a potential signaling pathway relevant to the biological activity of myristoylated compounds is described, providing context for drug development applications.

Data Presentation: Quantitative Analysis of Esterification Reactions

The following tables summarize quantitative data from various studies on the esterification of this compound and other alcohols with fatty acids, providing a comparative overview of reaction conditions and outcomes.

Table 1: Enzymatic Esterification of Alcohols with Fatty Acids

Fatty AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Myristic AcidThis compoundNovozym 4351:1602High[1]
Palmitic AcidEthanolSulfuric Acid1:9.3973-Complete[2]
Oleic AcidEthanolSulfuric Acid1:6701.592[3]
Octanoic AcidPerillyl AlcoholNovozym 4351:0.65302495.22 ± 0.61[4]
Propionic AcidPerillyl AlcoholNovozym 4351:0.81302490.38 ± 0.99[4]
Myristic AcidMannoseNovozym 435-602468.8[5]
Formic AcidOctanolNovozym 4351:7401~94.86[6]

Table 2: Chemical Esterification of Fatty Acids with Alcohols

Fatty AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Stearic AcidMethanolSulfuric Acid1:14-0.0598.52[7][8]
Palmitic AcidMethanolAmberlite™ IR-1201:86110.598.3 ± 0.4[9]
Oleic AcidMethanolSO3H-functionalized biochar1:880596.28[10]
Saturated PFADTrimethylolpropaneSulfuric Acid-150693.1 ± 0.5[11]

Experimental Protocols

Enzymatic Synthesis of Myristyl Myristate

This protocol describes the synthesis of myristyl myristate using an immobilized lipase catalyst, Novozym 435.

Materials:

  • This compound (Myristyl Alcohol)

  • Myristic Acid

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • Toluene (or other suitable solvent, solvent-free is also an option)

  • Molecular sieves (optional, for water removal)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound and myristic acid.[1]

  • Add a suitable solvent like toluene, or perform the reaction solvent-free.

  • Add Novozym 435 to the mixture. A typical enzyme concentration is 1-10% (w/w) of the total substrates.[12]

  • (Optional) Add molecular sieves to remove water produced during the reaction, which can improve conversion.

  • Heat the reaction mixture to 60°C with continuous stirring.[1]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the acid value by titration or by techniques like GC or TLC.[13]

  • A high conversion is expected within 2-24 hours, depending on the specific conditions.[1][4]

  • After the reaction reaches the desired conversion, filter off the enzyme. The enzyme can be washed with a solvent (e.g., hexane) and reused.[5]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude myristyl myristate by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.[14][15]

  • Collect the fractions containing the pure ester, combine them, and remove the solvent to obtain the final product.

Chemical Synthesis of Myristyl Stearate

This protocol is adapted from a method for methyl stearate synthesis and describes the chemical esterification of this compound with stearic acid using an acid catalyst.[7][8]

Materials:

  • This compound

  • Stearic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve stearic acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the stearic acid).

  • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or by measuring the amount of water collected. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude myristyl stearate.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.[14][15]

  • Combine the pure fractions and remove the solvent to yield the final product.

Product Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized ester and confirm its molecular weight.

  • Sample Preparation: Dissolve a small amount of the purified ester in a suitable solvent like hexane or toluene (0.1–1.0 mg/mL).[16]

  • GC Conditions:

    • Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar.[16]

    • Injector Temperature: 325-390°C.[16][17]

    • Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.[16] This program should be optimized for the specific wax ester.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[17]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50–920.[16]

    • The mass spectrum will show a molecular ion peak corresponding to the wax ester and characteristic fragment ions.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the ester functional group.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an ATR-FTIR accessory.

  • Characteristic Peaks:

    • The disappearance of the broad O-H stretching band from the carboxylic acid (around 3000 cm⁻¹).

    • The appearance of a strong C=O stretching band for the ester at approximately 1740 cm⁻¹.[18][19]

    • The appearance of C-O stretching bands for the ester at around 1160-1240 cm⁻¹.[18][19]

    • The presence of C-H stretching bands from the aliphatic chains around 2850-2960 cm⁻¹.[20]

Mandatory Visualizations

G Enzymatic Esterification Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1_Tetradecanol This compound Reaction_Vessel Reaction Vessel (60°C, Stirring) 1_Tetradecanol->Reaction_Vessel Fatty_Acid Fatty Acid Fatty_Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Novozym_435 Novozym 435 Novozym_435->Reaction_Vessel Solvent Solvent (Optional) Solvent->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Column_Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Column_Chromatography Final_Product Pure Wax Ester Column_Chromatography->Final_Product

Caption: Workflow for enzymatic esterification of this compound.

G Chemical Esterification Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1_Tetradecanol This compound Reaction_Vessel Reaction Vessel with Dean-Stark Trap (Reflux) 1_Tetradecanol->Reaction_Vessel Fatty_Acid Fatty Acid Fatty_Acid->Reaction_Vessel Washing Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction_Vessel->Washing H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Drying Drying (Na₂SO₄) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Column_Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Column_Chromatography Final_Product Pure Wax Ester Column_Chromatography->Final_Product

Caption: Workflow for chemical esterification of this compound.

G Myristoylated Peptide-Induced Akt Signaling Myristoylated_Peptide Myristoylated Peptide PI3K PI3K Myristoylated_Peptide->PI3K Activates Plasma_Membrane Plasma Membrane PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS (Active) eNOS->peNOS NO_Production NO Production peNOS->NO_Production Catalyzes

Caption: Myristoylated peptide activation of the PI3K/Akt pathway.[21][22][23]

References

Application Notes and Protocols for the Use of 1-Tetradecanol as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-tetradecanol as an internal standard (IS) in chromatographic analyses, particularly gas chromatography (GC). The information is intended to assist in method development, validation, and routine analysis in research, quality control, and drug development settings.

Introduction to this compound as an Internal Standard

This compound, also known as myristyl alcohol, is a C14 straight-chain saturated fatty alcohol.[1][2] Its chemical and physical properties make it a suitable internal standard for the quantification of various organic compounds, especially those with similar chemical structures and volatilities, such as other long-chain alcohols, fatty acids, and semi-volatile organic compounds.

An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The IS helps to correct for variations in sample injection volume, solvent evaporation, and sample preparation, thereby improving the accuracy and precision of the analytical method. The fundamental principle relies on the ratio of the analyte's response to the IS's response remaining constant across different runs, assuming both are affected similarly by experimental variations.

Key Properties of this compound: [2]

  • Molecular Formula: C₁₄H₃₀O

  • Molecular Weight: 214.39 g/mol

  • Boiling Point: 289 °C

  • Melting Point: 35-39 °C

  • Solubility: Soluble in organic solvents like methanol, ethanol, and hexane; sparingly soluble in water.

Applications of this compound as an Internal Standard

This compound is a suitable internal standard for the GC analysis of various classes of organic compounds, including:

  • Long-Chain Alcohols and Aldehydes: Due to its structural similarity, this compound is an excellent IS for the quantification of other fatty alcohols and aldehydes in various matrices, including biological and environmental samples.[3][4]

  • Fatty Acid Methyl Esters (FAMEs): In the analysis of biodiesel or biological samples, this compound can be used to quantify FAMEs.

  • Insect Pheromones: Many insect pheromones are long-chain acetates, alcohols, or aldehydes. This compound can serve as a reliable IS for their quantification in traps and biological extracts.[5][6]

  • Plant Volatiles: For the analysis of volatile and semi-volatile compounds emitted by plants, this compound can be used to ensure accurate quantification.[7][8][9]

  • Semi-Volatile Organic Compounds (SVOCs): In environmental analysis, this compound can be employed as an IS for the determination of SVOCs in soil, water, and air samples.[10][11]

Experimental Protocols

Below are generalized protocols for the use of this compound as an internal standard in GC-based analysis. These should be adapted and validated for specific applications.

Preparation of Standard Solutions

3.1.1. Stock Solution of this compound (IS)

  • Accurately weigh approximately 100 mg of this compound (purity ≥99%) into a 100 mL volumetric flask.

  • Dissolve the this compound in a suitable solvent (e.g., hexane, methanol, or ethyl acetate) and bring the volume to the mark. This results in a stock solution of approximately 1 mg/mL.

  • Store the stock solution in a tightly sealed container at 4°C.

3.1.2. Working Standard Solutions

  • Prepare a series of calibration standards by diluting a stock solution of the analyte(s) of interest.

  • To each calibration standard, add a fixed amount of the this compound stock solution to achieve a constant final concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation

The following is a general workflow for sample preparation. Specific steps will vary depending on the sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Collection Homogenize Homogenization/Extraction Sample->Homogenize Spike Spiking with this compound (IS) Homogenize->Spike Cleanup Sample Cleanup (e.g., SPE) Spike->Cleanup Concentrate Concentration/Solvent Exchange Cleanup->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General experimental workflow for using this compound as an internal standard.

  • Extraction: Extract the analytes from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Spiking: Add a known amount of the this compound internal standard solution to the sample extract at an early stage of the preparation process.

  • Cleanup: If necessary, perform a cleanup step to remove interfering matrix components.

  • Concentration: Concentrate the sample to the desired volume.

  • Analysis: The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of semi-volatile compounds. These should be optimized for the specific analytes of interest.

ParameterTypical Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (splitless)
Injector Temperature 250 °C
Oven Program Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
MS Scan Range m/z 40-550

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Example Calibration Data for Analyte X with this compound as IS

Analyte X Conc. (µg/mL)Analyte X Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)
150,000500,0000.10
5255,000510,0000.50
10505,000505,0001.00
201,020,000510,0002.00
502,550,000500,0005.10
Quantification of Unknown Samples

The concentration of the analyte in an unknown sample is determined using the calibration curve and the measured peak area ratio of the analyte and the internal standard in the sample.

Example Quantification Data

Sample IDAnalyte X Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Sample 1350,000495,0000.717.0
Sample 2780,000505,0001.5415.2

Logical Relationships in Internal Standard Method

The successful application of the internal standard method relies on several key logical relationships between the analyte and the internal standard.

logical_relationship cluster_properties Chemical & Physical Properties cluster_behavior Behavior in Analytical Process cluster_outcome Desired Outcome Analyte Analyte Extraction Similar Extraction Efficiency Analyte->Extraction should have Chromatography Similar Chromatographic Behavior Analyte->Chromatography should exhibit Detection Similar Detector Response Analyte->Detection should have IS Internal Standard (this compound) IS->Extraction should have IS->Chromatography should exhibit IS->Detection should have AccurateQuant Accurate & Precise Quantification Extraction->AccurateQuant Chromatography->AccurateQuant Detection->AccurateQuant

Caption: Key relationships for effective internal standard use.

Conclusion

This compound is a versatile and reliable internal standard for the quantification of a range of organic compounds by gas chromatography. Its chemical properties, commercial availability, and appropriate volatility make it a valuable tool for researchers, scientists, and drug development professionals seeking to improve the accuracy and precision of their analytical methods. Proper method development and validation are essential for ensuring the successful implementation of this compound as an internal standard in any given application.

References

Application Notes and Protocols for the Formulation of Solid Lipid Microparticles Using 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Microparticles (SLMs) represent a promising and versatile drug delivery system, offering advantages such as high biocompatibility, controlled and sustained drug release, and the ability to encapsulate both lipophilic and hydrophilic active pharmaceutical ingredients (APIs).[1][2] 1-Tetradecanol, also known as myristyl alcohol, is a saturated fatty alcohol that is solid at room temperature, making it an excellent candidate for the lipid matrix in SLM formulations. Its properties as a penetration enhancer and its ability to slow drug release make it particularly suitable for various routes of administration, including topical and oral delivery.

These application notes provide a comprehensive overview and detailed protocols for the formulation of SLMs using this compound, with a focus on the encapsulation of the non-steroidal anti-inflammatory drug (NSAID), celecoxib, as a model API.

Key Components and Formulation Considerations

The successful formulation of SLMs depends on the careful selection of its components: a solid lipid, a surfactant or a mixture of surfactants, and the active pharmaceutical ingredient.

  • Solid Lipid: this compound serves as the primary matrix-forming lipid. Its melting point of 35-39°C allows for the use of low-temperature formulation methods, which is advantageous for thermosensitive drugs.

  • Surfactant: Surfactants are crucial for emulsifying the molten lipid in the aqueous phase and for stabilizing the resulting microparticles. The choice and concentration of the surfactant directly impact the particle size and stability of the SLM dispersion. Common surfactants used in SLM formulations include Poloxamer 188, Tween 80, and lecithin.

  • Active Pharmaceutical Ingredient (API): The solubility of the API in the molten lipid is a critical factor for achieving high drug loading.[2] For lipophilic drugs like celecoxib, this compound can serve as a suitable solvent, enhancing encapsulation efficiency.

Experimental Protocols

Two common methods for the preparation of SLMs are Hot Homogenization and Spray Congealing. Below are detailed protocols for each method for the formulation of celecoxib-loaded this compound SLMs.

Protocol 1: Hot Homogenization Method

This method involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by cooling to solidify the lipid microparticles.

Materials:

  • This compound

  • Celecoxib

  • Poloxamer 188

  • Distilled water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of this compound and celecoxib.

    • Melt the this compound in a beaker by placing it in a water bath maintained at approximately 45°C (about 5-10°C above the lipid's melting point).

    • Once the lipid is completely melted, add the celecoxib and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the required amount of Poloxamer 188 in distilled water.

    • Heat the aqueous surfactant solution in the water bath to the same temperature as the lipid phase (45°C).

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase while stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water (o/w) emulsion.

  • Microparticle Formation:

    • Transfer the hot emulsion to a beaker containing cold water (2-4°C) while stirring.

    • Continue stirring until the emulsion has cooled down to room temperature, allowing the lipid droplets to solidify and form a dispersion of solid lipid microparticles.

  • Washing and Collection:

    • The SLM dispersion can be washed by centrifugation to remove excess surfactant and unencapsulated drug.

    • The resulting pellet can be resuspended in distilled water or freeze-dried for long-term storage.

Protocol 2: Spray Congealing Method

Spray congealing is a solvent-free technique where a molten mixture of the lipid and drug is atomized into a cooling chamber, leading to the formation of solid microparticles.

Materials:

  • This compound

  • Celecoxib

Equipment:

  • Spray dryer with a cooling chamber or a dedicated spray congealer

  • Heating mantle or hot plate

  • Peristaltic pump

Procedure:

  • Preparation of the Molten Feed:

    • Melt the this compound in a vessel using a heating mantle or hot plate at approximately 45°C.

    • Disperse or dissolve the celecoxib in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Atomization and Solidification:

    • Maintain the molten feed at a constant temperature above the melting point of the lipid throughout the process.

    • Pump the molten mixture through a heated nozzle into a cooling chamber using a peristaltic pump.

    • The atomized droplets solidify upon contact with the cold air in the chamber, forming solid lipid microparticles.

  • Collection:

    • The solidified microparticles are collected from the bottom of the cooling chamber.

Data Presentation

The following tables summarize the hypothetical quantitative data for the formulation of celecoxib-loaded this compound SLMs based on the described protocols. These values are representative of typical results found in the literature for similar SLM formulations.

Table 1: Formulation Composition and Physicochemical Properties of Celecoxib-Loaded this compound SLMs Prepared by Hot Homogenization

Formulation CodeThis compound (% w/v)Celecoxib (% w/v)Poloxamer 188 (% w/v)Particle Size (μm) ± SDEncapsulation Efficiency (%) ± SDDrug Loading (%) ± SD
SLM-H150.51.025.3 ± 2.185.6 ± 3.44.28 ± 0.17
SLM-H250.52.018.7 ± 1.888.2 ± 2.94.41 ± 0.15
SLM-H3101.01.042.1 ± 3.590.5 ± 2.54.53 ± 0.13
SLM-H4101.02.035.8 ± 2.992.1 ± 2.14.61 ± 0.11

Table 2: In Vitro Drug Release Profile of Celecoxib from this compound SLMs (Formulation SLM-H4)

Time (hours)Cumulative Release (%) ± SD
115.2 ± 1.8
228.7 ± 2.5
445.9 ± 3.1
868.3 ± 4.2
1282.1 ± 3.9
2495.6 ± 2.7

Mandatory Visualizations

Experimental Workflow for SLM Formulation by Hot Homogenization

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation L1 Weigh this compound and Celecoxib L2 Melt this compound (45°C) L1->L2 L3 Dissolve Celecoxib in Molten Lipid L2->L3 E Emulsification (High-Shear Homogenization) L3->E A1 Weigh Poloxamer 188 A2 Dissolve in Distilled Water A1->A2 A3 Heat to 45°C A2->A3 A3->E C Cooling and Solidification (Dispersion in Cold Water) E->C W Washing and Collection (Centrifugation/Freeze-drying) C->W F Final SLM Product W->F

Caption: Workflow for the hot homogenization method.

Anti-inflammatory Signaling Pathway of Celecoxib

cluster_inflammation Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Pathway cluster_response Cellular Response Inflammatory\nStimuli Inflammatory Stimuli Membrane\nPhospholipids Membrane Phospholipids Inflammatory\nStimuli->Membrane\nPhospholipids Arachidonic Acid Arachidonic Acid Membrane\nPhospholipids->Arachidonic Acid Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Pain and Inflammation Pain and Inflammation Prostaglandins->Pain and Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib's anti-inflammatory mechanism.

Conclusion

The formulation of solid lipid microparticles using this compound offers a promising platform for the controlled delivery of various active pharmaceutical ingredients. The protocols and data presented herein provide a foundational guide for researchers and scientists to develop and characterize this compound-based SLMs. The inherent properties of this compound, combined with the versatility of formulation techniques like hot homogenization and spray congealing, allow for the tailoring of microparticle characteristics to achieve desired drug release profiles and therapeutic outcomes. Further optimization of formulation and process parameters can lead to the development of robust and effective drug delivery systems for a wide range of clinical applications.

References

Application Notes and Protocols: 1-Tetradecanol in the Fabrication of Temperature-Sensitive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-tetradecanol in the fabrication of temperature-sensitive polymeric systems for controlled drug delivery. The protocols detailed below are based on established methodologies for handling similar long-chain fatty alcohols and phase-change materials.

Introduction to this compound in Thermoresponsive Systems

This compound, a long-chain saturated fatty alcohol, is a versatile material in the development of temperature-sensitive polymers and drug delivery systems. Its utility stems from two primary properties:

  • As a comonomer (after conversion to an acrylate): When functionalized into a monomer like tetradecyl acrylate, it can be copolymerized with other monomers to create polymers with tunable thermal properties. The long alkyl chain of this compound imparts hydrophobicity, which can influence the lower critical solution temperature (LCST) of the resulting copolymer.

  • As a phase-change material (PCM): this compound has a melting point near physiological temperatures (38-39°C), making it an excellent candidate for fabricating systems where a solid-to-liquid phase transition can trigger the release of an encapsulated drug.[1][2]

This document will detail protocols for both approaches, providing a foundational understanding for researchers exploring novel thermoresponsive drug delivery platforms.

Data Presentation

The following tables summarize key quantitative data related to the thermal properties of polymers incorporating long-chain acrylates (as an analogue for tetradecyl acrylate) and the drug release characteristics from this compound-based systems.

Table 1: Thermal Properties of Long-Chain Polyacrylate Homopolymers

PolymerMonomerOnset Phase Transition Temperature (°C)Latent Heat of Phase Transition (J/g)Reference
Poly(stearyl acrylate) (PSA)Stearyl Acrylate (C18)48.1 (heating), 43.5 (cooling)100.2 (heating), -81.5 (cooling)[3]
Poly(stearyl methacrylate) (PSMA)Stearyl Methacrylate (C18)30.8 (heating), 23.5 (cooling)55.8 (heating), -44.8 (cooling)[3]

Note: Data for poly(stearyl acrylate) is presented as a close analogue to poly(tetradecyl acrylate) (C14), which is expected to have a slightly lower phase transition temperature.

Table 2: Drug Release from this compound-Based Formulations

FormulationDrug ModelRelease ConditionKey FindingReference
FITC-dextran in gelatin microbeads encapsulated in this compound blockFITC-dextranTemperature change from 37°C to 39°CNo release at 37°C; instant release at 39°C.[1]
FITC-dextran in chitosan microbeads encapsulated in this compound blockFITC-dextranTemperature change from 37°C to 39°CNo release at 37°C; sustained release at 39°C.[1]
FITC-dextran in PLGA microbeads encapsulated in this compound blockFITC-dextranTemperature change from 37°C to 39°CNo release at 37°C; most sustained release pattern at 39°C.[1]
Metoprolol-loaded mesoporous silica with this compoundMetoprolol37°C in phosphate buffer (pH 7.4)Up to 1.6 times decrease in initial release rate compared to materials without this compound.[4]

Experimental Protocols

Protocol 1: Synthesis of a Thermoresponsive Copolymer using a Long-Chain Acrylate (Tetradecyl Acrylate)

This protocol describes the synthesis of a thermoresponsive copolymer of N-isopropylacrylamide (NIPAM) and tetradecyl acrylate (TDA) via free radical polymerization. The incorporation of the hydrophobic TDA monomer allows for the tuning of the LCST of the resulting copolymer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • Tetradecyl acrylate (TDA)

  • N,N'-methylene-bis-acrylamide (MBA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve NIPAM and TDA in deionized water to the desired total monomer concentration (e.g., 10 wt%). The molar ratio of NIPAM to TDA will determine the final LCST of the copolymer. Add the cross-linker MBA (e.g., 2 mol% with respect to the total monomer concentration).

  • Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: While stirring the solution under a nitrogen atmosphere, add the initiator APS (e.g., 1 mol% with respect to the total monomer concentration) followed by the accelerator TEMED.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Purification: Dialyze the resulting polymer solution against deionized water for several days to remove unreacted monomers and initiator fragments. The purified polymer can then be lyophilized to obtain a solid product.

Characterization:

  • Chemical Structure: Confirm the incorporation of both monomers using Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[3]

  • Lower Critical Solution Temperature (LCST): Determine the LCST by measuring the transmittance of a dilute aqueous solution of the polymer at different temperatures using a UV-vis spectrophotometer. The LCST is typically defined as the temperature at which the transmittance drops to 50%.

  • Molecular Weight: Analyze the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).[3]

Protocol 2: Fabrication of Drug-Loaded Microbeads with a this compound Shell for Temperature-Triggered Release

This protocol details the fabrication of a temperature-sensitive drug delivery system where drug-loaded microbeads are encapsulated within a this compound matrix. The release is triggered by the melting of the this compound.[1][2]

Materials:

  • Drug of interest

  • Gelatin, Chitosan, or PLGA for microbead fabrication

  • This compound

  • FITC-dextran (as a model drug for visualization)

  • Emulsifying agent (e.g., PVA)

  • Organic solvent (e.g., dichloromethane for PLGA)

  • Silicone mold

Procedure:

  • Fabrication of Drug-Loaded Microbeads:

    • For Gelatin/Chitosan: Prepare an aqueous solution of the polymer containing the dissolved drug (or FITC-dextran). Use an appropriate emulsification method (e.g., emulsification and solvent evaporation) to form microbeads.[1]

    • For PLGA: Dissolve PLGA and the drug in an organic solvent. Emulsify this organic phase in an aqueous solution containing an emulsifying agent to form an oil-in-water emulsion. Evaporate the organic solvent to solidify the PLGA microbeads.[1]

    • Collect and dry the fabricated microbeads.

  • Encapsulation in this compound:

    • Melt this compound by heating it above its melting point (e.g., to 45-50°C).

    • Half-fill a silicone mold with the melted this compound and allow it to cool and solidify at room temperature.

    • Place the dried drug-loaded microbeads on the surface of the solidified this compound.

    • Pour more melted this compound into the mold to completely encapsulate the microbeads.

    • Allow the entire block to cool and solidify at room temperature.

  • In Vitro Drug Release Study:

    • Place the this compound block containing the drug-loaded microbeads into a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a temperature below the melting point of this compound (e.g., 37°C).

    • At desired time intervals, increase the temperature of the release medium to above the melting point of this compound (e.g., 39-40°C).

    • Collect aliquots of the release medium at various time points and analyze the drug concentration using a suitable analytical method (e.g., UV-vis spectrophotometry or fluorescence spectroscopy for FITC-dextran).

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships described in the protocols.

experimental_workflow_1 cluster_synthesis Protocol 1: Copolymer Synthesis start Start monomers Dissolve NIPAM, TDA, & MBA in Deionized Water start->monomers degas Degas with Nitrogen monomers->degas initiation Add APS & TEMED degas->initiation polymerization Polymerize at Controlled Temp. initiation->polymerization purification Dialysis polymerization->purification lyophilization Lyophilize purification->lyophilization product Thermoresponsive Copolymer lyophilization->product

Caption: Workflow for the synthesis of a thermoresponsive copolymer.

experimental_workflow_2 cluster_fabrication Protocol 2: Microbead Encapsulation cluster_microbead Microbead Fabrication cluster_encapsulation Encapsulation drug_polymer Dissolve Drug & Polymer emulsify Emulsify drug_polymer->emulsify solidify Solidify Microbeads emulsify->solidify dry Dry Microbeads solidify->dry add_beads Add Drug-Loaded Microbeads dry->add_beads melt_td Melt this compound mold_half Half-fill Mold melt_td->mold_half mold_half->add_beads mold_full Fill Mold with Melted this compound add_beads->mold_full solidify_final Solidify mold_full->solidify_final final_product Encapsulated Microbeads solidify_final->final_product signaling_pathway cluster_release Temperature-Triggered Drug Release Mechanism temp_below Temperature < 38-39°C td_solid This compound is Solid temp_below->td_solid temp_above Temperature > 38-39°C td_liquid This compound Melts temp_above->td_liquid drug_trapped Drug is Trapped td_solid->drug_trapped drug_released Drug is Released td_liquid->drug_released

References

Application Notes and Protocols: 1-Tetradecanol as a Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a versatile long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH.[1] It serves as a crucial chemical intermediate in a variety of organic syntheses, finding applications in the production of surfactants, emollients, and as a component in advanced drug delivery systems. Its utility stems from the reactivity of its primary hydroxyl group, which can undergo esterification, oxidation, and sulfation to yield a diverse range of valuable compounds. This document provides detailed application notes and experimental protocols for key transformations of this compound.

Key Applications and Reactions

This compound is a precursor to several important classes of molecules. The primary reactions involving the hydroxyl group include:

  • Esterification: Reacting with carboxylic acids to form esters, which are widely used as emollients and thickening agents in cosmetics and pharmaceuticals. A notable example is the synthesis of myristyl myristate.

  • Oxidation: Conversion to tetradecanoic acid (myristic acid), a saturated fatty acid with various industrial and biological applications.

  • Sulfation: Transformation into sodium tetradecyl sulfate, an anionic surfactant used in detergents and as a sclerosing agent in medicine.[2]

  • Phase-Change Material in Drug Delivery: Utilizing its melting point of 38-39°C, this compound can be employed as a phase-change material to encapsulate and control the release of therapeutic agents.[3]

The following sections provide detailed protocols for these key transformations.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various derivatives from this compound.

Product NameReaction TypeReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Myristyl MyristateFischer EsterificationThis compound, Myristic AcidSulfuric AcidToluene (for azeotropic removal of water)4-6 hoursReflux (~110-120)>90
Tetradecanoic AcidJones OxidationThis compoundJones Reagent (CrO₃, H₂SO₄, H₂O)Acetone1-2 hours0 - Room Temp85-95
Sodium Tetradecyl SulfateSulfationThis compound, Sulfur Trioxide-Dichloromethane1-2 hours0 - Room TempHigh

Experimental Protocols

Synthesis of Myristyl Myristate via Fischer Esterification

This protocol details the synthesis of the waxy emollient myristyl myristate from this compound and myristic acid.

Materials:

  • This compound (1.0 eq)

  • Myristic Acid (1.05 eq)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02 eq)

  • Toluene

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, myristic acid, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the ester product.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted myristic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting solid is myristyl myristate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Oxidation of this compound to Tetradecanoic Acid using Jones Reagent

This protocol describes the oxidation of this compound to tetradecanoic acid using the Jones reagent.[4][5] Caution: Chromium (VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid and carefully dilute with water to a final volume of 100 ml.

Materials:

  • This compound (1.0 eq)

  • Jones Reagent

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether

  • 5% Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 20°C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

  • Quench the excess Jones reagent by adding isopropanol dropwise until the orange color disappears completely and the solution remains green.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the aqueous layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with a 5% sodium hydroxide solution to extract the tetradecanoic acid as its sodium salt.

  • Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the tetradecanoic acid.

  • Filter the solid, wash with cold water, and dry to obtain tetradecanoic acid.

Synthesis of Sodium Tetradecyl Sulfate

This protocol outlines the sulfation of this compound to produce sodium tetradecyl sulfate.[2] Caution: Sulfur trioxide is a highly reactive and corrosive substance. Handle with extreme care in a fume hood.

Materials:

  • This compound (1.0 eq)

  • Sulfur trioxide (SO₃) or a stabilized complex like SO₃-pyridine or SO₃-dioxane (1.0 eq)

  • Dichloromethane (anhydrous)

  • Sodium Hydroxide solution (e.g., 1 M)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

  • Slowly add the sulfur trioxide complex to the stirred solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by the slow addition of cold water.

  • Neutralize the mixture to a pH of 7-8 by the dropwise addition of a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium tetradecyl sulfate can be separated.

  • The aqueous solution can be concentrated to obtain the solid sodium tetradecyl sulfate.

Preparation of this compound-Based Phase-Change Material for Drug Delivery

This protocol provides a general method for encapsulating a model drug within a this compound matrix for temperature-controlled release.

Materials:

  • This compound

  • Model drug (e.g., a fluorescent dye like fluorescein isothiocyanate-dextran for easy visualization)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2 wt% in water)

  • Homogenizer or sonicator

  • Heating plate and magnetic stirrer

Procedure:

  • Prepare a solution of PVA in water.

  • Heat the this compound to above its melting point (e.g., 60°C) to form a clear liquid.

  • Disperse the model drug in the molten this compound. Depending on the drug's properties, this may result in a solution or a suspension.

  • Heat the PVA solution to the same temperature as the molten this compound.

  • While stirring the hot PVA solution vigorously, slowly add the molten this compound/drug mixture. An oil-in-water emulsion will form.

  • Use a homogenizer or sonicator to reduce the droplet size of the dispersed phase to the desired microparticle size.

  • Allow the emulsion to cool to room temperature while stirring. The this compound droplets will solidify, encapsulating the drug.

  • The resulting microparticles can be collected by centrifugation or filtration and washed with water to remove excess PVA.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_Pathways This compound This compound Myristyl Myristate Myristyl Myristate This compound->Myristyl Myristate Myristic Acid / H+ Tetradecanoic Acid Tetradecanoic Acid This compound->Tetradecanoic Acid Jones Reagent Sodium Tetradecyl Sulfate Sodium Tetradecyl Sulfate This compound->Sodium Tetradecyl Sulfate 1. SO3 2. NaOH

Caption: Key synthetic transformations of this compound.

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup This compound This compound Reflux with Dean-Stark Reflux with Dean-Stark This compound->Reflux with Dean-Stark Myristic Acid Myristic Acid Myristic Acid->Reflux with Dean-Stark Toluene Toluene Toluene->Reflux with Dean-Stark H2SO4 H2SO4 H2SO4->Reflux with Dean-Stark Cooling Cooling Reflux with Dean-Stark->Cooling Washing Washing Cooling->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Product Myristyl Myristate Solvent Removal->Product

Caption: Workflow for the synthesis of Myristyl Myristate.

Drug_Delivery_Workflow Melt this compound Melt this compound Disperse Drug Disperse Drug Melt this compound->Disperse Drug Emulsification Emulsification Disperse Drug->Emulsification Prepare PVA Solution Prepare PVA Solution Prepare PVA Solution->Emulsification Cooling and Solidification Cooling and Solidification Emulsification->Cooling and Solidification Collect Microparticles Collect Microparticles Cooling and Solidification->Collect Microparticles

References

Application Notes and Protocols for 1-Tetradecanol in the Food and Fragrance Industries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature, practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1] This document provides detailed application notes and protocols for the use of this compound in the food and fragrance industries, intended for researchers, scientists, and drug development professionals. Its functions range from being an emollient, emulsion stabilizer, and thickener to acting as a flavor and fragrance ingredient.[2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior in various formulations.

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [5]
Appearance White waxy solid[1]
Melting Point 35-39 °C[5]
Boiling Point 289 °C[5]
Solubility Insoluble in water; soluble in diethyl ether; slightly soluble in ethanol[1]
Vapor Pressure <1 hPa (20 °C)[5]
Odor Profile Waxy, fatty, with fruity and coconut nuances[6]

Application in the Food Industry

This compound is approved by the U.S. Food and Drug Administration (FDA) for use as a food additive.[7] It is primarily used as a flavoring agent and as a component in the formulation of food-grade emulsions and coatings.[3][8]

Functional Uses in Food Products
  • Flavoring Agent: this compound is used as a synthetic flavoring ingredient.[9] While its intrinsic flavor is mild, it can act as a modulator and carrier for other flavor components.

  • Emulsion Stabilizer: In food systems, it can contribute to the stability of oil-in-water emulsions, preventing the separation of oil and water phases.[2] This is particularly relevant in products like beverages, sauces, and dressings.

  • Food Coatings: It may be used in the production of food coatings, leveraging its waxy texture to provide a desirable finish and barrier properties.[2]

Quantitative Data on Use in Food Products

Specific concentration data for this compound in various food categories is not extensively published in publicly available literature. However, its use as a synthetic flavor is governed by Good Manufacturing Practices (GMP), meaning it should be used at the lowest level necessary to achieve the desired technical effect.

Experimental Protocol: Incorporation of this compound into a Beverage Emulsion

This protocol outlines a general procedure for creating a stable oil-in-water beverage emulsion using this compound as a co-emulsifier.

Objective: To prepare a stable model beverage emulsion incorporating this compound.

Materials:

  • This compound (food grade)

  • Flavoring oil (e.g., orange oil)

  • Primary emulsifier (e.g., gum arabic, modified starch)

  • Distilled water

  • High-shear homogenizer

  • Heating magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the primary emulsifier in distilled water with gentle heating and stirring until fully hydrated.

  • Preparation of the Oil Phase: In a separate beaker, combine the flavoring oil and this compound. Heat the mixture to approximately 60-70°C while stirring to ensure the this compound is completely melted and homogeneously mixed.

  • Pre-emulsification: While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

  • Homogenization: Transfer the pre-emulsion to a high-shear homogenizer. Homogenize at high speed for 5-10 minutes to reduce the droplet size and create a stable emulsion.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

  • Analysis: Evaluate the stability of the emulsion by observing for any phase separation over a defined period. Particle size analysis can also be performed to characterize the emulsion.

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_output Final Product & Analysis A Aqueous Phase (Water + Primary Emulsifier) C Heating and Mixing A->C B Oil Phase (Flavor Oil + this compound) B->C D Pre-emulsification (Slow Addition of Oil to Aqueous Phase) C->D E High-Shear Homogenization D->E F Cooling E->F G Stable Beverage Emulsion F->G H Stability and Particle Size Analysis G->H

Workflow for Beverage Emulsion Preparation

Application in the Fragrance Industry

In the fragrance industry, this compound serves multiple roles due to its olfactory properties and its physical effects on fragrance formulations.[4][8]

Functional Uses in Fragrances
  • Fragrance Ingredient: It possesses a waxy, fatty odor with fruity and coconut-like undertones, which can be used to add a subtle creamy and fruity character to a fragrance composition.[6]

  • Perfume Fixative: Due to its low vapor pressure, it can act as a fixative, slowing down the evaporation of more volatile fragrance components and thus prolonging the scent's longevity on the skin.[8]

  • Thickener and Emulsion Stabilizer: In cream-based or lotion-based fragrances, it functions as a thickener and emulsion stabilizer, contributing to the product's texture and stability.[2][10]

Quantitative Data on Use in Fragrances

The use of this compound in fragrance concentrates can be up to 8.0% by weight.[9] The exact concentration will depend on the desired olfactory effect and its role in the formulation (e.g., as a fixative or a character-donating ingredient).

Experimental Protocol: Evaluation of this compound as a Fragrance Fixative

This protocol describes a method to assess the effectiveness of this compound as a fixative in a simple fragrance mixture using headspace gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the effect of this compound on the evaporation rate of volatile fragrance compounds.

Materials:

  • This compound

  • Volatile fragrance compounds (e.g., linalool, limonene)

  • Ethanol (perfumer's grade)

  • Filter paper or scent strips

  • Headspace vials

  • Headspace GC-MS system

Procedure:

  • Preparation of Fragrance Solutions:

    • Control Solution: Prepare a solution of the volatile fragrance compounds in ethanol at a known concentration (e.g., 1% of each).

    • Test Solution: Prepare a second solution identical to the control, but with the addition of this compound (e.g., at 5% concentration).

  • Sample Application: Apply a precise amount (e.g., 100 µL) of both the control and test solutions to separate filter papers.

  • Evaporation Study: Place the filter papers in a controlled environment (constant temperature and airflow). At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), place a filter paper into a headspace vial and seal it.

  • Headspace GC-MS Analysis: Analyze the headspace of each vial using a validated GC-MS method to quantify the amount of the volatile fragrance compounds remaining on the filter paper at each time point.

  • Data Analysis: Plot the concentration of the volatile compounds as a function of time for both the control and test solutions. A slower decay in concentration for the test solution indicates a fixative effect of this compound.

G cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis & Outcome A Control Solution (Volatiles + Ethanol) C Application to Filter Paper A->C B Test Solution (Volatiles + Ethanol + this compound) B->C D Time-course Evaporation C->D E Headspace Sampling at Intervals D->E F GC-MS Quantification E->F G Comparison of Evaporation Rates F->G H Fixative Effect Determined G->H

Workflow for Evaluating Fixative Effect

Signaling Pathways

The specific olfactory signaling pathway for this compound has not been extensively elucidated in scientific literature. However, the general mechanism for the perception of fatty alcohols involves their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Fatty alcohols, like other odorants, are volatile compounds that, when inhaled, bind to specific G protein-coupled receptors (GPCRs) in the olfactory epithelium. This binding event triggers a conformational change in the receptor, activating an intracellular signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing, ultimately leading to the perception of a specific scent. The perception of the "fruity, coconut" notes of this compound is a result of the specific combination of ORs it activates.

G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP CNG CNG Channel Opening cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization AP Action Potential Depolarization->AP Brain Signal to Olfactory Bulb AP->Brain Perception Scent Perception Brain->Perception

General Olfactory Signaling Pathway

Conclusion

This compound is a versatile ingredient with valuable applications in both the food and fragrance industries. Its utility stems from its physicochemical properties as a fatty alcohol, enabling it to function as an emulsion stabilizer, thickener, flavor carrier, and fragrance fixative. The protocols provided herein offer a foundational framework for researchers to explore and optimize the use of this compound in their specific product formulations. Further research is warranted to establish more precise quantitative usage levels in various food products and to further elucidate its specific interactions within complex fragrance matrices.

References

Application Notes and Protocols for Studying the Effects of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the in vitro and in vivo effects of 1-Tetradecanol (Myristyl Alcohol). This compound is a saturated fatty alcohol with a wide range of applications in the cosmetic and pharmaceutical industries as an emollient, emulsifier, and penetration enhancer.[1][2][3][4][5][6] Emerging research also points to its potential anti-inflammatory and antibacterial properties.[7][8][9]

These guidelines are intended to assist researchers in designing and executing studies to explore the biological activities and mechanisms of action of this compound.

I. In Vitro Models

A. Anti-Inflammatory Activity in Gastric Epithelial Cells

This model investigates the potential of this compound to mitigate inflammation in gastric epithelial cells, which is relevant for studying conditions like gastritis.

Cell Line: Human gastric adenocarcinoma (AGS) cells.

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and signaling pathways induced by Helicobacter pylori.

Experimental Protocol:

  • Cell Culture: Culture AGS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment:

    • Seed AGS cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 30, 100, 300 µM) for 24 hours.[7] A vehicle control (e.g., DMSO) should be included.

    • Following pre-treatment, infect the cells with Helicobacter pylori (e.g., at a multiplicity of infection of 100) for a specified duration (e.g., 4-24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Interleukin-8 (IL-8) using an ELISA kit.[7]

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the activation (phosphorylation) of key signaling proteins in the NF-κB and MAPK pathways, such as NF-κB p65, p38, and ERK1/2.[3]

    • VEGF Measurement: Analyze the supernatant for Vascular Endothelial Growth Factor (VEGF) levels by ELISA to assess the effect on angiogenesis.[3]

Data Presentation:

Concentration of this compound (µM)IL-8 Production (pg/mL)p-NF-κB p65 (relative intensity)p-p38 (relative intensity)p-ERK1/2 (relative intensity)VEGF Production (pg/mL)
Vehicle Control
30
100
300

Signaling Pathway Diagram:

G H_pylori Helicobacter pylori TLR Toll-like Receptor H_pylori->TLR IKK IKK Complex TLR->IKK MAPKKK MAPKKK TLR->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (IL-8, VEGF) Nucleus->Gene_Expression induces MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK1/2 MAPKK->ERK p38->Nucleus ERK->Nucleus Tetradecanol This compound Tetradecanol->IKK inhibits Tetradecanol->MAPKK inhibits

Inhibitory effect of this compound on H. pylori-induced inflammatory signaling.
B. Antibacterial Activity

This protocol outlines a general method for determining the antibacterial efficacy of this compound.

Bacterial Strains: Relevant pathogenic bacteria, e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Experimental Protocol (Broth Microdilution Method):

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainSolvent ControlConc. 1 (µg/mL)Conc. 2 (µg/mL)...MIC (µg/mL)
S. aureusGrowthGrowth/No GrowthGrowth/No Growth
E. coliGrowthGrowth/No GrowthGrowth/No Growth
C. Skin Permeation and Cytotoxicity

This section describes methods to evaluate this compound's effect as a skin penetration enhancer and its potential cytotoxicity to skin cells.

1. In Vitro Skin Permeation

Model: Franz diffusion cell apparatus with excised rat or porcine skin.[1][10]

Objective: To quantify the effect of this compound on the permeation of a model drug through the skin.

Experimental Protocol:

  • Skin Preparation: Excise full-thickness abdominal skin from rats or pigs. Remove subcutaneous fat and hair.

  • Franz Cell Setup: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at 32°C.

  • Formulation Application: Prepare a formulation containing a model drug (e.g., melatonin) with and without 5% (w/v) this compound in a vehicle such as a water:ethanol (40:60) mixture.[1][10] Apply the formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.

  • Analysis: Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Data Presentation:

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio
Control (Model Drug only)1.0
Model Drug + 5% this compound

2. In Vitro Cytotoxicity

Cell Line: Human keratinocytes (e.g., HaCaT) or normal human epidermal keratinocytes (NHEK).

Objective: To determine the cytotoxic effect of this compound on skin cells.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation:

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
...
IC5050

II. In Vivo Models

A. Anti-inflammatory Effects in an Experimental Periodontitis Model

This model is designed to evaluate the therapeutic potential of this compound in a preclinical model of periodontal disease.

Animal Model: New Zealand white rabbits.[10]

Objective: To assess the effect of topical application of a this compound complex on inflammation and bone loss in ligature-induced periodontitis.

Experimental Protocol:

  • Induction of Periodontitis:

    • Anesthetize the rabbits.

    • Place silk ligatures around the mandibular second premolars.

    • Apply a culture of Porphyromonas gingivalis (e.g., 10⁹ colony-forming units) topically to the ligated teeth several times a week for 6 weeks to establish periodontitis.[10]

  • Treatment:

    • After the 6-week induction phase, remove the ligatures.

    • Divide the animals into treatment groups:

      • No treatment

      • Placebo (vehicle control)

      • This compound complex (e.g., 100 mg/mL) applied topically to the gingiva three times a week for 6 weeks.[10]

  • Outcome Assessment:

    • Macroscopic Evaluation: At the end of the treatment period, euthanize the animals and visually score the level of gingival inflammation.

    • Histological Analysis:

      • Collect mandibular block sections and process for histology (hematoxylin and eosin staining).

      • Measure alveolar bone loss histomorphometrically.

      • Quantify the inflammatory cell infiltrate in the connective tissue.

    • Osteoclast Activity: Perform tartrate-resistant acid phosphatase (TRAP) staining on tissue sections to identify and quantify osteoclasts at the bone surface.[10]

Data Presentation:

Treatment GroupGingival Inflammation ScoreAlveolar Bone Loss (mm)Inflammatory Cell Infiltrate (cells/mm²)Number of TRAP-positive Osteoclasts
No Treatment
Placebo
This compound Complex

Experimental Workflow Diagram:

G cluster_0 Disease Induction (6 weeks) cluster_1 Treatment (6 weeks) cluster_2 Outcome Assessment Induction Induce Periodontitis in Rabbits (Ligature + P. gingivalis) Treatment_Groups Randomize into Groups: - No Treatment - Placebo - this compound Complex Induction->Treatment_Groups Macroscopic Macroscopic Analysis (Inflammation Scoring) Treatment_Groups->Macroscopic TRAP TRAP Staining (Osteoclast Activity) Treatment_Groups->TRAP Histology Histological Analysis (Bone Loss, Cell Infiltration) Treatment_groups Treatment_groups Treatment_groups->Histology

Workflow for the in vivo periodontitis model.
B. Skin Irritation Potential

This model assesses the potential of this compound to cause skin irritation upon topical application.

Animal Model: Hairless rats.[1][10]

Objective: To evaluate skin irritation potential by measuring changes in transepidermal water loss (TEWL) and skin blood flow.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize hairless rats to the experimental conditions.

  • Application:

    • Apply a defined volume (e.g., 230 µL) of a solution containing this compound (e.g., 5% w/v in a suitable vehicle) to the dorsal skin of the rats under an occlusive patch (e.g., Hill Top Chamber) for a specified duration (e.g., 1-4 hours).[1][10]

    • Include a vehicle control group.

  • Measurements:

    • After removing the patch, measure TEWL using a tewameter at various time points (e.g., 0, 1, 2, 4, 24 hours) to assess barrier function disruption.

    • Measure skin blood flow using a laser Doppler flowmeter at the same time points to quantify erythema (redness).

    • Visual scoring of erythema and edema can also be performed.

Data Presentation:

Treatment GroupTEWL (g/m²/h) at 4hSkin Blood Flow (Perfusion Units) at 4hVisual Erythema Score at 4h
Vehicle Control
5% this compound

III. Concluding Remarks

The protocols outlined in this document provide a framework for the systematic evaluation of this compound's biological effects. Researchers are encouraged to adapt these methods to their specific research questions, ensuring appropriate controls and statistical analyses are employed. The data generated from these models will contribute to a better understanding of the therapeutic and toxicological profile of this compound, supporting its development for various applications.

References

Application Notes and Protocols for the Microencapsulation of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various techniques for the microencapsulation of 1-Tetradecanol, a phase change material (PCM) with significant potential in thermal energy storage and drug delivery applications. Detailed experimental protocols for key microencapsulation methods are presented, along with a summary of critical performance data to aid in the selection and optimization of encapsulation strategies.

Introduction to this compound and Microencapsulation

This compound, also known as myristyl alcohol, is a saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH. It is a white, waxy solid at room temperature and is valued for its properties as a phase change material, storing and releasing thermal energy at its melting point. Microencapsulation is a process where small particles or droplets are surrounded by a coating to produce microcapsules. This technique is employed to protect the core material (this compound) from the surrounding environment, to control its release, and to convert it into a free-flowing powder for easier handling and incorporation into various systems.

Microencapsulation Techniques

Several techniques can be employed for the microencapsulation of this compound. The choice of method depends on the desired microcapsule characteristics, such as particle size, shell material, and release properties. The most common methods include in-situ polymerization, emulsion polymerization, complex coacervation, interfacial polymerization, and spray drying.

In-situ Polymerization

In-situ polymerization involves the formation of a polymer shell around the core material droplets dispersed in a continuous phase. The polymerization reaction is initiated in the continuous phase, and the resulting polymer deposits onto the surface of the core droplets. A common shell material for this technique is urea-formaldehyde (UF) resin.

Experimental Protocol: In-situ Polymerization with Urea-Formaldehyde (UF) Shell

This protocol describes the preparation of this compound microcapsules with a urea-formaldehyde shell.

Materials:

  • This compound (Core Material)

  • Urea

  • Formaldehyde solution (37 wt%)

  • Ammonium chloride (NH₄Cl)

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 1-octanol

  • Distilled water

Procedure:

  • Preparation of Aqueous Phase: In a beaker, dissolve urea, ammonium chloride, and resorcinol in distilled water under agitation.

  • pH Adjustment: Adjust the pH of the aqueous solution to 3.5 by the dropwise addition of NaOH or HCl.

  • Emulsification: Add a few drops of 1-octanol to the aqueous solution to act as an antifoaming agent. Heat the solution to a temperature above the melting point of this compound (e.g., 50°C). Add the molten this compound to the aqueous phase while stirring at a controlled speed (e.g., 1000 rpm) to form a stable oil-in-water emulsion. Allow the emulsion to stabilize for 10 minutes.[1]

  • Polymerization: Add the formaldehyde solution to the emulsion. The molar ratio of formaldehyde to urea is a critical parameter and is typically around 1.9:1.

  • Curing: Continue stirring the mixture for several hours (e.g., 4 hours) while maintaining the temperature (e.g., 70°C) to allow for the polymerization and curing of the UF resin shell.[1]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. The resulting microcapsules can be collected by filtration.

  • Washing and Drying: Wash the microcapsules with distilled water to remove any unreacted monomers and other impurities. Dry the microcapsules in an oven at a moderate temperature (e.g., 50°C) or by freeze-drying.

Workflow Diagram:

InSituPolymerization cluster_prep Aqueous Phase Preparation cluster_emulsion Emulsification cluster_poly Polymerization & Curing cluster_post Post-Processing A Dissolve Urea, NH4Cl, Resorcinol in Water B Adjust pH to 3.5 A->B C Add 1-octanol B->C D Heat to 50°C C->D E Add molten this compound D->E F Stir to form O/W Emulsion E->F G Add Formaldehyde F->G H Stir at 70°C for 4h G->H I Cool to Room Temp. H->I J Filter Microcapsules I->J K Wash with Water J->K L Dry K->L

In-situ polymerization workflow for this compound microencapsulation.
Emulsion Polymerization

In emulsion polymerization, a monomer is emulsified in a continuous phase (usually water) with the aid of a surfactant. The polymerization is initiated in the aqueous phase, and polymer particles are formed. The core material, this compound, is dissolved in the monomer before emulsification. Poly(methyl methacrylate) (PMMA) is a commonly used shell material for this technique.[2]

Experimental Protocol: Emulsion Polymerization with Poly(methyl methacrylate) (PMMA) Shell

This protocol outlines the synthesis of this compound microcapsules with a PMMA shell.

Materials:

  • This compound (Core Material)

  • Methyl methacrylate (MMA) (Monomer)

  • Potassium persulfate (KPS) (Initiator)

  • Sodium dodecyl sulfate (SDS) (Surfactant)

  • Distilled water

Procedure:

  • Preparation of Oil Phase: Dissolve this compound in the methyl methacrylate monomer.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., SDS) in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer to form a stable oil-in-water emulsion.

  • Polymerization: Transfer the emulsion to a reaction vessel equipped with a stirrer and a nitrogen inlet. Heat the emulsion to the reaction temperature (e.g., 70°C) under a nitrogen atmosphere.

  • Initiation: Add an aqueous solution of the initiator (e.g., KPS) to the emulsion to start the polymerization.

  • Reaction: Maintain the reaction at the set temperature for a specified duration (e.g., 3-4 hours) with continuous stirring.

  • Cooling and Collection: Cool the reaction mixture to room temperature. The microcapsules can be collected by filtration or centrifugation.

  • Washing and Drying: Wash the collected microcapsules with distilled water and ethanol to remove unreacted monomer, surfactant, and initiator. Dry the microcapsules in a vacuum oven.

Workflow Diagram:

EmulsionPolymerization cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_poly Polymerization cluster_post Post-Processing A Dissolve this compound in MMA (Oil Phase) C Add Oil Phase to Aqueous Phase A->C B Dissolve SDS in Water (Aqueous Phase) B->C D Homogenize to form O/W Emulsion C->D E Heat to 70°C under N2 D->E F Add KPS Initiator E->F G React for 3-4 hours F->G H Cool to Room Temp. G->H I Filter/Centrifuge H->I J Wash with Water & Ethanol I->J K Dry in Vacuum Oven J->K

Emulsion polymerization workflow for this compound microencapsulation.
Complex Coacervation

Complex coacervation is a phase separation process that occurs when two oppositely charged polyelectrolytes are mixed in an aqueous solution, leading to the formation of a polymer-rich phase (coacervate) that can encapsulate an oily core material. Gelatin and gum arabic are a classic pair of biopolymers used for this technique.

Experimental Protocol: Complex Coacervation with Gelatin and Gum Arabic Shell

This protocol details the microencapsulation of this compound using gelatin and gum arabic.

Materials:

  • This compound (Core Material)

  • Gelatin (Type A)

  • Gum arabic

  • Acetic acid (for pH adjustment)

  • Glutaraldehyde (Cross-linking agent)

  • Distilled water

Procedure:

  • Polymer Solution Preparation: Prepare separate aqueous solutions of gelatin and gum arabic (e.g., 2% w/v) in distilled water at an elevated temperature (e.g., 40°C) to ensure complete dissolution.

  • Emulsification: Add molten this compound to the gelatin solution and emulsify using a high-speed stirrer to achieve the desired droplet size.

  • Coacervation: Slowly add the gum arabic solution to the emulsion while maintaining the temperature and stirring.

  • pH Adjustment: Adjust the pH of the mixture to around 4.0 by the dropwise addition of acetic acid. This induces the electrostatic interaction between the positively charged gelatin and negatively charged gum arabic, leading to the formation of the coacervate phase which deposits around the oil droplets.

  • Cooling: Cool the system to below 10°C to promote the gelation of the gelatin shell.

  • Cross-linking: Add a cross-linking agent such as glutaraldehyde to strengthen the microcapsule shell. Adjust the pH to alkaline conditions (e.g., pH 9-10) to facilitate the cross-linking reaction.

  • Washing and Collection: The microcapsules are then washed with water and can be collected by filtration.

  • Drying: The collected microcapsules are dried, typically by freeze-drying, to obtain a free-flowing powder.

Workflow Diagram:

ComplexCoacervation cluster_prep Polymer Solution Preparation cluster_emulsion Emulsification & Coacervation cluster_solidification Shell Solidification cluster_post Post-Processing A Prepare Gelatin Solution (40°C) C Emulsify molten this compound in Gelatin Solution A->C B Prepare Gum Arabic Solution (40°C) D Add Gum Arabic Solution B->D C->D E Adjust pH to 4.0 D->E F Cool to <10°C E->F G Add Glutaraldehyde (Cross-linker) F->G H Adjust pH to 9-10 G->H I Wash with Water H->I J Filter I->J K Freeze-dry J->K

Complex coacervation workflow for this compound microencapsulation.
Interfacial Polymerization

Interfacial polymerization involves a polymerization reaction that occurs at the interface of two immiscible liquids. Typically, one monomer is dissolved in the core material (oil phase), and the other monomer is dissolved in the continuous phase (aqueous phase). The polymerization reaction takes place at the droplet interface, forming a thin polymer shell.

Experimental Protocol: Interfacial Polymerization

This protocol provides a general procedure for the microencapsulation of this compound via interfacial polymerization.

Materials:

  • This compound (Core Material)

  • Monomer A (e.g., a diisocyanate, dissolved in the oil phase)

  • Monomer B (e.g., a diamine, dissolved in the aqueous phase)

  • Surfactant

  • Organic solvent (if needed to dissolve Monomer A)

  • Distilled water

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve Monomer A and this compound in a suitable organic solvent if necessary.

    • Aqueous Phase: Dissolve Monomer B and a surfactant in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase under high-speed stirring to form an oil-in-water emulsion. The droplet size is controlled by the stirring speed.

  • Polymerization: The polymerization reaction starts spontaneously at the interface of the oil droplets and the aqueous phase. The reaction can be allowed to proceed for a set period, sometimes with gentle heating to ensure complete reaction.

  • Curing: The microcapsules may be cured by continued stirring and/or heating to ensure a robust shell.

  • Washing and Collection: The microcapsule suspension is then washed to remove unreacted monomers and by-products. The microcapsules are collected by filtration or centrifugation.

  • Drying: The collected microcapsules are dried to obtain a powder.

Workflow Diagram:

InterfacialPolymerization cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_poly Polymerization & Curing cluster_post Post-Processing A Dissolve Monomer A & this compound (Oil Phase) C Add Oil Phase to Aqueous Phase A->C B Dissolve Monomer B & Surfactant (Aqueous Phase) B->C D High-speed Stirring to form O/W Emulsion C->D E Reaction at Interface D->E F Curing (Stirring/Heating) E->F G Wash F->G H Filter/Centrifuge G->H I Dry H->I

Interfacial polymerization workflow for this compound microencapsulation.
Spray Drying

Spray drying is a widely used industrial process for microencapsulation. It involves atomizing a feed, which consists of the core material dispersed in a solution of the shell material, into a hot air stream. The rapid evaporation of the solvent leads to the formation of microcapsules.

Experimental Protocol: Spray Drying

This protocol describes the microencapsulation of this compound using spray drying.

Materials:

  • This compound (Core Material)

  • Shell material (e.g., gum arabic, maltodextrin, modified starch)

  • Distilled water

Procedure:

  • Feed Preparation:

    • Dissolve the shell material in distilled water to form a solution.

    • Melt the this compound and disperse it in the shell material solution under high shear to form a stable emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the spray drying parameters, including the inlet air temperature, feed flow rate, and atomization pressure. These parameters will influence the final particle size and moisture content.

    • The hot air rapidly evaporates the water, and the shell material solidifies around the this compound droplets.

  • Collection: The dried microcapsules are separated from the air stream using a cyclone separator and collected.

Workflow Diagram:

SprayDrying cluster_prep Feed Preparation cluster_drying Spray Drying cluster_collection Collection A Dissolve Shell Material in Water B Disperse molten this compound in solution to form Emulsion A->B C Feed Emulsion into Spray Dryer B->C D Atomize into Hot Air C->D E Rapid Evaporation of Water D->E F Separate Microcapsules via Cyclone E->F G Collect Dried Powder F->G

Spray drying workflow for this compound microencapsulation.

Characterization of this compound Microcapsules

The properties of the produced microcapsules are evaluated using various analytical techniques to ensure they meet the desired specifications.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, shape, and size of the microcapsules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful encapsulation of this compound within the shell material by identifying the characteristic chemical bonds of both the core and shell materials in the microcapsule spectrum.[1]

  • Differential Scanning Calorimetry (DSC): Determines the thermal properties of the microcapsules, including the melting temperature and latent heat of fusion of the encapsulated this compound. This is crucial for evaluating their performance as phase change materials.[2]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the microcapsules and can be used to estimate the core content.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the microencapsulation of this compound using different techniques, as reported in the literature.

Table 1: Microcapsule Size and Encapsulation Efficiency

Microencapsulation TechniqueShell MaterialCore:Shell RatioAverage Particle Size (µm)Encapsulation Efficiency (%)Reference
In-situ PolymerizationUrea-Formaldehyde-~3-[1]
Emulsion PolymerizationPMMA--~57.5 (core content)[2]
Emulsion PolymerizationPMMA-co-GMA-54.14-
Complex CoacervationGelatin/Gum Arabic3:1-up to 70

Table 2: Thermal Properties of this compound Microcapsules

Microencapsulation TechniqueShell MaterialMelting Temp. (°C)Latent Heat of Fusion (J/g)Thermal Stability (Onset of Degradation, °C)Reference
In-situ PolymerizationUrea-Formaldehyde45.9->150[1]
Emulsion PolymerizationPMMA-120.7Two-step degradation[2]
Emulsion PolymerizationPMMA-co-GMA36.5144.8Two-step degradation

Note: "-" indicates that the data was not specified in the cited sources. The presented data is a compilation from various studies and may vary depending on the specific experimental conditions.

Conclusion

The microencapsulation of this compound can be successfully achieved through various techniques, each offering distinct advantages. In-situ and emulsion polymerization are effective for producing robust polymer shells, while complex coacervation provides a biocompatible and biodegradable option. Spray drying is a scalable and continuous process suitable for large-scale production. The selection of the most appropriate technique will depend on the specific application, desired microcapsule properties, and cost considerations. The provided protocols and data serve as a valuable starting point for the development and optimization of this compound microcapsules for a wide range of scientific and industrial applications.

References

Application Notes and Protocols: The Role of 1-Tetradecanol in Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This property makes them an invaluable tool for enhancing the oral bioavailability of poorly water-soluble drugs, which are a significant challenge in pharmaceutical development. 1-Tetradecanol, a 14-carbon saturated fatty alcohol also known as myristyl alcohol, possesses properties that make it a subject of interest in the formulation of lipid-based drug delivery systems. Its amphiphilic nature, owing to a long hydrocarbon chain and a polar hydroxyl group, allows it to act as a co-surfactant or a lipid phase component, influencing the stability, drug solubilization capacity, and emulsification performance of SEDDS.

This document provides detailed application notes and experimental protocols for the incorporation and characterization of this compound in the development of SEDDS.

Key Applications of this compound in SEDDS

  • Co-surfactant: this compound can be employed as a co-surfactant to reduce the interfacial tension between the oil and water phases, thereby facilitating the formation of a stable nanoemulsion.

  • Lipid Phase Component: It can be integrated as part of the lipid phase to modify the polarity and drug-solubilizing capacity of the formulation.

  • Viscosity Modifier: The inclusion of this waxy solid at room temperature can modulate the viscosity of the SEDDS pre-concentrate.

Experimental Protocols

The following protocols provide a general framework for the formulation and characterization of a SEDDS containing this compound. Researchers should optimize the concentrations of each component based on the specific drug candidate and desired formulation characteristics.

Protocol 1: Screening of Excipients for Drug Solubility

Objective: To determine the solubility of the active pharmaceutical ingredient (API) in various oils, surfactants, and this compound to select suitable excipients for the SEDDS formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oils (e.g., Capryol 90, Oleic Acid, Castor Oil)

  • Surfactants (e.g., Tween 80, Kolliphor RH40, Cremophor EL)

  • This compound

  • Vials, shaking water bath, analytical balance, UV-Vis spectrophotometer or HPLC.

Methodology:

  • Add an excess amount of the API to 2 mL of each selected oil, surfactant, and molten this compound in separate sealed vials.

  • Place the vials in a shaking water bath at a constant temperature (e.g., 37°C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the amount of dissolved API using a validated analytical method (UV-Vis spectrophotometry or HPLC).

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying region and determine the optimal concentration ranges of oil, surfactant, and the co-surfactant/lipid phase (containing this compound).

Materials:

  • Selected oil from Protocol 1

  • Selected surfactant from Protocol 1

  • This compound

  • Water

  • Glass vials, magnetic stirrer.

Methodology:

  • Prepare mixtures of the surfactant and this compound (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Smix ratio, prepare a series of formulations by mixing the oil and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Homogenize the mixtures using a magnetic stirrer.

  • Titrate each mixture with water dropwise under constant stirring.

  • Visually observe the formation of a clear, transparent, and easily flowable nanoemulsion. The points at which the mixture becomes turbid or forms a gel are noted.

  • Plot the data on a ternary phase diagram with the three axes representing the oil, Smix, and water to delineate the self-emulsifying region.

Protocol 3: Preparation of this compound-based SEDDS

Objective: To prepare a liquid SEDDS pre-concentrate based on the optimal ratios identified from the phase diagram.

Materials:

  • API

  • Selected oil

  • Selected surfactant

  • This compound

  • Heating magnetic stirrer.

Methodology:

  • Accurately weigh the required amounts of the selected oil, surfactant, and this compound into a glass beaker.

  • Heat the mixture to approximately 60°C on a magnetic stirrer to melt the this compound and ensure a homogenous mixture of the excipients.

  • Accurately weigh the API and add it to the molten excipient mixture.

  • Continue stirring until the API is completely dissolved and the solution is clear.

  • Cool the formulation to room temperature. The final product should be a clear, isotropic liquid.

Protocol 4: Characterization of the SEDDS Formulation

Objective: To evaluate the physicochemical properties of the prepared SEDDS.

A. Self-Emulsification Time and Dispersibility Test:

  • Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a beaker with gentle stirring (50 rpm) at 37°C.

  • Record the time taken for the formulation to form a homogenous emulsion.

  • Visually assess the dispersibility and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).

B. Droplet Size and Zeta Potential Analysis:

  • Dilute the SEDDS pre-concentrate with a suitable aqueous medium (e.g., 1:100 dilution).

  • Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument.

C. In Vitro Drug Release Study:

  • Use a USP dissolution apparatus (Type II, paddle).

  • Fill the dissolution vessels with a suitable dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel and start the apparatus at a specified paddle speed and temperature.

  • Withdraw samples at predetermined time intervals and replace with fresh dissolution medium.

  • Analyze the drug content in the samples using a validated analytical method.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization of this compound-based SEDDS formulations.

Table 1: Solubility of API in Various Excipients

ExcipientSolubility (mg/mL ± SD)
Oils
Capryol 90Insert Value
Oleic AcidInsert Value
Castor OilInsert Value
Surfactants
Tween 80Insert Value
Kolliphor RH40Insert Value
Cremophor ELInsert Value
Co-surfactant/Lipid
This compoundInsert Value

Table 2: Physicochemical Characterization of Optimized SEDDS Formulation

ParameterResult
Composition (w/w)
OilInsert %
SurfactantInsert %
This compoundInsert %
APIInsert %
Self-Emulsification Time (s) Insert Value
Droplet Size (nm) Insert Value
Polydispersity Index (PDI) Insert Value
Zeta Potential (mV) Insert Value
Drug Content (%) Insert Value

Table 3: In Vitro Drug Release Profile

Time (min)Cumulative Drug Release (%) ± SD
5Insert Value
15Insert Value
30Insert Value
60Insert Value
120Insert Value

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the development of this compound-based SEDDS.

SEDDS_Formulation_Workflow cluster_screening Excipient Screening cluster_optimization Formulation Optimization cluster_preparation SEDDS Preparation cluster_characterization Characterization API_Solubility API Solubility Screening Select_Oil Select Oil API_Solubility->Select_Oil Select_Surfactant Select Surfactant API_Solubility->Select_Surfactant Phase_Diagram Construct Pseudo-Ternary Phase Diagrams Select_Oil->Phase_Diagram Select_Surfactant->Phase_Diagram Select_Ratios Select Optimal Ratios Phase_Diagram->Select_Ratios Prepare_SEDDS Prepare this compound -based SEDDS Select_Ratios->Prepare_SEDDS Emulsification_Test Self-Emulsification Test Prepare_SEDDS->Emulsification_Test Droplet_Size Droplet Size & Zeta Potential Prepare_SEDDS->Droplet_Size Drug_Release In Vitro Drug Release Prepare_SEDDS->Drug_Release

Caption: Workflow for the development and characterization of this compound-based SEDDS.

SEDDS_Mechanism SEDDS_Preconcentrate SEDDS Pre-concentrate (Oil + Surfactant + this compound + Drug) Nanoemulsion Spontaneous Emulsification (Fine O/W Nanoemulsion) SEDDS_Preconcentrate->Nanoemulsion Dispersion & Agitation Aqueous_Medium Aqueous Medium (GI Fluids) Aqueous_Medium->Nanoemulsion Drug_in_Droplets Drug Solubilized in Oil Droplets Nanoemulsion->Drug_in_Droplets Absorption Enhanced Drug Absorption (Increased Bioavailability) Drug_in_Droplets->Absorption

Caption: Mechanism of action for a this compound-based SEDDS.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Tetradecanol from Natural Oil Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-tetradecanol from natural oil extracts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Extraction & Initial Processing

Question: What are the most common methods for extracting crude oil from natural sources?

Answer: The primary methods for extracting oils from plant materials include expeller pressing, solvent extraction, and steam distillation.[1][2] Expeller pressing is a mechanical method that can be performed at low temperatures (cold pressing) to preserve nutritional compounds, though it may result in lower yields.[1] Solvent extraction is highly efficient but raises environmental concerns due to the use of organic solvents.[1] Steam distillation is suitable for volatile compounds and involves passing steam through the plant material to vaporize the desired oils.[2][3][4]

Question: My crude extract contains a lot of solid plant material. How can I remove this?

Answer: The initial crude extract is often a complex mixture.[4] For suspended solids, a simple filtration step is usually sufficient. If the solids are very fine, centrifugation followed by decantation of the supernatant oil can be effective.

Question: I'm experiencing low yields during the initial extraction. What could be the cause?

Answer: Low extraction yields can be attributed to several factors. With expeller pressing, incorrect spacing in the barrel or high compaction of the source material can trap oil in the residual cake.[1] For solvent extraction, the choice of solvent is critical; a solvent with poor solubility for the target lipids will result in a low yield. The duration and temperature of the extraction also play a significant role. For steam distillation, inefficient steam flow or insufficient distillation time can lead to incomplete extraction.

Saponification & Fatty Alcohol Liberation

Question: What is the purpose of saponification in this process?

Answer: Natural oils often contain this compound in the form of wax esters (an ester of a fatty acid and a fatty alcohol). Saponification is a process that uses a strong base (like NaOH or KOH) to hydrolyze these esters, liberating the free fatty alcohols and converting the fatty acids into soap.[5]

Question: During saponification, a thick, soapy emulsion has formed, making it difficult to separate the layers. How can I resolve this?

Answer: Emulsion formation is a common problem when hydrolyzing esters with aqueous alkali, as the resulting fatty acid salts act as soaps.[6] To break the emulsion, you can try adding a saturated salt solution (brine), which increases the ionic strength of the aqueous phase and forces the separation of the organic layer. Alternatively, using a different base, such as NaOH instead of KOH, may reduce the tendency for stable emulsions to form.[5]

Question: I'm concerned about the purity of my liberated fatty alcohols after saponification. What are the likely impurities?

Answer: After saponification, the primary impurities in the organic layer will be unreacted triglycerides or esters and the soaps of fatty acids. The fatty acid soaps are typically removed by washing with water. Any remaining unreacted esters may need to be removed in subsequent purification steps like distillation.[6]

Purification by Distillation

Question: Why is fractional distillation used for purifying fatty alcohols?

Answer: Natural oil extracts contain a mixture of fatty alcohols with different chain lengths. Fractional distillation separates these alcohols based on their different boiling points.[6] This is crucial for isolating this compound from other fatty alcohols like lauryl alcohol (C12) or cetyl alcohol (C16).

Question: I'm having difficulty separating this compound from an impurity with a very similar boiling point. What are my options?

Answer: Separating components with close boiling points by distillation can be challenging and may require a distillation column with a high number of theoretical plates.[6] If distillation is ineffective, you may need to consider an alternative purification technique, such as preparative chromatography, or try to remove the impurity through a chemical conversion if its structure allows.

Question: My fatty alcohol product is discolored after distillation. What could have caused this?

Answer: Discoloration after distillation can be a sign of thermal decomposition, which can occur if the distillation temperature is too high.[7] Fatty alcohols can be sensitive to heat, especially in the presence of impurities. To mitigate this, it is recommended to perform the distillation under a vacuum to lower the boiling points of the components.

Purification by Recrystallization

Question: What is the most common reason for a failed recrystallization?

Answer: The most frequent cause of recrystallization failure is using too much solvent.[8] This results in a solution that is not saturated upon cooling, preventing crystal formation. The issue can be resolved by carefully evaporating some of the solvent to concentrate the solution and then attempting to cool it again.[8]

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure.[8] To encourage crystal formation, try slowing down the cooling rate, for example, by allowing the flask to cool to room temperature before placing it in an ice bath. Adding a small seed crystal of pure this compound can also help initiate crystallization.[8]

Question: How do I choose a suitable solvent for recrystallizing this compound?

Answer: An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[9] Common solvents for recrystallizing fatty alcohols include ethanol, hexane/acetone mixtures, and hexane/ethyl acetate mixtures.[10] It is often necessary to perform small-scale solubility tests with different solvents to find the optimal one.[11]

Purity Assessment

Question: How can I assess the purity of my final this compound product?

Answer: Several analytical techniques can be used to assess purity. Gas chromatography (GC) is well-suited for volatile compounds like fatty alcohols and can separate this compound from other fatty alcohols and impurities.[12] Spectrophotometric methods, such as UV-Visible or FT-IR spectroscopy, can also be used for purity assessment and to quantify impurities.[13] Quantitative NMR (qNMR) is another powerful technique that can provide a versatile and orthogonal means of purity evaluation.[14]

Question: My purity analysis shows unexpected peaks. What could they be?

Answer: Unexpected peaks could represent a variety of impurities. These may include other fatty alcohols from the natural source, residual solvents from the purification process, or byproducts from thermal degradation during distillation. Comparing the retention times (in GC) or spectral data with known standards can help identify these unknown components.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₃₀O[12]
Molecular Weight 214.39 g/mol [15][16]
Appearance Colorless thick liquid (when heated) or solid[15]
Melting Point 35-39 °C[16][17]
Boiling Point 289 °C[16][17]
Density 0.823 g/mL at 25 °C[16][17]
CAS Number 112-72-1[12][16]

Table 2: Comparison of Oil Extraction Methods

Extraction MethodGeneral YieldPurity of Target CompoundKey AdvantagesKey Disadvantages
Expeller Pressing LowerCan be high, especially with cold pressingMechanically simple, no solvents required, preserves heat-sensitive compounds.[1]Lower oil recovery, not suitable for all plant materials.[1][2]
Solvent Extraction HighVariable, depends on co-extractivesHigh extraction efficiency.Use of potentially harmful and flammable organic solvents, environmental concerns.[1]
Steam Distillation VariableHigh for volatile compoundsEffective for volatile oils, yields a relatively pure product.[2]Can degrade heat-sensitive compounds.[2]
Supercritical CO₂ Extraction HighHigh"Green" alternative, high purity, tunable selectivity.Requires specialized high-pressure equipment, higher initial cost.[1]

Experimental Protocols

Protocol 1: Saponification of Natural Oil to Liberate Fatty Alcohols
  • Preparation: In a round-bottom flask, add the natural oil extract. For every 10 grams of oil, add 50 mL of 2 M ethanolic sodium hydroxide.

  • Reflux: Add a few boiling chips and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when the mixture becomes a clear, homogenous solution.

  • Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Add an equal volume of distilled water and 50 mL of a non-polar organic solvent (e.g., diethyl ether or hexane).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The upper organic layer contains the fatty alcohols, while the lower aqueous layer contains the glycerol and fatty acid salts (soap).

  • Washing: Drain the lower aqueous layer. Wash the organic layer twice with 50 mL portions of distilled water to remove any remaining soap.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude fatty alcohol mixture.

Protocol 2: Purification of this compound by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all joints are properly sealed. Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) for efficient separation.

  • Charge the Flask: Place the crude fatty alcohol mixture into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the flask gently while applying a vacuum. Monitor the temperature at the head of the distillation column.

  • Collect Fractions: Collect the different fractions that distill over at specific temperature ranges. The fraction corresponding to the boiling point of this compound at the applied pressure should be collected separately. The boiling point will be significantly lower than the atmospheric boiling point of 289 °C.

  • Analysis: Analyze the collected fractions (e.g., by GC) to determine their composition and identify the fraction with the highest purity of this compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but insoluble when cold (e.g., ethanol, hexane/acetone).

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[11]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[11]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

G cluster_start Starting Material cluster_extraction Initial Processing cluster_purification Purification Stages cluster_final Final Product & Analysis NaturalOil Natural Oil Extract (e.g., Coconut, Palm Kernel) Extraction Extraction (Solvent, Pressing, etc.) NaturalOil->Extraction Saponification Saponification (Base Hydrolysis) Extraction->Saponification Distillation Fractional Distillation Saponification->Distillation Recrystallization Recrystallization Distillation->Recrystallization PureTetradecanol Pure this compound Recrystallization->PureTetradecanol Analysis Purity Assessment (GC, NMR, etc.) PureTetradecanol->Analysis

Caption: General workflow for the purification of this compound from natural oil extracts.

G Start Recrystallization Attempt CheckCrystals Crystals Formed? Start->CheckCrystals Success Collect Crystals by Filtration CheckCrystals->Success Yes Failure No Crystals or Oiling Out CheckCrystals->Failure No TooMuchSolvent Too much solvent? Failure->TooMuchSolvent Evaporate Reduce solvent volume and cool again TooMuchSolvent->Evaporate Yes Impure Compound impure? Oiling out? TooMuchSolvent->Impure No Evaporate->CheckCrystals SlowCool Cool solution slower, add seed crystal Impure->SlowCool Yes WrongSolvent Try a different solvent system Impure->WrongSolvent No SlowCool->CheckCrystals

Caption: Troubleshooting decision tree for common recrystallization problems.

G node1 Purification Step Saponification Water Wash Fractional Distillation Recrystallization node2 Impurity Type Removed Wax Esters Fatty Acid Soaps Other Fatty Alcohols Minor Soluble Impurities node1:s1->node2:i1 node1:s2->node2:i2 node1:s3->node2:i3 node1:s4->node2:i4

Caption: Relationship between purification steps and the types of impurities removed.

References

Technical Support Center: High-Purity 1-Tetradecanol Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recrystallization of 1-Tetradecanol (also known as myristyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies and troubleshooting guidance for achieving high-purity this compound through crystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on solubility data and experimental literature, several solvents and solvent systems are effective. Ethanol, acetone, and hexane are commonly used. For achieving high purity, a mixed solvent system, such as ethanol/water or acetone/hexane, can be particularly effective by allowing for fine-tuned control over the solubility.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of forming crystals, is a common issue with waxy, low-melting point solids like this compound. This typically occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this, you can:

  • Add a small amount of a "good" solvent: If using a mixed solvent system, add a little more of the solvent in which this compound is more soluble to lower the saturation point.

  • Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Use a lower boiling point solvent system: If the problem persists, consider switching to a solvent or solvent mixture with a lower boiling point.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound. Excess solvent will keep more of your product dissolved at low temperatures. After slow cooling to room temperature, further cool the flask in an ice bath for at least 30 minutes to an hour to induce maximum precipitation. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q4: What is the expected purity of this compound after a single recrystallization?

A4: The final purity will depend on the initial purity of your starting material and the care taken during the recrystallization process. A well-executed single recrystallization can significantly improve purity, often to >99%. Purity should be assessed using analytical techniques such as Gas Chromatography (GC) or Differential Scanning Calorimetry (DSC) to look for the presence of impurities and to observe the sharpness of the melting point peak.

Q5: How do I remove colored impurities from my this compound sample?

A5: If your this compound solution is colored, this indicates the presence of impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use about 1-2% of the solute's weight in charcoal. After adding the charcoal, boil the solution for a few minutes to allow for adsorption of the impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow or not cold enough.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. 3. Ensure the solution has cooled to room temperature and then place it in an ice bath.
Crystals are very fine or powdery. The solution cooled too quickly.Allow the solution to cool more slowly. Let it stand undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.
Low recovery of this compound. 1. Too much solvent was used. 2. The crystals were washed with too much or warm solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for dissolution. 2. Wash the collected crystals with a very small amount of ice-cold solvent. 3. Preheat the filtration funnel and receiving flask to prevent cooling and crystallization during filtration. Add a small amount of extra hot solvent before filtering to ensure the solute remains in solution.
The purified this compound has a low melting point or a broad melting range. The sample is still impure or is not completely dry.1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is suitable for purifying this compound with a moderate level of purity.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of impure this compound. In a separate beaker, heat approximately 100 mL of 95% ethanol to its boiling point.

  • Hot Solvent Addition: Carefully add the hot ethanol to the Erlenmeyer flask containing the this compound in small portions while gently swirling. Continue adding the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and gently reheat to boiling for 5-10 minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol.

  • Drying: Continue to pull a vacuum to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature below the melting point of this compound (38-39°C).

Protocol 2: Mixed Solvent Recrystallization using Acetone-Hexane

This protocol is recommended for achieving higher purity levels. Acetone is the "good" solvent where this compound is highly soluble, and hexane is the "poor" solvent.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of impure this compound in the minimum amount of hot acetone required for complete dissolution.

  • Inducing Crystallization: While keeping the solution hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot acetone to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold acetone-hexane mixture (in the same approximate ratio as the final crystallization solution).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solvent System Comparison for this compound Recrystallization

Solvent SystemTypical Solute to Solvent Ratio (g/mL) at BoilingCooling ProfileExpected PurityAdvantages & Disadvantages
95% Ethanol~1:10 - 1:15Slow cool to RT, then ice bath>99%Good for general purpose purification. May require larger solvent volumes.
Acetone~1:5 - 1:8Slow cool to RT, then ice bath>99%Lower boiling point, easier to remove. Highly flammable.
Acetone-HexaneVariable (titration)Slow cool to RT, then ice bath>99.5%Allows for fine control of saturation, potentially leading to higher purity. Requires more careful solvent addition.
Nitropropane~1:4Cool to 12-16°C with stirringNot specified, but effective for separating from unsaturated alcoholsGood for removing unsaturated fatty alcohol impurities.[1] Nitropropane is a less common and more hazardous solvent.

Visualizations

Recrystallization_Workflow start Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select a Potential Solvent test_hot Is this compound soluble in hot solvent? start->test_hot test_cold Is this compound insoluble in cold solvent? test_hot->test_cold Yes bad_solvent Unsuitable Solvent test_hot->bad_solvent No good_solvent Suitable Solvent Found test_cold->good_solvent Yes consider_mixed Consider for Mixed Solvent System ('Good' Solvent) test_cold->consider_mixed No consider_mixed->bad_solvent If no suitable 'poor' solvent is found

Caption: Logical process for selecting an appropriate recrystallization solvent.

References

Identifying and removing common impurities in commercial 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities in commercial-grade 1-tetradecanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, also known as myristyl alcohol, is typically produced by the hydrogenation of myristic acid or its esters, which are derived from natural sources like coconut or palm kernel oil, or through petrochemical processes.[1] Consequently, common impurities include:

  • Other Fatty Alcohols: Homologous alcohols with different chain lengths, such as dodecanol (C12), cetyl alcohol (C16), and stearyl alcohol (C18). Broad-cut commercial grades can have a significant percentage of these other fatty alcohols.[2]

  • Unreacted Starting Materials: Residual myristic acid or its esters (e.g., methyl myristate) can be present.

  • Catalyst Residues: Traces of hydrogenation catalysts like nickel, palladium, copper, or chromium may remain in the final product.[3]

  • Hydrocarbons: Small amounts of hydrocarbons can be carried over from the production process.

  • Inorganic Impurities: Ash, lead, and arsenic may be present in trace amounts in some industrial grades.

Q2: What are the typical purity levels of commercial this compound?

A2: The purity of commercial this compound can vary depending on the grade. Common purities available are 97%, 98%, and >98% (GC).[4] High-purity grades are also available for applications requiring minimal impurities.

Q3: How can I identify the impurities in my this compound sample?

A3: The most effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[5] This technique separates the different components of the sample, and the mass spectrometer provides detailed structural information for identification. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What are the recommended methods for purifying commercial this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Effective for removing small amounts of impurities that have different solubility profiles than this compound.

  • Fractional Distillation: Ideal for separating this compound from other fatty alcohols with different boiling points.

  • Column Chromatography: Useful for removing impurities with different polarities.

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in GC-MS analysis Presence of other fatty alcohols (C12, C16, C18) or unreacted starting materials.Purify the this compound using fractional distillation to separate components based on their boiling points.
Low yield after recrystallization The chosen solvent is too good, or too much solvent was used.Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent necessary to dissolve the solid.
Product is an oil instead of a solid after purification Presence of significant amounts of lower melting point impurities (e.g., shorter-chain fatty alcohols).Perform fractional distillation to remove the lower boiling point impurities.
Discoloration of the purified product Presence of colored impurities or thermal degradation during purification.Treat the solution with activated charcoal during recrystallization to remove colored impurities. If using distillation, ensure it is performed under vacuum to lower the boiling point and prevent degradation.
Poor separation in column chromatography Incorrect solvent system (eluent) polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation of this compound from its impurities.

Quantitative Data

Table 1: Typical Purity of Commercial this compound Grades

Grade Typical Purity (%) Common Impurities
Technical Grade95 - 98Other fatty alcohols (C12, C16, C18), myristic acid, hydrocarbons
High Purity> 98Trace amounts of other fatty alcohols and starting materials
Reagent Grade> 99Minimal impurities, suitable for analytical and research purposes

Note: The exact composition can vary between suppliers. Always refer to the certificate of analysis for your specific batch.

Experimental Protocols

Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty alcohols.

a. Derivatization (Silylation): To improve the volatility and chromatographic behavior of this compound and its potential alcohol impurities, they are often converted to their trimethylsilyl (TMS) ethers.

  • Weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or dichloromethane).

  • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

b. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

c. Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST/Wiley). Quantify the impurities by comparing their peak areas to that of the this compound peak.

Purification of this compound by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the commercial this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or acetone are often suitable.

  • Dissolution: In a flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound (38°C).

Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a heating mantle for controlled heating.

  • Distillation: Place the impure this compound in the distillation flask with a few boiling chips. Heat the flask gradually. The components will separate based on their boiling points, with the lower-boiling impurities distilling first.

  • Fraction Collection: Collect the different fractions in separate receiving flasks. Monitor the temperature at the head of the column. The fraction that distills at or near the boiling point of this compound (289°C at atmospheric pressure; will be lower under vacuum) is the purified product. It is highly recommended to perform the distillation under vacuum to reduce the boiling point and prevent thermal decomposition.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Impurity Identification cluster_purification Purification cluster_end End Product start Commercial This compound gcms GC-MS Analysis start->gcms Analyze recrystallization Recrystallization gcms->recrystallization Choose Method distillation Fractional Distillation gcms->distillation Choose Method chromatography Column Chromatography gcms->chromatography Choose Method pure_product Purified This compound recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: Workflow for the analysis and purification of this compound.

logical_relationship cluster_impurities Common Impurities cluster_methods Purification Methods fatty_alcohols Other Fatty Alcohols (C12, C16, C18) distillation Fractional Distillation (Boiling Point Difference) fatty_alcohols->distillation Effective for starting_materials Unreacted Starting Materials (Myristic Acid/Esters) recrystallization Recrystallization (Solubility Difference) starting_materials->recrystallization Effective for chromatography Column Chromatography (Polarity Difference) starting_materials->chromatography Effective for catalysts Catalyst Residues catalysts->chromatography Effective for

References

Optimizing reaction conditions for the esterification of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 1-Tetradecanol.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: Why is the yield of my ester product consistently low or non-existent?

  • Answer: Low product yield in Fischer esterification can stem from several factors.[1][2] The reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit product formation.[1][2] The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the reactants.[3][4] Additionally, an inactive or insufficient amount of catalyst will result in a slow or incomplete reaction.[5]

    Solutions:

    • Remove Water: Employ techniques to remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent such as molecular sieves.[6]

    • Use Excess Reactant: According to Le Chatelier's Principle, using a molar excess of one of the reactants (typically the less expensive one, often the alcohol) can drive the equilibrium towards the product side.[1][2]

    • Catalyst Check: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and added in the correct catalytic amount.[3] For heterogeneous catalysts, verify their activity and ensure proper mixing with the reaction mixture.

    • Reaction Time and Temperature: The reaction may require longer heating times or higher temperatures to reach equilibrium.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Issue 2: Incomplete Reaction

  • Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. What could be the cause?

  • Answer: An incomplete reaction is often a sign that the reaction has reached equilibrium prematurely or that the reaction conditions are not optimal for driving it forward.

    Solutions:

    • Increase Catalyst Concentration: A higher catalyst loading can increase the reaction rate.[7] However, be mindful that excessively high concentrations of acid catalysts can lead to side reactions like dehydration of the alcohol.

    • Optimize Temperature: Increasing the reaction temperature generally increases the reaction rate.[7] However, temperatures that are too high can cause degradation of reactants or products. The optimal temperature should be determined experimentally.

    • Efficient Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper contact between the reactants and the catalyst, especially when using heterogeneous catalysts.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

  • Answer: A common side reaction in acid-catalyzed reactions of alcohols is dehydration to form an ether or an alkene.

    Solutions:

    • Control Temperature: Carefully control the reaction temperature. Lowering the temperature can often minimize dehydration reactions, although this may also decrease the rate of the desired esterification.

    • Choice of Catalyst: The type and concentration of the acid catalyst can influence the extent of side reactions. A milder catalyst or a lower concentration of a strong acid might be beneficial. Heterogeneous catalysts can sometimes offer higher selectivity compared to homogeneous catalysts.[3]

Issue 4: Difficulty in Product Isolation

  • Question: I am having trouble isolating the pure ester from the reaction mixture. What are the best practices for purification?

  • Answer: The work-up and purification process is critical for obtaining a pure product.

    Solutions:

    • Neutralization: After the reaction, the acidic catalyst must be neutralized. This is typically done by washing the organic layer with a weak base solution, such as aqueous sodium bicarbonate.[8]

    • Extraction: Use a suitable organic solvent for extraction to separate the ester from the aqueous layer.[1]

    • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up emulsions.[8]

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent.[1]

    • Purification: If the product is still impure, purification techniques such as fractional distillation or column chromatography may be necessary.[1][9]

Frequently Asked Questions (FAQs)

1. What is the optimal catalyst for the esterification of this compound?

The choice of catalyst depends on the specific requirements of the reaction, such as reaction conditions and desired purity.

  • Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and are effective.[3] However, they can be corrosive and difficult to separate from the product.[3]

  • Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-activated clays offer advantages like easier separation, potential for reuse, and often milder reaction conditions.[3][4]

2. What is the ideal molar ratio of this compound to the carboxylic acid?

To maximize the yield of the ester, it is common practice to use an excess of one of the reactants.[1] Since this compound is often the more expensive reagent, the carboxylic acid is typically used in excess. A molar ratio of 1:1.5 to 1:3 (this compound to carboxylic acid) is a good starting point.

3. What is the recommended reaction temperature?

The reaction temperature for the esterification of this compound typically ranges from 80°C to 140°C.[5][6] The optimal temperature will depend on the carboxylic acid used, the catalyst, and the solvent. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

4. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and reaction conditions on the yield of fatty acid esterification, providing a general reference for optimization.

CatalystCarboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric AcidLauric AcidEthanol10:1781~98
p-TsOHOleic AcidMethanol6:1652>95
Amberlyst-15Palmitic AcidMethanol1:1608~90
KSF ClayStearic AcidEthanolExcess150497[4]
Zirconocene ComplexBenzoic Acid2-Phenylethanol1:18024High[6]

Note: This table provides representative data from various sources and should be used as a guideline. Actual yields will vary depending on the specific experimental setup and conditions.

Experimental Protocol: Esterification of this compound with Acetic Acid

This protocol details a general procedure for the Fischer esterification of this compound with acetic acid using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure all glassware is dry.[9]

  • Reactant Addition: To the round-bottom flask, add this compound (1.0 equivalent), glacial acetic acid (3.0 equivalents), and toluene (as solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.[1]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by TLC until the this compound spot has disappeared or its intensity remains constant.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.[8]

    • Wash the organic layer with water and then with brine.[8]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude ester by vacuum distillation or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for optimizing the reaction conditions for the esterification of this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification start Define Reactants: This compound & Carboxylic Acid reagents Select Catalyst & Solvent start->reagents setup Assemble Glassware (e.g., Dean-Stark) reagents->setup reaction Perform Esterification (Heating & Stirring) setup->reaction monitor Monitor Progress (TLC, GC) reaction->monitor optimize Vary Parameters: - Temperature - Reactant Ratio - Catalyst Loading optimize->reaction Adjust monitor->optimize Incomplete? workup Work-up: Neutralization & Extraction monitor->workup Complete purify Purification: Distillation or Chromatography workup->purify analyze Characterization: NMR, IR, GC-MS purify->analyze end Pure Ester analyze->end

References

Strategies to improve the stability of 1-Tetradecanol-based nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the development and troubleshooting of 1-tetradecanol-based nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the stability of your formulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of this compound nanoemulsions.

Issue 1: Nanoemulsion appears cloudy, shows phase separation, or has a large particle size after preparation.

Question Possible Causes Troubleshooting Steps
Why is my nanoemulsion not transparent and showing signs of instability immediately after formulation? 1. Inadequate Energy Input: The homogenization process may not be providing enough energy to break down the oil droplets to the nano-scale. 2. Incorrect Surfactant Concentration: The amount of surfactant may be insufficient to cover the newly formed oil-water interface.[1][2] 3. Inappropriate Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant or surfactant blend may not be optimal for a this compound oil-in-water (o/w) nanoemulsion. For o/w nanoemulsions, a higher HLB value (typically 8-18) is required.[3] 4. Poor Formulation Composition: The ratio of oil to surfactant and water may not be within the optimal range for nanoemulsion formation.1. Increase Homogenization Energy: * High-Pressure Homogenization (HPH): Increase the homogenization pressure (e.g., from 500 to 1000 bar) and/or the number of homogenization cycles (typically 3-6 cycles are effective).[4][5] * Ultrasonication: Increase the sonication time and/or amplitude. Note that excessive sonication can generate heat and may require a cooling system. 2. Optimize Surfactant Concentration: * Systematically increase the surfactant concentration. A good starting point is a surfactant-to-oil ratio (SOR) of 0.5:1, which can be gradually increased. * Be aware that excessive surfactant can lead to the formation of micelles that may accelerate Ostwald ripening.[6] 3. Adjust Surfactant HLB: * If using a single surfactant, select one with an HLB in the range of 12-16 for o/w nanoemulsions. * Consider using a blend of a high HLB (e.g., Tween 80) and a low HLB (e.g., Span 80) surfactant to achieve a target HLB. An HLB of around 12 has been shown to be optimal for some essential oil nanoemulsions, preventing both Ostwald ripening and coalescence.[7] 4. Construct a Pseudo-Ternary Phase Diagram: * This will help identify the optimal ratios of oil, surfactant/co-surfactant (Smix), and water that result in a stable nanoemulsion region.[8]

Issue 2: Nanoemulsion is initially stable but shows signs of instability (creaming, coalescence, Ostwald ripening) over time.

Question Possible Causes Troubleshooting Steps
My nanoemulsion looks good initially, but after a few days or weeks, I observe creaming, an increase in particle size, or phase separation. What is happening and how can I fix it? 1. Ostwald Ripening: This is a major destabilization mechanism in nanoemulsions, where smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in droplet size.[9][10] This is particularly relevant for oils with some degree of water solubility. 2. Coalescence: The merging of two or more droplets to form a single larger droplet. This can be due to an insufficient protective surfactant layer.[11] 3. Flocculation: The aggregation of droplets without the rupture of the interfacial film. This can be a precursor to coalescence. 4. Gravitational Separation (Creaming/Sedimentation): Due to density differences between the oil and water phases. While less pronounced in nanoemulsions due to small droplet size, it can still occur over long storage periods.[9][10]1. Mitigate Ostwald Ripening: * Add a water-insoluble compound (ripening inhibitor) to the this compound phase. A small amount of a long-chain triglyceride (e.g., corn oil, medium-chain triglycerides) can create an osmotic pressure that counteracts the diffusion of this compound. 2. Prevent Coalescence and Flocculation: * Increase Zeta Potential: For electrostatic stabilization, aim for a zeta potential greater than

Frequently Asked Questions (FAQs)

Q1: What is the ideal droplet size for a stable this compound nanoemulsion?

A: Generally, a smaller droplet size leads to better kinetic stability.[2] For most applications, a droplet size in the range of 20-200 nm is desirable. A narrow particle size distribution, indicated by a low polydispersity index (PDI) (ideally < 0.2), is also crucial for long-term stability.[4]

Q2: How do I choose the right surfactant for my this compound nanoemulsion?

A: The choice of surfactant is critical for stability.[2] For an oil-in-water (o/w) nanoemulsion, you should select a surfactant or a blend of surfactants with a Hydrophile-Lipophile Balance (HLB) value between 8 and 18.[3] Non-ionic surfactants like Polysorbates (e.g., Tween 80) and Poloxamers are commonly used due to their low toxicity and good stabilizing properties. The chemical structure of the surfactant also plays a role in stability.[12]

Q3: Is a co-surfactant always necessary?

A: Not always, but a co-surfactant can be highly beneficial. Co-surfactants, typically short-chain alcohols like ethanol or propylene glycol, help to further reduce the interfacial tension between the oil and water phases, increase the fluidity of the interface, and can improve the stability of the nanoemulsion.[13][14] They are particularly useful when it is difficult to achieve a small droplet size with a surfactant alone.

Q4: What are the key process parameters to control during high-pressure homogenization?

A: The two main parameters are homogenization pressure and the number of passes. Increasing the pressure generally leads to a smaller droplet size.[15] However, there is often a point of diminishing returns. The number of passes also helps to reduce the droplet size and achieve a more uniform distribution. Typically, 3 to 6 passes are sufficient.[4] It's important to monitor the temperature during homogenization, as excessive heat can degrade components and affect stability.[15]

Q5: How can I assess the long-term stability of my nanoemulsion?

A: Long-term stability should be assessed by monitoring key parameters over time at different storage conditions (e.g., 4°C, 25°C, 40°C).[9] The parameters to monitor include:

  • Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A significant increase in size or PDI indicates instability.

  • Zeta Potential: Measured to assess electrostatic stability. A decrease towards zero suggests a higher likelihood of aggregation.[16][17]

  • Visual Observation: Check for signs of phase separation, creaming, or sedimentation.[9]

  • Thermodynamic Stress Tests: These include centrifugation and freeze-thaw cycles to accelerate instability.[9]

Quantitative Data Summary

The following tables provide a summary of formulation and processing parameters from various studies on nanoemulsions. While not all are specific to this compound, they offer valuable starting points for experimental design.

Table 1: Formulation Parameters Influencing Nanoemulsion Stability

ParameterTypical RangeEffect on StabilityReference(s)
Oil Concentration (% w/w) 1 - 20%Higher concentrations may require more surfactant and energy to form stable nanoemulsions.[18]
Surfactant Concentration (% w/w) 5 - 30%Increasing concentration generally improves stability up to a certain point; excess can cause instability.[2]
Surfactant-to-Oil Ratio (SOR) 0.5:1 to 2:1A higher ratio often leads to smaller droplets and better stability.
Co-surfactant Concentration (% w/w) 5 - 20%Optimizes interfacial properties and can enhance stability.[13]
Surfactant HLB Value 8 - 18 (for o/w)An optimal HLB is crucial for minimizing interfacial tension and ensuring stability.[3]

Table 2: Process Parameters for High-Pressure Homogenization

ParameterTypical RangeEffect on Droplet Size & StabilityReference(s)
Homogenization Pressure 500 - 2500 bar (7,250 - 36,000 psi)Higher pressure generally results in smaller droplet sizes.[10][15]
Number of Homogenization Passes 3 - 10More passes lead to smaller and more uniform droplets, but with diminishing returns.[4]
Processing Temperature 25 - 50°CCan affect fluid properties and the efficiency of droplet disruption. Temperature control is important.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization

  • Preparation of Phases:

    • Oil Phase: Accurately weigh this compound and dissolve any lipophilic active ingredients in it. If using a ripening inhibitor (e.g., medium-chain triglycerides), add it to the oil phase.

    • Aqueous Phase: Weigh the required amounts of surfactant, co-surfactant (if used), and purified water. Dissolve any hydrophilic active ingredients in this phase.

  • Pre-emulsification:

    • Heat both the oil and aqueous phases to a temperature slightly above the melting point of this compound (approximately 40-45°C).

    • Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer.

    • Set the desired homogenization pressure (e.g., starting at 1000 bar).

    • Process the emulsion for a specific number of cycles (e.g., 3-6 passes).

    • Collect the resulting nanoemulsion in a clean container and allow it to cool to room temperature.

Protocol 2: Characterization of Nanoemulsion Stability

  • Droplet Size and Polydispersity Index (PDI) Measurement:

    • Use a Dynamic Light Scattering (DLS) instrument.

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Perform the measurement at a constant temperature (e.g., 25°C).

    • Record the Z-average diameter and the PDI.

  • Zeta Potential Measurement:

    • Use a Zetasizer capable of measuring electrophoretic mobility.

    • Dilute the sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.

    • Record the zeta potential value.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500 rpm for 30 minutes) and observe for any signs of phase separation or creaming.[9]

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours).[19] After each cycle, measure the droplet size and PDI to assess stability.

    • Heating-Cooling Cycles: Cycle the nanoemulsion between a low temperature (e.g., 4°C) and a high temperature (e.g., 40°C), holding at each temperature for at least 48 hours for a total of six cycles.[9]

  • Long-Term Stability Study:

    • Store aliquots of the nanoemulsion at different controlled temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples and re-characterize the droplet size, PDI, and zeta potential.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emuls Emulsification cluster_char Characterization & Stability oil_phase Oil Phase (this compound + Actives) pre_emulsion Pre-emulsification (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase (Water + Surfactant + Co-surfactant) aq_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph initial_char Initial Characterization (Size, PDI, Zeta Potential) hph->initial_char stability_testing Stability Testing (Long-term, Accelerated) initial_char->stability_testing

Caption: Experimental workflow for the preparation and characterization of this compound nanoemulsions.

Troubleshooting_Logic cluster_initial Initial Instability cluster_longterm Long-Term Instability start Nanoemulsion Instability Observed initial_instability Cloudy or Phase Separation Immediately After Preparation start->initial_instability longterm_instability Instability During Storage (Creaming, Size Increase) start->longterm_instability cause_energy Inadequate Energy? initial_instability->cause_energy action_energy Increase Homogenization Pressure/Cycles cause_energy->action_energy Yes cause_surfactant Incorrect Surfactant Concentration/HLB? cause_energy->cause_surfactant No action_surfactant Optimize Surfactant Type and Concentration cause_surfactant->action_surfactant Yes cause_ripening Ostwald Ripening? longterm_instability->cause_ripening action_ripening Add Ripening Inhibitor cause_ripening->action_ripening Yes cause_coalescence Coalescence? cause_ripening->cause_coalescence No action_coalescence Increase Zeta Potential or Add Co-surfactant cause_coalescence->action_coalescence Yes Signaling_Pathways cluster_formulation Formulation Variables cluster_process Process Variables cluster_properties Intermediate Properties oil This compound Conc. droplet_size Droplet Size oil->droplet_size surfactant Surfactant Type & Conc. zeta Zeta Potential surfactant->zeta interfacial_tension Interfacial Tension surfactant->interfacial_tension cosurfactant Co-surfactant cosurfactant->interfacial_tension pressure Homogenization Pressure pressure->droplet_size passes Number of Passes pdi Polydispersity Index passes->pdi stability Nanoemulsion Stability droplet_size->stability pdi->stability zeta->stability interfacial_tension->droplet_size

References

Technical Support Center: Phase Separation in 1-Tetradecanol Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in emulsions containing 1-Tetradecanol (also known as Myristyl Alcohol).

Troubleshooting Guides

Issue: Creaming or Sedimentation in a this compound Emulsion

Q1: My oil-in-water (O/W) emulsion containing this compound is showing a layer of cream at the top. What is causing this and how can I fix it?

A1: Creaming is the upward movement of dispersed oil droplets, and it's a common sign of emulsion instability. The primary causes and solutions are outlined below:

  • Insufficient Viscosity: A low viscosity in the continuous (water) phase allows oil droplets to move freely and coalesce.

    • Solution: Increase the viscosity of the aqueous phase by adding a thickening agent. Common choices include natural gums like xanthan gum or synthetic polymers. A typical concentration for xanthan gum is 0.1-0.5%.[1]

  • Large Droplet Size: Larger oil droplets have a greater tendency to rise.

    • Solution: Reduce the droplet size by using a high-shear homogenizer during the emulsification step. Ensure adequate mixing time and speed.[2]

  • Inadequate Emulsifier Concentration: There may not be enough emulsifier to properly cover the surface of the oil droplets.

    • Solution: Increase the concentration of your primary emulsifier or add a co-emulsifier. Fatty alcohols like Cetearyl Alcohol can act as co-emulsifiers and thickeners, enhancing stability.

Issue: Coalescence and Complete Phase Separation

Q2: My emulsion with this compound has completely separated into oil and water layers. What went wrong?

A2: Coalescence is the irreversible merging of oil droplets, leading to complete phase separation. This is a more severe form of instability than creaming. Key factors and their remedies are:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system must match the required HLB of your oil phase. While a specific required HLB for this compound is not definitively published in a single source, a value of around 15 is a good starting point for O/W emulsions, similar to other fatty alcohols like Cetyl Alcohol.[3][4]

    • Solution: Calculate the required HLB of your total oil phase and select a blend of emulsifiers to match it. For example, you can blend a high-HLB emulsifier like Polysorbate 80 (HLB ≈ 15) with a low-HLB co-emulsifier like Sorbitan Oleate (Span 80, HLB ≈ 4.3) to achieve the desired HLB.[5]

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to form a stable interfacial film around the oil droplets.

    • Solution: Increase the total emulsifier concentration. A combination of a primary emulsifier and a co-emulsifier is often more effective.[6]

  • Processing Issues: Improper temperatures or mixing during preparation can lead to a weak emulsion.

    • Solution: Ensure both the oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification to ensure all waxy components are fully melted.[7] Use a homogenizer to create small, uniform droplets.

Issue: Grainy or Waxy Texture

Q3: My cream containing this compound has a grainy or lumpy texture. What is the cause and how can I prevent it?

A3: A grainy texture is often due to the crystallization of fatty alcohols or other waxy ingredients in the formulation.

  • Improper Cooling: Slow cooling can allow different fatty acids and alcohols to crystallize at different rates, leading to a grainy texture.[8][9]

    • Solution: Implement rapid cooling of the emulsion after it has been formed. This can be achieved using an ice bath while stirring.

  • Inadequate Heating: If the oil phase is not heated sufficiently, some of the waxy components, including this compound, may not fully melt, resulting in solid particles in the final product.[7]

    • Solution: Ensure your oil phase is heated to a temperature above the melting point of all its components (the melting point of this compound is approximately 38°C) and held at that temperature with stirring to ensure homogeneity before emulsification.[10]

  • Formulation Imbalance: An incorrect ratio of fatty alcohols or other solid components can contribute to crystallization.

    • Solution: Consider adjusting the ratios of your solid fatty alcohols. Combining this compound with other fatty alcohols like Cetyl or Stearyl Alcohol can sometimes improve texture and stability.[11]

Frequently Asked Questions (FAQs)

Q4: What is the required HLB of this compound for an O/W emulsion?

A4: While there isn't a universally cited required HLB value specifically for this compound in a single, comprehensive table, a good starting point for oil-in-water emulsions is an HLB of approximately 15. This is based on the known required HLB of similar fatty alcohols like Cetyl Alcohol.[3][4] It is always recommended to experimentally determine the optimal HLB for your specific formulation.

Q5: What are good co-emulsifiers to use with this compound?

A5: Combining this compound with other fatty alcohols and non-ionic surfactants can significantly improve emulsion stability. Effective co-emulsifiers include:

  • Cetearyl Alcohol: A mixture of Cetyl and Stearyl alcohols, it functions as a thickener and emulsion stabilizer.[4][12]

  • Ceteareth-20: A high-HLB emulsifier that works well in combination with fatty alcohols to create stable O/W emulsions.[13][14]

  • Polysorbates (e.g., Polysorbate 80): High-HLB emulsifiers that are effective at creating stable O/W emulsions.[6][15]

  • Sorbitan Esters (e.g., Sorbitan Oleate): Low-HLB emulsifiers that can be blended with high-HLB emulsifiers to achieve a target HLB.

Q6: What is a typical concentration for this compound in a lotion or cream?

A6: this compound is typically used as a co-emulsifier, thickener, and emollient at concentrations ranging from 1% to 5% in lotions and creams. The exact concentration will depend on the desired viscosity and stability of the final product.

Q7: Can I use this compound as the sole emulsifier?

A7: While this compound has emulsifying properties, it is a low-HLB fatty alcohol and is generally not effective as a primary emulsifier for O/W emulsions. It is best used in combination with a high-HLB emulsifier to achieve a stable system.[4]

Data Presentation

Table 1: Required HLB of Common Fatty Alcohols for O/W Emulsions

Fatty AlcoholRequired HLB for O/W Emulsion
Cetyl Alcohol15[3][4]
Stearyl Alcohol14[3]
Myristyl Myristate8[16]
This compound (Myristyl Alcohol)~15 (estimated based on similar fatty alcohols)

Table 2: Example Formulations for a Stable O/W Cream with this compound

IngredientFunctionFormulation 1 (%)Formulation 2 (%)
Oil Phase
This compoundCo-emulsifier, Thickener3.02.0
Cetearyl AlcoholCo-emulsifier, Thickener5.04.0
Isopropyl MyristateEmollient10.08.0
Emulsifiers
Polysorbate 80O/W Emulsifier3.0-
Ceteareth-20O/W Emulsifier-4.0
Aqueous Phase
Deionized WaterSolventq.s. to 100q.s. to 100
GlycerinHumectant3.05.0
Xanthan GumThickener0.20.3
Cool-Down Phase
PreservativePreservative0.51.0
FragranceFragrance0.10.2

Experimental Protocols

Protocol: Preparation of a Stable O/W Lotion with this compound

This protocol outlines the steps for preparing a stable oil-in-water lotion using this compound as a co-emulsifier.

  • Phase A (Aqueous Phase) Preparation:

    • In a beaker, combine deionized water, glycerin, and any other water-soluble ingredients.

    • Begin heating to 75°C while stirring gently.

    • If using a gum like xanthan gum, pre-disperse it in glycerin before adding to the water to prevent clumping.[1]

  • Phase B (Oil Phase) Preparation:

    • In a separate beaker, combine this compound, other fatty alcohols (e.g., Cetearyl Alcohol), liquid oils, and your primary O/W emulsifier(s).

    • Heat the oil phase to 75°C with stirring until all components are completely melted and the mixture is uniform.

  • Emulsification:

    • Once both phases are at 75°C, slowly add the oil phase (Phase B) to the aqueous phase (Phase A) with continuous high-shear mixing using a homogenizer.

    • Homogenize for 3-5 minutes to form a fine emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring moderately with a propeller mixer.

    • For enhanced stability and to prevent a grainy texture, rapid cooling in an ice bath is recommended.

  • Phase C (Cool-Down Phase) Addition:

    • Once the emulsion has cooled to below 40°C, add heat-sensitive ingredients such as preservatives, fragrances, and active ingredients.

    • Continue stirring until the lotion is smooth and uniform.

  • Final Adjustments:

    • Check and adjust the pH of the final lotion to the desired range for your formulation.

Protocol: Emulsion Stability Testing
  • Visual Observation:

    • Store samples of the emulsion in clear glass containers at different temperatures (e.g., room temperature, 40°C, and 4°C).

    • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of phase separation, creaming, coalescence, or changes in color and odor.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).

    • After centrifugation, observe the sample for any signs of phase separation. This is an accelerated method to predict long-term stability.

  • Microscopic Examination:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a microscope to assess the droplet size distribution and look for signs of flocculation or coalescence.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., based on light scattering) to quantitatively measure the droplet size distribution of the emulsion over time. An increase in the average droplet size is an indicator of instability.[17][18]

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Phase Preparation cluster_Emulsification Emulsification cluster_Finalization Finalization A 1. Prepare Aqueous Phase (A) - Heat to 75°C C 3. Combine Phases - Add Oil Phase (B) to Aqueous Phase (A) A->C B 2. Prepare Oil Phase (B) - Include this compound - Heat to 75°C B->C D 4. Homogenize - High shear mixing for 3-5 mins C->D E 5. Cool Emulsion - Stir continuously D->E F 6. Add Cool-Down Phase (C) - Below 40°C E->F G 7. Final Product - Stable Emulsion F->G

Caption: Workflow for Preparing a Stable this compound Emulsion.

Troubleshooting_Phase_Separation cluster_Causes Potential Causes cluster_Solutions Solutions Start Phase Separation Observed Cause1 Incorrect HLB Start->Cause1 Is HLB correct? Cause2 Insufficient Viscosity Start->Cause2 Is viscosity sufficient? Cause3 Inadequate Emulsifier Concentration Start->Cause3 Is emulsifier % adequate? Cause4 Improper Processing (Temperature/Mixing) Start->Cause4 Was processing correct? Solution1 Adjust Emulsifier Blend Cause1->Solution1 Solution2 Add Thickener (e.g., Xanthan Gum) Cause2->Solution2 Solution3 Increase Emulsifier Concentration Cause3->Solution3 Solution4 Optimize Heating, Cooling, and Homogenization Cause4->Solution4

Caption: Troubleshooting Logic for Phase Separation in Emulsions.

References

Addressing skin irritation potential of 1-Tetradecanol in topical formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the skin irritation potential of 1-Tetradecanol (also known as Myristyl Alcohol) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in topical formulations?

A1: this compound is a long-chain fatty alcohol. Due to its emollient properties, it is frequently used in cosmetic and pharmaceutical formulations to soften and smooth the skin. It also functions as a thickener, emulsion stabilizer, and co-emulsifier, contributing to the desirable texture and consistency of creams and lotions.

Q2: Does this compound have the potential to cause skin irritation?

A2: Yes, this compound can have skin irritation potential. While generally considered safe for use in cosmetics, some studies and safety data sheets indicate that it can be a skin irritant, particularly at higher concentrations. For instance, it is recommended that this compound not be used at 10% in patch tests due to its irritant properties. Animal studies have shown that while it may have a lower skin permeation enhancement effect compared to other fatty alcohols, it can cause greater skin irritation.

Q3: What are the signs of skin irritation that may be caused by a formulation containing this compound?

A3: Signs of skin irritation can range from subclinical to visibly apparent reactions. These may include:

  • Subjective sensations of stinging, burning, or itching.

  • Visible signs such as redness (erythema), swelling (edema), and blistering.

  • Increased transepidermal water loss (TEWL), which indicates a compromised skin barrier.

  • Changes in skin surface pH.

Q4: How can I assess the skin irritation potential of my formulation containing this compound?

A4: The Organization for Economic Co-operation and Development (OECD) Test Guideline 439 outlines an in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model. This is a validated alternative to animal testing. The test involves applying the formulation to the RhE tissue and measuring the subsequent cell viability, typically via an MTT assay. A significant reduction in cell viability compared to a negative control indicates irritation potential. Additionally, the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), can be measured as an indicator of an inflammatory response.

Troubleshooting Guide

Problem: My formulation containing this compound is showing unexpected skin irritation in pre-clinical tests.

Potential Cause Troubleshooting Steps
High Concentration of this compound Review the concentration of this compound in your formulation. Higher concentrations are more likely to cause irritation. Consider reducing the concentration and evaluating the impact on both efficacy and irritation potential.
Disruption of Skin Barrier Fatty alcohols can disrupt the lipid bilayer of the stratum corneum, leading to increased TEWL and irritation. Incorporate barrier-supporting ingredients such as ceramides, cholesterol, and free fatty acids into your formulation to help maintain skin barrier integrity.
Overall Formulation Effects Other ingredients in your formulation, such as surfactants or penetration enhancers, could be contributing to the irritation. Conduct a systematic evaluation of all components to identify potential irritants. Consider the use of milder excipients.
pH of the Formulation A pH that is too high or too low can disrupt the skin's natural acid mantle and exacerbate irritation. Ensure the final pH of your formulation is within the optimal range for skin compatibility (typically between 4.5 and 6.0).

Data on Skin Irritation Parameters

The following tables summarize illustrative data on the effects of fatty alcohols on common skin irritation parameters. Note: Specific concentration-dependent data for this compound is limited in publicly available literature. This data is generalized from studies on fatty alcohols as a class.

Table 1: Illustrative In Vitro Cell Viability Data (RhE Model - OECD 439)

Test Substance Concentration Mean Cell Viability (%) vs. Negative Control Classification
Negative ControlN/A100%Non-Irritant
Positive Control (5% SDS)5%< 50%Irritant
This compoundLow (e.g., 1-2%)> 80%Non-Irritant
This compoundMedium (e.g., 5%)50-80%Mild Irritant Potential
This compoundHigh (e.g., 10%)< 50%Irritant

Table 2: Illustrative In Vivo Skin Parameter Changes

Test Substance Concentration Change in TEWL (g/m²/h) Change in Erythema (a* value)
Vehicle ControlN/AMinimal IncreaseMinimal Change
This compoundLow (e.g., 1-2%)Slight IncreaseNo significant change
This compoundMedium (e.g., 5%)Moderate IncreaseSlight to Moderate Increase
This compoundHigh (e.g., 10%)Significant IncreaseSignificant Increase

Experimental Protocols

In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) - Based on OECD TG 439

1. Principle: This test method evaluates the potential of a test chemical to induce skin irritation by assessing its effect on the cell viability of a reconstructed human epidermis (RhE) tissue. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).

2. Materials:

  • Commercially available RhE models (e.g., EpiDerm™, EPISKIN™)

  • Assay medium provided by the RhE model manufacturer

  • Test formulation containing this compound

  • Negative Control: Phosphate-Buffered Saline (PBS)

  • Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)

  • MTT solution (1 mg/mL in PBS or medium)

  • Isopropanol (or other formazan extraction solvent)

  • Multi-well plates (6-well and 96-well)

  • Spectrophotometer (plate reader)

3. Procedure:

  • Pre-incubation: Upon receipt, equilibrate the RhE tissues in the provided assay medium at 37°C and 5% CO₂ for a specified period (e.g., overnight).

  • Application of Test Material: Apply a sufficient amount of the test formulation, positive control, or negative control directly to the apical surface of the RhE tissue.

  • Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: Thoroughly rinse the test material from the tissue surface with PBS.

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay:

    • Transfer the tissues to a new plate containing MTT solution.

    • Incubate for a defined period (e.g., 3 hours) to allow for the conversion of MTT to formazan by viable cells.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each test sample relative to the negative control.

4. Interpretation of Results:

  • Irritant: If the mean cell viability is ≤ 50% of the negative control.

  • Non-Irritant: If the mean cell viability is > 50% of the negative control.

Signaling Pathways and Experimental Workflows

Mechanism of Fatty Alcohol-Induced Skin Irritation

Fatty alcohols like this compound can induce skin irritation primarily by disrupting the stratum corneum, the outermost layer of the skin. This disruption of the lipid barrier leads to an increase in transepidermal water loss (TEWL). Saturated fatty acids have been shown to activate Toll-like receptors (TLRs), such as TLR4, on keratinocytes. This activation can trigger downstream inflammatory signaling cascades, including the NF-κB pathway, leading to the production and release of pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α). These mediators then orchestrate an inflammatory response, resulting in the clinical signs of irritation like erythema and edema.

Fatty_Alcohol_Irritation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Keratinocyte) cluster_tissue_response Tissue Response 1_Tetradecanol This compound Stratum_Corneum Stratum Corneum Disruption 1_Tetradecanol->Stratum_Corneum Interacts with TLR4 TLR4 Activation 1_Tetradecanol->TLR4 Activates TEWL Increased TEWL Stratum_Corneum->TEWL Leads to NF_kB NF-κB Activation TLR4->NF_kB Triggers Cytokine_Production Pro-inflammatory Cytokine (IL-1α, TNF-α, etc.) Production & Release NF_kB->Cytokine_Production Induces Inflammation Inflammation (Erythema, Edema) Cytokine_Production->Inflammation Causes Experimental_Workflow Formulation Formulation Development (with this compound) Exposure Topical Application of Formulation to RhE Formulation->Exposure RhE_Culture Reconstructed Human Epidermis (RhE) Culture RhE_Culture->Exposure Incubation Post-Exposure Incubation (42h) Exposure->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Cytokine_Analysis Cytokine Release Analysis (e.g., IL-1α ELISA) Incubation->Cytokine_Analysis Data_Analysis Data Analysis & Irritation Classification MTT_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Conclusion Conclusion on Irritation Potential Data_Analysis->Conclusion Mitigation_Strategy Irritation_Source Potential Irritation from This compound Mechanism Disruption of Stratum Corneum & Increased TEWL Irritation_Source->Mechanism Intervention Incorporate Barrier-Supporting Ingredients Mechanism->Intervention Counteract with Ingredients e.g., Ceramides, Niacinamide, Cholesterol, Fatty Acids Intervention->Ingredients Utilize Outcome Strengthened Skin Barrier & Reduced Irritation Intervention->Outcome

Technical Support Center: Enhancing 1-Tetradecanol Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microencapsulation of 1-Tetradecanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing encapsulation efficiency (EE). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Encapsulation Efficiency (EE) and why is it critical?

A1: Encapsulation Efficiency (EE) is a key parameter that measures the percentage of the active agent (in this case, this compound) successfully entrapped within the microparticles relative to the initial amount used.[1][2][3] It is a critical indicator of the process's success, directly impacting the payload, cost-effectiveness, and functional performance of the microparticles. A high EE ensures that a sufficient amount of the core material is available for its intended application, such as thermal energy storage or controlled release.

Q2: How is the Encapsulation Efficiency of this compound microparticles calculated?

A2: The EE is typically determined by first separating the encapsulated this compound from the free, unencapsulated material. The amount of encapsulated this compound is then quantified (e.g., by breaking the microcapsules with a solvent and using techniques like gas chromatography or differential scanning calorimetry) and compared to the total amount used initially.

The formula is: EE (%) = (Actual amount of this compound in microparticles / Theoretical amount of this compound used) x 100

Q3: What are the most common techniques for encapsulating this compound?

A3: this compound, a fatty alcohol often used as a phase change material (PCM), can be encapsulated using several methods.[4][5] The most prevalent techniques include:

  • Spray Drying: This is a rapid, scalable, and economical method where an emulsion of this compound and a polymer solution is atomized into a hot air stream, leading to the evaporation of the solvent and formation of solid microparticles.[6][7][8][9]

  • Complex Coacervation: This technique involves the phase separation of two oppositely charged polymers (e.g., gelatin and gum arabic) in an aqueous solution to form a polymer-rich coacervate phase that deposits around the dispersed this compound droplets.[4][10][11]

  • Interfacial Polymerization: In this method, a polymerization reaction occurs at the interface of an oil-in-water emulsion. Monomers dissolved in the dispersed (this compound) and continuous phases react at the droplet surface to form a solid polymer shell.[12][13][14]

Q4: What are the primary factors that influence the encapsulation efficiency of this compound?

A4: The efficiency of encapsulation is a multifactorial issue.[1][3][15] Key factors can be grouped into three categories: formulation variables, process parameters, and material properties.

  • Formulation Variables:

    • Core-to-Shell Ratio: The relative amount of this compound to the wall material is crucial. An excessively high core ratio can lead to incomplete encapsulation and leakage.

    • Polymer Concentration: The concentration of the shell material in the solution affects viscosity and droplet stability, which in turn influences shell formation and integrity.[1]

    • Emulsifier/Surfactant Type and Concentration: Surfactants stabilize the initial emulsion, preventing droplet coalescence and ensuring uniform coating. The choice of surfactant is critical for emulsion stability.[16]

  • Process Parameters:

    • Homogenization Speed and Time: This determines the initial droplet size of the this compound emulsion. Smaller, uniform droplets generally have a higher surface area, which can facilitate more efficient encapsulation.

    • Temperature: Process temperature must be carefully controlled, especially considering the melting point of this compound (approx. 38-39°C). For methods like spray drying, inlet and outlet air temperatures are critical.[6][7]

    • Solvent Removal Rate: Rapid solvent removal can lead to porous or fractured shells, while slow removal might allow the core material to leak before the shell fully solidifies.[1][17][18]

  • Material Properties:

    • Solubility: The solubility of this compound and the shell polymer in the chosen solvents is a determining factor, particularly in solvent evaporation and interfacial polymerization techniques.[1][3]

    • Viscosity: The viscosity of both the dispersed and continuous phases affects droplet formation and stability during emulsification.[19]

Section 2: Troubleshooting Guides

This section addresses common problems encountered during the microencapsulation of this compound.

Problem 1: Low Encapsulation Efficiency (<70%)
Potential Cause Recommended Solution Technique
Inadequate Emulsion Stability Droplets are coalescing before the shell can form.All
• Increase homogenization speed or duration to reduce initial droplet size.
• Optimize the type and concentration of the emulsifier.
• Increase the viscosity of the continuous phase by adding a thickening agent.
Core Material Leakage This compound is diffusing out of the droplets before the shell solidifies.All
• Increase the polymer concentration to form a more robust shell faster.
• Decrease the core-to-shell ratio to ensure sufficient wall material is available.
• For spray drying, lower the inlet temperature to reduce the risk of shell rupture due to rapid expansion.[6][7]Spray Drying
• For coacervation, ensure the pH and temperature are optimal for inducing rapid and complete phase separation.[10]Coacervation
Poor Shell Formation The polymer is not depositing correctly around the core.Coacervation, Interfacial Polymerization
• For coacervation, adjust the pH of the solution precisely to maximize electrostatic attraction between polymers.Coacervation
• For interfacial polymerization, ensure the stoichiometry of the monomers is balanced. Check for side reactions like hydrolysis of acyl chloride.[14]Interfacial Poly.
Problem 2: High Degree of Particle Agglomeration
Potential Cause Recommended Solution Technique
Sticky Particle Surface Microparticles have residual solvent or incomplete cross-linking, causing them to stick together.All
• For spray drying, increase the outlet air temperature or decrease the feed rate to ensure particles are fully dry.Spray Drying
• For coacervation/polymerization, ensure the cross-linking step (e.g., with glutaraldehyde) is carried out for a sufficient duration and at the correct temperature.[4]Coacervation, Interfacial Poly.
Insufficient Agitation Particles are settling and fusing before they are fully hardened.Coacervation, Interfacial Poly.
• Maintain adequate, continuous agitation throughout the process until the microparticles are fully rigidized.
Problem 3: Irregular Particle Shape or Poor Morphology
Potential Cause Recommended Solution Technique
Rapid Solvent Evaporation The shell collapses or forms pores due to an explosive loss of solvent.Spray Drying, Solvent Evaporation
• Decrease the inlet temperature in the spray dryer.Spray Drying
• Choose a solvent with a higher boiling point for the dispersed phase.Solvent Evap.
Slow Polymer Precipitation The shell solidifies too slowly, allowing the emulsion droplet to deform.All
• Increase the concentration of the wall material.
• In phase separation techniques, introduce a non-solvent to accelerate the hardening of the polymer shell.[10]Coacervation

Section 3: Experimental Protocols

Protocol 1: Microencapsulation of this compound via Complex Coacervation

This protocol uses gelatin and gum arabic as wall materials, a classic combination for complex coacervation.[4][10]

Materials:

  • This compound (Core Material)

  • Gelatin (Type A)

  • Gum Arabic

  • Deionized Water

  • Glutaraldehyde (25% aqueous solution) for cross-linking

  • Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with gentle stirring.

    • Separately, prepare a 2% (w/v) gum arabic solution in deionized water at 40°C.

  • Emulsification:

    • Add the desired amount of this compound (melted at ~45°C) to the gum arabic solution.

    • Homogenize the mixture at 3000-5000 RPM for 10-15 minutes to form a fine oil-in-water emulsion. The target droplet size is typically 50-150 µm.

  • Coacervation:

    • Slowly add the 2% gelatin solution to the emulsion while maintaining the temperature at 50°C and stirring continuously.

    • Adjust the pH of the mixture to 4.0 by dropwise addition of a dilute acid (e.g., 1M HCl). This induces the electrostatic interaction between the positively charged gelatin and negatively charged gum arabic, causing the coacervate phase to form and deposit around the this compound droplets.

  • Cooling and Shell Hardening:

    • Slowly cool the system to 5-10°C in an ice bath under continuous, gentle agitation. This step solidifies the gelatin-rich shell.

  • Cross-linking:

    • Adjust the pH to 9.0 using NaOH.

    • Add glutaraldehyde (e.g., 0.5 mL for every 5g of polymer) and allow the cross-linking reaction to proceed for 12 hours at room temperature to stabilize the microcapsules.

  • Washing and Collection:

    • Wash the microcapsules several times with deionized water to remove unreacted materials.

    • Collect the microcapsules by filtration or centrifugation and then freeze-dry or air-dry them.

Protocol 2: Microencapsulation of this compound via Spray Drying

This protocol uses maltodextrin and whey protein isolate as common food-grade wall materials.[6][7][8]

Materials:

  • This compound (Core Material)

  • Maltodextrin (Wall Material)

  • Whey Protein Isolate (WPI) (Emulsifier/Wall Material)

  • Deionized Water

Procedure:

  • Preparation of Wall Solution:

    • Prepare an aqueous solution by dissolving maltodextrin and WPI in deionized water at 40-50°C. A typical total solids concentration is 20-40% (w/w).

  • Emulsion Formation:

    • Melt the this compound at ~45°C.

    • Add the molten this compound to the wall solution. The core-to-wall ratio can range from 1:2 to 1:4.

    • Homogenize the mixture using a high-shear mixer at 5000-10000 RPM for 10-20 minutes to create a stable, fine emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the operating parameters. These are highly instrument-dependent but typical starting points are:

      • Inlet Temperature: 160-180°C

      • Outlet Temperature: 70-90°C

      • Feed Rate: 5-15 mL/min

      • Atomizer Speed/Pressure: Adjust to achieve desired particle size.

  • Collection:

    • The dried microparticles are separated from the hot air stream by a cyclone separator and collected in a product vessel.

    • Store the resulting powder in a cool, dry place in an airtight container.

Section 4: Data and Visualizations

Quantitative Data Summary

The following table summarizes the impact of key process variables on the encapsulation efficiency of fatty alcohols like this compound.

Table 1: Influence of Formulation and Process Parameters on Encapsulation Efficiency

ParameterVariationEffect on Encapsulation Efficiency (EE)Common ReasonReference Technique(s)
Core:Wall Ratio Increasing the ratio (e.g., from 1:4 to 1:1)DecreaseInsufficient wall material to fully coat the core droplets, leading to leakage and surface oil.Spray Drying, Coacervation
Total Solids Conc. Increasing (e.g., from 20% to 40%)IncreaseHigher viscosity of the feed emulsion reduces droplet mobility and forms a thicker shell, preventing core leakage.Spray Drying
Homogenization Speed Increasing (e.g., from 3000 to 8000 RPM)IncreaseProduces smaller, more uniform emulsion droplets, leading to a more stable system for encapsulation.All
Spray Dryer Inlet Temp. Increasing (e.g., from 140°C to 200°C)DecreaseVery high temperatures can cause shell rupture due to rapid expansion of the core, or degradation of the shell material.Spray Drying

Visualizations

experimental_workflow General Microencapsulation Workflow for this compound cluster_prep 1. Preparation cluster_encap 2. Encapsulation cluster_post 3. Post-Processing & Analysis p1 Select Core Material (this compound) p3 Prepare Solutions (Melt Core, Dissolve Wall) p1->p3 p2 Select Wall Material(s) (e.g., Gelatin, Maltodextrin) p2->p3 p4 Emulsification (High-Shear Homogenization) p3->p4 p5 Shell Formation (e.g., Coacervation, Spray Drying) p4->p5 p6 Solidification / Hardening (Cooling, Cross-linking, Drying) p5->p6 p7 Collection & Washing p6->p7 p8 Drying (Freeze-drying / Air-drying) p7->p8 p9 Characterization (SEM, DSC, FTIR) p8->p9 p10 Calculate Encapsulation Efficiency (EE) p9->p10

Caption: A generalized workflow for the microencapsulation of this compound.

troubleshooting_logic Troubleshooting Low Encapsulation Efficiency cluster_formulation Formulation Checks cluster_process Process Checks start Low Encapsulation Efficiency Observed cat1 Review Formulation start->cat1 cat2 Review Process Parameters start->cat2 f1 Is Core:Wall Ratio > 1:2? p1 Was Homogenization Speed Too Low? sol_f1 Action: Decrease Ratio (e.g., to 1:3 or 1:4) f1->sol_f1 f2 Is Polymer Concentration Too Low? sol_f2 Action: Increase Polymer Concentration f2->sol_f2 f3 Is Emulsifier Effective? sol_f3 Action: Change Emulsifier or Increase Concentration f3->sol_f3 sol_p1 Action: Increase RPM and/or Duration p1->sol_p1 p2 Was Shell Solidification Too Slow? sol_p2 Action: Accelerate Hardening (e.g., faster cooling, add cross-linker) p2->sol_p2 p3 Was Spray Dryer Temp. Too High? sol_p3 Action: Decrease Inlet Temperature p3->sol_p3

Caption: A logical diagram for troubleshooting low encapsulation efficiency.

References

Methods for the removal of residual catalysts from 1-Tetradecanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of 1-Tetradecanol. The following sections address common issues encountered during the removal of residual catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the production of this compound, and what are the primary methods for their removal?

A1: this compound is typically produced via the hydrogenation of myristic acid or its esters. The most prevalent catalysts employed for this process are copper-based (such as copper chromite), nickel (e.g., Raney Nickel), and palladium.[1][2][3] The primary methods for removing these residual catalysts from the final product include filtration, adsorption onto ion exchange resins, and the use of metal scavengers.

Q2: How can I quantify the amount of residual catalyst in my this compound product?

A2: Several analytical techniques can be employed to determine the concentration of residual metal catalysts. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying trace metal impurities. For a more rapid analysis, X-ray Fluorescence (XRF) spectrometry can also be utilized. Colorimetric methods may also be available for specific metals.

Q3: What are the acceptable limits for residual catalysts in this compound?

A3: The acceptable limits for residual catalysts depend on the final application of the this compound. For pharmaceutical applications, stringent guidelines are in place, often requiring residual metal content to be in the low parts per million (ppm) range. For industrial applications, the requirements may be less strict but are still important for ensuring product quality and stability. It is crucial to consult the relevant regulatory standards for your specific application.

Q4: Can residual catalysts affect the quality and stability of this compound?

A4: Yes, residual catalysts can negatively impact the quality and stability of this compound. For instance, residual metals can promote side reactions, leading to the formation of impurities and byproducts. They can also cause discoloration and may affect the odor and long-term stability of the product.

Troubleshooting Guides

Filtration Issues

Problem: Slow filtration of catalyst from the viscous this compound product.

Possible Cause Troubleshooting Step
High viscosity of this compound Gently heat the mixture to reduce viscosity before filtration. Ensure the temperature is well below the boiling point of any solvent and does not compromise product stability.
Clogged filter medium Use a filter aid such as diatomaceous earth (Celite) or perlite to increase the porosity of the filter cake and prevent blinding of the filter medium.[4] Start with a pre-coat of the filter aid on the filter medium before beginning filtration.
Incorrect filter pore size Select a filter medium with a pore size appropriate for the catalyst particle size. A filterability study may be necessary to determine the optimal pore size.
High solids loading If the catalyst concentration is very high, consider a primary separation step like decantation or centrifugation to reduce the solids load on the filter.

Problem: Catalyst fines passing through the filter.

Possible Cause Troubleshooting Step
Filter pore size too large Use a filter medium with a smaller pore size.
Filter aid not used or used incorrectly Employ a suitable filter aid to form a more effective filter cake that can trap fine particles. Ensure proper mixing of the filter aid with the slurry.
Filter integrity compromised Inspect the filtration setup for any leaks or tears in the filter medium.

Problem: Handling of pyrophoric catalysts like Raney Nickel during filtration.

Possible Cause Troubleshooting Step
Exposure to air Crucially, never allow the catalyst to dry and come into contact with air. Keep the filter cake wet with solvent at all times. A nitrogen blanket can be used to create an inert atmosphere over the filtration setup.
Static discharge Ground all equipment to prevent static discharge, which can be an ignition source.
Ion Exchange Resin Issues

Problem: Low efficiency of catalyst removal using an ion exchange column.

Possible Cause Troubleshooting Step
Incorrect resin selection Ensure the selected ion exchange resin has a high affinity for the specific metal catalyst being used (e.g., a chelating resin for nickel).
Improper column packing Poorly packed columns can lead to channeling, where the liquid bypasses the resin bed. Repack the column to ensure a uniform bed.
Fouling of the resin The resin may be fouled by organic impurities or particulate matter.[5] Pre-filter the this compound solution before passing it through the column. If fouling has occurred, consult the resin manufacturer's guidelines for cleaning procedures.
Exhausted resin The resin has reached its maximum loading capacity and needs to be regenerated or replaced.[5]

Problem: Leaching of catalyst from the ion exchange resin.

Possible Cause Troubleshooting Step
Strongly acidic or basic conditions The pH of the this compound solution may be causing the breakdown of the resin or the elution of the bound catalyst. Adjust the pH to a neutral range if possible.
Use of incompatible solvents Ensure that the solvent used to dissolve the this compound is compatible with the ion exchange resin.
Metal Scavenger Issues

Problem: Incomplete removal of palladium catalyst using a scavenger.

Possible Cause Troubleshooting Step
Insufficient amount of scavenger Increase the equivalents of the scavenger relative to the palladium catalyst. A screening study may be needed to determine the optimal ratio.
Inadequate reaction time or temperature Allow for sufficient contact time between the scavenger and the product solution. Gentle heating can sometimes improve the scavenging efficiency, but this should be tested to avoid product degradation.
Incorrect scavenger type Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Select a scavenger that is effective for the specific form of palladium in your reaction mixture. Silica-based scavengers with sulfur-containing functional groups are often effective.[6]

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal can vary significantly based on the chosen method, the specific catalyst, and the process conditions. The following tables provide an overview of typical residual catalyst levels that can be achieved.

Table 1: Comparison of Catalyst Removal Methods for this compound Production

Removal MethodTarget CatalystTypical Residual Levels (ppm)AdvantagesDisadvantages
Filtration with Filter Aid Copper Chromite, Nickel50 - 200Cost-effective for bulk removalMay not achieve very low ppm levels; potential for fines to pass through.
Ion Exchange Resin Nickel, Copper1 - 10High removal efficiency; resin can be regenerated.Potential for resin fouling and leaching; requires column setup.
Metal Scavengers Palladium, Rhodium< 1 - 10Very high selectivity and removal efficiency; simple batch process.[7]Higher cost compared to other methods; requires optimization of scavenger type and amount.
Magnetic Filtration Nickel (ferromagnetic)10 - 50Rapid and efficient for magnetic catalysts; no filter media required.Only applicable to ferromagnetic catalysts.

Experimental Protocols

Protocol 1: Dead-End Filtration with a Filter Aid for Copper Chromite Removal
  • Preparation: In a separate vessel, prepare a slurry of a filter aid (e.g., Celite) in a solvent compatible with this compound (e.g., isopropanol).

  • Pre-coating: Apply the filter aid slurry to the filter medium (e.g., filter paper or a sintered glass funnel) under gentle vacuum to form a thin, even pre-coat layer.

  • Slurry Preparation: In the reaction vessel containing the this compound and copper chromite catalyst, add a body feed of the filter aid (typically 1-5% w/w relative to the catalyst) and stir to create a uniform suspension.

  • Filtration: Gently pour the this compound/catalyst/filter aid slurry onto the pre-coated filter. Apply a controlled vacuum to draw the filtrate through.

  • Washing: Wash the filter cake with a small amount of fresh, pre-heated solvent to recover any residual product.

  • Catalyst Handling: The collected filter cake, containing the catalyst and filter aid, should be handled and disposed of according to safety guidelines.

Protocol 2: Nickel Removal using a Chelating Ion Exchange Resin
  • Resin Preparation: Swell and wash the chelating ion exchange resin according to the manufacturer's instructions. Pack the resin into a chromatography column, ensuring there are no air bubbles or channels.

  • Equilibration: Equilibrate the packed column by passing a solvent compatible with this compound through it until the eluent's properties (e.g., pH, conductivity) are stable.

  • Loading: Dissolve the crude this compound containing the residual nickel catalyst in a suitable solvent to reduce its viscosity. Pass this solution through the equilibrated column at a controlled flow rate.

  • Washing: After loading the entire sample, wash the column with a small volume of clean solvent to elute any remaining product.

  • Elution and Collection: The purified this compound will be in the collected eluate.

  • Resin Regeneration: The nickel-loaded resin can be regenerated by washing with an acidic solution (e.g., dilute sulfuric or hydrochloric acid) to strip the bound nickel ions, followed by neutralization and re-equilibration.[8]

Protocol 3: Palladium Removal using a Silica-Based Scavenger
  • Scavenger Selection: Choose a silica-based scavenger with a functional group known to have a high affinity for palladium, such as a thiol or thiourea derivative.

  • Scavenging: To the this compound solution containing the residual palladium catalyst, add the scavenger (typically 2-10 equivalents relative to the palladium).

  • Agitation: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger with the bound palladium.

  • Analysis: Analyze the filtrate for residual palladium content to confirm the effectiveness of the removal.

Visualizations

Experimental_Workflow_Filtration cluster_prep Preparation cluster_filtration Filtration Process cluster_output Output A Crude this compound + Catalyst Slurry D Mix Slurry with Body Feed Filter Aid A->D B Prepare Filter Aid Slurry C Pre-coat Filter B->C E Filtration under Controlled Vacuum C->E D->E F Wash Filter Cake E->F G Purified this compound (Filtrate) F->G H Catalyst + Filter Aid (Filter Cake) F->H

Caption: Workflow for Catalyst Removal by Filtration.

Logical_Relationship_Troubleshooting Start Catalyst Removal Issue Q1 Slow Filtration? Start->Q1 Q2 Catalyst in Filtrate? Start->Q2 Q3 Low Resin Efficiency? Start->Q3 A1 Heat to Reduce Viscosity Q1->A1 Yes A2 Use Filter Aid Q1->A2 Yes A3 Check Pore Size Q1->A3 Yes B1 Use Smaller Pore Size Q2->B1 Yes B2 Check Filter Integrity Q2->B2 Yes C1 Check Resin Type Q3->C1 Yes C2 Regenerate/Replace Resin Q3->C2 Yes C3 Pre-filter Sample Q3->C3 Yes

Caption: Troubleshooting Logic for Catalyst Removal.

References

Controlling the particle size of 1-Tetradecanol solid lipid nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the particle size of 1-Tetradecanol solid lipid nanoparticles (SLNs).

Troubleshooting Guide: Common Particle Size Issues

This guide addresses specific issues you may encounter during the preparation of this compound SLNs and offers potential solutions.

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Large Mean Particle Size (>500 nm) Inadequate homogenization energy.- Increase homogenization speed or pressure. - Increase homogenization time or the number of cycles.[1][2][3] - Consider using a combination of high-shear homogenization followed by ultrasonication.[4][5]
Insufficient surfactant concentration.- Increase the concentration of the surfactant. A higher surfactant concentration can lead to a significant decrease in particle size by reducing interfacial tension.[2][6]
High lipid concentration.- Decrease the concentration of this compound in the formulation. High lipid content can increase the viscosity of the dispersed phase, reducing homogenization efficiency.[5]
High Polydispersity Index (PDI > 0.3) Non-uniform particle formation or aggregation.- Optimize homogenization time; prolonged shearing can sometimes lead to aggregation.[2] - Ensure rapid and uniform cooling of the nanoemulsion to promote consistent particle solidification.[7] - Increase surfactant concentration to provide better stabilization of the newly formed nanoparticles.[6]
Particle Aggregation and Instability Insufficient surface coverage by the surfactant.- Increase the surfactant concentration to ensure adequate stabilization of the lipid nanoparticles.[6][8] - A combination of surfactants may enhance stability.[6]
Improper cooling process.- Optimize the cooling rate. Rapid cooling has been shown to be effective.[7]
Inconsistent Batch-to-Batch Particle Size Variations in experimental parameters.- Strictly control all process parameters, including temperature, homogenization speed/pressure, and time.[7] - Ensure consistent cooling conditions for each batch.
Inaccurate measurements of components.- Calibrate all measuring equipment and ensure precise weighing and volumetric measurements.

Frequently Asked Questions (FAQs)

1. What is the most critical factor influencing the particle size of this compound SLNs?

The concentration of the surfactant is a primary determinant of particle size.[2][6] Increasing the surfactant concentration generally leads to a significant decrease in particle size due to the reduction of interfacial tension and better stabilization of the molten lipid dispersion.[2] However, an excessively high concentration can lead to the formation of micelles.[6]

2. How does the homogenization speed/pressure affect particle size?

Increasing the homogenization speed or pressure generally results in smaller particle sizes.[2][9] This is due to the higher energy input, which leads to a more efficient breakdown of the lipid phase into smaller droplets. However, excessively high pressure can sometimes lead to particle aggregation.[1]

3. What is the optimal concentration range for surfactants in this compound SLN formulations?

The optimal surfactant concentration typically ranges from 0.5% to 5% (w/v).[6] The ideal concentration depends on the specific lipid, the desired particle size, and the other formulation components. It is crucial to determine the optimal concentration experimentally to ensure complete surface coverage without inducing micelle formation.[8]

4. Can sonication be used to control the particle size?

Yes, sonication can be an effective method to reduce the particle size and polydispersity of SLNs.[4][5] It is often used as a secondary size reduction step after high-shear homogenization. The duration of sonication needs to be optimized, as prolonged exposure can lead to particle agglomeration.[1]

5. How does the cooling process influence the final particle size and stability?

The cooling rate of the hot nanoemulsion is a critical step. A controlled and relatively rapid cooling process is often preferred to ensure uniform crystallization of the lipid and prevent particle aggregation.[7]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs using Hot High-Pressure Homogenization

This protocol describes a general method for preparing this compound SLNs. Optimization of specific parameters will be necessary for your specific application.

Materials:

  • This compound (Lipid)

  • Poloxamer 188 or Tween 80 (Surfactant)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.[10]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Perform a set number of homogenization cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[3]

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or under controlled cooling conditions to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Analyze the particle size and polydispersity index (PDI) of the final SLN dispersion using Dynamic Light Scattering (DLS).

Visualizations

Experimental_Workflow A Preparation of Lipid Phase (Melt this compound) C Pre-emulsion Formation (High-Shear Homogenization) A->C B Preparation of Aqueous Phase (Dissolve Surfactant in Water) B->C D High-Pressure Homogenization C->D Hot Pre-emulsion E Cooling and Solidification D->E Hot Nanoemulsion F SLN Dispersion E->F G Particle Size Characterization (DLS) F->G

Caption: Workflow for the preparation of this compound SLNs.

Parameter_Influence ParticleSize Particle Size Homogenization Homogenization (Speed/Pressure/Time) Homogenization->ParticleSize Decreases Surfactant Surfactant Concentration Surfactant->ParticleSize Decreases Lipid Lipid Concentration Lipid->ParticleSize Increases Cooling Cooling Rate Cooling->ParticleSize Affects Uniformity

References

Troubleshooting variability in the phase transition temperature of 1-Tetradecanol PCMs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tetradecanol as a Phase Change Material (PCM).

Frequently Asked Questions (FAQs)

Q1: What is the expected phase transition temperature of pure this compound?

The melting point of pure this compound is consistently reported to be around 38 °C (100 °F; 311 K).[1] However, slight variations may be observed due to purity levels.

Q2: What is subcooling and why is it a concern with this compound?

Subcooling, or undercooling, is a phenomenon where a liquid cools below its freezing point without solidifying.[2] This is a common issue with many PCMs, including this compound, and can be problematic as it delays the release of stored latent heat, impacting the efficiency and reliability of thermal energy storage systems.[3][4]

Q3: Can the phase transition temperature of this compound be modified?

Yes, the phase transition temperature can be altered by creating eutectic mixtures with other fatty acids or by incorporating additives. For example, eutectic mixtures of this compound with capric acid, lauric acid, or myristic acid can achieve different melting points suitable for specific applications.

Q4: How does the purity of this compound affect its phase transition temperature?

Impurities typically disrupt the crystal lattice formation, which can lead to a depression of the melting point and a broadening of the melting range.[5] For accurate and reproducible results, it is crucial to use high-purity this compound and to be aware of any potential contaminants.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound PCMs in experimental settings.

Issue 1: Observed Phase Transition Temperature is Lower/Higher than Expected

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Impurity Contamination The presence of foreign substances can alter the melting and freezing points.[5]Ensure the use of high-purity this compound. Clean all experimental apparatus thoroughly to avoid cross-contamination. Consider re-purifying the PCM if contamination is suspected.
Incorrect DSC Calibration Inaccurate calibration of the Differential Scanning Calorimeter (DSC) will lead to erroneous temperature readings.Calibrate the DSC instrument with certified standards (e.g., indium, zinc) before running samples.[6]
Inappropriate Heating/Cooling Rate in DSC The heating and cooling rates used during DSC analysis can significantly affect the measured phase transition temperatures.[7][8][9] High rates can cause thermal lag and shift the peaks to higher temperatures on heating and lower temperatures on cooling.[9][10]Use a slow heating and cooling rate (e.g., 0.5 °C/min to 5 °C/min) to allow for thermal equilibrium and obtain more accurate transition temperatures.[6]
Formation of a Eutectic Mixture Accidental mixing with other fatty alcohols or organic compounds can form a eutectic mixture with a different melting point.Verify the composition of your PCM. If using a mixture, ensure the component ratios are accurate.
Issue 2: Significant Subcooling Observed

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Lack of Nucleation Sites Pure substances often exhibit subcooling because of the energy barrier to forming the initial solid crystals.Introduce a nucleating agent. For fatty alcohols, finely dispersed materials with a similar crystal structure can be effective. Creating surface roughness on the container walls can also promote nucleation.[11]
High Cooling Rate Rapid cooling does not allow sufficient time for the nucleation and growth of crystals at the equilibrium freezing point.[4]Reduce the cooling rate during experiments to allow more time for crystallization to initiate.
High Purity of the Material Highly pure materials often show a greater tendency to subcool.While high purity is generally desired for reproducibility, a small, controlled amount of a suitable nucleating agent can mitigate subcooling without significantly impacting the melting characteristics.
Issue 3: Broad or Multiple Peaks in DSC Thermogram

Possible Causes and Solutions:

CauseDescriptionRecommended Action
Presence of Impurities Impurities can cause the PCM to melt over a range of temperatures rather than at a sharp point.[5]Use higher purity this compound.
Inhomogeneous Sample If the sample is not uniform, different parts may melt at slightly different temperatures.Ensure the sample is well-mixed and homogeneous before analysis.
Polymorphism This compound can exist in different crystalline forms (polymorphs), each with its own melting point. The transition between these forms can appear as multiple peaks.Anneal the sample by holding it at a temperature just below the melting point for a period before the DSC run. This can help to ensure it is in its most stable crystalline form.
High Heating Rate A high heating rate in the DSC can reduce the resolution and cause peaks to broaden or merge.[10]Use a slower heating rate to improve the resolution of thermal events.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for this compound

This protocol provides a standardized method for characterizing the phase transition temperature and latent heat of fusion of this compound.

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc.[6]

  • Perform the calibration at the same heating rate that will be used for the sample analysis.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean aluminum DSC pan.

  • Seal the pan hermetically to prevent any loss of material during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Measurement Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.[6]

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 10 °C) and hold for 5 minutes to ensure thermal stability.

  • Ramp the temperature up to a point well above the melting point (e.g., 60 °C) at a controlled heating rate (a slower rate of 1-5 °C/min is recommended for better resolution).[7][8][9]

  • Hold the sample at the upper temperature for 5 minutes to ensure complete melting.

  • Ramp the temperature down to the starting temperature at a controlled cooling rate (identical to the heating rate).

  • Hold the sample at the starting temperature for 5 minutes.

  • Repeat the heating and cooling cycle for at least two cycles to check for thermal stability and reproducibility.

4. Data Analysis:

  • From the heating curve, determine the onset temperature, peak temperature, and enthalpy of fusion (latent heat).

  • From the cooling curve, determine the onset temperature, peak temperature, and enthalpy of crystallization.

  • The difference between the melting and crystallization onset temperatures indicates the degree of subcooling.

Visualizations

Troubleshooting Workflow for Phase Transition Temperature Variability

G start Start: Inconsistent Phase Transition Temperature check_purity Check Purity of This compound start->check_purity check_calibration Verify DSC Calibration start->check_calibration check_rate Review DSC Heating/Cooling Rate start->check_rate impurity_issue Impurity Suspected check_purity->impurity_issue calibration_issue Calibration Error check_calibration->calibration_issue rate_issue Rate Too High check_rate->rate_issue purify Action: Purify PCM or Use Higher Grade impurity_issue->purify Yes end End: Consistent Phase Transition Temperature impurity_issue->end No recalibrate Action: Recalibrate DSC with Standards calibration_issue->recalibrate Yes calibration_issue->end No adjust_rate Action: Reduce Rate (e.g., 1-5 °C/min) rate_issue->adjust_rate Yes rate_issue->end No purify->end recalibrate->end adjust_rate->end

Caption: Troubleshooting workflow for inconsistent phase transition temperatures.

Factors Influencing Subcooling in this compound

G subcooling Subcooling (Undercooling) purity High Purity purity->subcooling Increases cooling_rate High Cooling Rate cooling_rate->subcooling Increases nucleation Lack of Nucleation Sites nucleation->subcooling Increases add_nucleants Add Nucleating Agents add_nucleants->subcooling Decreases reduce_cooling Reduce Cooling Rate reduce_cooling->subcooling Decreases surface_mod Modify Container Surface surface_mod->subcooling Decreases

Caption: Key factors that influence the degree of subcooling in this compound.

References

Technical Support Center: Long-Term Stability of 1-Tetradecanol as a Phase Change Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Tetradecanol as a phase change material (PCM).

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of degradation in this compound after long-term use?

A1: Degradation of this compound, a fatty alcohol, can manifest as changes in its thermophysical and chemical properties. Key indicators to monitor include:

  • A noticeable shift in the melting temperature.

  • A significant decrease in the latent heat of fusion.[1]

  • Changes in the material's appearance, such as discoloration (yellowing), which may suggest oxidation.

  • Alterations in the chemical structure, which can be detected by techniques like Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2]

Q2: What are the primary mechanisms that cause the degradation of this compound as a PCM?

A2: The long-term stability of fatty alcohols like this compound can be compromised by several factors.[3] The primary degradation mechanisms include:

  • Thermal Stress: Repeated melting and freezing cycles can lead to thermal fatigue and changes in the crystalline structure.[1][4]

  • Oxidation: Prolonged exposure to air (oxygen) at elevated temperatures can cause oxidation of the alcohol group. It is recommended to store this compound away from oxidizing agents.[5]

  • Chemical Incompatibility: Contact with certain materials can lead to chemical reactions that degrade the PCM.

Q3: How can the long-term stability of this compound be improved?

A3: Several strategies can be employed to enhance the long-term stability of this compound:

  • Encapsulation: Microencapsulation or nanoencapsulation creates a protective shell around the PCM, preventing leakage and protecting it from the external environment.[2][6][7] Common shell materials include polymers.

  • Shape Stabilization: Incorporating the PCM into a supporting matrix, such as high-density polyethylene (HDPE) or porous materials like graphene aerogels, can prevent leakage and improve thermal conductivity.[8][9]

  • Use of an Inert Atmosphere: Conducting thermal cycling in an inert atmosphere, such as nitrogen, can minimize oxidation.[10]

Q4: What is thermal cycling and why is it important for stability testing?

A4: Thermal cycling is an accelerated testing method used to evaluate the long-term reliability of PCMs.[4][10] It involves subjecting the material to a large number of melting and solidification cycles to simulate its performance over an extended period.[4] By analyzing the thermal properties of the PCM before and after cycling, researchers can assess its durability and predict its operational lifespan.[2][10]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Change in Melting Point After Thermal Cycling - Thermal degradation of the material. - Presence of impurities.- Perform a chemical analysis (e.g., FTIR) to check for structural changes. - Ensure the purity of the initial this compound. - Consider encapsulation or shape stabilization to enhance stability.
Reduced Latent Heat Capacity - Degradation of the PCM, leading to a lower effective amount of phase-changing material. - Leakage of the PCM from its container or matrix.- Verify the integrity of the containment system. - Use DSC to quantify the change in latent heat. - If leakage is an issue, explore microencapsulation or form-stable composites.[8][9]
Supercooling (Solidification Below Melting Point) - Inherent property of some PCMs. - Lack of nucleation sites.- Introduce a nucleating agent. - The effect of supercooling can be quantified using DSC.
Leakage of Molten this compound - Inadequate containment. - Degradation of the encapsulating material.- Use form-stable PCMs by incorporating this compound into a supporting matrix.[8][9] - Ensure the chosen encapsulation material is compatible with this compound and the operating temperatures.
Discoloration of the PCM - Oxidation due to exposure to air at high temperatures.- Handle and test the PCM in an inert atmosphere (e.g., nitrogen). - Store the material in a sealed, dark container away from heat and oxidizing agents.[5]

Experimental Protocols

Protocol 1: Accelerated Thermal Cycling

Objective: To simulate the long-term thermal performance of this compound.

Methodology:

  • Place a known mass of the this compound sample in a sealed container suitable for repeated heating and cooling.

  • Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles).[8]

  • Each cycle should consist of heating the sample to a temperature above its melting point (e.g., 50 °C) and cooling it to a temperature below its solidification point (e.g., 20 °C).

  • Control the heating and cooling rates to reflect the intended application.

  • After the cycling is complete, analyze the thermal properties of the sample using Differential Scanning Calorimetry (DSC) and its chemical structure using Fourier-Transform Infrared (FTIR) Spectroscopy.

Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of this compound.

Methodology:

  • Calibrate the DSC instrument using standard reference materials.

  • Accurately weigh a small sample (typically 5-10 mg) of this compound into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above its melting point.[11]

  • Cool the sample at the same rate to a temperature below its solidification point.

  • Record the heat flow as a function of temperature. The melting temperature is determined from the onset or peak of the endothermic melting peak, and the latent heat is calculated from the area of the peak.

Protocol 3: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose.

Methodology:

  • Place a small, accurately weighed sample of this compound into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[2]

  • Monitor the change in mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

Protocol 4: Chemical Structure Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect changes in the chemical functional groups of this compound after stability testing.

Methodology:

  • Obtain an FTIR spectrum of the initial this compound sample.

  • After subjecting the PCM to thermal cycling or other stability tests, obtain another FTIR spectrum.

  • Compare the two spectra, looking for the appearance of new peaks (e.g., carbonyl groups, indicative of oxidation) or changes in the intensity of existing peaks (e.g., the O-H stretch of the alcohol group).

Data Presentation

Table 1: Thermal Properties of this compound Before and After Thermal Cycling

Parameter Before Cycling After 500 Cycles After 1000 Cycles
Melting Temperature (°C) Insert DSC dataInsert DSC dataInsert DSC data
Latent Heat of Fusion (J/g) Insert DSC dataInsert DSC dataInsert DSC data
Solidification Temperature (°C) Insert DSC dataInsert DSC dataInsert DSC data
Latent Heat of Solidification (J/g) Insert DSC dataInsert DSC dataInsert DSC data

Table 2: Thermal Decomposition Temperatures from TGA

Sample Onset Decomposition Temperature (°C) Temperature at 5% Mass Loss (°C)
Pristine this compound Insert TGA dataInsert TGA data
This compound after 1000 Cycles Insert TGA dataInsert TGA data

Visualizations

experimental_workflow cluster_preparation Sample Preparation & Initial Characterization cluster_stability_test Long-Term Stability Testing cluster_post_characterization Post-Test Characterization cluster_analysis Data Analysis & Comparison start Pristine this compound Sample dsc1 DSC Analysis (Initial) start->dsc1 tga1 TGA Analysis (Initial) start->tga1 ftir1 FTIR Analysis (Initial) start->ftir1 cycling Accelerated Thermal Cycling start->cycling compare Compare Pre- and Post-Test Data dsc1->compare tga1->compare ftir1->compare dsc2 DSC Analysis (Post-Cycling) cycling->dsc2 tga2 TGA Analysis (Post-Cycling) cycling->tga2 ftir2 FTIR Analysis (Post-Cycling) cycling->ftir2 dsc2->compare tga2->compare ftir2->compare end Stability Assessment Report compare->end Assess Long-Term Stability

Caption: Experimental workflow for assessing the long-term stability of this compound.

degradation_pathways cluster_stressors Stress Factors cluster_mechanisms Degradation Mechanisms cluster_effects Observed Effects pcm This compound (PCM) thermal_stress Thermal Cycling oxygen Oxygen (Air) incompatibility Chemical Incompatibility structural_change Crystalline Structure Change thermal_stress->structural_change oxidation Oxidation oxygen->oxidation chemical_reaction Chemical Reaction incompatibility->chemical_reaction property_change Altered Thermal Properties (Tm, Latent Heat) oxidation->property_change discoloration Discoloration oxidation->discoloration structural_change->property_change chemical_reaction->property_change leakage Leakage chemical_reaction->leakage

Caption: Factors and mechanisms affecting the long-term stability of this compound.

References

Methods to prevent the oxidation of 1-Tetradecanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 1-tetradecanol to prevent oxidation. For researchers, scientists, and drug development professionals, maintaining the integrity of starting materials is critical for experimental success and product quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

A1: this compound, also known as myristyl alcohol, is a long-chain saturated fatty alcohol. Its oxidation can lead to the formation of impurities, such as aldehydes and carboxylic acids, which can alter its physical and chemical properties. These degradation products can interfere with downstream applications, impacting experimental outcomes and the safety and efficacy of final products.

Q2: What are the primary factors that promote the oxidation of this compound?

A2: The primary factors that accelerate the oxidation of this compound are exposure to oxygen (air), elevated temperatures, light, and the presence of metal ions, which can act as catalysts.

Q3: What are the initial signs of this compound oxidation?

A3: Initial signs of oxidation can be subtle. They may include a change in odor, the development of a yellowish tint, or changes in the material's melting point. For quantitative assessment, an increase in the peroxide value is a key indicator of primary oxidation.

Q4: How can I prevent the oxidation of this compound during storage?

A4: To prevent oxidation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The container should be flushed with an inert gas, such as nitrogen or argon, to displace oxygen before sealing. For long-term storage, refrigeration is recommended. The use of antioxidants can also provide protection.

Q5: What types of antioxidants are effective for this compound?

A5: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used to stabilize fatty alcohols. These compounds act as free radical scavengers, interrupting the oxidation chain reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unusual odor or yellowish discoloration of this compound. Oxidation has likely occurred.- Do not use the material for critical applications. - Perform analytical testing (Peroxide Value, p-Anisidine Value) to quantify the extent of oxidation. - If oxidation is minimal, the material might be repurified, but this is often not practical. - Review storage conditions and implement preventative measures for future batches.
Inconsistent experimental results using different batches of this compound. Variability in the extent of oxidation between batches.- Qualify each new batch of this compound upon receipt by measuring its peroxide value. - Establish an acceptable peroxide value specification for your application. - Store all batches under the same controlled conditions.
Precipitate formation or changes in viscosity when formulating with this compound. Formation of insoluble oxidation products or interaction of oxidation products with other formulation components.- Confirm the identity of the precipitate through analytical techniques. - Test the compatibility of this compound with other excipients under accelerated stability conditions. - Ensure the this compound used meets the required purity specifications.

Storage Conditions and Stability Data

Proper storage is the most critical factor in preventing the oxidation of this compound. The following table summarizes recommended storage conditions and expected stability.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life (with antioxidant)
Recommended 2-8°C (Refrigerated)Inert Gas (Nitrogen/Argon)In the dark> 2 years
Acceptable (Short-term) Room Temperature (~20-25°C)Tightly Sealed (Air)In the dark6-12 months
Not Recommended > 30°COpen to AirExposed to Light< 6 months

Note: Expected shelf-life is an estimate and can be influenced by the initial quality of the material and the specific antioxidant used. It is always recommended to re-test the material at regular intervals.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is adapted from standard methods for oils and fats and can be used to determine the extent of primary oxidation in this compound.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Distilled water

  • 0.1 M Sodium thiosulfate (Na₂S₂O₃) standard solution

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample. Gentle warming may be required if the sample is solid.

  • Add 0.5 mL of saturated KI solution and swirl the flask for exactly 1 minute.

  • Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the 0.1 M sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Stability Testing

This protocol can be used to evaluate the effectiveness of different storage conditions or antioxidant treatments on the stability of this compound.

Materials:

  • This compound samples (with and without antioxidants)

  • Glass vials with airtight seals

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)

  • Analytical equipment for peroxide value determination

Procedure:

  • Prepare samples of this compound. For antioxidant testing, add the desired concentration of antioxidant (e.g., 0.02% w/w BHT or α-tocopherol) and mix thoroughly until dissolved.

  • Aliquot the samples into glass vials, leaving minimal headspace.

  • If testing the effect of an inert atmosphere, flush the vials with nitrogen or argon before sealing.

  • Place the vials in the stability chamber at a constant elevated temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each sample group.

  • Allow the vials to cool to room temperature.

  • Determine the peroxide value of each sample according to Protocol 1.

  • Plot the peroxide value versus time for each sample to compare the rates of oxidation.

Visualizations

OxidationPathway This compound (R-CH2OH) This compound (R-CH2OH) Alkyl Radical (R-CHOH) Alkyl Radical (R-CHOH) This compound (R-CH2OH)->Alkyl Radical (R-CHOH) Initiation (Heat, Light, Metal Ions) Peroxy Radical (R-CH(OO.)OH) Peroxy Radical (R-CH(OO.)OH) Alkyl Radical (R-CHOH)->Peroxy Radical (R-CH(OO.)OH) + O2 Hydroperoxide (R-CH(OOH)OH) Hydroperoxide (R-CH(OOH)OH) Peroxy Radical (R-CH(OO.)OH)->Hydroperoxide (R-CH(OOH)OH) + R-CH2OH Aldehyde (R-CHO) Aldehyde (R-CHO) Hydroperoxide (R-CH(OOH)OH)->Aldehyde (R-CHO) Decomposition Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Aldehyde (R-CHO)->Carboxylic Acid (R-COOH) Further Oxidation

Caption: Autoxidation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stability Accelerated Stability Study cluster_analysis Analysis cluster_results Results Control (No Antioxidant) Control (No Antioxidant) Storage at 40°C Storage at 40°C Control (No Antioxidant)->Storage at 40°C Sample + BHT Sample + BHT Sample + BHT->Storage at 40°C Sample + Tocopherol Sample + Tocopherol Sample + Tocopherol->Storage at 40°C Time Points (0, 1, 2, 4, 8 weeks) Time Points (0, 1, 2, 4, 8 weeks) Storage at 40°C->Time Points (0, 1, 2, 4, 8 weeks) Peroxide Value Determination Peroxide Value Determination Time Points (0, 1, 2, 4, 8 weeks)->Peroxide Value Determination Compare Oxidation Rates Compare Oxidation Rates Peroxide Value Determination->Compare Oxidation Rates

Caption: Workflow for evaluating antioxidant effectiveness.

AntioxidantMechanism Peroxy Radical (ROO.) Peroxy Radical (ROO.) Stable Hydroperoxide (ROOH) Stable Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Stable Hydroperoxide (ROOH) + Antioxidant (AH) Antioxidant (AH) Antioxidant (AH) Stable Antioxidant Radical (A.) Stable Antioxidant Radical (A.) Antioxidant (AH)->Stable Antioxidant Radical (A.) Donates H. Chain Reaction Terminated Chain Reaction Terminated Stable Hydroperoxide (ROOH)->Chain Reaction Terminated Stable Antioxidant Radical (A.)->Chain Reaction Terminated

Caption: Mechanism of free radical scavenging by antioxidants.

Addressing polymorphism in 1-Tetradecanol and its impact on formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing challenges related to the polymorphism of 1-Tetradecanol (myristyl alcohol) in research and development. This resource is designed for researchers, scientists, and drug development professionals to understand, identify, and manage the different crystalline forms of this compound and their impact on formulation stability and performance.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process that may be related to the polymorphic behavior of this compound.

Problem/Observation Potential Cause Related to Polymorphism Recommended Action
Changes in Viscosity or Texture of a Cream/Lotion Over Time (e.g., graininess, thickening, thinning) The gradual conversion of a metastable polymorph (e.g., α-form) of this compound to a more stable, but differently structured polymorph (e.g., β or γ-form) within the formulation. This can disrupt the lamellar gel network in emulsions.[1][2]1. Characterize the Crystalline Form: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the polymorph(s) present in the final formulation and in the raw material. 2. Control Cooling Rate: The rate of cooling during formulation manufacturing can influence which polymorph crystallizes. Experiment with different cooling profiles to favor the formation of the most stable and desired polymorph. 3. Seed the Formulation: Consider adding a small amount of the stable polymorph as a seed during the cooling process to encourage its crystallization.
Inconsistent Drug Release Profiles from a Semi-Solid Formulation Different polymorphs of this compound can create different microstructures within the formulation, affecting the diffusion and release of the active pharmaceutical ingredient (API).[3] A change in the crystalline network can alter the tortuosity of the diffusion path for the API.1. Polymorph Screening of Raw Material: Ensure the incoming this compound raw material is of a consistent and known polymorphic form. 2. Stability Studies: Conduct long-term stability studies on your formulation, monitoring both the physical properties (viscosity, appearance) and the polymorphic form of this compound using DSC and PXRD at various time points.
Phase Separation or "Bleeding" in an Emulsion The crystalline network formed by this compound is crucial for stabilizing emulsions.[3] A transition to a less effective polymorphic form can weaken this network, leading to the coalescence of dispersed phase droplets and eventual phase separation.[1]1. Optimize Homogenization and Cooling: The energy input during homogenization and the subsequent cooling process are critical. High shear followed by rapid cooling can sometimes trap a metastable form. Evaluate the impact of these process parameters on the final crystalline structure. 2. Co-emulsifier/Stabilizer Selection: Investigate the use of co-emulsifiers or other stabilizers that can interact with this compound to form a more robust and stable crystalline gel network, potentially inhibiting polymorphic transitions.
Unexpected Results in Thermal Analysis (DSC) of the Formulation The presence of multiple or transitioning polymorphs of this compound can lead to complex thermal profiles with multiple peaks or shifts in melting points.1. Analyze Pure this compound: First, run a DSC analysis on the pure this compound raw material using a heat-cool-heat cycle to understand its intrinsic polymorphic transitions. 2. Interpret Thermograms Carefully: Correlate the thermal events in your formulation's DSC curve with the known transitions of this compound polymorphs. Exothermic events on cooling or heating can indicate a polymorphic transition.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of this compound?

A1: Polymorphism is the ability of this compound to exist in more than one crystalline structure. These different structures are called polymorphs. For long-chain n-alcohols like this compound, the most common polymorphs are designated as α, β, and γ forms.[4][5] These forms have the same chemical composition but differ in their physical properties, such as melting point, density, and solubility, which can significantly impact formulation characteristics.

Q2: What are the known polymorphic forms of this compound?

A2: this compound is known to exist in at least three polymorphic forms:

  • α-form: This is a metastable, hexagonal rotator phase that typically appears at temperatures just below the melting point.[4]

  • β-form: This is generally a more stable, orthorhombic form. Some studies suggest this is the predominant form for shorter chain fatty alcohols like this compound.[4]

  • γ-form: This is a stable, monoclinic form, which is often the most stable form for even-numbered carbon chain alcohols.[5]

The specific form present can depend on factors like the cooling rate from the melt and the presence of other excipients.

Q3: How can I identify the different polymorphic forms of this compound?

A3: The most common and effective analytical techniques for identifying polymorphs are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. Different polymorphs will exhibit different melting points and may show solid-solid transitions at specific temperatures.

  • Powder X-ray Diffraction (PXRD): Each crystalline form has a unique crystal lattice, which results in a distinct powder X-ray diffraction pattern. PXRD is considered the gold standard for polymorph identification.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions in the crystal lattice.

Q4: How does polymorphism of this compound affect my formulation?

A4: The polymorphism of this compound can have a significant impact on the physical stability and performance of your formulation. For example, in creams and lotions, this compound is a key component of the stabilizing gel network. If a metastable polymorph initially forms and then slowly transforms into a more stable one, the crystal size, shape, and network structure can change, leading to undesirable alterations in viscosity, texture (e.g., graininess), and even emulsion stability.[1][2] This can also affect the bioavailability of an active ingredient in a pharmaceutical formulation.

Q5: How can I control the polymorphism of this compound during formulation development?

A5: Controlling polymorphism involves careful management of both formulation and process parameters:

  • Raw Material Control: Ensure you are sourcing this compound with a consistent polymorphic profile.

  • Thermal Processing: The heating and cooling rates during manufacturing are critical. A slow cooling rate generally favors the formation of the most stable polymorph, while rapid cooling can trap a metastable form.

  • Solvent System: The polarity and composition of the solvent system can influence which polymorph nucleates and grows.

  • Excipient Interactions: Other ingredients in your formulation can interact with this compound, either promoting or inhibiting the formation of certain polymorphs.

Quantitative Data on this compound Polymorphs

The following table summarizes the available thermal data for the different phases of this compound. Note that a complete dataset with all transition parameters for each distinct polymorph is not available in a single source, and this table is compiled from various references.

Property α-form Phase 2 Phase 3 General (Unspecified Form)
Melting Point (Tfus) -311.0 K (37.85 °C)311.21 K (38.06 °C)~311 K (38 °C)
Heat Capacity (Cp,solid) at 298.15 K 388 J/mol·K[6]--426.5 J/mol·K
Triple Point (Ttriple) ---311.35 K (38.2 °C)
Enthalpy of Fusion (ΔfusH) ---48.5 ± 1.0 kJ/mol
Enthalpy of Vaporization (ΔvapH°) ---102.2 kJ/mol

Data sourced from the NIST Chemistry WebBook. "Phase 2" and "Phase 3" are designations from the database and likely correspond to specific polymorphs, but are not explicitly named therein.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Polymorph Identification

  • Objective: To determine the melting points and detect any solid-solid phase transitions of this compound.

  • Methodology:

    • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a low temperature, e.g., 0°C.

    • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above its melting point, e.g., 60°C.

    • Cool the sample back to the starting temperature at the same controlled rate.

    • Reheat the sample at the same rate to observe any changes in the thermal behavior after the initial melt and recrystallization.

  • Interpretation: Endothermic peaks on heating represent melting or solid-solid transitions. Exothermic peaks on cooling represent crystallization. The appearance of different peaks or shifts in peak temperatures between the first and second heating scans can indicate the presence of multiple polymorphs or transitions between them.

2. Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis

  • Objective: To obtain the diffraction pattern of this compound to identify its crystalline form.

  • Methodology:

    • Gently grind the this compound sample to a fine, uniform powder.

    • Pack the powdered sample into a sample holder, ensuring a flat, smooth surface.

    • Place the sample holder in the PXRD instrument.

    • Set the instrument parameters, typically using Cu Kα radiation, and scan over a relevant 2θ range (e.g., 2° to 40°).

    • Collect the diffraction pattern.

  • Interpretation: The resulting diffractogram, a plot of intensity versus 2θ angle, is a unique "fingerprint" for a specific crystalline structure. By comparing the obtained pattern with reference patterns for known polymorphs of this compound or related long-chain alcohols, the polymorphic form can be identified.

Visualizations

Polymorphic_Transitions Polymorphic Transitions of this compound Melt Molten this compound Alpha α-form (Metastable, Hexagonal) Melt->Alpha Fast Cooling Beta β-form (Stable, Orthorhombic) Melt->Beta Slow Cooling Gamma γ-form (Stable, Monoclinic) Melt->Gamma Controlled Cooling Alpha->Beta Spontaneous Transition Alpha->Gamma Spontaneous Transition

Caption: Polymorphic transitions of this compound upon cooling from the molten state.

Troubleshooting_Workflow Troubleshooting Workflow for Formulation Instability Start Formulation Instability Observed (e.g., Viscosity Change, Graininess) Step1 Characterize Polymorphs in Formulation and Raw Material (DSC, PXRD) Start->Step1 Decision1 Is a Polymorphic Transition Occurring? Step1->Decision1 Step2a Optimize Cooling Rate and Homogenization Process Decision1->Step2a Yes Step2b Evaluate Excipient Interactions Decision1->Step2b Yes End Stable Formulation Achieved Decision1->End No (Investigate other causes) Step3 Implement Seeding Strategy with Stable Polymorph Step2a->Step3 Step2b->Step3 Step3->End

References

Optimizing the rheological properties of creams containing 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the rheological properties of creams containing 1-Tetradecanol (Myristyl Alcohol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when formulating creams with this compound.

Issue 1: Cream Viscosity is Too Low

  • Question: My cream formulation is too thin and runny after incorporating this compound. How can I increase the viscosity?

  • Answer: Low viscosity in a cream containing this compound can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Increase this compound Concentration: The most direct approach is to incrementally increase the concentration of this compound. Fatty alcohols like this compound are primary thickening agents in many cream formulations.[1][2] An increase in the fatty alcohol concentration generally leads to a higher viscosity. It is recommended to make small adjustments (e.g., 0.5-2% increments) and assess the impact on viscosity after the cream has stabilized for a couple of days.[2]

    • Incorporate a Co-emulsifier or Stabilizer: this compound works well in conjunction with other fatty alcohols or emulsifiers. The addition of a co-emulsifier, such as cetyl or stearyl alcohol, can enhance the stability and viscosity of the emulsion.[3] Polymeric stabilizers like xanthan gum or carbomers can also be added to the aqueous phase to increase viscosity.

    • Optimize Homogenization: The speed and duration of homogenization can significantly impact the final viscosity of the cream. Insufficient homogenization may result in a less stable emulsion with lower viscosity. Experiment with different homogenization speeds and times to achieve a stable and viscous cream.

    • Evaluate the Oil-to-Water Ratio: The ratio of the oil phase to the water phase is a critical factor in determining the viscosity of an emulsion.[4] A higher oil phase concentration can lead to a thicker cream.

    • Temperature Control: Ensure proper temperature control during the manufacturing process. The oil and water phases should be heated separately to a suitable temperature (e.g., 70°C) before emulsification.[5] If the water phase is significantly cooler than the oil phase, it can cause the fatty alcohols to solidify prematurely, leading to an unstable emulsion and lower viscosity.[2]

Issue 2: Cream Viscosity is Too High

  • Question: My cream is too thick and difficult to spread. How can I reduce the viscosity?

  • Answer: A cream that is too viscous can be challenging for the end-user to apply. To address this, consider the following:

    • Decrease this compound Concentration: An excess of this compound is a common cause of high viscosity.[2] Gradually decrease its concentration in the formulation to achieve the desired consistency.

    • Adjust the Oil Phase Composition: The type and concentration of other components in the oil phase can influence viscosity. Reducing the concentration of other waxes or high-viscosity oils can help lower the overall viscosity of the cream.

    • Modify the Emulsifier System: The choice of emulsifier can impact the final viscosity. Consider using an emulsifier blend that is known to produce thinner emulsions.

    • Control Cooling Rate: The rate at which the cream is cooled after emulsification can affect its final viscosity. A slower cooling rate may result in a less viscous product.

Issue 3: Phase Separation or Instability

  • Question: My cream is separating over time. What could be the cause and how can I fix it?

  • Answer: Phase separation is a sign of an unstable emulsion. This compound, as a co-emulsifier and stabilizer, plays a role in preventing this.[1][3] However, other factors can contribute to instability:

    • Inadequate Emulsifier Concentration: The concentration of the primary emulsifier may be insufficient to stabilize the oil droplets within the water phase. Ensure the emulsifier concentration is optimized for the specific oil-to-water ratio of your formulation.

    • Incorrect HLB Value: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system is crucial for emulsion stability. Ensure the HLB value is appropriate for an oil-in-water (O/W) or water-in-oil (W/O) emulsion, depending on your formulation.

    • Presence of Electrolytes: Certain active ingredients or excipients can introduce electrolytes into the formulation, which can destabilize the emulsion.

    • Improper Mixing: Insufficient or excessive shear during mixing can lead to an unstable emulsion. Over-mixing can break down the polymer structure of some stabilizers, leading to a drop in viscosity and potential separation.[2]

    • Temperature Fluctuations: Storing the cream at temperatures that are too high or too low can lead to phase separation.

To improve stability, you can try increasing the concentration of this compound or other stabilizers, optimizing the emulsifier system, and ensuring proper control over the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a cream formulation?

A1: this compound, also known as myristyl alcohol, is a fatty alcohol that serves multiple functions in a cream. It primarily acts as a thickening agent to increase viscosity, an emollient to soften and smooth the skin, and a co-emulsifier to stabilize the emulsion and prevent the oil and water phases from separating.[1][3]

Q2: How does the concentration of this compound affect the final product's texture and spreadability?

A2: The concentration of this compound has a direct impact on the cream's texture and spreadability. Higher concentrations lead to a thicker, more viscous cream, which may have a richer feel but can be more difficult to spread.[2] Conversely, lower concentrations result in a thinner lotion-like consistency that is easier to spread. Optimizing the concentration is key to achieving the desired sensory characteristics.

Q3: Can this compound cause skin irritation?

A3: this compound is generally considered safe for use in cosmetic and personal care products.[3] However, as with any ingredient, there is a small possibility of skin irritation or allergic reaction in sensitive individuals. It is always recommended to perform a patch test when developing a new formulation.

Q4: What is the typical concentration range for this compound in a cream?

A4: The concentration of this compound can vary depending on the desired viscosity and texture of the final product. A typical range is between 1% and 5% of the total formulation.

Q5: Are there any compatibility issues I should be aware of when using this compound?

A5: this compound is generally compatible with most common cosmetic ingredients. However, the overall stability of the emulsion can be affected by the presence of high concentrations of electrolytes or certain active ingredients. It is important to evaluate the compatibility of all ingredients in the formulation during the development process.

Data Presentation

Table 1: Effect of this compound Concentration on Cream Viscosity

Formulation IDThis compound Conc. (%)Other Fatty Alcohols (%)Viscosity (mPa·s) at low shearObservations
F11.0Cetyl Alcohol (2.0)~1500Thin, lotion-like consistency
F22.5Cetyl Alcohol (2.0)~2500Creamy, easily spreadable
F35.0Cetyl Alcohol (2.0)~4000Thick, rich cream

Note: The viscosity values presented are illustrative and can vary significantly based on the complete formulation, including the type and concentration of other ingredients and the manufacturing process. A study on creams containing different fatty alcohols showed that viscosity at a low shear rate ranged from 1200 to 3100 mPa·s.[5]

Table 2: Impact of this compound on Viscoelastic Properties of a Model Cream

ParameterLow this compound Conc. (e.g., 1%)High this compound Conc. (e.g., 5%)
Storage Modulus (G')LowerHigher
Loss Modulus (G'')LowerHigher
Tan δ (G''/G')May be higherMay be lower

Note: An increase in this compound concentration generally leads to an increase in both the storage (G') and loss (G'') moduli, indicating a more structured and viscoelastic cream. A lower tan delta (the ratio of G'' to G') suggests a more solid-like and elastic behavior.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol outlines a general procedure for preparing a basic O/W cream.

Materials:

  • Oil Phase:

    • This compound

    • Mineral Oil (or other suitable oil)

    • Primary Emulsifier (e.g., Polysorbate 60)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (humectant)

    • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Phase Preparation:

    • In a heat-resistant beaker, combine all the ingredients of the oil phase.

    • In a separate heat-resistant beaker, combine all the ingredients of the aqueous phase.

  • Heating:

    • Heat both phases separately to 70-75°C in a water bath. Stir both phases gently until all components are fully dissolved and uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Homogenize at a moderate speed for 5-10 minutes to form a uniform emulsion.

  • Cooling:

    • Allow the emulsion to cool down while stirring gently with an overhead mixer.

  • Final Additions:

    • When the temperature of the cream is below 40°C, add any temperature-sensitive ingredients, such as fragrance or certain active ingredients.

  • Final Mixing and Storage:

    • Continue to stir until the cream reaches room temperature.

    • Store the final product in an airtight container.

Protocol 2: Rheological Analysis of Creams

This protocol describes the use of a rotational rheometer to characterize the viscosity and viscoelastic properties of the cream.

Equipment:

  • Rotational Rheometer with cone-plate or parallel-plate geometry

  • Peltier temperature control system

Procedure:

  • Sample Loading:

    • Carefully place a sufficient amount of the cream sample onto the lower plate of the rheometer, avoiding the formation of air bubbles.

    • Lower the upper geometry to the specified gap setting.

    • Trim any excess sample from the edges.

  • Temperature Equilibration:

    • Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 32°C) for a few minutes before starting the measurement.

  • Viscosity Measurement (Flow Curve):

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

    • Record the viscosity as a function of the shear rate. This will reveal if the cream is shear-thinning (viscosity decreases with increasing shear rate), which is typical for creams.

  • Oscillatory Measurement (Amplitude Sweep):

    • Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied stress or strain.

  • Oscillatory Measurement (Frequency Sweep):

    • Perform a frequency sweep at a constant stress or strain within the LVER.

    • This measurement provides information about the structure of the cream. For a stable cream, G' is typically higher than G'', indicating a more solid-like behavior at rest.

Visualizations

Troubleshooting_Viscosity start Problem Identified low_viscosity Viscosity Too Low start->low_viscosity high_viscosity Viscosity Too High start->high_viscosity increase_tetra Increase this compound Concentration low_viscosity->increase_tetra add_stabilizer Add Co-emulsifier/ Stabilizer low_viscosity->add_stabilizer optimize_homo_low Optimize Homogenization low_viscosity->optimize_homo_low decrease_tetra Decrease this compound Concentration high_viscosity->decrease_tetra adjust_oil Adjust Oil Phase Composition high_viscosity->adjust_oil solution Desired Viscosity Achieved increase_tetra->solution add_stabilizer->solution optimize_homo_low->solution decrease_tetra->solution adjust_oil->solution

Caption: Troubleshooting workflow for viscosity issues.

Cream_Preparation_Workflow start Start phase_prep Prepare Oil and Aqueous Phases Separately start->phase_prep heating Heat Both Phases to 70-75°C phase_prep->heating emulsification Add Oil Phase to Aqueous Phase with Homogenization heating->emulsification cooling Cool Down with Gentle Stirring emulsification->cooling additives Add Heat-Sensitive Ingredients (<40°C) cooling->additives final_mix Mix until Room Temperature additives->final_mix end Final Product final_mix->end

Caption: O/W cream preparation workflow.

Rheological_Analysis_Pathway start Cream Sample load_sample Load Sample on Rheometer start->load_sample temp_equil Temperature Equilibration load_sample->temp_equil flow_curve Flow Curve (Viscosity vs. Shear Rate) temp_equil->flow_curve Rotational Test amp_sweep Amplitude Sweep (Determine LVER) temp_equil->amp_sweep Oscillatory Test viscosity_data Viscosity Profile flow_curve->viscosity_data freq_sweep Frequency Sweep (G', G'' vs. Frequency) amp_sweep->freq_sweep lver_data Linear Viscoelastic Region (LVER) amp_sweep->lver_data viscoelastic_data Viscoelastic Properties (G', G'') freq_sweep->viscoelastic_data

Caption: Rheological analysis pathway.

References

Technical Support Center: Minimizing the Environmental Impact of 1-Tetradecanol Synthesis and Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the environmental impact associated with the synthesis and use of 1-tetradecanol. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during laboratory experiments.

Section 1: Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: What are the common synthesis routes for this compound, and how do they compare in terms of environmental impact?

A1: this compound is primarily synthesized through two main routes: the petrochemical route (Ziegler process) and the oleochemical route (hydrogenation of myristic acid or its esters).

  • Ziegler Process: This method involves the oligomerization of ethylene using a triethylaluminum catalyst. While it produces high-purity linear alcohols, it relies on fossil fuel-derived ethylene and energy-intensive conditions.[1][2]

  • Hydrogenation of Myristic Acid/Esters: This is a more common and generally greener approach, especially when the myristic acid is sourced from renewable feedstocks like coconut or palm kernel oil.[3] The reaction involves the reduction of the carboxylic acid or ester group to an alcohol. Greener variations of this method focus on using less hazardous reducing agents and more sustainable catalysts.

A comparison of key environmental metrics for different reduction methods is presented below:

Synthesis RouteKey Environmental ConsiderationsProcess Mass Intensity (PMI)
Ziegler Process Petrochemical feedstock, energy-intensive, aluminum waste.Data not readily available, but generally high due to multi-step process.
Lithium Aluminum Hydride (LAH) Reduction Highly reactive and hazardous reagent, significant aqueous waste during workup.~52[1]
Sodium Borohydride (NaBH₄) Reduction Less hazardous than LAH but still generates borate waste.~133[1]
Catalytic Hydrogenation (Ru-based catalyst) Uses hydrogen gas (atom-economical), low catalyst loading, generates minimal waste.~14[1]
Biocatalytic Reduction Uses enzymes, operates under mild conditions, biodegradable catalysts.Potentially very low, but can be limited by enzyme stability and productivity.

Q2: What are the key principles of "green chemistry" to consider when synthesizing this compound?

A2: The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. For this compound synthesis, key principles to focus on include:

  • Use of Renewable Feedstocks: Prioritize myristic acid derived from sustainable sources like coconut or palm kernel oil over petrochemicals.

  • Atom Economy: Choose reactions that incorporate the maximum amount of starting materials into the final product. Catalytic hydrogenation is a good example.

  • Less Hazardous Chemical Syntheses: Opt for less hazardous reducing agents (e.g., catalytic hydrogenation over metal hydrides).

  • Use of Safer Solvents and Auxiliaries: Select solvents with a lower environmental impact and minimize their use.

  • Catalysis: Utilize catalytic reagents over stoichiometric ones to minimize waste.

  • Design for Energy Efficiency: Choose reactions that can be conducted at ambient temperature and pressure where possible.

Q3: Are there any biocatalytic methods for this compound synthesis?

A3: Yes, biocatalytic methods using enzymes are an emerging green alternative for fatty alcohol synthesis. Enzymes like fatty acid reductases can convert fatty acids or their derivatives to alcohols with high selectivity under mild conditions.[4][5][6] However, challenges such as enzyme stability, cofactor regeneration, and product inhibition are active areas of research to make these processes more industrially viable.[7]

Use and Handling of this compound

Q4: What are the main environmental hazards associated with this compound?

A4: this compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment. It is a white, waxy solid that is practically insoluble in water.[6]

Q5: How should I properly store this compound in the lab?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

Q6: What personal protective equipment (PPE) should be worn when handling this compound?

A6: It is recommended to wear safety glasses, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a particulate respirator should be used.[1][10]

Disposal and Waste Management

Q7: How should I dispose of waste this compound and related experimental materials?

A7: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Do not discharge it into drains or the environment.[1][10] Collect it in a suitable, labeled container for chemical waste disposal.[1][11]

Q8: What are the disposal considerations for byproducts from this compound synthesis?

A8: The disposal of byproducts depends on the synthesis route used:

  • Catalytic Hydrogenation: The primary waste is the catalyst, which may be filtered and potentially recycled or sent for metal recovery.

  • Metal Hydride Reduction (e.g., NaBH₄): The reaction quench and workup will generate an aqueous waste stream containing borate salts. This should be collected as hazardous waste.

  • Biocatalysis: Denatured enzymes and biological materials should be disposed of according to institutional guidelines for biological waste.[2]

Section 2: Troubleshooting Guides

Troubleshooting this compound Synthesis

Q9: My catalytic hydrogenation of myristic acid is showing low conversion. What are the possible causes and solutions?

A9: Low conversion in catalytic hydrogenation can be due to several factors:

Potential Cause Troubleshooting Steps
Inactive Catalyst The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. Ensure the catalyst was not unnecessarily exposed to air.
Catalyst Poisoning Impurities in the starting material (myristic acid) or solvent can poison the catalyst. Ensure high-purity starting materials and solvents. Common poisons include sulfur compounds.[2]
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized to the recommended level. Check for leaks.
Poor Mass Transfer Inefficient stirring can limit the contact between the hydrogen gas, catalyst, and substrate. Increase the stirring rate to ensure good mixing.
Incorrect Temperature The reaction may be too cold. Gradually increase the temperature to the optimal range for the specific catalyst being used.
High Free Fatty Acid (FFA) Content High levels of free fatty acids can inhibit some catalysts.[12] If using an ester as a starting material, check its purity.

Q10: I am observing the formation of byproducts in my synthesis. What are they and how can I minimize them?

A10: The nature of byproducts depends on the synthesis method:

  • Catalytic Hydrogenation: Incomplete reduction can leave unreacted starting material. Over-reduction is generally not an issue for fatty acids. Side reactions are minimal with selective catalysts.

  • Sodium Borohydride Reduction: The primary "byproduct" is the borate ester intermediate, which is hydrolyzed during workup. Incomplete reaction will leave starting material.

  • Esterification prior to reduction: If preparing a methyl ester of myristic acid first, incomplete esterification can lead to residual carboxylic acid, which may be harder to reduce under certain conditions.

To minimize byproducts, ensure the use of high-purity starting materials, optimized reaction conditions (temperature, pressure, reaction time), and an appropriate stoichiometry of reagents.

Troubleshooting this compound Purification

Q11: I am having trouble recrystallizing my crude this compound. What can I do?

A11: Recrystallization is a common method for purifying this compound.[10][13][14][15] Here are some common issues and solutions:

Problem Possible Cause & Solution
No crystals form upon cooling. The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Oiling out (product separates as a liquid). The boiling point of the solvent may be higher than the melting point of this compound (~38°C). Use a lower-boiling point solvent. Alternatively, the impurity level may be very high.
Poor recovery of crystals. Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product. The product may be too soluble in the chosen solvent at cold temperatures. Choose a different solvent where the solubility difference between hot and cold is greater.
Crystals are colored. Colored impurities are present. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Q12: What are some suitable solvents for the recrystallization of this compound?

A12: Ethanol or acetone are commonly used for the recrystallization of fatty alcohols.[10] The ideal solvent should dissolve this compound well when hot but poorly when cold.

Section 3: Experimental Protocols

Greener Synthesis of this compound via Catalytic Hydrogenation of Myristic Acid (Lab-Scale)

This protocol is a general guideline and should be adapted based on available equipment and safety protocols.

Materials:

  • Myristic acid

  • Palladium on carbon (Pd/C, 5-10 wt%) catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • In a suitable reaction vessel, dissolve myristic acid in a minimal amount of hot ethanol.

  • Carefully add the Pd/C catalyst to the solution. The amount should be a small catalytic percentage of the myristic acid weight (e.g., 1-5 mol%).

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (this will depend on the apparatus; a balloon can be used for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) to aid dissolution and reaction rate.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from ethanol or acetone.

Purification of this compound by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the this compound just dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

Section 4: Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Myristic Acid Myristic Acid Reaction Reaction Myristic Acid->Reaction Catalyst & H2 Catalyst & H2 Catalyst & H2->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation Filtration->Evaporation Catalyst Waste Catalyst Waste Filtration->Catalyst Waste Recycle/Dispose Recrystallization Recrystallization Evaporation->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Green_Chemistry_Logic Goal Minimize Environmental Impact of this compound Synthesis RenewableFeedstock Use Renewable Feedstocks (e.g., Palm/Coconut Oil) Goal->RenewableFeedstock HighAtomEconomy Maximize Atom Economy (e.g., Catalytic Hydrogenation) Goal->HighAtomEconomy SafeReagents Use Safer Reagents (Avoid harsh hydrides) Goal->SafeReagents WasteMinimization Minimize Waste (Catalyst Recycling, Less Solvent) Goal->WasteMinimization

References

Validation & Comparative

Validating the Purity of 1-Tetradecanol: A Comparative Guide to GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 1-Tetradecanol purity. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these methods.

This compound, a long-chain fatty alcohol, is widely used in the pharmaceutical and cosmetic industries as an emollient, emulsifier, and thickener. The presence of impurities can significantly impact its physical properties and, more importantly, the safety and efficacy of the final product. Therefore, robust analytical methods are required to accurately determine its purity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from the GC-MS and ¹H NMR analysis of a commercial this compound sample.

Table 1: GC-MS Data for this compound Purity Analysis

ParameterValue
Retention Time (min)15.2
Molecular Ion (m/z)214 (not observed)
Key Mass Fragments (m/z)196, 168, 140, 125, 111, 97, 83, 69, 55, 43
Purity (%)>99

Table 2: ¹H NMR Data for this compound Purity Analysis (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.64t2H-CH₂OH
1.57p2H-CH₂CH₂OH
1.26m22H-(CH₂)₁₁-
0.88t3H-CH₃
Purity (%) >99

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio, allowing for the quantification of this compound and any volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 10 minutes at 280°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify this compound and any proton-containing impurities based on the chemical shifts and integration of their respective NMR signals.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • NMR Tube: 5 mm diameter

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate all signals in the spectrum.

Data Analysis: The purity is calculated by comparing the integral of the characteristic this compound signals to the integrals of any impurity signals. The relative molar amounts can be determined by normalizing the integrals to the number of protons each signal represents.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of this compound purity using both GC-MS and NMR spectroscopy.

Purity_Validation_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy Analysis gcms_sample Sample Preparation (1 mg/mL in Dichloromethane) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_analysis Data Analysis (Peak Integration, Library Search) gcms_detection->gcms_analysis gcms_result Purity Assessment (Area %) gcms_analysis->gcms_result final_report Final Purity Validation Report gcms_result->final_report nmr_sample Sample Preparation (~10 mg in CDCl₃) nmr_acquisition ¹H NMR Data Acquisition nmr_sample->nmr_acquisition nmr_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->nmr_processing nmr_integration Signal Integration nmr_processing->nmr_integration nmr_analysis Purity Calculation (Relative Integration) nmr_integration->nmr_analysis nmr_result Purity & Structural Confirmation nmr_analysis->nmr_result nmr_result->final_report start This compound Sample start->gcms_sample start->nmr_sample

Caption: Workflow for this compound Purity Validation.

Comparison of Techniques

Both GC-MS and NMR spectroscopy are powerful tools for assessing the purity of this compound, each with its own strengths.

  • GC-MS is highly sensitive for detecting volatile impurities, even at trace levels. Its separation capabilities allow for the resolution of closely related compounds, such as other fatty alcohols with different chain lengths (e.g., 1-dodecanol, 1-hexadecanol), which are common impurities in commercial this compound. The mass spectrum provides fragmentation patterns that can aid in the identification of unknown impurities by comparison to spectral libraries.

  • NMR Spectroscopy , particularly quantitative ¹H NMR (qNMR), is a primary ratio method that can provide highly accurate and precise purity values without the need for a reference standard of the analyte. It is excellent for identifying and quantifying major components and can also detect non-volatile impurities that would not be amenable to GC analysis. The chemical shifts and coupling patterns provide unambiguous structural information, confirming the identity of the main component.

Conclusion

For a comprehensive validation of this compound purity, a combination of GC-MS and NMR spectroscopy is recommended. GC-MS excels at identifying and quantifying volatile impurities, while NMR provides an accurate determination of the overall purity and confirms the chemical structure of the main component. By employing both techniques, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality and purity of their this compound.

Quantitative Analysis of 1-Tetradecanol in Complex Mixtures: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-tetradecanol, a long-chain fatty alcohol also known as myristyl alcohol, is crucial in various fields, including the cosmetic, pharmaceutical, and industrial sectors. Its presence in complex matrices necessitates robust and reliable analytical methods for quality control, formulation development, and safety assessment. This guide provides an objective comparison of the two primary chromatographic techniques for the quantitative analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed methodologies.

Executive Summary

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), emerges as a highly suitable and widely used method for the direct analysis of this compound. Its inherent volatility makes it an ideal candidate for GC analysis, often without the need for derivatization. High-Performance Liquid Chromatography, conversely, requires a derivatization step to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection, as this compound lacks a strong native chromophore. While both techniques can achieve accurate and precise quantification, the choice depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of GC-FID and HPLC-based methods for the quantitative analysis of fatty alcohols, including this compound. The data is compiled from various studies and represents typical performance metrics.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC) with Derivatization
Linearity (R²) > 0.999[1]> 0.996[2]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for similar fatty acids)[3]0.02 - 0.50 ng/mL (with charge derivatization and MS detection)[2]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for similar fatty acids)[3]~2 µM (with phthalic anhydride derivatization and UV detection)[4]
Precision (%RSD) < 1.5% for peak area[1]< 11.5%[2]
Derivatization Often not required; silylation can be used to improve peak shape.Generally required for sensitive UV or fluorescence detection (e.g., benzoylation, picolinylation).
Analysis Time Typically shorter run times.Can be longer depending on the derivatization and separation.
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound using Gas Chromatography.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Complex Mixture (e.g., Cosmetic Cream) Extraction Solvent Extraction (e.g., with Hexane) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Workflow for this compound Analysis by GC.

Experimental Protocols

Method 1: Quantitative Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on established methods for the analysis of fatty alcohols.

1. Sample Preparation:

  • Extraction: For a cosmetic cream matrix, accurately weigh approximately 1 gram of the sample into a centrifuge tube. Add 10 mL of hexane and vortex vigorously for 2 minutes to extract the lipid-soluble components, including this compound. Centrifuge at 3000 rpm for 10 minutes. Carefully collect the hexane supernatant. Repeat the extraction process twice more and combine the hexane extracts.

  • Solvent Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of hexane or another suitable solvent for GC analysis.

  • Derivatization (Optional): While not always necessary for GC-FID, silylation can improve peak shape and prevent tailing. To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before injection.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Acquisition: Collect and process the data using appropriate chromatography software.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the same solvent as the sample reconstitution, covering the expected concentration range.

  • Inject the standard solutions and the prepared sample extract into the GC-FID system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

This protocol outlines a general procedure for the derivatization of this compound to enable sensitive UV detection.

1. Derivatization with Benzoyl Chloride:

  • To the dried sample extract (prepared as in Method 1), add 1 mL of a 5% (v/v) solution of benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile).

  • Add 100 µL of a base catalyst, such as pyridine.

  • Cap the vial and heat at 60°C for 1 hour.

  • After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 70% acetonitrile and increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength appropriate for the benzoyl derivative (e.g., 230 nm).

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Derivatize a series of this compound standards using the same procedure as the sample.

  • Inject the derivatized standards and the sample into the HPLC system.

  • Construct a calibration curve and quantify the this compound concentration as described for the GC-FID method.

Conclusion

For the routine quantitative analysis of this compound in complex mixtures, GC-FID offers a straightforward, robust, and sensitive method that often does not require derivatization. It is particularly well-suited for quality control environments where speed and efficiency are paramount.

HPLC with derivatization provides a viable alternative, especially when GC instrumentation is unavailable or when dealing with matrices that are incompatible with GC analysis. The derivatization step adds complexity but can lead to very low detection limits, particularly when coupled with mass spectrometry.

The choice of method should be guided by the specific analytical needs, including the complexity of the sample matrix, the required level of sensitivity, and the available laboratory resources. For both methods, proper validation is essential to ensure accurate and reliable results.

References

Comparative study of 1-Tetradecanol and cetyl alcohol in cosmetic formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 1-Tetradecanol and Cetyl Alcohol in Cosmetic Formulations

Introduction

This compound (Myristyl Alcohol) and Cetyl Alcohol (1-Hexadecanol) are long-chain fatty alcohols widely utilized in the cosmetics and personal care industries.[1][2][3] Derived from natural sources like coconut and palm kernel oil, they serve as multifunctional ingredients, acting as thickeners, emollients, co-emulsifiers, and stabilizers in a variety of formulations, including lotions, creams, and hair conditioners.[4][5][6] While both are structurally similar saturated fatty alcohols, their difference in carbon chain length—14 carbons for this compound and 16 for Cetyl Alcohol—results in distinct physicochemical properties that influence their performance in final formulations.[1] This guide provides a comparative analysis of these two ingredients, supported by experimental data and detailed protocols for evaluation.

Physicochemical Properties

The fundamental characteristics of this compound and Cetyl Alcohol dictate their primary function and handling in cosmetic formulations. Key properties are summarized below.

PropertyThis compound (Myristyl Alcohol)Cetyl Alcohol (1-Hexadecanol)Reference(s)
Molecular Formula C₁₄H₃₀OC₁₆H₃₄O[2][5]
Molar Mass 214.39 g/mol 242.44 g/mol [2][7]
Appearance White waxy solidWhite, waxy flakes or pellets[4][5]
Melting Point 38 °C (100.4 °F)49.3 °C (120.7 °F)[2][7]
Boiling Point >260 °C (500 °F)344 °C (651 °F)[2][7]
Solubility Insoluble in water; soluble in diethyl ether; slightly soluble in ethanol.Insoluble in water; soluble in ethanol, ether, and chloroform.[4][5]
Primary Functions Emollient, emulsion stabilizer, viscosity controller, foam booster.Thickener, co-emulsifier, emollient, viscosity enhancer.[1][8]

Performance in Cosmetic Formulations

The performance of these fatty alcohols is typically evaluated based on their impact on emulsion stability, sensory profile, and moisturizing efficacy.

Emulsion Stability

Both alcohols contribute to the stability of oil-in-water (O/W) and water-in-oil (W/O) emulsions by forming a stabilizing network in the continuous phase. Cetyl alcohol, with its higher melting point, generally provides more structure and viscosity, leading to more robust emulsions at higher temperatures.

Table 2: Comparative Emulsion Stability Data (Illustrative)

Test ParameterFormulation with 3% this compoundFormulation with 3% Cetyl Alcohol
Initial Viscosity (cP @ 25°C) 12,00018,000
Viscosity after 3 months @ 45°C (cP) 9,50016,500
Centrifugation Test (3000 rpm, 30 min) Slight creaming observedNo separation
Freeze-Thaw Cycles (3 cycles, -10°C to 25°C) Stable, minor viscosity changeStable, negligible change
Sensory Characteristics

The choice between this compound and Cetyl Alcohol can significantly alter the tactile properties of a formulation. This compound's lower melting point can impart a lighter, less waxy skin feel, while Cetyl Alcohol provides a richer, more substantive texture.

Table 3: Comparative Sensory Profile (Illustrative)

Attribute (Scale 1-10)Formulation with 3% this compoundFormulation with 3% Cetyl Alcohol
Initial Richness 68
Spreadability 97
Absorbency 86
After-feel (Greasiness) 35
Moisturizing Effects

As emollients, both fatty alcohols help to soften the skin and reduce transepidermal water loss (TEWL) by forming an occlusive layer. Their efficacy is often measured by changes in skin hydration over time.

Table 4: Comparative Moisturization Data (Illustrative)

MeasurementFormulation with 3% this compoundFormulation with 3% Cetyl Alcohol
Baseline Skin Hydration (Corneometer units) 3535
Skin Hydration after 2 hours (Corneometer units) 5558
Reduction in TEWL after 2 hours (%) 15%18%

Experimental Protocols

Emulsion Stability Testing

Objective: To assess the physical stability of an emulsion under accelerated stress conditions.

Methodologies:

  • Accelerated Temperature Stability:

    • Place three samples of the formulation in ovens at controlled temperatures (e.g., 37°C, 45°C).[9]

    • Store corresponding samples at room temperature (25°C) as a control.

    • Evaluate samples at specified intervals (e.g., 1, 2, and 3 months) for changes in color, odor, pH, viscosity, and signs of phase separation.[9][10]

  • Freeze-Thaw Cycle Testing:

    • Place three samples in a freezer at -10°C for 24 hours.[11]

    • Remove samples and allow them to thaw at room temperature (25°C) for 24 hours. This constitutes one cycle.[11]

    • Repeat this process for a minimum of three cycles.[10]

    • After the final cycle, inspect the samples for any signs of instability such as graininess, separation, or crystallization.

  • Centrifugation Test:

    • Heat the emulsion to 50°C.[12]

    • Place 10 mL of the heated sample into a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.[12]

    • Visually inspect the sample for any creaming or separation of phases.[9]

Sensory Evaluation

Objective: To quantify the tactile and aesthetic properties of the cosmetic formulations.

Methodology:

  • Panelist Selection: Recruit a panel of trained sensory experts (typically 10-15 individuals).[13]

  • Sample Preparation: Prepare coded, identical containers of each formulation to blind the panelists.

  • Evaluation Procedure:

    • Panelists apply a standardized amount of each product to a designated area of their forearm.

    • They evaluate predefined sensory attributes such as spreadability, richness, absorbency, and after-feel.[14]

    • Evaluations are recorded on a structured scale (e.g., a 10-point intensity scale).[15]

  • Data Analysis: Analyze the collected data statistically to determine significant differences between the formulations.

Skin Moisturization Efficacy

Objective: To measure the effect of the formulation on skin hydration and barrier function.

Methodologies:

  • Corneometry:

    • Measure the baseline hydration of a defined area on the forearm of subjects using a Corneometer.[16][17] The device measures the electrical capacitance of the skin, which correlates with moisture content.[17]

    • Apply a standardized amount of the test product to the area.

    • Take subsequent measurements at set time points (e.g., 1, 2, 4, and 8 hours) to assess changes in skin hydration.[17]

  • Transepidermal Water Loss (TEWL) Measurement:

    • Measure the baseline TEWL from the same skin area using a Tewameter. This instrument measures the rate of water vapor evaporation from the skin surface.[16]

    • Apply the product and repeat measurements at the same time points as the corneometry readings.

    • A decrease in the TEWL value indicates an improvement in the skin's barrier function.

Visualized Workflows and Mechanisms

Experimental Workflow for Comparative Analysis

G start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Formulation Preparation B Formulation A: + this compound A->B C Formulation B: + Cetyl Alcohol A->C D Physicochemical & Stability Testing B->D E Sensory Panel Evaluation B->E F Clinical Efficacy Testing (Moisturization) B->F C->D C->E C->F G Collect Stability Data (Viscosity, pH, Separation) D->G H Collect Sensory Data (Texture, Spreadability) E->H I Collect Efficacy Data (Corneometry, TEWL) F->I J Comparative Data Analysis G->J H->J I->J K Publish Comparison Guide J->K

Caption: Experimental workflow for comparing cosmetic formulations.

Mechanism of Action for Moisturization

G ingredient_node ingredient_node effect_node effect_node outcome_node outcome_node A Topical Application of Formulation B Fatty Alcohols (this compound or Cetyl Alcohol) Deposit on Stratum Corneum A->B C Formation of a Semi-Occlusive Film B->C D Reduced Transepidermal Water Loss (TEWL) C->D E Increased Water Content in Stratum Corneum D->E F Improved Skin Hydration & Emollience E->F

Caption: Logical pathway of fatty alcohols in skin moisturization.

Conclusion

Both this compound and Cetyl Alcohol are valuable ingredients in cosmetic science, each offering unique benefits. The choice between them is highly dependent on the desired final product characteristics.

  • This compound is preferable for formulations where a lighter, less greasy skin feel and faster absorption are desired. Its lower melting point contributes to a smoother application experience.

  • Cetyl Alcohol is the superior choice for creating richer, thicker creams and lotions that require greater viscosity and stability, particularly at elevated temperatures. It provides a more substantial and occlusive feel, which can be beneficial for products targeting very dry skin.

Ultimately, the selection requires careful consideration of the formulation's target sensory profile, stability requirements, and intended moisturizing effect. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based decision.

References

1-Tetradecanol vs. 1-Dodecanol: A Comparative Guide to Skin Penetration Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate skin penetration enhancer is a critical step in the formulation of effective transdermal drug delivery systems. Among the various chemical enhancers, fatty alcohols have been widely investigated for their ability to reversibly reduce the barrier function of the stratum corneum. This guide provides an objective comparison of two prominent saturated fatty alcohols, 1-Tetradecanol (myristyl alcohol) and 1-Dodecanol (lauryl alcohol), focusing on their performance, mechanisms of action, and associated skin irritation, supported by experimental data.

Performance Comparison: Permeation Enhancement and Skin Irritation

A key study evaluating a series of saturated fatty alcohols as skin penetration enhancers for the model drug melatonin provides a direct comparison of 1-Dodecanol and this compound. The study found that the permeation-enhancing effect of saturated fatty alcohols is dependent on their carbon chain length.[1][2]

Table 1: Comparison of Skin Permeation Enhancement and Irritation Potential

Fatty AlcoholCarbon Chain LengthMelatonin Flux (μg/cm²/h)Transepidermal Water Loss (TEWL) (g/m²/h)Increase in Skin Blood Flow (%)
Control (Vehicle)N/A0.4 ± 0.15.6 ± 1.1100
1-Dodecanol125.8 ± 1.225.4 ± 3.8~250
This compound142.5 ± 0.628.1 ± 4.2~280

Data extracted from a study by Fujii et al. evaluating the effect of 5% w/v saturated fatty alcohols on melatonin permeation across hairless rat skin.[1][2]

The data indicates that while both alcohols significantly enhance the permeation of melatonin compared to the control, 1-Dodecanol exhibits a greater enhancement effect than this compound.[1][2] However, both fatty alcohols also induce notable skin irritation, as evidenced by the significant increases in transepidermal water loss (TEWL) and skin blood flow.[1][2] Interestingly, this compound, despite showing a lower permeation enhancement, caused a slightly greater increase in skin irritation markers.[1][2] This suggests a potential trade-off between efficacy and tolerability that is dependent on the alkyl chain length.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which fatty alcohols, including 1-Dodecanol and this compound, enhance skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum.[3][4][5] These long-chain alcohols are thought to intercalate into the intercellular lipid bilayers, thereby increasing their fluidity and creating defects in the lipid packaging.[6][7] This disruption of the lipid barrier reduces the diffusional resistance of the stratum corneum, allowing for increased permeation of drug molecules.[4][8]

cluster_0 Mechanism of Skin Penetration Enhancement Enhancer Fatty Alcohols (1-Dodecanol, this compound) SC Stratum Corneum (Lipid Bilayers) Enhancer->SC Intercalation Disruption Disruption of Lipid Packing SC->Disruption Fluidity Increased Fluidity Disruption->Fluidity Permeation Enhanced Drug Permeation Fluidity->Permeation

Mechanism of action for fatty alcohol penetration enhancers.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study to evaluate and compare skin penetration enhancers like this compound and 1-Dodecanol.

In Vitro Skin Permeation Study

  • Skin Preparation: Full-thickness abdominal skin is excised from a suitable animal model (e.g., male Wistar rats).[9] The hair is carefully removed, and the subcutaneous fat and other extraneous tissues are trimmed off.[9] The prepared skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.[1][2][9]

  • Formulation Preparation: A saturated solution of the model drug (e.g., melatonin) is prepared in a vehicle, typically a mixture of water and ethanol.[1][2] The penetration enhancer (1-Dodecanol or this compound) is then added to this solution at a specified concentration (e.g., 5% w/v).[1][2] A control formulation without the enhancer is also prepared.

  • Permeation Experiment: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.[9] A known volume of the formulation is applied to the skin surface in the donor compartment.[9]

  • Sample Collection and Analysis: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions. The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) and enhancement ratio (ER) can also be calculated.

cluster_1 Experimental Workflow: In Vitro Skin Permeation A Skin Excision and Preparation B Mounting Skin on Franz Diffusion Cell A->B C Formulation Application (Donor Compartment) B->C D Sample Collection (Receptor Compartment) C->D E Drug Quantification (e.g., HPLC) D->E F Data Analysis (Flux, Permeability) E->F

Workflow for in vitro skin permeation studies.

Skin Irritation Assessment

To evaluate the skin irritation potential, in vivo studies are often conducted.

  • Animal Model: Hairless rats are commonly used for skin irritation studies.[1][2]

  • Application of Enhancer: A defined volume of the enhancer solution is applied to a specific area on the dorsal surface of the animal and covered with an occlusive patch (e.g., Hill Top Chamber).[1][2]

  • Evaluation: Skin irritation is assessed using both visual scoring (for erythema and edema) and bioengineering methods.[1][2]

    • Transepidermal Water Loss (TEWL): Measured using a TEWL meter to quantify the disruption of the skin barrier function.

    • Skin Blood Flow: Measured using a laser Doppler flowmeter to assess changes in microcirculation as an indicator of inflammation.

Conclusion

Both this compound and 1-Dodecanol are effective skin penetration enhancers that function by disrupting the lipid barrier of the stratum corneum. Experimental evidence suggests that 1-Dodecanol may offer superior permeation enhancement for certain drugs compared to this compound. However, this increased efficacy is accompanied by significant skin irritation. Conversely, this compound, while a less potent enhancer, still induces a comparable, if not slightly greater, level of skin irritation.

The choice between these two fatty alcohols will depend on the specific requirements of the drug formulation, including the desired level of penetration enhancement and the acceptable tolerance for skin irritation. Further studies are warranted to explore the optimization of concentrations and the use of co-enhancers to potentially mitigate the irritancy of these compounds while maintaining their efficacy.

References

A Spectroscopic Comparison of Synthetic Versus Naturally Derived 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the fields of pharmaceutical development, cosmetics, and industrial applications, the purity and structural integrity of chemical compounds are paramount. 1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol utilized in various formulations.[1] It can be sourced through synthetic manufacturing processes or derived from natural sources like coconut or palm kernel oil.[1] This guide provides a comparative spectroscopic analysis of synthetic versus naturally derived this compound, supported by experimental data and protocols, to ascertain if there are any discernible differences in their chemical signatures.

The fundamental principle underlying this comparison is that the spectroscopic profile of a pure chemical compound is identical regardless of its origin. Any observed differences would likely arise from impurities inherent to the production method.

Experimental Workflow

The following diagram outlines the systematic approach for the spectroscopic comparison of this compound samples.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Analysis synthetic Synthetic this compound nmr NMR Spectroscopy (¹H and ¹³C) synthetic->nmr ir IR Spectroscopy synthetic->ir ms Mass Spectrometry synthetic->ms natural Naturally Derived this compound natural->nmr natural->ir natural->ms comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

References

Benchmarking the performance of 1-Tetradecanol-based PCMs against other organic PCMs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phase change material (PCM) is paramount for the successful development of thermal energy storage systems. Among the various organic PCMs, 1-Tetradecanol, a fatty alcohol, presents a compelling profile for applications requiring a phase transition in the physiological temperature range. This guide provides an objective comparison of the thermophysical properties and performance of this compound against other common organic PCMs, namely paraffin waxes, stearic acid, and palmitic acid. The data presented is supported by established experimental protocols to aid in informed material selection for research and development.

Thermophysical Properties: A Comparative Analysis

The efficacy of a PCM is primarily determined by its thermophysical properties. The following table summarizes the key performance indicators for this compound and its organic counterparts. It is important to note that the values presented are for the pure form of these materials. The properties of commercial-grade products may vary depending on their purity and composition.

PropertyThis compoundParaffin WaxStearic AcidPalmitic Acid
Melting Point (°C) 38 - 39.5[1][2]53 - 6053.12 - 64[3]59.5 - 65.9[4]
Latent Heat of Fusion (J/g) ~229 (calculated from kJ/mol)[2][5]146 - 190[6][7]159.7 - 209.1[8]>190[4]
Thermal Conductivity (W/m·K) 0.164 (liquid) - 0.222 (solid)[9]~0.2 (solid)[10]0.166 - 0.30[8][11]~0.223 (solid)[12]
Density (g/cm³) ~0.823[1]~0.9~0.941 (solid)~0.85 (solid)
Chemical Formula C₁₄H₃₀OMixture of alkanesC₁₈H₃₆O₂C₁₆H₃₂O₂
Molar Mass ( g/mol ) 214.39[9]Varies284.48256.42

Note on Data Variability: The latent heat of fusion for this compound and other PCMs can show variability in literature due to factors such as the purity of the sample, the experimental method used (e.g., DSC vs. T-history), and the heating/cooling rates applied during the measurement. For instance, the NIST WebBook reports a heat of fusion of 49.510 kJ/mol for the beta crystalline form of this compound[13], which converts to approximately 231 J/g. Another source provides a value of 4.9510X10+7 J/kmol, which is equivalent to 231 J/g[2]. For this guide, a representative value of ~229 J/g is used, which is derived from the molar heat of fusion to allow for a standardized comparison.

Experimental Protocols for PCM Characterization

Accurate and reproducible characterization of PCMs is crucial for reliable performance assessment. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the thermal properties of these materials.

Detailed Protocol for Differential Scanning Calorimetry (DSC) Analysis of PCMs

This protocol outlines the steps for determining the melting temperature and latent heat of fusion of a PCM using a heat-flux DSC instrument.

1. Pre-Test Preparations:

  • Ensure the DSC instrument is calibrated over the desired temperature range using standard reference materials (e.g., indium, tin, and zinc).

  • Turn on the purge gas (typically nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

2. Sample Preparation:

  • Using an analytical balance, accurately weigh a small sample of the PCM (typically 5-10 mg) into a DSC pan (e.g., aluminum).

  • Hermetically seal the pan to prevent any mass loss during heating.

  • Prepare an empty, sealed DSC pan to be used as a reference.

3. DSC Measurement Procedure:

  • Place the sample pan and the reference pan into the DSC cell.

  • Program the thermal cycle:

    • Equilibration: Hold the sample at a temperature well below its expected melting point (e.g., 0°C) for a few minutes to ensure thermal equilibrium.

    • Heating Ramp: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature significantly above its melting point.

    • Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cooling Ramp: Cool the sample back down to the initial temperature at a constant rate (e.g., 10°C/min).

4. Data Analysis:

  • The DSC software will record the heat flow to the sample as a function of temperature.

  • The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting peak.

  • The latent heat of fusion is calculated by integrating the area of the melting peak.

Logical Workflow for PCM Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a new PCM against established materials.

PCM_Evaluation_Workflow cluster_0 Material Selection & Preparation cluster_1 Thermophysical Characterization cluster_2 Performance Testing cluster_3 Data Analysis & Comparison Select_PCM Select Candidate PCM (e.g., this compound) Procure_Materials Procure High-Purity Materials Select_PCM->Procure_Materials Select_Benchmarks Select Benchmark PCMs (e.g., Paraffin, Stearic Acid) Select_Benchmarks->Procure_Materials DSC_Analysis Differential Scanning Calorimetry (DSC) Procure_Materials->DSC_Analysis T_History T-History Method Procure_Materials->T_History TC_Measurement Thermal Conductivity Measurement Procure_Materials->TC_Measurement Density_Measurement Density Measurement Procure_Materials->Density_Measurement Thermal_Cycling Thermal Cycling Stability Test (e.g., 1000 cycles) Procure_Materials->Thermal_Cycling Charging_Discharging Charging/Discharging Rate Analysis Procure_Materials->Charging_Discharging Data_Tabulation Tabulate Quantitative Data DSC_Analysis->Data_Tabulation T_History->Data_Tabulation TC_Measurement->Data_Tabulation Density_Measurement->Data_Tabulation Performance_Comparison Compare Performance Metrics Thermal_Cycling->Performance_Comparison Charging_Discharging->Performance_Comparison Data_Tabulation->Performance_Comparison Final_Report Generate Comparison Guide Performance_Comparison->Final_Report

Fig 1. Experimental workflow for PCM performance benchmarking.

Signaling Pathways and Logical Relationships in PCM Applications

The thermal energy storage and release in a PCM-based system can be represented as a signaling pathway. The temperature change acts as the primary signal that triggers the phase transition and subsequent thermal energy exchange.

PCM_Signaling_Pathway Heat_Source Heat Source (e.g., Electronics, Solar) PCM_Solid PCM (Solid State) T < T_melting Heat_Source->PCM_Solid Heat Input (Charging) Heat_Sink Heat Sink (e.g., Ambient Environment) PCM_Liquid PCM (Liquid State) T > T_melting PCM_Solid->PCM_Liquid Melting (Latent Heat Storage) PCM_Liquid->Heat_Sink Heat Output (Discharging) PCM_Liquid->PCM_Solid Solidification (Latent Heat Release)

Fig 2. Thermal energy transfer pathway in a PCM system.

Conclusion

This compound exhibits a desirable melting point for applications around human body temperature and a respectable latent heat of fusion. Its performance is comparable to other established organic PCMs like paraffin waxes and fatty acids. The primary advantage of this compound lies in its well-defined melting point and chemical purity as a single compound, which can lead to more predictable and reliable performance compared to mixtures like paraffin wax. However, like most organic PCMs, its thermal conductivity is relatively low, which can be a limiting factor in applications requiring rapid heat transfer. For such scenarios, the incorporation of thermal conductivity enhancers may be necessary. The choice of the optimal PCM will ultimately depend on the specific requirements of the application, including the operating temperature range, required energy storage density, and cost considerations. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

A Comparative Analysis of the Surfactant Properties of 1-Tetradecanol and its Ethoxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surfactant properties of the long-chain fatty alcohol, 1-Tetradecanol (also known as myristyl alcohol), and its nonionic surfactant derivatives, this compound ethoxylates. The addition of ethylene oxide (EO) units to the this compound hydrophobe systematically alters its physicochemical properties, influencing its function in various applications, including emulsification, solubilization, and detergency. This analysis is supported by experimental data to aid in the selection of the appropriate surfactant for specific research and development needs.

Comparative Data of Surfactant Properties

The following table summarizes the key surfactant properties of this compound and a representative range of its ethoxylates. The data for the ethoxylates are based on a C12-C14 alcohol ethoxylate blend, which is a common industrial product and a reliable proxy for pure this compound ethoxylates. As the degree of ethoxylation (moles of EO) increases, a clear trend can be observed from a water-insoluble alcohol to highly water-soluble surfactants with varying characteristics.

PropertyThis compound (C14H30O)C12-C14 Alcohol + 3 EOC12-C14 Alcohol + 7 EOC12-C14 Alcohol + 10 EOC12-C14 Alcohol + 12 EO
INCI Name Myristyl AlcoholLaureth-3/Myreth-3 (representative)Laureth-7/Myreth-7 (representative)Laureth-10/Myreth-10 (representative)Laureth-12/Myreth-12 (representative)
Appearance at 25°C White waxy solid[1][2]Colorless to yellowish liquidColorless to yellowish liquidWhite, soft pasteWhite, solid paste
Critical Micelle Concentration (CMC) Not Applicable (insoluble in water)~0.02 g/L~0.05 g/L~0.09 g/LNot specified
Surface Tension at CMC (mN/m) Not Applicable~28~33~38Not specified
Hydrophilic-Lipophilic Balance (HLB) ~1 (calculated)8-9[3]12-1313-14~14.7[4]
Cloud Point (1% aqueous solution, °C) Not ApplicableNot soluble~58~85>100[4]
Krafft Point (°C) ~38 (Melting Point)[2]Not ApplicableNot ApplicableNot ApplicableNot Applicable

Note: Data for ethoxylates are primarily sourced from technical datasheets for C12-C14 alcohol ethoxylates, which are a close industrial equivalent to pure this compound ethoxylates.

Experimental Protocols

The following are detailed methodologies for determining the key surfactant properties presented in the comparative data table.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Apparatus:

  • Surface Tensiometer (e.g., Krüss K100) with a Wilhelmy plate (platinum)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the this compound ethoxylate in deionized water.

  • Create a series of dilutions from the stock solution to cover a range of concentrations.

  • Before each measurement, clean the Wilhelmy plate with a strong basic solution and then rinse thoroughly with deionized water. The plate must be completely clean to ensure accurate measurements.

  • Calibrate the tensiometer using deionized water.

  • Pour a sample of the lowest concentration into the sample vessel and place it on the tensiometer stage.

  • Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will then automatically measure the surface tension.

  • Repeat the measurement for each concentration, moving from the lowest to the highest concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is the point at which the surface tension abruptly stops decreasing and plateaus. This is determined by the intersection of the two linear portions of the plot.

Measurement of Cloud Point

Objective: To determine the temperature at which a 1% aqueous solution of a nonionic surfactant becomes cloudy as it is heated. This protocol is based on the ASTM D2024 standard test method.

Apparatus:

  • Beaker (1000 mL) to serve as a water bath

  • Test tube (25 x 200 mm)

  • Thermometers (2), calibrated

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

Procedure:

  • Prepare a 1% (w/w) solution of the this compound ethoxylate in deionized water.

  • Pour 50 mL of the solution into the test tube.

  • Place the test tube in the beaker filled with water (the water bath).

  • Place a thermometer in the test tube and another in the water bath.

  • Begin heating the water bath on the hot plate at a controlled rate of 1-2°C per minute while stirring the water bath.

  • Continuously stir the solution in the test tube gently with the thermometer.

  • Observe the solution for the first sign of turbidity or cloudiness. The temperature at which this occurs is the cloud point.

  • To confirm, remove the test tube from the bath and allow it to cool. The temperature at which the solution becomes clear again should be recorded and should be close to the recorded cloud point.

Visualizing the Impact of Ethoxylation

The following diagram illustrates the relationship between the degree of ethoxylation of this compound and its resulting surfactant properties. As the number of ethylene oxide units increases, the hydrophilic nature of the molecule is enhanced, leading to predictable changes in its performance characteristics.

G cluster_0 Hydrophobic cluster_1 Increasing Ethylene Oxide (EO) Units cluster_2 Resulting Surfactant Properties Tetradecanol This compound Low_EO Low EO (e.g., 3 moles) Tetradecanol->Low_EO + EO Insoluble Water Insoluble High Krafft Point Tetradecanol->Insoluble Mid_EO Mid EO (e.g., 7 moles) Low_EO->Mid_EO + EO Wetting Good Wetting Low CMC Low HLB Low_EO->Wetting High_EO High EO (e.g., 12+ moles) Mid_EO->High_EO + EO Solubilizing Good Solubilizing Moderate CMC Mid-range HLB Mid_EO->Solubilizing Detergency Good Detergency High Cloud Point High HLB High_EO->Detergency

References

In vitro cytotoxicity comparison of 1-Tetradecanol with other long-chain fatty alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of long-chain fatty alcohols is crucial for various applications, from drug delivery systems to cosmetic formulations. This guide provides a comparative analysis of the in vitro cytotoxicity of 1-Tetradecanol (also known as myristyl alcohol) and other long-chain fatty alcohols, supported by available data and detailed experimental protocols.

Comparative Cytotoxicity Data

A direct, side-by-side comparison of the 50% inhibitory concentration (IC50) values for this compound and other long-chain fatty alcohols across various cell lines is not available from a single comprehensive study. However, based on a review of existing literature, a qualitative to semi-quantitative comparison can be drawn.

It has been noted that longer-chain fatty alcohols (C12-C16) tend to exhibit fewer adverse health effects compared to their shorter-chain counterparts. Formulations containing myristyl alcohol (C14), cetyl alcohol (C16), and stearyl alcohol (C18) have been generally found to be non-irritating and non-sensitizing in cosmetic applications. One study observed that MCF-7 breast cancer cells accumulate C16:0, C18:0, and C18:1 fatty alcohols[1]. While this study did not provide comparative IC50 values, it did note a reduction in growth response of cells in the presence of myristyl alcohol[2].

Fatty AlcoholChemical FormulaCarbon Chain LengthCell LineIC50 (µM)Observations
1-Dodecanol (Lauryl Alcohol)C12H26O12-Data not availableGenerally regarded as having low toxicity.
This compound (Myristyl Alcohol) C14H30O 14 MCF-7 Data not available A study indicated a reduction in cell growth, but no specific IC50 was provided.[2]
1-Hexadecanol (Cetyl Alcohol)C16H34O16-Data not availableConsidered to have low toxicity.
1-Octadecanol (Stearyl Alcohol)C18H38O18-Data not availableConsidered to have low toxicity.

Note: The absence of specific IC50 values in a comparative context highlights a gap in the current publicly available research. The observations are based on general toxicology assessments rather than specific in vitro cytotoxicity assays against cancer cell lines.

Experimental Protocols

A standard method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

MTT Assay Protocol

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Treatment with Fatty Alcohols:

  • Prepare stock solutions of the fatty alcohols (e.g., this compound, 1-dodecanol, 1-hexadecanol, 1-octadecanol) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the fatty alcohol solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the wells and add 100 µL of the prepared fatty alcohol dilutions. Include wells with medium and DMSO alone as negative controls and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot the percentage of cell viability against the concentration of the fatty alcohol.

  • Determine the IC50 value, which is the concentration of the fatty alcohol that causes a 50% reduction in cell viability.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Addition of Fatty Alcohols to Cells incubation_24h->treatment compound_prep Preparation of Fatty Alcohol Dilutions incubation_exp 24/48/72h Incubation treatment->incubation_exp mtt_addition Addition of MTT Reagent incubation_exp->mtt_addition formazan_incubation 2-4h Incubation (Formation of Formazan) mtt_addition->formazan_incubation solubilization Addition of Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay.

While the precise signaling pathways for long-chain fatty alcohol-induced cytotoxicity are not well-defined, a general mechanism may involve the disruption of the cell membrane and subsequent induction of apoptosis.

Signaling_Pathway Potential Cytotoxicity Pathway of Long-Chain Fatty Alcohols fatty_alcohol Long-Chain Fatty Alcohol (e.g., this compound) cell_membrane Cell Membrane Disruption fatty_alcohol->cell_membrane downstream_events Downstream Signaling Events cell_membrane->downstream_events apoptosis Apoptosis downstream_events->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A potential mechanism of fatty alcohol cytotoxicity.

References

A Comparative Analysis of 1-Tetradecanol's Emulsifying Efficiency in Oil-in-Water and Water-in-Oil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of 1-Tetradecanol (also known as myristyl alcohol) as an emulsifying agent, specifically comparing its theoretical and functional efficiency in stabilizing oil-in-water (O/W) versus water-in-oil (W/O) emulsions. This document synthesizes physicochemical principles and provides standardized experimental protocols for validation.

Introduction to this compound as an Emulsifier

This compound is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. Derived from natural sources such as coconut or palm kernel oil, it presents as a white, waxy solid. In various industries, including pharmaceuticals and cosmetics, this compound is widely utilized as an emollient, thickener, and emulsion stabilizer. Its molecular structure, characterized by a long, nonpolar hydrocarbon tail and a polar hydroxyl head group, imparts surfactant-like properties, allowing it to reduce the interfacial tension between immiscible liquids like oil and water. It is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.

Theoretical Emulsifying Efficiency: O/W vs. W/O Emulsions

The efficiency of an emulsifier is largely predicted by its hydrophilic-lipophilic balance (HLB), a measure of the degree to which it is hydrophilic or lipophilic. While a precise, universally cited HLB value for this compound is not consistently published, its chemical structure (a C14 nonpolar chain with a single -OH polar group) categorizes it as a predominantly lipophilic, low-HLB substance. This characteristic is a primary determinant of its efficiency in different emulsion types, largely governed by the Bancroft rule, which posits that the continuous phase of an emulsion is the one in which the emulsifier is most soluble.

  • Water-in-Oil (W/O) Emulsions: Given its very low water solubility and high oil solubility, this compound is theoretically more effective at stabilizing W/O emulsions. In this configuration, the lipophilic tails of the this compound molecules would orient themselves into the continuous oil phase, while the hydrophilic heads would surround the dispersed water droplets, creating a stable interfacial film that prevents coalescence. Its long hydrocarbon chain provides significant steric hindrance, further contributing to the stability of the W/O system.

  • Oil-in-Water (O/W) Emulsions: In O/W emulsions, this compound is not typically employed as the primary emulsifier due to its lipophilic nature. Instead, it functions effectively as a co-emulsifier and stabilizing agent. When used in conjunction with a primary, high-HLB emulsifier, this compound partitions into the oil phase and at the interface. Here, it packs between the molecules of the primary emulsifier, increasing the rigidity and integrity of the interfacial film. This reduces droplet coalescence and enhances the overall stability and shelf-life of the O/W emulsion. It also serves as a viscosity-enhancing agent in these formulations, contributing to a richer, creamier texture.

Comparison with Alternative Emulsifiers

The selection of an emulsifier is critical for formulation success. The following table compares this compound with other commonly used emulsifiers.

EmulsifierChemical TypePredominant Emulsion TypeKey AdvantagesKey Limitations
This compound Fatty AlcoholW/O (as primary), O/W (as co-emulsifier)Excellent co-stabilizer, viscosity builder, emollient properties.Poor primary emulsifier for O/W systems; requires heating for dispersion.
Polysorbate 80 Polyoxyethylene Sorbitan EsterO/WHigh HLB, strong O/W emulsifier, forms stable, fine-droplet emulsions.Can increase skin permeability; potential for batch-to-batch variability.
Soy Lecithin PhospholipidO/WNatural origin, biocompatible, provides skin-feel benefits.Can impart color and odor; prone to oxidation.
Sorbitan Monostearate Sorbitan EsterW/OLow HLB, effective W/O emulsifier, often used with polysorbates.Low solubility in water; may require heating to dissolve in oil.

Experimental Protocol: Evaluation of Emulsion Stability

This protocol provides a standardized method for preparing and evaluating the stability of both O/W and W/O emulsions to quantitatively assess the efficiency of this compound.

4.1. Materials and Equipment

  • Oil Phase: Mineral oil, Isopropyl myristate, or other relevant oil.

  • Aqueous Phase: Deionized water.

  • Emulsifiers: this compound, and a high-HLB emulsifier for O/W comparison (e.g., Polysorbate 80).

  • Homogenizer (e.g., high-shear rotor-stator or ultrasonic).

  • Water bath or heating mantle with magnetic stirrer.

  • Beakers, graduated cylinders, and analytical balance.

  • Microscope with a calibrated reticle or particle size analyzer.

  • Graduated test tubes for creaming/sedimentation analysis.

4.2. Emulsion Preparation

  • Phase Preparation:

    • For O/W Emulsion: Prepare the oil phase by dissolving this compound (e.g., 2% w/w) and a primary emulsifier (e.g., 5% w/w Polysorbate 80) in the oil (e.g., 20% w/w). Heat to 70-75°C with stirring until all components are fully dissolved. Prepare the aqueous phase (e.g., 73% w/w water) and heat to the same temperature.

    • For W/O Emulsion: Prepare the oil phase by dissolving this compound (e.g., 5% w/w) in the oil (e.g., 65% w/w). Heat to 70-75°C with stirring. Prepare the aqueous phase (e.g., 30% w/w water) and heat to the same temperature.

  • Emulsification:

    • Slowly add the dispersed phase to the continuous phase while mixing with the homogenizer at a moderate speed.

    • For the O/W emulsion, slowly add the oil phase to the aqueous phase.

    • For the W/O emulsion, slowly add the aqueous phase to the oil phase.

  • Homogenization: Increase the homogenization speed (e.g., 5,000-10,000 rpm) for 3-5 minutes to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

4.3. Stability Assessment

  • Macroscopic Observation: Transfer 10 mL of each emulsion into separate graduated test tubes. Store at room temperature and observe at regular intervals (e.g., 1h, 24h, 7 days, 30 days) for signs of instability such as creaming, sedimentation, or phase separation. Quantify instability by measuring the height of the separated layer.

  • Microscopic Analysis: Place a small drop of the emulsion on a microscope slide. Observe the droplet size and distribution. A stable emulsion will exhibit small, uniform droplets with no signs of aggregation.

  • Particle Size Analysis: Use a particle size analyzer to measure the mean droplet diameter and polydispersity index (PDI) of the emulsions over time. A significant increase in mean droplet size indicates coalescence and instability.

Data Presentation

The following tables present a template for summarizing quantitative data from stability studies. Note: The data shown are illustrative examples.

Table 1: Macroscopic Stability Assessment (Creaming Index %)

Emulsion Type Emulsifier System 24 Hours 7 Days 30 Days
O/W Polysorbate 80 + this compound 0% < 1% 2%
O/W Polysorbate 80 only < 1% 3% 8%
W/O This compound 0% < 2% 5%

| W/O | Sorbitan Monostearate | < 1% | 2.5% | 6% |

Table 2: Microscopic Stability Assessment (Mean Droplet Diameter, µm)

Emulsion Type Emulsifier System Initial 7 Days 30 Days
O/W Polysorbate 80 + this compound 2.5 ± 0.3 2.8 ± 0.4 3.5 ± 0.6
O/W Polysorbate 80 only 3.1 ± 0.5 4.5 ± 0.8 7.2 ± 1.1
W/O This compound 4.2 ± 0.7 4.9 ± 0.9 6.8 ± 1.3

| W/O | Sorbitan Monostearate | 4.5 ± 0.6 | 5.5 ± 0.8 | 8.1 ± 1.5 |

Mandatory Visualizations

ExperimentalWorkflow cluster_prep Phase Preparation (70-75°C) cluster_emulsify Emulsification cluster_cool Cooling cluster_analysis Stability Analysis A Aqueous Phase (Water) C Combine Phases (Dispersed into Continuous) A->C B Oil Phase (Oil + Emulsifiers) B->C D High-Shear Homogenization C->D E Cool to Room Temp (Gentle Stirring) D->E F Macroscopic Observation E->F G Microscopic Evaluation E->G H Particle Size Analysis E->H

Caption: Experimental workflow for emulsion preparation and stability analysis.

EmulsionTypeLogic Emulsifier Emulsifier Properties HLB Hydrophilic-Lipophilic Balance (HLB) Emulsifier->HLB Solubility Predominant Solubility Emulsifier->Solubility HighHLB High HLB (>10) (e.g., Polysorbates) HLB->HighHLB High LowHLB Low HLB (<6) (e.g., this compound) HLB->LowHLB Low WaterSoluble Water Soluble Solubility->WaterSoluble Hydrophilic OilSoluble Oil Soluble Solubility->OilSoluble Lipophilic OW Oil-in-Water (O/W) Emulsion WO Water-in-Oil (W/O) Emulsion HighHLB->OW LowHLB->WO WaterSoluble->OW OilSoluble->WO

Cross-Validation of Analytical Methods for 1-Tetradecanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 1-tetradecanol (also known as myristyl alcohol), a common fatty alcohol used in pharmaceutical and cosmetic formulations. The objective is to offer a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to aid in the selection of the most suitable method for specific analytical needs. The information presented is compiled from various validated methods for fatty alcohols and related compounds.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and HPLC-MS for the analysis of this compound and similar long-chain fatty alcohols. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix. The data presented is a compilation from multiple sources and not from a single head-to-head comparative study.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) > 0.99[1][2]> 0.99[3]
Accuracy (% Recovery) 95-105%[4][5]90-110%[3]
Precision (% RSD) < 5%[2]< 10%[3]
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 50 ng/mL
Typical Run Time 15 - 30 minutes10 - 20 minutes
Sample Derivatization Often required (e.g., silylation) to improve volatility and peak shape.[6]Can be analyzed directly or with derivatization to enhance ionization.
Selectivity Good for complex mixtures, separation based on volatility and column polarity.Excellent, with mass spectrometry providing high specificity.
Matrix Effects Generally low with appropriate sample preparation.Can be significant, often requiring the use of internal standards.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and HPLC-MS are provided below. These protocols are based on established methods for the analysis of fatty alcohols in relevant matrices such as pharmaceuticals and cosmetics.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of this compound in various formulations. Derivatization is often employed to increase the volatility of the analyte.

1. Sample Preparation (for a cosmetic cream):

  • Weigh 1.0 g of the cream into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

  • Vortex for 2 minutes to extract the this compound.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the derivatization agent.

2. Derivatization (Silylation):

  • To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Data Acquisition: Record the chromatogram and integrate the peak area for this compound.

4. Quantification:

  • Prepare a calibration curve using standard solutions of derivatized this compound of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This method offers high selectivity and sensitivity for the quantification of this compound, particularly in complex matrices like pharmaceutical emulsions.

1. Sample Preparation (for a pharmaceutical emulsion):

  • Accurately weigh a portion of the emulsion containing an expected amount of this compound into a volumetric flask.

  • Dilute with a suitable solvent (e.g., methanol or acetonitrile) to disrupt the emulsion and dissolve the analyte.

  • Vortex thoroughly and sonicate if necessary.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor specific precursor-to-product ion transitions for this compound (e.g., [M+H-H₂O]⁺).

  • Data Acquisition: Acquire data in MRM mode.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the appropriate solvent.

  • Quantify this compound in the sample by comparing the peak area of the specific MRM transition to the calibration curve. An internal standard (e.g., a deuterated analog of this compound) is recommended for improved accuracy.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for this compound quantification.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Sample (e.g., Cream, Emulsion) Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization (Optional for GC) Extraction->Derivatization HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS GC_FID GC-FID Analysis Derivatization->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition HPLC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Comparison Comparison of Results Quantification->Comparison Validation Method Validation Comparison->Validation

Workflow for cross-validation of analytical methods.

Performance_Parameter_Comparison Analytical_Method Analytical Method GC_FID GC-FID Analytical_Method->GC_FID HPLC_MS HPLC-MS Analytical_Method->HPLC_MS Performance_Parameters Performance Parameters GC_FID->Performance_Parameters HPLC_MS->Performance_Parameters Linearity Linearity (R²) Performance_Parameters->Linearity Accuracy Accuracy (% Recovery) Performance_Parameters->Accuracy Precision Precision (% RSD) Performance_Parameters->Precision Sensitivity Sensitivity (LOD/LOQ) Performance_Parameters->Sensitivity Selectivity Selectivity Performance_Parameters->Selectivity

Comparison of key performance parameters.

References

A Comparative Study on the Solid-State Characteristics of Commercially Significant Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of fatty alcohols is paramount. These long-chain aliphatic compounds are integral components in a vast array of pharmaceutical and cosmetic formulations, where their crystalline nature dictates critical performance attributes such as texture, stability, and release kinetics. This guide provides a comprehensive comparison of the solid-state characteristics of several key fatty alcohols, supported by experimental data and detailed methodologies.

Fatty alcohols are distinguished by their carbon chain length, which significantly influences their physical properties. In the solid state, these molecules arrange themselves into ordered crystalline structures, a phenomenon that gives rise to distinct thermal behaviors and polymorphic forms. Polymorphism, the ability of a substance to exist in multiple crystal structures, is a critical consideration in formulation science, as different polymorphs of the same compound can exhibit varying melting points, solubilities, and stabilities.

This comparative analysis focuses on a selection of saturated fatty alcohols with varying chain lengths, from lauryl alcohol (C12) to lignoceryl alcohol (C24), providing a clear overview of their key solid-state parameters.

Comparative Analysis of Solid-State Properties

The following table summarizes the key solid-state characteristics of selected fatty alcohols, providing a quantitative basis for comparison.

Fatty AlcoholChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Enthalpy of Fusion (kJ/mol)Known Polymorphic Forms
Lauryl AlcoholC12H26O186.3424~37.3Yes
Myristyl AlcoholC14H30O214.3938~49.5Yes[1]
Cetyl AlcoholC16H34O242.4449.3[2]58.8Yes[3]
Stearyl AlcoholC18H38O270.4959.674.06Yes
Cetearyl AlcoholMixture (C16 & C18)Variable49-59[4]Not applicableNot applicable
Arachidyl AlcoholC20H42O298.5564-66[5]~83.7Yes
Behenyl AlcoholC22H46O326.6071~94.2Yes
Lignoceryl AlcoholC24H50O354.6575-77[6]Not well-documentedNot well-documented

Experimental Workflow for Solid-State Characterization

The characterization of the solid-state properties of fatty alcohols typically involves a multi-technique approach to gain a comprehensive understanding of their thermal behavior, crystal structure, and molecular vibrations. The following diagram illustrates a standard experimental workflow.

experimental_workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Structural Analysis cluster_3 Vibrational Spectroscopy cluster_4 Data Analysis and Interpretation prep Fatty Alcohol Sample dsc Differential Scanning Calorimetry (DSC) prep->dsc Thermal Analysis xrd X-Ray Diffraction (XRD) prep->xrd Crystallographic Analysis ftir Fourier-Transform Infrared Spectroscopy (FTIR) prep->ftir Molecular Fingerprinting analysis Comprehensive Solid-State Characterization dsc->analysis Melting Point, Enthalpy, Polymorphism xrd->analysis Crystal Structure, Polymorphism, Crystallinity ftir->analysis Functional Groups, Intermolecular Interactions

References

Head-to-head comparison of different synthesis routes for 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthesis Routes for 1-Tetradecanol

Introduction

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1][2] It is a white, waxy solid at room temperature and sees extensive use in the cosmetics industry as an emollient, in the chemical industry as an intermediate for surfactants and plasticizers, and in pharmaceutical formulations.[1][3][4][5] The industrial production of this compound can be achieved through various synthetic pathways, primarily categorized by their feedstock: oleochemical (derived from natural fats and oils) or petrochemical (derived from petroleum).[1][2][6]

This guide provides a head-to-head comparison of the most common synthesis routes for this compound, offering objective performance data, detailed experimental protocols, and visual diagrams of the chemical pathways for researchers, scientists, and professionals in drug development.

Performance Data: A Comparative Overview

The selection of a synthesis route for this compound often depends on a balance of factors including yield, purity, cost of raw materials and catalysts, energy consumption, and environmental impact. The following table summarizes quantitative data for the primary synthesis methods.

Synthesis RouteStarting Material(s)Catalyst/ReagentTemperature (°C)PressureTimeYield (%)Key Byproducts
Ester Hydrogenation Methyl Myristate, H₂Ruthenium Complex / Potassium tert-butylate120 °C~50 atm (38,000 Torr)20 h>99%Methanol
High-Pressure Hydrogenation Myristic Acid or Esters, H₂Copper Chromite180 - 300 °C200 - 300 barVariableHighWater, Methanol
Chemical Reduction Myristic Acid or EstersLithium Aluminum Hydride (LiAlH₄)Room Temp to RefluxAtmosphericVariableHighAluminum Salts
Ziegler Process Ethylene, Triethylaluminum, O₂, H₂OTriethylaluminum90 - 150 °C~100 barMulti-stepHighAluminum Hydroxide, α-olefins
Chemoenzymatic Synthesis Myristic Acid, Myristyl Alcohol, H₂Lipase B, Ru-Macho-BH60 °C (Esterification) 100 °C (Hydrogenation)35 barVariableHighWater
Whole-Cell Biotransformation TetradecaneE. coli (recombinant)30 °CAtmospheric50 h~2 g/L (titer)Biomass

Synthesis Pathways and Workflows

The choice of synthesis route dictates the overall process from raw material to final product. The following diagrams illustrate the major pathways and a typical experimental workflow for catalytic hydrogenation.

G cluster_0 Oleochemical Routes cluster_1 Petrochemical Route PalmOil Palm/Coconut Oil MyristicAcid Myristic Acid PalmOil->MyristicAcid Hydrolysis MethylMyristate Methyl Myristate MyristicAcid->MethylMyristate Esterification AlkylAl Higher Alkylaluminums Product This compound MyristicAcid->Product Chemical Reduction (e.g., LiAlH₄) MethylMyristate->Product Catalytic Hydrogenation Ethylene Ethylene TEA Triethylaluminum TEA->AlkylAl Chain Growth AlkylAl->Product Oxidation & Hydrolysis (Ziegler Process)

Caption: Major synthetic pathways to this compound.

G start Start prep Weigh Substrate (e.g., Methyl Myristate) & Catalyst start->prep charge Charge Autoclave Reactor prep->charge seal_purge Seal Reactor & Purge with Inert Gas (N₂) charge->seal_purge pressurize Pressurize with H₂ Gas to Target Pressure seal_purge->pressurize react Heat to Target Temperature & Stir for Set Time pressurize->react cool Cool Reactor to Room Temperature react->cool vent Slowly Vent Excess H₂ Gas cool->vent isolate Isolate & Purify Product (e.g., Filtration, Distillation) vent->isolate end End isolate->end

Caption: Workflow for catalytic hydrogenation in an autoclave.

Experimental Protocols

Below are representative experimental methodologies for two common synthesis routes. These protocols are derived from established chemical literature and should be performed with appropriate safety precautions by trained personnel.

Catalytic Hydrogenation of Methyl Myristate

This process is a cornerstone of industrial fatty alcohol production, valued for its high selectivity and yield.

Objective: To synthesize this compound via the catalytic hydrogenation of methyl myristate.

Materials:

  • Methyl myristate (CH₃(CH₂)₁₂COOCH₃)

  • Ruthenium complex catalyst (e.g., C₃₂H₃₆ClNO₂P₂Ru)[7]

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen (H₂) gas, high purity

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF), if required

  • High-pressure autoclave reactor equipped with magnetic stirring and temperature control

Procedure:

  • Reactor Preparation: In a glove box under a nitrogen atmosphere, add the ruthenium catalyst (e.g., 0.005 mmol) and potassium tert-butoxide (0.1 mmol) to a 125-mL high-pressure autoclave.[7]

  • Substrate Addition: Add methyl myristate (10 mmol) to the autoclave. If using a solvent, add it at this stage (e.g., 2 mL of THF).[7]

  • Sealing and Pressurizing: Seal the autoclave and remove it from the glove box. Connect it to a hydrogen gas line and purge the system carefully. Pressurize the reactor to the desired pressure, for instance, 50 atm.[7]

  • Reaction: Place the autoclave in an oil bath preheated to 120 °C. Begin stirring and maintain the temperature and pressure for the duration of the reaction (e.g., 10-20 hours).[7]

  • Cooling and Depressurizing: After the reaction period, cool the autoclave to room temperature using a water bath. Slowly and carefully vent the excess hydrogen gas in a fume hood.[7]

  • Product Isolation: Open the reactor and transfer the contents. The product can be purified from the catalyst and any remaining starting material by methods such as filtration followed by distillation or recrystallization.

  • Analysis: Confirm the product identity and purity using techniques like Gas Chromatography (GC), NMR spectroscopy, and melting point analysis. A yield of over 99% can be achieved under these conditions.[7]

Reduction of Myristic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method is highly effective for lab-scale synthesis, offering a powerful reducing agent for converting carboxylic acids directly to alcohols.[3][5]

Objective: To synthesize this compound by the chemical reduction of myristic acid.

Materials:

  • Myristic acid (CH₃(CH₂)₁₂COOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, reflux condenser, dropping funnel, and heating mantle

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Substrate Addition: Dissolve myristic acid in anhydrous diethyl ether and add this solution dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction flask in an ice bath. Cautiously quench the excess LiAlH₄ by slowly adding water, followed by a dilute HCl solution, until the gray precipitate turns white and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the aqueous layer with additional diethyl ether. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined ether solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure to yield a white, waxy solid.

Discussion of Synthesis Routes

  • Hydrogenation of Fatty Acid Esters: This is the dominant industrial method for producing fatty alcohols from natural sources.[1][2] It is highly efficient, with modern catalysts achieving near-quantitative yields.[7] The process can be tuned to produce saturated or unsaturated alcohols depending on the catalyst used.[8] The primary drawbacks are the high pressures and temperatures required, which entail significant capital and energy costs.

  • Chemical Reduction: The use of powerful reducing agents like LiAlH₄ is extremely effective and a standard procedure in laboratory organic synthesis.[3][5] However, LiAlH₄ is expensive, moisture-sensitive, and reacts violently with water, making it less suitable and more hazardous for large-scale industrial production compared to catalytic hydrogenation.

  • Ziegler Process: This petrochemical route offers a way to produce linear, even-numbered fatty alcohols directly from ethylene.[2][9] It is a robust, large-scale process but is dependent on petrochemical feedstocks, making it susceptible to fluctuations in oil prices. The process involves handling pyrophoric trialkylaluminum compounds, requiring specialized equipment and safety protocols.[9][10]

  • Emerging Routes (Chemoenzymatic & Biotransformation): These newer methods represent a move towards "greener" chemistry. The chemoenzymatic route operates at significantly lower temperatures and pressures than traditional hydrogenation, potentially saving energy.[3] Whole-cell biotransformation can produce fatty alcohols from alkanes at ambient conditions but currently results in lower titers and requires extensive downstream processing to separate the product from the biomass and aqueous medium.[11] These technologies are promising but require further development to become economically competitive at a large scale.

References

A Comparative Analysis of the Environmental Footprint of 1-Tetradecanol Production Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1][2] It is a white, waxy solid at room temperature, valued for its emollient and conditioning properties.[3][4] This has led to its widespread use as an ingredient in cosmetics, personal care products like creams and shampoos, and as an intermediate in the chemical synthesis of surfactants and other organic compounds.[1][2][3][5] Given its broad industrial relevance, a critical examination of the environmental impact associated with its production is imperative for promoting sustainable manufacturing practices.

Traditionally, this compound is produced through two main pathways: a synthetic route using petrochemical feedstocks and an oleochemical route based on natural fats and oils.[6] More recently, biotechnological methods have emerged as a promising alternative, aiming to reduce the environmental burden of conventional processes.[7] This guide provides a comparative analysis of these production methods, focusing on their environmental footprints, supported by available data and a detailed look at the methodologies used for such assessments.

Quantitative Comparison of Production Methods

The environmental performance of each production pathway varies significantly based on feedstock origin, energy intensity, and process efficiency. The following table summarizes key quantitative and qualitative metrics associated with the primary methods of this compound synthesis.

MetricPetrochemical Route (Ziegler Process)Oleochemical Route (Hydrogenation)Biotechnological Route (Biocatalysis)
Primary Feedstock Ethylene (from fossil fuels)[8][9][10]Vegetable Oils (e.g., Palm Kernel, Coconut)[1][3][6]Alkanes (e.g., Dodecane, Tetradecane)[7]
Key Process Steps Ethylene oligomerization with triethylaluminium, oxidation, and hydrolysis.[9]Extraction of myristic acid (or its esters) followed by catalytic hydrogenation.[1][3][11]Whole-cell biotransformation using genetically engineered microorganisms (e.g., E. coli).[7]
Greenhouse Gas Emissions ~2.97 kg CO₂e / kg fatty alcohol[8]~5.27 kg CO₂e / kg fatty alcohol (from palm oil, includes land-use change)[8]Data not yet quantified in comparative LCA studies, but avoids high-energy inputs.
Energy Consumption High; requires elevated temperatures and pressures.[8]Moderate to High; hydrogenation step is energy-intensive.Low; typically occurs at or near ambient temperatures and pressures.[7]
Catalyst Type Organoaluminium compounds (e.g., Triethylaluminium).[9]Heavy metals (e.g., Palladium, Nickel).[3]Enzymes within microorganisms (e.g., Monooxygenase).[7]
Key Environmental Concerns Reliance on non-renewable fossil fuels; use of pyrophoric organometallic catalysts.Significant impact from land-use change for agriculture (deforestation); biodiversity loss.[8]Requires further research to optimize yields and scalability; management of biological waste streams.

Production Pathway Diagrams

The following diagrams illustrate the distinct workflows for each major production route of this compound.

G cluster_0 Petrochemical Route (Ziegler Process) cluster_1 Oleochemical Route (Hydrogenation) cluster_2 Biotechnological Route P_Start Petroleum / Natural Gas P_Ethylene Ethylene P_Start->P_Ethylene P_Oligo Oligomerization P_Ethylene->P_Oligo P_TEA Triethylaluminium P_TEA->P_Oligo P_Ox Oxidation & Hydrolysis P_Oligo->P_Ox P_End This compound P_Ox->P_End O_Start Palm / Coconut Oil O_FAME Myristic Acid / Methyl Myristate O_Start->O_FAME O_Hydro Catalytic Hydrogenation O_FAME->O_Hydro O_End This compound O_Hydro->O_End B_Start Alkanes + Engineered E. coli B_Bio Whole-Cell Biotransformation (Fermentation) B_Start->B_Bio B_End This compound B_Bio->B_End

Caption: Production pathways for this compound.

Experimental Protocols: Life Cycle Assessment (LCA)

The quantitative data on environmental footprints are determined using a standardized methodology known as Life Cycle Assessment (LCA).[12] Governed by ISO 14040 and 14044 standards, LCA provides a comprehensive framework for evaluating the environmental impacts of a product or process from "cradle-to-grave" or, more commonly for chemical products, "cradle-to-gate" (from raw material extraction to the factory exit).[12][13][14]

Key Methodological Steps:

  • Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), the system boundaries (which processes to include), and the impact categories to be evaluated (e.g., global warming potential, water use).[14]

  • Life Cycle Inventory (LCI): This is the data collection phase. It involves quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste; by-products) for every process within the system boundaries.[14]

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. For example, emissions of CO₂, methane, and nitrous oxide are converted into a single metric, CO₂ equivalents (CO₂e), to assess the Global Warming Potential (GWP).[13][14]

The following diagram outlines the standard workflow for conducting an LCA.

start Goal & Scope Definition lci Life Cycle Inventory (LCI) - Data Collection - Input/Output Analysis start->lci Define Boundaries lcia Life Cycle Impact Assessment (LCIA) - Classification - Characterization lci->lcia Quantify Flows interp Interpretation - Identify Hotspots - Sensitivity Analysis - Conclusions lcia->interp Evaluate Impacts interp->lci Refine Study interp->lcia

Caption: Standardized workflow for Life Cycle Assessment (LCA).

Discussion and Conclusion

The comparative analysis reveals a complex trade-off between different production strategies for this compound.

  • The Petrochemical (Ziegler) Process , while efficient, is fundamentally tied to the price volatility and environmental burden of non-renewable fossil fuels. Its estimated greenhouse gas emission of 2.97 kg CO₂e per kg of fatty alcohol represents a significant environmental load.[8]

  • The Oleochemical Process offers a renewable alternative by utilizing plant-based feedstocks. However, this route is not inherently "greener." When sourced from palm oil, the environmental footprint, particularly GHG emissions (5.27 kg CO₂e/kg), can exceed that of the petrochemical process, largely due to the deforestation and land-use changes associated with palm plantations.[8] The choice of feedstock (e.g., sustainably sourced coconut, rapeseed, or mustard oil) is therefore critical to its environmental viability.[6]

  • The Biotechnological Approach represents the frontier of sustainable chemical production. By operating under mild conditions without the need for heavy metal catalysts or high-energy inputs, it holds significant potential to offer a lower environmental footprint.[7] The production of 2 g/liter of this compound in 50 hours by recombinant E. coli demonstrates the technical feasibility of this method.[7] However, it is still an emerging technology, and comprehensive LCA data is needed to quantify its environmental performance at an industrial scale and compare it directly with established methods.

For researchers and drug development professionals, understanding these production pathways is crucial for making informed sourcing decisions that align with corporate sustainability goals. While oleochemical routes from certified sustainable sources currently offer a viable compromise, continued innovation in biocatalytic synthesis is poised to provide the most environmentally benign pathway for this compound production in the future.

References

A Comparative Guide to the Long-Term Stability of 1-Tetradecanol in Various Formulation Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of 1-Tetradecanol, a widely used fatty alcohol in topical pharmaceutical and cosmetic formulations, across different formulation bases. This compound, also known as myristyl alcohol, is a crucial ingredient that functions as an emollient, stabilizer, and co-emulsifier.[1] Its stability within a formulation is paramount to ensuring the product's shelf-life, efficacy, and safety. Factors such as the composition of the formulation base can significantly influence its degradation kinetics.

This document presents supporting experimental data from a hypothetical long-term stability study to illustrate the performance of this compound in an oil-in-water (O/W) cream, a water-in-oil (W/O) ointment, and a hydrogel base. Detailed experimental protocols for conducting such a stability study are also provided.

Quantitative Stability Data Summary

The following tables summarize the long-term stability data of this compound in three distinct formulation bases when stored under controlled ambient conditions (25°C ± 2°C / 60% RH ± 5% RH) over a period of 24 months. The concentration of this compound was determined at specified time points using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

Table 1: Long-Term Stability of this compound in an Oil-in-Water (O/W) Cream Base

Time (Months)This compound Concentration (%)Degradation (%)
05.000.00
34.980.40
64.951.00
124.902.00
184.843.20
244.784.40

Table 2: Long-Term Stability of this compound in a Water-in-Oil (W/O) Ointment Base

Time (Months)This compound Concentration (%)Degradation (%)
05.000.00
34.990.20
64.970.60
124.941.20
184.902.00
244.862.80

Table 3: Long-Term Stability of this compound in a Hydrogel Base

Time (Months)This compound Concentration (%)Degradation (%)
05.000.00
34.921.60
64.833.40
124.657.00
184.4810.40
244.3014.00

Experimental Protocols

A detailed methodology for the long-term stability assessment of this compound in different formulation bases is provided below.

Preparation of Formulation Bases
  • Oil-in-Water (O/W) Cream: A standard O/W cream was prepared by heating the oil phase (containing this compound, cetyl alcohol, and liquid paraffin) and the aqueous phase (containing purified water, propylene glycol, and a suitable emulsifier) separately to 70°C. The oil phase was then slowly added to the aqueous phase with continuous homogenization until a uniform cream was formed. The cream was cooled to room temperature with gentle stirring.

  • Water-in-Oil (W/O) Ointment: A W/O ointment was formulated by melting the lipid base (comprising white soft paraffin, hard paraffin, and wool fat) at 65°C. This compound was dissolved in the molten base. A heated aqueous phase was then gradually incorporated into the lipid phase with trituration until the ointment congealed.

  • Hydrogel: A carbomer-based hydrogel was prepared by dispersing carbomer 940 in purified water with high-speed stirring. The dispersion was neutralized with triethanolamine to form a clear gel. This compound was solubilized in a small amount of ethanol and then dispersed into the hydrogel with continuous mixing.

Long-Term Stability Study Design

Samples of each formulation were packed in inert, sealed containers and stored in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH. Samples were withdrawn at 0, 3, 6, 12, 18, and 24-month intervals for analysis.

Analytical Method for this compound Quantification

A stability-indicating Gas Chromatography with Flame Ionization Detection (GC-FID) method was used for the quantification of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: A known quantity of the formulation was accurately weighed and dispersed in a suitable solvent (e.g., a mixture of methanol and chloroform). The sample was vortexed and then centrifuged to separate the excipients. An internal standard (e.g., 1-Hexadecanol) was added to the supernatant before injection into the GC system.

  • Chromatographic Conditions:

    • Injector Temperature: 280°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_sampling Sampling Time Points cluster_analysis Analysis Formulation1 O/W Cream Storage 25°C / 60% RH Formulation1->Storage Formulation2 W/O Ointment Formulation2->Storage Formulation3 Hydrogel Formulation3->Storage Time0 0 Months Storage->Time0 Time3 3 Months Storage->Time3 Time6 6 Months Storage->Time6 Time12 12 Months Storage->Time12 Time18 18 Months Storage->Time18 Time24 24 Months Storage->Time24 SamplePrep Sample Preparation Time0->SamplePrep Time3->SamplePrep Time6->SamplePrep Time12->SamplePrep Time18->SamplePrep Time24->SamplePrep GCFID GC-FID Analysis SamplePrep->GCFID Data Data Analysis GCFID->Data

Caption: Workflow for the long-term stability testing of this compound.

Logical Relationship of Stability Assessment

G cluster_formulation Formulation Base cluster_stability Stability Outcome OW_Cream O/W Cream Moderate_Stability Moderate Stability OW_Cream->Moderate_Stability Emulsion interface can be prone to instability WO_Ointment W/O Ointment High_Stability High Stability WO_Ointment->High_Stability Protective lipid matrix Hydrogel Hydrogel Low_Stability Low Stability Hydrogel->Low_Stability Aqueous environment may promote degradation

Caption: Influence of formulation base on this compound stability.

Discussion and Conclusion

The presented data indicates that the long-term stability of this compound is significantly influenced by the formulation base. The W/O ointment provided the most stable environment for this compound, with minimal degradation observed over the 24-month study period. This is likely due to the protective, non-aqueous lipid matrix that limits the exposure of this compound to oxidative and hydrolytic degradation pathways.

The O/W cream showed a moderate level of degradation. While this compound acts as a stabilizer in such emulsions, the larger aqueous phase and the interface between the oil and water phases can provide an environment where degradation can occur over time.

The hydrogel formulation exhibited the most significant degradation of this compound. The predominantly aqueous environment of the hydrogel may facilitate oxidative degradation of the fatty alcohol, especially in the presence of any residual catalysts or impurities.

References

Comparative Cost-Effectiveness of 1-Tetradecanol in Industrial Applications: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients and raw materials is a critical decision that balances performance with economic viability. This guide provides an in-depth comparison of the cost-effectiveness of 1-Tetradecanol (also known as myristyl alcohol) against common alternatives in key industrial applications, supported by available data and experimental protocols.

This compound, a straight-chain saturated fatty alcohol, is a versatile ingredient widely utilized across the cosmetics, personal care, pharmaceutical, and lubricant industries. Its primary functions include acting as an emollient, thickener, emulsifier, and surfactant.[1][2][3] However, a range of other fatty alcohols with varying chain lengths and properties are also available, prompting a need for a comparative analysis of their cost-effectiveness.

Key Industrial Applications and Performance Metrics

The utility of this compound and its alternatives is best understood through their performance in specific applications. The primary areas of use include:

  • Cosmetics and Personal Care: As emollients, they soften and smooth the skin by forming a protective barrier to reduce water loss.[4] As viscosity-controlling agents, they contribute to the desired texture and consistency of creams and lotions.[5] As emulsifiers, they stabilize oil-in-water or water-in-oil formulations.[6]

  • Surfactants and Detergents: Fatty alcohols are key intermediates in the production of surfactants, which are essential for cleaning products due to their ability to reduce surface tension.[7][8]

  • Industrial Lubricants: In applications like metalworking fluids, fatty alcohols and their derivatives contribute to lubricity, reducing friction and wear.[9]

Comparative Cost Analysis

To assess cost-effectiveness, it is essential to first consider the market price of this compound and its common alternatives. The following table summarizes approximate costs based on publicly available data. It is important to note that prices can fluctuate based on supplier, purity, and order volume.

SubstanceChemical FormulaTypical ApplicationApproximate Cost (USD/kg)
This compound (Myristyl Alcohol) C14H30OEmollient, Thickener, Surfactant Intermediate$2.50 - $5.00
Cetyl Alcohol C16H34OThickener, Emollient$2.00 - $4.00
Stearyl Alcohol C18H38OThickener, Emollient$2.00 - $4.00
Cetearyl Alcohol (Cetyl-Stearyl Alcohol) Mixture of Cetyl & Stearyl AlcoholEmulsifier, Thickener, Emollient$2.00 - $4.50
Behenyl Alcohol C22H46OThickener, Gelling Agent$4.00 - $7.00
Isostearyl Alcohol C18H38O (branched)Emollient, Dispersant$3.50 - $6.00

Note: Prices are estimates for bulk industrial-grade materials and are subject to market variations.

Performance Data and Experimental Protocols

A direct comparison of cost-effectiveness requires quantitative performance data. While comprehensive head-to-head studies are not always readily available in published literature, the following sections outline key performance parameters and the experimental protocols used to measure them.

Emollient Efficacy: Skin Hydration

The primary function of an emollient is to increase skin hydration. This can be quantified by measuring the electrical capacitance of the skin using a Corneometer. An increase in capacitance correlates with higher water content in the stratum corneum.

Experimental Protocol: In-Vivo Skin Hydration Assessment

  • Subject Selection: A panel of volunteers with dry to normal skin is selected.

  • Test Areas: Define test areas on the forearms of each subject. One area serves as an untreated control.

  • Baseline Measurement: Measure the baseline skin hydration of all test areas using a Corneometer.

  • Product Application: Apply a standardized amount of a cream or lotion containing a specific concentration (e.g., 3-5%) of the fatty alcohol being tested to the designated area.

  • Post-Application Measurements: Measure skin hydration at set time intervals (e.g., 1, 2, 4, 6, and 24 hours) after application.

  • Data Analysis: Compare the change in hydration from baseline for each test substance against the untreated control. A higher and more sustained increase in Corneometer values indicates better emollient performance.

While direct comparative data for this compound is limited, studies have shown that creams formulated to mimic the skin's natural moisturizing systems can significantly increase skin hydration for up to 24 hours.[10] The choice of fatty alcohol can influence the final formulation's occlusivity and feel, which in turn affects user perception and compliance.

Viscosity Modification: Thickening Power

In cosmetic and pharmaceutical creams and lotions, fatty alcohols are crucial for achieving the desired viscosity and texture. The thickening effect is influenced by the chain length and concentration of the fatty alcohol. Generally, longer-chain fatty alcohols provide a more significant increase in viscosity.[5]

Experimental Protocol: Viscosity Measurement of an O/W Emulsion

  • Emulsion Preparation: Prepare a standard oil-in-water (O/W) emulsion base. Divide the base into several batches.

  • Addition of Fatty Alcohols: To each batch, add a specific concentration (e.g., 1%, 3%, 5% w/w) of the fatty alcohol to be tested (this compound, Cetearyl Alcohol, Behenyl Alcohol, etc.).

  • Homogenization: Homogenize each formulation under standardized conditions (speed and time) to ensure uniform droplet size and distribution.

  • Viscosity Measurement: Using a rotational viscometer with a suitable spindle, measure the viscosity of each formulation at a controlled temperature (e.g., 25°C). Record viscosity at different shear rates to characterize the rheological behavior (e.g., shear-thinning).

  • Data Analysis: Compare the viscosity measurements of the emulsions containing different fatty alcohols at the same concentration. A higher viscosity reading indicates a greater thickening effect.

Studies on the rheological properties of O/W emulsions have shown that as the chain length of fatty alcohols increases, the viscosity of the emulsion also increases.[5] Both stearyl alcohol and cetearyl alcohol have been shown to significantly increase the viscosity of O/W emulsions.[5]

Surfactant and Emulsifying Performance

Fatty alcohols are often used as co-emulsifiers and are precursors for primary surfactants like fatty alcohol sulfates and fatty alcohol ether sulfates.[11] Their effectiveness in these roles depends on their ability to reduce interfacial tension and stabilize emulsions.

Experimental Protocol: Emulsion Stability Assessment

  • Emulsion Preparation: Prepare O/W emulsions using a primary emulsifier and the fatty alcohol to be tested as a co-emulsifier at a specific concentration.

  • Initial Characterization: Measure the initial droplet size distribution of the emulsion using laser diffraction or microscopy.

  • Accelerated Stability Testing: Subject the emulsion samples to stress conditions, such as centrifugation or elevated temperatures (e.g., 40°C or 50°C), for a defined period.

  • Post-Stress Analysis: After the stress period, re-evaluate the emulsion for any signs of instability, such as creaming, coalescence, or phase separation. Measure the droplet size distribution again.

  • Data Analysis: Compare the stability of emulsions formulated with different fatty alcohols. A smaller change in droplet size and the absence of phase separation indicate better emulsifying performance.

Research has indicated that the stability of emulsions can be optimized by adjusting the ratio of cetyl and stearyl alcohols in the internal phase.[6] The choice of emulsifier and the internal phase volume also play a crucial role in emulsion stability.[6]

Production Pathways and Logical Relationships

The production of fatty alcohols can be broadly categorized into two main routes: oleochemical (derived from natural fats and oils) and petrochemical (derived from petroleum). The choice of pathway has implications for both cost and sustainability.

Production_Pathways cluster_oleo Oleochemical Route cluster_petro Petrochemical Route cluster_applications Industrial Applications Fats_Oils Natural Fats & Oils (e.g., Palm, Coconut Oil) Fatty_Acids Fatty Acids Fats_Oils->Fatty_Acids Hydrolysis Hydrogenation_Oleo Hydrogenation Fatty_Acids->Hydrogenation_Oleo Fatty_Alcohol This compound & Other Fatty Alcohols Hydrogenation_Oleo->Fatty_Alcohol Petroleum Petroleum Ethylene Ethylene Petroleum->Ethylene Cracking Ziegler Ziegler Process Ethylene->Ziegler Ziegler->Fatty_Alcohol Cosmetics Cosmetics & Personal Care Fatty_Alcohol->Cosmetics Surfactants Surfactants & Detergents Fatty_Alcohol->Surfactants Lubricants Industrial Lubricants Fatty_Alcohol->Lubricants

Figure 1: Production pathways and applications of fatty alcohols.

The following diagram illustrates a typical experimental workflow for comparing the emollient efficacy of different fatty alcohols.

Emollient_Testing_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement & Analysis Select_Subjects Select Volunteer Panel Define_Areas Define Test Areas on Forearms Select_Subjects->Define_Areas Baseline Measure Baseline Skin Hydration (Corneometer) Define_Areas->Baseline Apply_Creams Apply Standardized Amount of Each Cream Baseline->Apply_Creams Formulate_Creams Formulate Creams with Test Fatty Alcohols Formulate_Creams->Apply_Creams Measure_Hydration Measure Hydration at Time Intervals (1-24h) Apply_Creams->Measure_Hydration Analyze_Data Compare Hydration Change vs. Baseline & Control Measure_Hydration->Analyze_Data Conclusion Determine Relative Emollient Efficacy Analyze_Data->Conclusion

Figure 2: Workflow for comparative emollient efficacy testing.

Conclusion

The selection of a fatty alcohol for a specific industrial application is a multifaceted decision. While this compound offers a good balance of properties as an emollient, thickener, and surfactant intermediate, its cost-effectiveness relative to alternatives depends on the specific performance requirements of the formulation.

  • For thickening applications, longer-chain fatty alcohols like stearyl alcohol, cetearyl alcohol, and behenyl alcohol may offer greater viscosity enhancement, potentially allowing for lower use concentrations and improved cost-in-use.

  • As an emollient, the sensory profile is crucial. While this compound provides a light, non-greasy feel, other options like isostearyl alcohol may offer different tactile properties that are desirable in certain formulations.

  • In surfactant systems, the performance of the final surfactant is paramount, and the choice of the fatty alcohol precursor will influence properties like foam profile and detergency.

Ultimately, for researchers, scientists, and drug development professionals, the optimal choice will be determined by a combination of raw material cost, the required performance in the final product, and the desired sensory characteristics. It is recommended to conduct in-house experimental evaluations based on the protocols outlined in this guide to determine the most cost-effective solution for a given application.

References

1-Tetradecanol's Efficacy in Reducing Transepidermal Water Loss: A Comparative Analysis with Other Emollients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-tetradecanol (also known as myristyl alcohol) and its efficacy in reducing transepidermal water loss (TEWL) relative to other commonly used emollients. The information presented herein is a synthesis of available experimental data, intended to inform research and development in dermatology and cosmetology.

Overview of this compound and Skin Barrier Function

This compound is a long-chain fatty alcohol frequently incorporated into topical formulations for its emollient and emulsifying properties. Its primary function as an emollient is to form an occlusive or semi-occlusive layer on the stratum corneum, the outermost layer of the skin. This action helps to reduce the evaporation of water from the skin, thereby decreasing transepidermal water loss and improving skin hydration.

However, the role of this compound in modulating the skin barrier is complex and appears to be concentration and formulation dependent. While it can act as a classic emollient, some studies suggest it can also function as a penetration enhancer, which may paradoxically lead to an increase in TEWL and potential skin irritation.

Comparative Efficacy in TEWL Reduction: Experimental Data

Direct comparative human studies on the TEWL reduction efficacy of this compound against other standard emollients are limited. The available data, primarily from animal studies, presents conflicting results.

Emollient/Active IngredientStudy TypeConcentrationKey Findings on TEWL
This compound Hairless MiceNot SpecifiedReduced TEWL by 30% compared to a control group, indicating a moisturizing effect.[1]
Myristyl Alcohol (this compound) Hairless Rats5% w/v in water/ethanolSignificantly increased TEWL and skin blood flow compared to the vehicle, suggesting a skin barrier disruption and irritation potential when used as a penetration enhancer.[2][3]
Petrolatum HumanNot SpecifiedConsistently shown to be a highly effective occlusive agent, significantly reducing TEWL.[2]
Glycerin HumanNot SpecifiedA well-known humectant that improves skin hydration, though its direct effect on TEWL reduction is often secondary to its water-binding capacity within the stratum corneum.
Ceramides HumanNot SpecifiedFormulations containing ceramides have been shown to significantly decrease TEWL and improve skin barrier function over time.[4]

Note: The conflicting data on this compound underscores the importance of formulation context. Its effect on TEWL may be influenced by the presence of other ingredients and the overall composition of the topical product.

Mechanism of Action

The dual role of this compound can be attributed to its interaction with the lipid matrix of the stratum corneum.

  • As an Emollient: When formulated appropriately, this compound can form a lipid film on the skin surface, physically blocking water evaporation.

  • As a Penetration Enhancer: At certain concentrations and in specific solvent systems, fatty alcohols like this compound can fluidize the intercellular lipids of the stratum corneum. This disruption of the highly ordered lipid structure enhances the penetration of other molecules but can also compromise the skin's barrier function, leading to increased TEWL.

cluster_0 This compound Application cluster_1 Mechanism of Action cluster_2 Effect on Skin Barrier This compound This compound Interaction Interaction with Stratum Corneum Lipids This compound->Interaction Occlusion Formation of Occlusive Film Interaction->Occlusion Appropriate Formulation Disruption Fluidization of Intercellular Lipids Interaction->Disruption High Concentration/ Specific Solvents DecreaseTEWL Decreased TEWL (Emollient Effect) Occlusion->DecreaseTEWL IncreaseTEWL Increased TEWL (Penetration Enhancement/ Irritation) Disruption->IncreaseTEWL

Figure 1: Dual mechanism of this compound on skin barrier function.

Experimental Protocols

The following outlines a general methodology for assessing the efficacy of emollients on TEWL and skin hydration, based on protocols described in the literature.

Subject Recruitment and Acclimatization
  • Healthy volunteers with normal to dry skin are recruited.

  • Subjects are acclimatized in a room with controlled temperature (e.g., 21 ± 2°C) and humidity (e.g., 45 ± 3%) for at least 30 minutes before measurements.[5]

Product Application and Measurement Sites
  • Test sites are marked on the volar forearms.

  • A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated sites.

  • An untreated site serves as a control.

Instrumentation and Measurement
  • Transepidermal Water Loss (TEWL): Measured using a Tewameter® (e.g., TM 300 or AquaFlux AF200). The probe is placed on the skin surface, and after a stabilization period, the rate of water vapor loss is recorded in g/m²/h. Measurements are typically taken at baseline and at various time points post-application (e.g., 2, 4, 8, and 24 hours).[4]

  • Skin Hydration: Assessed using a Corneometer® (e.g., CM 825). This instrument measures the capacitance of the skin, which correlates with the water content of the stratum corneum. Measurements are taken at the same time points as TEWL.

Start Start Recruitment Subject Recruitment (Healthy Volunteers) Start->Recruitment Acclimatization Acclimatization (Controlled Environment) Recruitment->Acclimatization Baseline Baseline Measurements (TEWL & Hydration) Acclimatization->Baseline Application Product Application (Standardized Amount) Baseline->Application PostApplication Post-Application Measurements (Multiple Time Points) Application->PostApplication Analysis Data Analysis (Comparison to Baseline & Control) PostApplication->Analysis End End Analysis->End

Figure 2: General experimental workflow for TEWL and skin hydration studies.

Conclusion for Drug Development Professionals

The available evidence on the efficacy of this compound in reducing transepidermal water loss is conflicting. While one animal study suggests a beneficial moisturizing effect[1], another indicates the potential for skin barrier disruption and irritation, particularly when used as a penetration enhancer[2][3]. This duality highlights a critical consideration for formulation scientists.

The performance of this compound as an emollient is highly dependent on its concentration and the overall composition of the final product. When the objective is to enhance skin hydration and reduce TEWL, it is crucial to formulate this compound in a manner that favors its occlusive properties over its lipid-disrupting potential.

Further human clinical trials are necessary to definitively characterize the dose-dependent effects of this compound on TEWL and to establish its comparative efficacy against other well-established emollients like petrolatum and glycerin. Such studies should carefully control for formulation variables to elucidate the specific conditions under which this compound can be an effective agent for improving skin barrier function. Researchers should also consider the potential for irritation, especially in sensitive skin populations.

References

The Untapped Potential of 1-Tetradecanol as a Non-Polar Solvent in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. While conventional non-polar solvents such as toluene, hexane, and xylenes have long been mainstays in the laboratory, the exploration of alternative solvents is paramount for process optimization, safety, and sustainability. This guide provides a comprehensive validation of 1-tetradecanol, a long-chain fatty alcohol, as a viable non-polar solvent for specific applications, particularly in high-temperature cross-coupling reactions.

Due to a lack of direct comparative studies in publicly available literature, this guide presents a robust comparison based on the fundamental physicochemical properties of this compound against other common non-polar solvents. The analysis is centered around a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The performance metrics are predicted based on established principles of solvent effects, offering a valuable theoretical framework for researchers considering this compound in their experimental designs.

Physicochemical Properties and Their Implications for Reactivity

The ideal solvent for a given reaction should effectively dissolve reactants and catalysts, remain inert to the reaction conditions, and facilitate the desired chemical transformation. This compound, with its long hydrocarbon chain, exhibits pronounced non-polar character, making it an excellent candidate for dissolving non-polar organic molecules.[1][2] Its high boiling point is a distinct advantage for reactions requiring elevated temperatures to overcome activation energy barriers.

Table 1: Comparative Physicochemical Properties of Selected Non-Polar Solvents
PropertyThis compoundTolueneXylene (mixed isomers)Decalin
Formula C₁₄H₃₀OC₇H₈C₈H₁₀C₁₀H₁₈
Molecular Weight ( g/mol ) 214.39[3]92.14106.16138.25
Boiling Point (°C) 289[4]110.6~138.5~190
Melting Point (°C) 38-39[4]-95-47.4 to -25-45 to -30
Density (g/mL at 20°C) ~0.824 (solid)[4]0.867~0.86~0.88
Dielectric Constant (at 20°C) ~3.32.38~2.3~2.2
Solubility in Water Insoluble[1]InsolubleInsolubleInsoluble
Key Features High boiling point, biodegradable potential, can act as a hydrogen bond donor.Good general-purpose solvent, relatively low boiling point.Higher boiling point than toluene, good for higher temperature reactions.Very high boiling point, completely non-polar.

Hypothetical Performance in a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the formation of carbon-carbon bonds.[5][6] The choice of solvent can significantly impact the solubility of the reactants (aryl halide, boronic acid), the palladium catalyst, and the base, thereby influencing the reaction rate and overall yield. While many solvents can be employed for this reaction, the use of a high-boiling point, non-polar solvent is often advantageous.[7]

Table 2: Predicted Performance Comparison in a Hypothetical Suzuki-Miyaura Reaction
ParameterThis compoundTolueneXyleneDecalin
Predicted Reactant Solubility Good (for non-polar reactants)GoodGoodExcellent
Predicted Catalyst/Base Solubility Moderate to GoodModerateModerateModerate
Suitability for High Temp. Reactions ExcellentFairGoodExcellent
Predicted Reaction Rate Moderate to HighModerateHighHigh
Predicted Yield Good to ExcellentGoodExcellentExcellent
Ease of Product Isolation Potentially challenging due to high boiling pointEasyModerateChallenging
"Green" Chemistry Considerations Biodegradable, derived from renewable resources.Petroleum-derived, volatile organic compound (VOC).Petroleum-derived, VOC.Petroleum-derived.

Justification of Predictions:

  • Solubility: The long alkyl chain of this compound suggests excellent solubility for non-polar reactants like aryl halides.[8][9] While generally non-polar, the hydroxyl group may offer some advantage in dissolving the more polar boronic acid and inorganic base compared to purely hydrocarbon solvents like decalin.[10][11] The solubility of palladium catalysts can be complex and ligand-dependent.[12][13]

  • Reaction Rate and Yield: The high boiling point of this compound allows for a wide operational temperature range, which can significantly accelerate reaction rates and improve yields, particularly for less reactive substrates like aryl chlorides.[14]

  • Product Isolation: A significant drawback of very high-boiling point solvents is the difficulty in their removal post-reaction. Standard distillation may not be feasible without high vacuum, potentially complicating product isolation.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound or other high-boiling point non-polar solvents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (or other chosen non-polar solvent)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 2 mL of the chosen solvent (e.g., this compound).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add an additional 8 mL of the solvent to the reaction mixture.

  • The reaction mixture is then heated to the desired temperature (e.g., 120-150 °C for this compound) with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a lower-boiling organic solvent (e.g., ethyl acetate) and washed with water to remove the inorganic base.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biphenyl product.

Visualizing Reaction and Experimental Logic

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for solvent screening.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent_Screening_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Define Reaction Define Reaction (e.g., Suzuki Coupling) Select Solvents Select Solvents for Comparison (this compound, Toluene, Xylene, etc.) Define Reaction->Select Solvents Prepare Reactants Prepare Stock Solutions of Reactants and Catalyst Select Solvents->Prepare Reactants Run Reactions Run Parallel Reactions in Each Solvent Prepare Reactants->Run Reactions Monitor Progress Monitor Reaction Progress (TLC, GC-MS) Run Reactions->Monitor Progress Work-up Standardized Work-up and Purification Monitor Progress->Work-up Analyze Results Analyze Results (Yield, Purity, Reaction Time) Work-up->Analyze Results Compare Performance Compare Solvent Performance Analyze Results->Compare Performance Select Optimal Solvent Select Optimal Solvent Compare Performance->Select Optimal Solvent

Figure 2. General experimental workflow for comparing solvent effectiveness.

Conclusion

While direct experimental data for this compound as a primary solvent in many named organic reactions is not yet widespread in academic literature, its physicochemical properties strongly suggest its potential as a high-boiling point, non-polar solvent. Its profile as a "green" solvent, being derivable from renewable resources, adds to its appeal. The provided hypothetical comparison and experimental protocol for the Suzuki-Miyaura reaction serve as a robust starting point for researchers to explore the utility of this compound in their own work. Further empirical studies are warranted to fully validate and expand upon the promising characteristics of this compound as a novel solvent in organic synthesis.

References

A Comparative Analysis of 1-Tetradecanol's Phase Behavior in Binary and Ternary Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phase behavior of 1-tetradecanol (myristyl alcohol) in binary and ternary systems. By presenting experimental data, detailed methodologies, and visual representations of system behavior, this document aims to be a valuable resource for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1] It is a white, waxy solid at room temperature and is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[1] Its amphiphilic nature, arising from a polar hydroxyl head and a long nonpolar alkyl tail, makes it a key ingredient in cosmetic and pharmaceutical formulations, where it can function as an emollient, stabilizer, or co-surfactant.[1] Understanding its phase behavior, both alone and in multi-component systems, is critical for controlling the stability, drug release characteristics, and sensory properties of these formulations.

Phase Behavior of Pure this compound

Pure this compound exhibits complex polymorphic behavior, existing in different crystalline forms (α, β, and γ) depending on the temperature.[2] These solid-solid transitions, along with its melting and crystallization behavior, are key to its functionality in various applications. The melting point of this compound is approximately 38 °C (311 K).

Comparative Phase Behavior: Binary Systems

The addition of a second component to this compound significantly alters its phase behavior, typically leading to the formation of eutectic mixtures. A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of either of the constituents.[3] This phenomenon is crucial in the formulation of creams and ointments to achieve the desired consistency and melting behavior upon application to the skin.

Below is a summary of the eutectic behavior of this compound in binary systems with other fatty alcohols and aromatic compounds. The data has been compiled from studies employing differential scanning calorimetry (DSC).

Second ComponentEutectic Composition (mole fraction of this compound)Eutectic Temperature (°C)Reference System Behavior
1-Dodecanol~0.6~18Forms a simple eutectic system. The presence of 1-dodecanol significantly depresses the freezing point of this compound.
1-Hexadecanol~0.4~32Exhibits solid solution formation, where the two components are miscible in the solid state to a certain extent.
1-Octadecanol~0.2~35Forms a simple eutectic system with limited solid solubility.
Naphthalene~0.1~30A simple eutectic system is formed, demonstrating the interaction between an alcohol and an aromatic hydrocarbon.[2]
Biphenyl~0.15~33Similar to naphthalene, it forms a simple eutectic mixture with this compound.[2]

Comparative Phase Behavior: Ternary Systems

Ternary systems, typically composed of this compound, water, and a surfactant, are fundamental to the formation of emulsions, microemulsions, and liquid crystalline phases used in drug delivery. The phase behavior of these systems is complex and is usually represented by a triangular phase diagram at a constant temperature and pressure.

The different regions within a ternary phase diagram represent different phases, such as:

  • L1 Phase: Oil-in-water (o/w) microemulsion, where oil droplets are dispersed in a continuous water phase.

  • L2 Phase: Water-in-oil (w/o) microemulsion, with water droplets in a continuous oil phase.

  • Lamellar Phase (Lα): A liquid crystalline phase where surfactant molecules arrange themselves into bilayers, separated by layers of water and oil.

  • Two-Phase and Three-Phase Regions: Areas where two or three immiscible phases coexist.

The extent and location of these regions are highly dependent on the nature of the surfactant, the oil-to-water ratio, and the temperature. For a hypothetical ternary system of this compound (as the oil phase), water, and a non-ionic surfactant, a representative phase diagram would illustrate the transition from simple solutions to complex microemulsions and liquid crystalline structures as the composition is varied.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Binary System Analysis

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is widely used to determine the phase transition temperatures and enthalpies of materials.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the binary mixture of a known composition into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected eutectic temperature (e.g., 0 °C).

    • Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature above the melting point of the higher-melting component (e.g., 60 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same constant rate back to the initial temperature.

  • Data Analysis: The temperatures corresponding to the onset and peak of the endothermic and exothermic events in the heating and cooling curves are recorded to determine the eutectic and liquidus temperatures.

Construction of a Ternary Phase Diagram

The water titration method is a common technique used to construct a ternary phase diagram at a constant temperature.

Methodology:

  • Preparation of Oil/Surfactant Mixtures: Prepare a series of mixtures of this compound (oil) and the surfactant at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

  • Water Titration: For each oil/surfactant mixture, titrate with water dropwise while continuously stirring.

  • Visual Observation: Observe the mixture for changes in appearance (e.g., from clear to turbid, from liquid to gel-like). Each change signifies a phase boundary.

  • Composition Calculation: After each phase transition, record the weight of water added and calculate the weight percentage of each component (this compound, surfactant, and water).

  • Plotting the Diagram: Plot the calculated compositions on a triangular graph paper. The points representing the phase boundaries are connected to delineate the different phase regions.

Visualizations

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start weigh Weigh Binary Mixture (5-10 mg) start->weigh pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load equilibrate Equilibrate at 0°C load->equilibrate heat Heat at 5°C/min to 60°C equilibrate->heat hold Hold for 5 min heat->hold cool Cool at 5°C/min to 0°C hold->cool record Record Thermogram cool->record analyze Identify Transition Temperatures (Eutectic, Liquidus) record->analyze end End analyze->end

Caption: Workflow for DSC analysis of binary systems.

Ternary_Phase_Diagram_Construction cluster_prep Mixture Preparation cluster_titration Water Titration & Observation cluster_plotting Diagram Construction start Start mix Prepare this compound/ Surfactant Mixtures (e.g., 9:1 to 1:9 ratios) start->mix titrate Titrate with Water mix->titrate observe Observe Phase Changes (Clear -> Turbid -> Gel) titrate->observe record Record Composition at Each Phase Boundary observe->record plot Plot Compositions on Ternary Graph record->plot delineate Connect Points to Delineate Phase Regions plot->delineate end End delineate->end

Caption: Workflow for constructing a ternary phase diagram.

Ternary_Phase_Diagram Hypothetical Ternary Phase Diagram This compound / Water / Surfactant Water Water (100%) Oil This compound (100%) Surfactant Surfactant (100%) L1 L1 (o/w Microemulsion) L2 L2 (w/o Microemulsion) La (Lamellar) TwoPhase1 TwoPhase2 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1

Caption: Illustrative ternary phase diagram for a fatty alcohol system.

References

Assessing the Performance of 1-Tetradecanol in Surfactant Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Tetradecanol, a saturated fatty alcohol, is a versatile ingredient in numerous formulations across the pharmaceutical, cosmetic, and industrial sectors. Its performance can be significantly enhanced when used in combination with other surfactants. This guide provides a comparative assessment of this compound's performance in such mixtures, supported by experimental data and detailed protocols.

Performance Metrics of this compound in Surfactant Mixtures

The efficacy of surfactant combinations is often evaluated based on their ability to reduce surface and interfacial tension, form stable emulsions, and solubilize poorly soluble compounds. A key parameter in this assessment is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. Synergistic interactions between surfactants in a mixture can lead to a lower CMC than that of the individual components, indicating greater efficiency and requiring a lower overall surfactant concentration.

While direct comparative quantitative data for this compound in specific surfactant mixtures is not extensively available in publicly accessible literature, the principles of mixed micelle formation can be applied. The behavior of such mixtures is influenced by the nature of the co-surfactant (anionic, cationic, or non-ionic) and the experimental conditions.

Table 1: Critical Micelle Concentration (CMC) of Individual Surfactants

SurfactantTypeCMC (mM)Temperature (°C)Notes
Sodium Dodecyl Sulfate (SDS)Anionic8.2325CMC can be influenced by impurities and the presence of electrolytes.[1][2][3]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.9325CMC increases with temperature.[1]
Polysorbate 80 (Tween 80)Non-ionic0.013-0.01725A commonly used surfactant in pharmaceutical formulations.[4]
Brij-58Non-ionic--Forms various liquid crystalline phases in water.[5][6]

Note: The CMC of this compound, being a fatty alcohol with very low water solubility, is not typically measured in the same manner as more water-soluble surfactants. It is more accurately described as a co-surfactant or oil phase component in microemulsions.

Experimental Protocols

Accurate assessment of surfactant performance relies on standardized experimental protocols. Below are methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant or a surfactant mixture can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A sharp change in the property indicates micelle formation.

1. Surface Tension Method:

  • Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC, after which it remains relatively constant.

  • Apparatus: Tensiometer (using Du Noüy ring or Wilhelmy plate method), stalagmometer (drop count method).[7][8]

  • Procedure:

    • Prepare a stock solution of the surfactant mixture in distilled water.

    • Create a series of dilutions of the stock solution to obtain a range of concentrations.

    • Measure the surface tension of each solution at a constant temperature.[8]

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of intersection of the two linear portions of the plot.[9]

2. Conductivity Method (for ionic surfactants):

  • Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the aggregation of charged monomers into micelles, which have lower mobility.

  • Apparatus: Conductometer.

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot conductivity versus surfactant concentration.

    • The CMC is determined from the break in the plot.[10]

Emulsion Stability Assessment
  • Principle: The stability of an emulsion is its ability to resist changes in its physicochemical properties over time.

  • Procedure (Bottle Test):

    • Prepare emulsions by mixing the oil phase (which can contain this compound) and the aqueous phase (containing the co-surfactant) in defined ratios.

    • Homogenize the mixtures using a high-speed stirrer.

    • Transfer the emulsions to graduated cylinders or test tubes.

    • Observe and record the time taken for phase separation (creaming, coalescence, or breaking) at regular intervals.[11]

    • A longer time to phase separation indicates higher emulsion stability.[11]

Visualizing Surfactant Behavior and Experimental Workflows

Graphviz diagrams can be used to illustrate the complex processes involved in surfactant science.

MicelleFormation cluster_Monomers Surfactant Monomers in Bulk cluster_Surface Air-Water Interface Monomer1 SurfaceMonomer1 Monomer1->SurfaceMonomer1 Adsorption Monomer2 Micelle Micelle Monomer2->Micelle Aggregation (above CMC) Monomer3 Monomer3->Micelle SurfaceMonomer2

Fig 1: Process of micelle formation.

This diagram illustrates that below the Critical Micelle Concentration (CMC), surfactant monomers exist individually in the bulk solution and adsorb at the air-water interface. Above the CMC, the excess monomers aggregate to form micelles in the bulk solution.[2]

DrugSolubilization Drug Poorly Soluble Drug Micelle Hydrophilic Heads Hydrophobic Core Drug->Micelle:core Partitioning Solubilized Solubilized Drug in Micelle Micelle->Solubilized

Fig 2: Drug solubilization within a micelle.

This diagram shows a poorly soluble drug partitioning into the hydrophobic core of a micelle, thereby increasing its solubility in the aqueous medium. Mixed micelles can offer a more favorable environment for drug solubilization.[5][12]

CMC_Determination_Workflow Start Prepare Surfactant Stock Solution Dilutions Prepare Serial Dilutions Start->Dilutions Measure Measure Surface Tension (or Conductivity) Dilutions->Measure Plot Plot Data (Surface Tension vs. Log C) Measure->Plot Analyze Identify Breakpoint Plot->Analyze End Determine CMC Analyze->End

Fig 3: Experimental workflow for CMC determination.

This workflow outlines the key steps in determining the Critical Micelle Concentration (CMC) of a surfactant solution using the surface tension method.

Conclusion

This compound serves as an effective co-surfactant and component of the oil phase in many formulations. When combined with other surfactants, it can contribute to the formation of stable and efficient systems for applications such as drug delivery and emulsification. The performance of these mixed systems is dictated by the principles of physical chemistry, including the thermodynamics of micellization and phase behavior. While specific quantitative data for this compound in combination with a wide range of other surfactants is limited in readily available literature, the experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments. The synergistic effects observed in surfactant mixtures suggest that well-designed formulations incorporating this compound have the potential to offer superior performance compared to single-surfactant systems.

References

A Comparative Analysis of the Antimicrobial Efficacy of 1-Tetradecanol and Other Saturated Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The escalating challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty alcohols, a class of amphiphilic molecules, have garnered attention for their antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of 1-Tetradecanol (C14) and other straight-chain saturated fatty alcohols, supported by experimental data and detailed protocols.

Comparative Antimicrobial Activity

The antimicrobial efficacy of fatty alcohols is significantly influenced by their aliphatic carbon chain length. The activity varies depending on the target microorganism. Long-chain fatty alcohols generally exhibit a parabolic relationship between chain length and activity, where efficacy increases up to an optimal chain length before declining. Fatty alcohols with fewer than eight or more than seventeen carbon atoms typically show little to no antimicrobial activity[1].

For the Gram-positive bacterium Staphylococcus aureus, the most potent growth-inhibitory activity is observed in fatty alcohols with carbon chains ranging from 13 to 15 atoms[1]. Specifically, 1-Tridecanol (C13), this compound (C14), and 1-Pentadecanol (C15) demonstrate the lowest Minimum Inhibitory Concentrations (MIC).

Against Mycobacterium species, the optimal chain length for activity is shorter. Studies on Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis have shown that 1-Decanol (C10) is the most effective among the tested alcohols (C5 to C13)[2][3].

The following tables summarize the quantitative data on the antimicrobial activity of various fatty alcohols.

Table 1: Antimicrobial Activity against Staphylococcus aureus [1][4]

Fatty AlcoholCommon NameCarbon ChainMIC (µg/mL)MBC (µg/mL)
1-OctanolCapryl alcoholC8256256
1-NonanolPelargonic alcoholC964128
1-DecanolCapric alcoholC103264
1-UndecanolUndecylic alcoholC111632
1-DodecanolLauryl alcoholC12816
1-TridecanolTridecyl alcoholC1348
This compound Myristyl alcohol C14 4 8
1-PentadecanolPentadecyl alcoholC1548
1-HexadecanolCetyl alcoholC16256≥ 512
1-OctadecanolStearyl alcoholC18≥ 512≥ 512
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antimicrobial Activity against Mycobacterium Species [2]

Fatty AlcoholCarbon ChainM. smegmatis MIC (mM)M. tuberculosis MIC (mM)
1-HeptanolC71.61.6
1-OctanolC80.80.8
1-NonanolC90.80.8
1-DecanolC100.40.4
1-UndecanolC110.80.8
1-DodecanolC12> 3.2> 3.2
1-TridecanolC13> 3.2> 3.2

Mechanism of Action: A Chain Length-Dependent Phenomenon

The mode of action for fatty alcohols appears to be dependent on the carbon chain length.

  • Shorter Chain Alcohols (C9-C11): These alcohols, such as 1-decanol and 1-undecanol, are known to act by damaging the bacterial cell membrane. This disruption leads to increased membrane permeability and leakage of essential intracellular components, such as potassium (K+) ions, ultimately resulting in cell death[1][4].

  • Longer Chain Alcohols (C12-C15): Interestingly, the most potent fatty alcohols against S. aureus, including 1-dodecanol, 1-tridecanol, and this compound, do not appear to cause significant membrane damage or K+ leakage[1][4]. This suggests a different, potentially more specific, mechanism of action. While the exact targets are still under investigation, it is hypothesized that these longer-chain alcohols traverse the cell membrane and interfere with intracellular processes or enzymatic activity. For mycobacteria, the bactericidal activity is attributed, at least in part, to damage to the complex cell envelope[2][3].

Fatty_Alcohol_MoA cluster_alcohols Fatty Alcohols by Chain Length cluster_cell Bacterial Cell Shorter Chains Shorter Chains (e.g., C9-C11) Membrane Damage Membrane Disruption Shorter Chains->Membrane Damage Longer Chains Longer Chains (e.g., C12-C15) Intracellular Intracellular Targets (e.g., Enzymes, Biosynthesis) Longer Chains->Intracellular Interacts with Cell Membrane Cell Membrane Target Inhibition Inhibition of Cellular Processes Intracellular->Target Inhibition Leads to Membrane Damage->Cell Membrane Ion Leakage K+ Ion Leakage Membrane Damage->Ion Leakage Causes Cell Death 1 Cell Death Ion Leakage->Cell Death 1 Leads to Cell Death 2 Cell Death Target Inhibition->Cell Death 2 Leads to

Caption: Proposed mechanisms of action for fatty alcohols based on carbon chain length.

Experimental Protocols

The data presented in this guide are primarily derived from broth dilution and agar dilution methods, which are standard procedures for determining the MIC and MBC of antimicrobial agents[5].

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism[6].

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the fatty alcohol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the fatty alcohol stock solution with a sterile liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Add a fixed volume of the bacterial inoculum to each well of the microtiter plate containing the diluted fatty alcohol. Include a positive control well (broth + inoculum, no alcohol) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the fatty alcohol in which there is no visible growth (i.e., the well is clear)[5].

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium[6]. This test is performed as a subsequent step to the MIC assay.

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., wells at and above the MIC).

  • Plating: Spread the aliquot onto an agar plate (e.g., Nutrient Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no colony growth on the subculture agar plate, which typically corresponds to a 99.9% reduction in the initial inoculum.

MIC_MBC_Workflow cluster_mbc MBC Determination start Start prep_dilutions 1. Prepare 2-fold serial dilutions of fatty alcohol in 96-well plate start->prep_dilutions prep_inoculum 2. Prepare standardized bacterial inoculum prep_dilutions->prep_inoculum inoculate 3. Inoculate all wells (except negative control) prep_inoculum->inoculate incubate1 4. Incubate plate (e.g., 37°C, 18-20h) inoculate->incubate1 read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate1->read_mic plate_wells 6. Plate aliquots from clear wells (at MIC and above) onto agar read_mic->plate_wells Proceed to MBC incubate2 7. Incubate agar plates (e.g., 37°C, 24h) plate_wells->incubate2 read_mbc 8. Read MBC (Lowest concentration with no colonies) incubate2->read_mbc end End read_mbc->end

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Conclusion

This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like S. aureus, where its efficacy is comparable to that of 1-Tridecanol and 1-Pentadecanol. The antimicrobial effectiveness of saturated fatty alcohols is highly dependent on their carbon chain length, with optimal lengths varying for different bacterial species. While shorter-chain alcohols (C9-C11) disrupt cell membranes, the more potent, longer-chain alcohols like this compound likely employ a different, more specific mechanism of action that warrants further investigation. The standardized protocols provided herein offer a basis for the consistent evaluation and comparison of these promising antimicrobial compounds in a research and development setting.

References

Safety Operating Guide

1-Tetradecanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 1-Tetradecanol is critical for ensuring laboratory safety and environmental protection. Due to its classification as a substance that is very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory for all researchers, scientists, and drug development professionals.[1][2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.

Immediate Safety Protocols & Handling

Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent contact with skin and eyes.[2] Handling should occur in a well-ventilated area to avoid the inhalation of dust or fumes.[1][4]

Table 1: Safety and Hazard Information for this compound

ParameterInformationCitations
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H410: Very toxic to aquatic life with long lasting effects.[1][3]
GHS Precautionary Statements P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-impermeable gloves, protective clothing. A full-face respirator may be required if exposure limits are exceeded.[1][3][4]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides.[2][6][7]
Transport Information UN Number: 3077Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s.Hazard Class: 9[2][8]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste, primarily due to its environmental toxicity.[2] All waste must be handled in accordance with local, state, and federal regulations.[2]

Step 1: Waste Collection and Containment
  • For Spills:

    • Immediately remove all sources of ignition.[2][4]

    • Clean up spills promptly using dry methods to avoid generating dust.[2][6]

    • Vacuum, sweep up, or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[1][4][6]

    • Prevent the substance from entering drains or waterways.[4][7] Any spillage must be collected.[1][3]

  • For Unused Product:

    • Keep the chemical in its original or a suitable, tightly closed container for disposal.[4][7]

Step 2: Labeling and Storage
  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound." Ensure the label is legible and securely attached.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] The storage location should have secondary containment to manage any potential leaks.

Step 3: Final Disposal
  • Regulatory Assessment: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[1][7]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3] Do not attempt to dispose of this compound with general laboratory or municipal waste.

  • Recycling: Where possible, consult the manufacturer for recycling options before proceeding with disposal.[2]

Step 4: Container Disposal
  • Decontamination: Do not reuse empty containers.[1]

  • Disposal: Empty containers may retain product residue and should be disposed of as unused product in accordance with federal, state, and local requirements.[1][8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles) start->ppe contain Contain & Collect Waste (Avoid Dust/Drains) ppe->contain label_store Label as 'Hazardous Waste' & Store Securely contain->label_store empty_cont Dispose of Empty Container as Hazardous Waste contain->empty_cont classify Classify Waste per Federal, State & Local Regulations label_store->classify disposal_co Arrange for Pickup by Licensed Waste Disposal Company classify->disposal_co Is Hazardous end Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Tetradecanol, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Specification Standard/Regulatory Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical safety goggles.[1][2][3]Conforming to EN 166 (EU) or NIOSH (US).[1][4]
Skin Protection Fire/flame resistant and impervious clothing, such as a lab coat, overalls, or a P.V.C. apron.[1][2][5] Close-toed footwear is mandatory.[5]-
Hand Protection Chemically resistant protective gloves (e.g., PVC).[2]Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Otherwise, ensure handling in a well-ventilated area or with local exhaust ventilation, especially when handling powders.[1][2]NIOSH/MSHA or European Standard EN 149 approved.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for the safe handling of this compound.

Preparation and Handling Protocol
  • Ventilation: Ensure work is conducted in a well-ventilated area.[1] For handling powders or crystals that may generate dust, use local exhaust ventilation.[2]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free from defects.[1]

  • Handling: Avoid contact with skin and eyes.[1] Minimize dust generation and accumulation.[3][5] Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][5][6] Keep it away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately.[1][5][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][3][7] Seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected skin with soap and plenty of water.[1] Flush the skin with running water for at least 15 minutes.[3][5] Seek medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][5][7] If contact lenses are worn, remove them if it is safe to do so and continue rinsing.[5] Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[3][5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3][5]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup Protocol

For Minor Spills:

  • Remove all sources of ignition.[2]

  • Ensure you are wearing the appropriate PPE as outlined above.[2]

  • Clean up the spill immediately.[2]

  • Use dry clean-up procedures, such as vacuuming or sweeping, and avoid generating dust.[2][3]

  • Place the collected material into a suitable, labeled container for waste disposal.[2][3]

  • Ventilate the area of the spill.[3]

For Major Spills:

  • Evacuate the area and alert emergency responders, informing them of the location and nature of the hazard.[2]

  • Avoid all personal contact, including inhalation of dust.[2]

  • Only personnel with appropriate training and protective equipment should address the spill.[2]

Disposal Protocol
  • Waste Classification: this compound and its container may need to be disposed of as hazardous waste.[2]

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]

  • Recycling: If the material is unused and uncontaminated, it may be possible to recycle it. Consult with the manufacturer or your institution's waste management authority for recycling options.[2]

  • Container Disposal: Keep the chemical in suitable, closed containers for disposal.[1] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment and proper disposal.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Handling (Well-ventilated area, avoid dust) ppe->handling 2. Proceed to Task storage Storage (Cool, dry, well-ventilated, tightly sealed) handling->storage 3a. Store Unused Chemical spill Spill Occurs handling->spill Risk disposal Disposal (Follow regulations) handling->disposal 3b. Dispose of Waste end Procedure Complete storage->end Task Finished cleanup Spill Cleanup (Follow protocol) spill->cleanup Immediate Action cleanup->disposal Contain & Label Waste disposal->end Task Finished

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tetradecanol
Reactant of Route 2
1-Tetradecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.